molecular formula C8H8BNO6 B039237 3-Methoxycarbonyl-5-nitrophenylboronic acid CAS No. 117342-20-8

3-Methoxycarbonyl-5-nitrophenylboronic acid

Cat. No.: B039237
CAS No.: 117342-20-8
M. Wt: 224.97 g/mol
InChI Key: CDGIRLKQNJXHBJ-UHFFFAOYSA-N
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Description

3-Methoxycarbonyl-5-nitrophenylboronic acid is a useful research compound. Its molecular formula is C8H8BNO6 and its molecular weight is 224.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methoxycarbonyl-5-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8BNO6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGIRLKQNJXHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378493
Record name 3-Methoxycarbonyl-5-nitrophenylboronic acid
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Molecular Weight

224.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117342-20-8
Record name 3-Methoxycarbonyl-5-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methoxycarbonyl)-5-nitrophenylboronic Acid (contains varying amounts of Anhydride)
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Foundational & Exploratory

3-Methoxycarbonyl-5-nitrophenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methoxycarbonyl-5-nitrophenylboronic Acid: Properties, Reactivity, and Applications

Introduction

This compound is a highly functionalized arylboronic acid that serves as a critical building block in modern organic synthesis. Characterized by the presence of two distinct electron-withdrawing groups—a nitro group and a methoxycarbonyl group—at the meta positions relative to the boronic acid moiety, this compound exhibits unique reactivity and properties. These electronic features make it an invaluable reagent in medicinal chemistry, materials science, and catalysis.[1] Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the construction of complex biaryl systems.[1] Furthermore, its enhanced Lewis acidity facilitates high-affinity binding to diols at neutral pH, opening avenues for its use in chemical sensing and bioconjugation.[1][2] This guide provides a comprehensive overview of its chemical properties, core applications, and practical methodologies for its use, tailored for researchers and professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties

The compound is typically a white to off-white crystalline powder.[1] Its fundamental properties are summarized below, providing a foundational dataset for its application in experimental design.

PropertyValueReferences
CAS Number 117342-20-8[1][3][4][5]
Molecular Formula C₈H₈BNO₆[1][3][4]
Molecular Weight 224.96 g/mol [1][3][4]
Appearance White to off-white crystalline powder/solid[1][3]
Melting Point 224 °C[1]
Purity Typically ≥95-97%[1][4]
Synonyms 3-(Methoxycarbonyl)-5-nitrobenzeneboronic acid, Methyl 3-borono-5-nitrobenzoate[1][5]
Storage Room temperature, in a cool, dark, and dry place[1]

Spectroscopic Profile

While actual spectra depend on acquisition conditions, the structure of this compound allows for a confident prediction of its key spectroscopic features. This analysis is fundamental for reaction monitoring and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, characteristic of a 1,3,5-trisubstituted benzene ring. Three aromatic protons would appear as multiplets or broad singlets at different chemical shifts due to the varied electronic environments created by the nitro, methoxycarbonyl, and boronic acid groups. A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) would be observed in the upfield region (typically around 3.9-4.1 ppm). The protons on the boronic acid group (-B(OH)₂) are often broad and may exchange with deuterium in deuterated solvents, sometimes rendering them invisible.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms. This includes the carbonyl carbon of the ester (typically ~165 ppm), the carbon attached to the boron atom, and the four other aromatic carbons, whose shifts are influenced by the attached functional groups.[6] The methyl carbon of the ester would appear significantly upfield.

  • IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands indicating its key functional groups. Expected peaks include a strong C=O stretch from the ester (around 1720-1740 cm⁻¹), asymmetric and symmetric N-O stretches from the nitro group (around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively), and a broad O-H stretch from the boronic acid hydroxyl groups (around 3200-3500 cm⁻¹).[7]

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed at m/z 224.96. Fragmentation patterns would likely involve the loss of the methoxy group, the entire methoxycarbonyl group, or the nitro group.

Core Reactivity and Applications

The dual electron-withdrawing nature of the substituents defines the compound's reactivity, making it a specialized reagent for several advanced applications.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[8] this compound serves as an effective coupling partner with various aryl or vinyl halides.

Causality of Reactivity: The electron-withdrawing groups (EWGs) on the aromatic ring play a crucial role. While strong EWGs can decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step, they also make the boronic acid more stable and less prone to protodeboronation, a common side reaction.[9][10] The choice of catalyst, ligand, and base is critical to overcome the electronic deactivation and achieve high yields.[9][11] This reaction is widely used to synthesize complex molecules, including active pharmaceutical ingredients.[1][12]

Below is a generalized workflow for the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle catalyst Pd(0)L_n oxidative_add Oxidative Addition (Ar-X) catalyst->oxidative_add pd_ii_complex Ar-Pd(II)-X (L_n) oxidative_add->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation pd_ii_biaryl Ar-Pd(II)-R (L_n) transmetalation->pd_ii_biaryl boronic_acid R-B(OH)₂ (3-Methoxycarbonyl- 5-nitrophenylboronic acid) + Base boronic_acid->transmetalation reductive_elim Reductive Elimination pd_ii_biaryl->reductive_elim reductive_elim->catalyst Catalyst Regeneration product Ar-R (Product) reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

High-Affinity Diol Recognition

Boronic acids are known to reversibly bind with 1,2- and 1,3-diols to form stable five- or six-membered cyclic boronate esters.

Causality of Reactivity: The Lewis acidity of the boron atom is paramount for this interaction. The electron-withdrawing nitro and methoxycarbonyl groups on this compound significantly increase the boron's Lewis acidity. This enhancement allows for strong binding to diols, such as fructose and catechols, even at neutral pH.[2] This property is particularly valuable for developing sensors for saccharides and other diol-containing biomolecules, as well as for bioconjugation techniques.[1][2]

Other Applications

The unique electronic properties of this reagent extend its use to other areas:

  • Materials Science: It serves as a building block for creating complex organic molecules used in the development of novel polymers and materials for sensor technology.[1]

  • Catalysis Research: It is utilized in the development of new catalytic systems where its electronic and structural features can enhance reaction efficiency and selectivity.[1][10]

Synthesis Pathway

While commercially available, understanding the synthesis of arylboronic acids is valuable. A common laboratory-scale synthesis involves the formation of an organometallic intermediate from an aryl halide, followed by quenching with a borate ester.

Synthesis_Pathway start Methyl 3-bromo-5-nitrobenzoate step1 1. Mg or n-BuLi (Grignard or Lithiation) start->step1 intermediate Aryl-MgBr or Aryl-Li step1->intermediate step2 2. B(OMe)₃ (Trialkyl Borate) intermediate->step2 borate_ester Boronate Ester Intermediate step2->borate_ester step3 3. Acidic Workup (H₃O⁺) borate_ester->step3 product 3-Methoxycarbonyl- 5-nitrophenylboronic acid step3->product

Caption: General synthetic route for this compound.

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[3][13][14]

Hazard InformationDetailsReferences
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.[3][13][14]
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14]

Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14][15] Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a typical cross-coupling reaction.

Objective: To synthesize a biaryl compound by coupling this compound with an aryl bromide (e.g., 4-bromotoluene).

Materials:

  • This compound (1.2 equivalents)

  • 4-Bromotoluene (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%) or a more advanced ligand like SPhos

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equivalents)

  • Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst, ligand, and base.[9]

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.[10]

Conclusion

This compound is a sophisticated and versatile reagent whose value is derived from the precise electronic tuning of its aromatic ring. Its utility in constructing C-C bonds via the Suzuki-Miyaura reaction and its capacity for high-affinity diol binding make it an indispensable tool for researchers in drug discovery, diagnostics, and materials science.[1] A thorough understanding of its properties, reactivity, and handling procedures, as detailed in this guide, is key to leveraging its full synthetic potential.

References

  • 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH - Bioorganic & Medicinal Chemistry Letters. [Link]
  • This compound - Oakwood Chemical. [Link]
  • Supporting Information - The Royal Society of Chemistry. [Link]
  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]
  • Suzuki reaction - Wikipedia. [Link]
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction - PMC, NIH. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. [Link]
  • Spectroscopy Data for Undergradu
  • Spectroscopy Problems - Organic Chemistry
  • ¹H-NMR spectra of 4-Nitrophenyl boronic acid - ResearchG

Sources

An In-Depth Technical Guide to 3-Methoxycarbonyl-5-nitrophenylboronic acid (CAS No. 117342-20-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-Methoxycarbonyl-5-nitrophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitro group and a methoxycarbonyl group, make it a valuable reagent for creating complex molecular architectures. This guide delves into its physicochemical properties, outlines a robust synthetic pathway, provides detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and discusses its significance in the broader context of drug discovery and materials science. The CAS Number for this compound is 117342-20-8 [1][2][3].

Core Compound Profile and Physicochemical Properties

This compound, also known as methyl 3-borono-5-nitrobenzoate, is a white to off-white crystalline powder[1]. Its structure is characterized by a phenyl ring substituted with a boronic acid group, a methoxycarbonyl group, and a nitro group, all in a meta-arrangement relative to each other. This substitution pattern is critical to its reactivity and utility.

The electron-withdrawing nature of the nitro and methoxycarbonyl groups significantly influences the electronic character of the boronic acid moiety. This makes the compound an interesting substrate for studying reaction kinetics and for applications where modulated reactivity is desired, such as in the high-affinity recognition of diols at neutral pH[4][5].

Table 1: Physicochemical and Safety Data

PropertyValueSource(s)
CAS Number 117342-20-8[1][3]
Molecular Formula C₈H₈BNO₆[1]
Molecular Weight 224.96 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 224 °C (lit.)[1]
Purity Typically ≥95%[3]
SMILES String COC(=O)C1=CC(=CC(=C1)B(O)O)[O-][3]
InChI Key CDGIRLKQNJXHBJ-UHFFFAOYSA-N[3]
Storage Store at room temperature. Keep container tightly closed.[1]
Hazard Class Acute Toxicity 4 (Oral)[3]
GHS Pictogram GHS07 (Exclamation Mark)[3]
Hazard Statement H302: Harmful if swallowed[3]

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to prepare it in-house or create derivatives. A logical and efficient synthetic route involves the palladium-catalyzed Miyaura borylation of a suitable aryl halide precursor, namely methyl 3-bromo-5-nitrobenzoate .

The rationale for this approach is based on the robustness and high functional group tolerance of the Miyaura borylation, which allows for the direct conversion of aryl halides to arylboronic esters[5][6]. The resulting boronic ester can then be hydrolyzed to the desired boronic acid. The starting material, methyl 3-bromo-5-nitrobenzoate, is readily prepared from 3-nitrobenzoic acid via bromination followed by esterification.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Hydrolysis A 3-Nitrobenzoic Acid B Methyl 3-bromo-5-nitrobenzoate A->B 1. NBS, H₂SO₄ 2. MeOH, SOCl₂ D Pinacol Ester Intermediate B->D PdCl₂(dppf), KOAc, DMSO C Bis(pinacolato)diboron (B₂pin₂) C->D E 3-Methoxycarbonyl-5- nitrophenylboronic acid D->E Acidic Workup

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for Miyaura borylation of electron-deficient aryl bromides[5][6].

Step 1: Synthesis of Methyl 3-bromo-5-nitrobenzoate (Precursor)

  • This precursor can be synthesized via bromination of 3-nitrobenzoic acid using N-bromosuccinimide in sulfuric acid, followed by Fischer esterification with methanol and a catalytic amount of thionyl chloride or sulfuric acid.

Step 2: Miyaura Borylation

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine methyl 3-bromo-5-nitrobenzoate (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), and potassium acetate (KOAc, 3.0 eq.).

  • Solvent and Catalyst Addition: Add anhydrous, degassed DMSO to the flask. To this mixture, add the palladium catalyst, PdCl₂(dppf) (3 mol%).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is the pinacol ester intermediate.

Step 3: Hydrolysis to Boronic Acid

  • Cleavage: Dissolve the crude pinacol ester in a suitable solvent system (e.g., acetone/water).

  • Acidification: Add an aqueous acid (e.g., 2M HCl) and stir vigorously at room temperature until hydrolysis is complete (as monitored by TLC).

  • Purification: The product, this compound, will often precipitate from the solution. It can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization if necessary.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic structures that are prevalent in pharmaceuticals and functional materials[7][8].

The electronic properties of this boronic acid influence its reactivity. The strong electron-withdrawing groups can make the transmetalation step of the catalytic cycle—often the rate-determining step—slower compared to electron-rich boronic acids[9]. This necessitates careful optimization of the reaction conditions, particularly the choice of catalyst, base, and solvent system, to achieve high yields.

Suzuki_Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂-X Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)L₂-Ar' OA->TM Transmetalation (Ar'-B(OH)₂ + Base) TM->Pd0 Reductive Elimination Prod Ar-Ar' TM->Prod ArX Aryl Halide (Ar-X) Boronic This compound (Ar'-B(OH)₂)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Self-Validating Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl halide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 eq.)

  • Aryl halide (Aryl-Br or Aryl-I) (1.0 eq.)

  • Palladium Catalyst: Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)

  • Base: K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), the chosen palladium catalyst (3 mol%), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times range from 4 to 18 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Coupling Partner (Ar-X)Catalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Typical Yield Range
4-IodotoluenePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O901285-95%
2-BromopyridinePdCl₂(dppf) (3)Cs₂CO₃ (2)1,4-Dioxane1001670-85%
4-BromobenzonitrilePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O100880-92%
Note: Yields are illustrative and highly dependent on the precise substrates and reaction execution.

Role in Drug Discovery and Advanced Materials

The true value of this compound is realized in its application as a strategic building block for molecules with significant biological activity or material properties. The biaryl structures synthesized using this reagent are common motifs in pharmaceuticals[1].

  • Scaffold for Targeted Therapies: The compound serves as a key intermediate in synthesizing complex molecules for targeted cancer therapies. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the ester can be hydrolyzed to a carboxylic acid, enabling amide bond formation or serving as a crucial interaction point with biological targets.

  • Bioconjugation and Sensor Technology: The boronic acid moiety is known to form reversible covalent bonds with diols, a property exploited in bioconjugation and the development of sensors for carbohydrates and other biologically relevant molecules[1][4]. The electron-deficient nature of this specific boronic acid enhances its affinity for diols, making it a valuable tool for these applications[5].

  • Materials Science: The rigid, well-defined structures that can be built using this reagent are of interest in materials science for creating organic light-emitting diodes (OLEDs), liquid crystals, and specialized polymers[1].

Conclusion

This compound (CAS: 117342-20-8) is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its well-defined structure and predictable, albeit electronically modulated, reactivity make it a cornerstone for constructing complex biaryl systems. For researchers in drug discovery, its utility lies in providing a versatile scaffold that can be readily elaborated into diverse libraries of potential therapeutic agents. For materials scientists, it offers a reliable method for building the rigid, conjugated systems required for advanced functional materials. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

  • Miyaura Borylation.
  • 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
  • This compound. Oakwood Chemical. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
  • 3-(methoxycarbonyl)-5-nitrophenylboronic acid (contains varying amounts of anhydride). PubChem. [Link]
  • 3-Bromo-5-nitrobenzoic acid. PubChem. [Link]

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An In-depth Technical Guide to 3-Methoxycarbonyl-5-nitrophenylboronic Acid: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Methoxycarbonyl-5-nitrophenylboronic acid, a versatile reagent pivotal in modern synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, synthesis, and key applications, with an emphasis on the mechanistic rationale behind its utility and detailed, field-proven experimental protocols.

Compound Profile and Physicochemical Properties

This compound (CAS No. 117342-20-8) is a substituted arylboronic acid featuring both a nitro group and a methoxycarbonyl group.[1] These electron-withdrawing substituents are critical to its reactivity, significantly lowering the pKa of the boronic acid moiety and influencing its performance in cross-coupling and binding applications. Its key properties are summarized below.

PropertyValueSource(s)
Molecular Weight 224.96 g/mol [1][2]
Molecular Formula C₈H₈BNO₆[1][2]
CAS Number 117342-20-8[1]
Appearance White to off-white crystalline powder[1]
Melting Point 224-255 °C[1]
Purity Typically ≥95%[3]
Synonyms Methyl 3-borono-5-nitrobenzoate, 3-(Methoxycarbonyl)-5-nitrobenzeneboronic acid[1][4]

Synthesis and Purification

The synthesis of arylboronic acids is most commonly achieved via the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a representative protocol for the synthesis of this compound from its corresponding aryl bromide.

Causality: This pathway is effective because it leverages the well-established reactivity of organometallic reagents with boron electrophiles. The choice of anhydrous conditions is critical, as Grignard reagents are highly reactive with protic solvents like water, which would quench the reagent before it can react with the trialkyl borate. The low temperature (-78 °C) is essential to control the reactivity of the organometallic intermediate and prevent side reactions.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Methyl 3-bromo-5-nitrobenzoate + Magnesium turnings in anhydrous THF Grignard Formation of Grignard Reagent (Ar-MgBr) Start->Grignard Reflux Addition Slow addition to Trimethyl Borate B(OMe)3 in THF at -78°C Grignard->Addition Boronate Formation of Boronate Ester (Ar-B(OMe)3)-MgBr+ Addition->Boronate Quench Aqueous HCl Quench (Hydrolysis) Boronate->Quench Warm to RT Extract Extraction with Ethyl Acetate Quench->Extract Purify Purification (Recrystallization) Extract->Purify Product Final Product: 3-Methoxycarbonyl-5- nitrophenylboronic acid Purify->Product Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)L₂-X] Pd0->OxAdd Oxidative Addition Trans [Ar-Pd(II)L₂-Ar'] OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArX Aryl Halide (Ar-X) Boronic Boronic Acid (Ar'-B(OH)₂) + Base Product Biaryl Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general, validated protocol that can be adapted for specific substrates. [5][6]

  • Reaction Setup: In an oven-dried Schlenk flask or reaction vial, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., dioxane/water 4:1, or toluene/ethanol/water).

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C). Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Diol and Carbohydrate Recognition

Arylboronic acids can reversibly form stable cyclic esters with 1,2- or 1,3-diols, a property widely exploited in sensors for carbohydrates like glucose. [7] Mechanistic Insight: The binding process is pH-dependent. The boronic acid (a trigonal sp² Lewis acid) must first be converted to its tetrahedral sp³ boronate form to bind effectively. [3][7]For typical arylboronic acids, this requires a basic pH (often >8-9). However, the potent electron-withdrawing groups on this compound significantly lower its pKa. This is a crucial advantage, as it enables high-affinity binding to diols at or near neutral pH (pH 7-7.5). [8]This property makes it an exceptional candidate for developing sensors and bioconjugation systems that operate under physiological conditions. [1][8]

Diol_Binding BA Ar-B(OH)₂ (Trigonal) Boronate [Ar-B(OH)₃]⁻ (Tetrahedral) BA->Boronate pKa dependent plus1 + OH⁻ Ester Cyclic Boronate Ester Boronate->Ester Binding Diol cis-Diol plus2 + Ester->Boronate Release

Caption: Equilibrium of boronic acid activation and subsequent binding to a cis-diol.

Experimental Protocol: Diol Binding Assay (Fluorescence Displacement)

This protocol describes a common method to quantify the binding affinity of a boronic acid for a diol using a competitive fluorescent indicator like Alizarin Red S (ARS). [2][9]

  • Buffer Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., 100 mM phosphate buffer, pH 7.4).

  • Stock Solutions: Prepare stock solutions of this compound, the diol of interest (e.g., fructose), and Alizarin Red S (ARS) in the prepared buffer.

  • Determination of Boronic Acid-ARS Binding (K_ARS):

    • In a fluorescence cuvette or a 96-well plate, add a fixed concentration of ARS.

    • Titrate increasing concentrations of the boronic acid into the ARS solution.

    • After each addition, allow the system to equilibrate and measure the fluorescence emission at the appropriate wavelength. Binding to ARS will cause a significant increase in fluorescence.

    • Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding isotherm to calculate the association constant (K_ARS).

  • Competitive Displacement Assay:

    • Prepare a series of solutions containing fixed concentrations of both the boronic acid and ARS (at concentrations determined from the previous step to give a strong signal).

    • To this series, add increasing concentrations of the diol competitor (e.g., fructose).

    • Measure the fluorescence after each addition. The diol will displace ARS from the boronic acid, causing a decrease in fluorescence.

  • Data Analysis: Plot the decrease in fluorescence against the diol concentration. This data can be analyzed using competitive binding equations to determine the association constant (K_diol) for the boronic acid-diol interaction.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for safety.

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). It may also cause skin and serious eye irritation. [10][11][12]* Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation. [13]Avoid contact with skin, eyes, and clothing.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [10][13]It is stable under recommended storage conditions, but boronic acids can be prone to dehydration to form boroxine anhydrides over time, though this typically does not impede reactivity in cross-coupling reactions where water is present.

References

  • McMahan, J. B., et al. (2017).
  • Li, M., et al. (2008). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH.The Journal of Organic Chemistry. [Link]
  • Zhang, H., et al. (2023). Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers.MDPI. [Link]
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight.
  • This compound. Boron Molecular. [Link]
  • PubChem Compound Summary for CID 2773492.
  • Gold, B., et al. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH.Bioorganic & Medicinal Chemistry Letters. [Link]
  • This compound. Oakwood Chemical. [Link]
  • Ishiyama, T., et al. (1995). A new method for the synthesis of arylboronic acids: synthesis of (3,4,5-trifluorophenyl)boronic acid.Organic Syntheses. [Link]
  • Valeur, E., & Bradley, M. (2009).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube. (2023). [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

An In-Depth Technical Guide to 3-Methoxycarbonyl-5-nitrophenylboronic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound 3-Methoxycarbonyl-5-nitrophenylboronic acid. It aims to provide not only a thorough understanding of its fundamental properties but also practical, field-proven insights into its synthesis, characterization, and application in cutting-edge research.

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a substituted aromatic boronic acid that has emerged as a significant building block in organic synthesis.[1] Its structure, featuring a boronic acid group, a methoxycarbonyl group, and a nitro group on a phenyl ring, bestows it with unique reactivity and makes it a valuable precursor in the synthesis of complex organic molecules. The electron-withdrawing nature of the nitro and methoxycarbonyl substituents significantly influences the reactivity of the boronic acid moiety, a critical aspect in designing synthetic pathways. This guide will provide an in-depth exploration of its synthesis, properties, and diverse applications, particularly in cross-coupling reactions and the development of novel materials and therapeutics.

Physicochemical Properties

A precise understanding of the physicochemical properties of a reagent is paramount for its effective use in research. The key properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name This compound
Synonyms Methyl 3-borono-5-nitrobenzoate, 3-(Methoxycarbonyl)-5-nitrobenzeneboronic acid
CAS Number 117342-20-8
Molecular Formula C₈H₈BNO₆
Molecular Weight 224.96 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 224 °C (decomposes)[1]
Solubility Soluble in methanol, DMSO, DMF.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be approached through various synthetic routes. Below is a representative, detailed protocol for its preparation, designed to be a self-validating system for achieving a high-purity product. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Synthetic Workflow Diagram

synthesis_workflow start Methyl 3-bromobenzoate step1 Borylation start->step1 intermediate Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate step1->intermediate step2 Nitration intermediate->step2 product This compound pinacol ester step2->product step3 Deprotection product->step3 final_product This compound step3->final_product

Caption: A representative synthetic workflow for this compound.

Experimental Protocol

Materials:

  • Methyl 3-bromobenzoate

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Sodium periodate

  • Ammonium acetate

  • Acetone

  • Water

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Borylation of Methyl 3-bromobenzoate:

    • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add methyl 3-bromobenzoate, bis(pinacolato)diboron (1.1 eq.), potassium acetate (2.5 eq.), and Pd(dppf)Cl₂ (3 mol%).

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture at 80-90 °C for 12-16 hours. The progress of the reaction should be monitored by TLC or GC-MS. This Miyaura borylation reaction is a reliable method for converting aryl halides to the corresponding boronate esters.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

  • Nitration of the Boronate Ester:

    • In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

    • Dissolve the purified boronate ester in concentrated sulfuric acid and cool to 0 °C.

    • Add the nitrating mixture dropwise to the solution of the boronate ester, maintaining the temperature below 5 °C. The slow addition and low temperature are crucial to control the exothermic reaction and prevent over-nitration.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude this compound pinacol ester.

  • Deprotection to the Final Product:

    • Dissolve the crude pinacol ester in a mixture of acetone and water.

    • Add sodium periodate (4 eq.) and ammonium acetate (1.5 eq.).

    • Stir the mixture at room temperature for 4-6 hours. This oxidative cleavage is an effective method for the deprotection of pinacol boronate esters.

    • Filter the reaction mixture and concentrate the filtrate to remove acetone.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Spectral Characterization

The structural integrity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR Aromatic protons will appear as distinct signals in the downfield region (typically δ 8.0-9.0 ppm). The methyl ester protons will be a singlet around δ 3.9-4.0 ppm. The boronic acid protons (B(OH)₂) will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Aromatic carbons will resonate in the δ 120-150 ppm region. The carbonyl carbon of the ester will be observed further downfield (around δ 165 ppm), and the methyl carbon of the ester will be around δ 53 ppm. The carbon attached to the boron atom may show a broader signal.
FT-IR (cm⁻¹) Characteristic peaks include a broad O-H stretch from the boronic acid (around 3300-3500 cm⁻¹), a strong C=O stretch from the ester (around 1720-1730 cm⁻¹), asymmetric and symmetric N-O stretches from the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-B stretching vibrations.
Mass Spec. The mass spectrum should show a molecular ion peak (or [M-H]⁻/[M+H]⁺) corresponding to the molecular weight of 224.96 g/mol .

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds. The electron-withdrawing groups on the aromatic ring can influence the transmetalation step of the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

suzuki_cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product Reactant1 Ar-X Reactant1->ArPdX Oxidative Addition Reactant2 Ar'-B(OH)₂ (3-Methoxycarbonyl-5- nitrophenylboronic acid) Reactant2->ArPdAr_prime Transmetalation Base Base Base->ArPdAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent(s) to the flask via syringe.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

This versatile reaction allows for the synthesis of a wide array of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[2]

Broader Applications in Research and Development

The utility of this compound extends beyond its direct use in cross-coupling reactions.

  • Medicinal Chemistry: The nitro group can be readily reduced to an amine, providing a synthetic handle for further functionalization, such as the formation of amides, sulfonamides, or other pharmacologically relevant groups. This makes it a valuable intermediate in the synthesis of libraries of compounds for drug discovery programs.[1] Boronic acids, in general, are a class of compounds with diverse biological activities.[2]

  • Materials Science: The rigid, functionalized aromatic core of this molecule makes it an attractive building block for the synthesis of organic electronic materials. By incorporating this unit into larger conjugated systems, researchers can tune the electronic and photophysical properties of materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile reagent that holds significant potential for a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique electronic properties and multiple functional groups allow for the construction of complex molecular architectures with a high degree of control. This guide provides a solid foundation for researchers to confidently and effectively utilize this powerful chemical tool in their scientific endeavors.

References

  • Royal Society of Chemistry. Supporting Information for "An efficient and selective method for the synthesis of esters from alcohols using HBr in aqueous solution". [Link]
  • G. A. Molander, N. Ellis, Acc. Chem. Res.2007, 40, 275-286. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • University of South Alabama, Department of Chemistry.
  • PubChem, National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the Synthesis of 3-Methoxycarbonyl-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-Methoxycarbonyl-5-nitrophenylboronic acid, a critical reagent in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the synthetic pathway, explains the causality behind experimental choices, and offers field-proven insights to ensure successful execution.

Introduction and Strategic Overview

This compound is a versatile building block, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1] Its dual functionalization with an electron-withdrawing nitro group and a methoxycarbonyl group makes it an attractive partner in the synthesis of targeted therapeutics, especially in cancer research and for creating novel materials.[1]

The synthesis of this molecule is not a single-step process but rather a multi-stage endeavor that requires careful control of reaction conditions. The strategic approach detailed herein involves a three-step sequence starting from the commercially available and inexpensive reagent, methyl benzoate. The overall synthetic pathway is as follows:

  • Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group at the meta-position of methyl benzoate.

  • Electrophilic Aromatic Substitution (Bromination): Installation of a bromine atom, which will serve as the handle for the subsequent borylation reaction.

  • Palladium-Catalyzed Borylation (Miyaura Borylation): Conversion of the aryl bromide to the corresponding boronate ester.

  • Hydrolysis: Deprotection of the boronate ester to yield the final this compound.

This guide will walk through each of these stages, providing not just the procedural steps but also the underlying chemical principles that govern the success of the synthesis.

Overall Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Miyaura Borylation cluster_3 Step 4: Hydrolysis A Methyl Benzoate B Methyl 3-Nitrobenzoate A->B HNO₃, H₂SO₄ C Methyl 3-Bromo-5-nitrobenzoate B->C NBS, H₂SO₄ D Pinacol Boronate Ester Intermediate C->D B₂pin₂, Pd Catalyst, Base E This compound D->E Acidic Workup G Ar-Br Methyl 3-Bromo-5-nitrobenzoate Pd(II) Complex Ar-Pd(II)-Br Ar-Br->Pd(II) Complex Oxidative Addition Pd(0) Pd(0) Pd(0)->Pd(II) Complex Boronate Complex Ar-Pd(II)-Bpin Pd(II) Complex->Boronate Complex Transmetalation B₂pin₂ Bis(pinacolato)diboron B₂pin₂->Boronate Complex Base Base (KOAc) Base (KOAc) Base (KOAc)->Boronate Complex Product_Ester Pinacol Boronate Ester Boronate Complex->Product_Ester Reductive Elimination Product_Ester->Pd(0) Final_Product Target Boronic Acid Product_Ester->Final_Product Hydrolysis (Work-up)

Sources

A Technical Guide to the Safe Handling of 3-Methoxycarbonyl-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for 3-Methoxycarbonyl-5-nitrophenylboronic acid. As a Senior Application Scientist, the following narrative synthesizes critical safety data with practical, field-proven insights to ensure both experimental integrity and personal safety in the laboratory.

Introduction: A Versatile Reagent in Modern Synthesis

This compound is a valuable boronic acid derivative with significant applications in organic synthesis and medicinal chemistry.[1] Its utility is most prominently recognized in Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of carbon-carbon bonds in complex molecule synthesis.[1] Furthermore, its unique electronic properties and ability to form stable complexes with diols make it an important building block in the development of pharmaceuticals, agrochemicals, and advanced materials for sensors and catalysts.[1][2] Its role as a key intermediate in the synthesis of targeted cancer therapies and in bioconjugation techniques underscores its importance in the drug development pipeline.[1]

Given its integral role in research, a comprehensive understanding of its safety profile is not merely a regulatory requirement but a fundamental component of responsible scientific practice. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, causal understanding of the necessary safety precautions.

Section 1: Chemical Identity and Properties

A precise understanding of a compound's properties is the foundation of its safe handling.

PropertyDataSource(s)
Chemical Name This compound[3][4]
Synonyms Methyl 3-borono-5-nitrobenzoate, 3-(Methoxycarbonyl)-5-nitrobenzeneboronic acid[5][6]
CAS Number 117342-20-8[3][4]
Molecular Formula C₈H₈BNO₆[3][6][7]
Molecular Weight 224.96 g/mol [3]
Appearance Solid[3]
Structure InChIKey: CDGIRLKQNJXHBJ-UHFFFAOYSA-N[3]

Section 2: Hazard Identification and Toxicological Profile

The primary documented hazard for this specific compound is acute oral toxicity. However, a prudent toxicological assessment requires examining data from structurally analogous compounds to anticipate potential, unlisted hazards.

GHS Classification Summary

Hazard ClassCategoryHazard StatementPictogramSignal WordSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07Warning[3]
Potential Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07Warning[8][9][10]
Potential Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationGHS07Warning[8][9][10]
Potential STOT - Single ExposureCategory 3H335: May cause respiratory irritationGHS07Warning[8][10][11]

Note: Skin, eye, and respiratory irritation hazards are based on data from structurally similar compounds like 3-carboxy-5-nitrophenylboronic acid and other nitrophenylboronic acids. This conservative approach is recommended due to the absence of specific data for the methoxycarbonyl derivative and is a cornerstone of proactive laboratory safety.

Toxicological Insights

The "Harmful if swallowed" (H302) classification is the most definitive hazard associated with this compound.[3] While comprehensive toxicological studies are not widely available, the consistent classification of related nitrophenylboronic acids as skin, eye, and respiratory irritants provides a strong basis for adopting stringent handling protocols to prevent all routes of exposure.[8][9][10][11] The irritant nature likely stems from the acidic boronic acid moiety and the overall reactivity of the molecule. There is currently no data to suggest that the compound is a carcinogen or mutagen.[12][13]

Section 3: Core Safety Protocols — Exposure Control and Personal Protection

A multi-layered approach, combining engineering controls and personal protective equipment (PPE), is essential for mitigating the risks associated with handling this compound.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of the solid compound or its solutions must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for procedures that may generate dust, such as weighing or transferring the solid.[14][15]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[12][15] This is critical for immediate decontamination in the event of accidental contact.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier
  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[12][15] A face shield should also be worn, especially during procedures with a higher risk of splashing or dust generation.[15]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to use proper removal techniques to avoid contaminating the skin.[16]

  • Body Protection: A standard laboratory coat is required to protect against skin contact. For larger quantities or higher-risk procedures, impervious clothing may be necessary.[12]

  • Respiratory Protection: If engineering controls are insufficient or if dust is generated outside of a fume hood, a NIOSH-approved dust respirator should be used.[12][15]

Section 4: Standard Operating Procedure (SOP) for Safe Handling

The following protocol is designed to be a self-validating system, minimizing risk at each step.

Objective: To safely weigh and prepare a solution of this compound.

Location: Certified Chemical Fume Hood

Required PPE: Safety Goggles, Face Shield, Nitrile Gloves, Laboratory Coat

Methodology:

  • Preparation: Designate a specific area within the fume hood for the procedure. Place a spill pad on the work surface. Ensure all necessary glassware, spatulas, and reagents are within easy reach to avoid unnecessary movement.

  • Container Pre-Labeling: Label the destination flask with the chemical name, concentration, date, and your initials before adding the compound. This prevents ambiguity and potential mix-ups.

  • Weighing (Aliquot Transfer):

    • Place a weigh boat or appropriate glassware on the analytical balance and tare it.

    • Carefully transfer the solid compound from the stock bottle to the weigh boat using a clean spatula. Perform this transfer slowly and close to the surface to minimize dust generation.

    • Never return excess chemical to the stock bottle to prevent contamination.

  • Dissolution:

    • Place a stir bar in the pre-labeled destination flask.

    • Carefully add the weighed solid to the flask.

    • Slowly add the desired solvent, directing the stream down the side of the flask to avoid splashing.

    • Place the flask on a stir plate within the fume hood to complete the dissolution.

  • Cleanup:

    • Wipe down the spatula and work surface with a damp cloth or paper towel, treating it as contaminated waste.

    • Dispose of the weigh boat and any other contaminated disposables in the designated solid chemical waste container.

    • Thoroughly wash your hands after removing gloves.[8]

Section 5: Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][14][15]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][14][15]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][14][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[12][14]

Spill Response Workflow

A minor spill of a few grams can typically be managed by trained laboratory personnel. A major spill requires evacuation and professional emergency response.

SpillResponse cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol Start Spill Occurs Assess Assess Spill Size & Immediate Risk Start->Assess MinorMajor Minor or Major Spill? Assess->MinorMajor Alert Alert Colleagues in Immediate Area MinorMajor->Alert  Minor   Evacuate Evacuate Immediate Area MinorMajor->Evacuate  Major   DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->DonPPE Contain Contain Spill with Inert Absorbent Material DonPPE->Contain Cleanup Sweep/Scoop into Waste Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste per Institutional Guidelines Decontaminate->Dispose AlertSupervisor Alert Supervisor & Call Emergency Response Evacuate->AlertSupervisor Secure Secure Area (Restrict Access) AlertSupervisor->Secure End End Secure->End Dispose->End

Caption: Workflow for responding to a chemical spill incident.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[8][12][14]

  • Specific Hazards: During a fire, thermal decomposition can lead to the release of irritating and highly toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and boron oxides.[8][9][10]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][12]

Section 6: Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage Conditions
  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[9][14][15]

  • Some suppliers recommend refrigerated storage to maintain long-term quality.[9][17]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][15][17]

Disposal

Disposal of this compound and its containers must be performed in accordance with all applicable local, state, and federal regulations. The compound should be disposed of as chemical waste through an approved waste disposal plant.[9][16] Do not allow the product to enter drains or waterways.[8][12]

Conclusion

This compound is an indispensable tool in modern chemical research. Its safe and effective use hinges on a proactive safety culture grounded in a thorough understanding of its potential hazards. By adhering to the engineering controls, PPE requirements, and handling protocols outlined in this guide, researchers can confidently leverage the synthetic power of this reagent while ensuring a safe and compliant laboratory environment.

References

  • Title: 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH Source: Bioorganic & Medicinal Chemistry Letters URL
  • Title: Safety Data Sheet - 4,5-Difluoro-2-nitrophenylboronic acid Source: Angene Chemical URL:[Link]
  • Title: 3-(methoxycarbonyl)-5-nitrophenylboronic acid (contains varying amounts of anhydride) Source: PubChemLite URL:[Link]
  • Title: this compound Source: Oakwood Chemical URL:[Link]

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solubility of 3-Methoxycarbonyl-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 3-Methoxycarbonyl-5-nitrophenylboronic acid

Abstract

This compound is a pivotal reagent in modern organic synthesis and medicinal chemistry, recognized for its role in Suzuki-Miyaura cross-coupling reactions and as a high-affinity binder of diols.[1][2] Its utility in the development of pharmaceuticals, diagnostics, and materials science is significant.[1] However, the effective application of this compound is fundamentally governed by its solubility characteristics in various solvent systems. This guide provides a comprehensive analysis of the factors influencing the , synthesizes predictive solubility trends based on the behavior of analogous arylboronic acids, and presents detailed, field-proven experimental protocols for its empirical determination. We address the unique chemical equilibrium involving boroxine formation, a critical consideration for accurate solubility measurement, and offer expert insights for researchers in drug development and chemical synthesis.

Introduction: Profile of a Versatile Building Block

This compound is a white to off-white crystalline powder that serves as a key intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a phenyl ring substituted with a boronic acid group, a nitro group, and a methoxycarbonyl group, provides a unique combination of reactivity and functionality. The electron-withdrawing nature of the nitro and methoxycarbonyl groups enhances the Lewis acidity of the boron atom, making it particularly effective for diol and carbohydrate recognition, even at neutral pH.[2] This property is highly valuable in the design of sensors and targeted drug delivery systems.[1]

Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] The solubility of this reagent directly impacts reaction kinetics, purification strategies, and overall process efficiency.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 117342-20-8[1][3][4]
Molecular Formula C₈H₈BNO₆[1][3]
Molecular Weight 224.96 g/mol [1][4]
Appearance White to off-white crystalline powder[1]
Melting Point ~224 °C[1]
Purity Typically ≥95%[3][5]
Synonyms 3-(Methoxycarbonyl)-5-nitrobenzeneboronic acid[1]

The Central Role of Solubility in Synthesis and Development

For the research scientist and drug development professional, understanding a compound's solubility is not a trivial pursuit; it is a critical parameter that dictates success across multiple stages of the R&D pipeline.

  • Reaction Kinetics: In homogeneous catalysis, such as the Suzuki-Miyaura reaction, the concentration of reactants in solution directly influences the reaction rate. Poor solubility can lead to sluggish or incomplete conversions, requiring harsher conditions or extended reaction times.

  • Purification: Crystallization, a common method for purifying solid reagents and products, is entirely dependent on differential solubility in various solvents at different temperatures. A significant change in solubility with temperature is desirable for efficient crystallization.[6][7]

  • Formulation & Bioavailability: In drug development, the aqueous solubility of an active pharmaceutical ingredient (API) or a key intermediate is a primary determinant of its bioavailability. Compounds with poor aqueous solubility often present significant formulation challenges.

  • Analytical Characterization: Accurate quantification via methods like High-Performance Liquid Chromatography (HPLC) requires the analyte to be fully dissolved in the mobile phase or a compatible diluent.

Physicochemical Principles Governing Solubility

The is a result of the interplay between its structural features and the properties of the solvent.[8]

  • The Boronic Acid Group (-B(OH)₂): This is a polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. This moiety contributes to solubility in polar solvents, particularly water and alcohols.

  • The Phenyl Ring: The aromatic core is nonpolar and hydrophobic, driving solubility in organic solvents with lower polarity.

  • The Substituents (-NO₂ and -COOCH₃): Both the nitro and methoxycarbonyl groups are strongly electron-withdrawing and polar. They increase the overall polarity of the molecule compared to unsubstituted phenylboronic acid. This is expected to enhance solubility in polar organic solvents. However, their impact on aqueous solubility is more complex. Studies on similar compounds have shown that introducing groups like -COOH and -CF₃ can actually decrease water solubility compared to the parent phenylboronic acid, potentially due to crystal lattice energy effects.[6][7]

The Boroxine Equilibrium: A Critical Consideration

A defining characteristic of arylboronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine.[8][9] This equilibrium exists in both the solid state and in solution, and its position is influenced by factors such as temperature, concentration, and the presence of water.

This equilibrium is a crucial, often overlooked, factor in solubility studies. Commercial samples of boronic acids are frequently a mixture of the free acid and its corresponding boroxine, with some suppliers explicitly stating that the product "contains varying amounts of Anhydride".[10] Because the boroxine has significantly different polarity and solubility compared to the monomeric acid, this can lead to challenges in obtaining highly repeatable solubility data.[10] It is imperative that researchers are aware of this equilibrium when designing experiments and interpreting results.

Predicted Solubility Profile

While specific quantitative data for this compound is not widely published, a robust qualitative profile can be predicted based on the known behavior of analogous substituted arylboronic acids.[8][10][11]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThe strong polarity of the nitro and methoxycarbonyl groups, combined with the boronic acid moiety, should lead to favorable interactions with these solvents. Arylboronic acids generally show good solubility in polar aprotic solvents.[8]
Ethers Tetrahydrofuran (THF), Dioxane, Diethyl EtherModerate to HighEthers can accept hydrogen bonds from the boronic acid's hydroxyl groups. Phenylboronic acid exhibits high solubility in ethers like dipropyl ether.[10][11]
Alcohols Methanol, Ethanol, IsopropanolModerate to HighThese protic solvents can engage in extensive hydrogen bonding with the solute. 3-Nitrophenylboronic acid is soluble in methanol and ethanol.[12]
Halogenated Dichloromethane (DCM), ChloroformLow to ModeratePhenylboronic acid has moderate solubility in chloroform.[10][11] The polar substituents may slightly improve this.
Aqueous Systems Water, BuffersLowPhenylboronic acid itself has low water solubility (~1.9 g/100g at 20°C).[6][7] Electron-withdrawing substituents often further decrease aqueous solubility.[6] Solubility is expected to be pH-dependent.
Non-polar Hexanes, Toluene, MethylcyclohexaneVery LowThe overall polarity of the molecule is too high for significant interaction with non-polar hydrocarbon solvents. This is a consistent trend for arylboronic acids.[10][11]

Experimental Determination of Solubility

To obtain precise, actionable data, empirical determination is essential. The following section details robust protocols for this purpose. The choice of method depends on the required throughput and precision.

Method 1: Equilibrium Shake-Flask Method (Gold Standard)

This thermodynamic equilibrium method is considered the benchmark for solubility determination. It measures the concentration of a saturated solution at a constant temperature.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Place the vial in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C). Agitate the suspension for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle. For very fine suspensions, centrifugation at the controlled temperature is required.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. Immediate filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is critical to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. A method for detecting boronic acids using HPLC with post-column derivatization with alizarin has been described and could be adapted.[13]

    • Prepare a calibration curve using standards of known concentration to ensure accurate measurement.

  • Calculation: Calculate the solubility in units of mg/mL, g/L, or mol/L based on the measured concentration and the dilution factor.

Method 2: Dynamic (Polythermal) Method

This method is faster than the shake-flask approach and determines the temperature at which a known concentration of solute fully dissolves. It is particularly useful for understanding temperature-dependent solubility, which is key for designing crystallization processes.[9][10]

Protocol:

  • Sample Preparation: Accurately weigh a specific amount of the boronic acid into a vial. Add a precise volume or mass of the chosen solvent. Seal the vial.

  • Heating and Observation: Place the vial in a controlled-temperature bath equipped with vigorous stirring and a turbidity probe or a laser light source and detector.[10]

  • Temperature Ramp: Increase the temperature of the bath at a slow, controlled rate (e.g., 0.5 °C/min).

  • Dissolution Point: Continuously monitor the turbidity of the solution. The temperature at which the solution becomes perfectly clear (i.e., the last solid particle dissolves) is recorded as the dissolution temperature for that specific concentration.

  • Data Compilation: Repeat the experiment with several different known concentrations of the solute.

  • Solubility Curve Generation: Plot the dissolution temperature (°C or K) versus the concentration (mole fraction or g/L) to generate a solubility curve.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the gold-standard Equilibrium Shake-Flask method.

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Quantification A Add Excess Solid to Solvent B Seal Vial A->B C Agitate at Constant T (24-48h) B->C D Cease Agitation C->D E Centrifuge or Settle D->E F Withdraw Supernatant E->F G Filter (0.22 µm) F->G H Prepare Dilutions G->H I Analyze via HPLC-UV H->I J Calculate vs. Cal Curve I->J K Solubility Data (g/L or mol/L) J->K Final Result

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Factors Influencing Solubility: A Deeper Dive

Several interconnected factors modulate the . Understanding these relationships is key to controlling the compound's behavior in solution.

  • pH: The boronic acid group is a Lewis acid and can also act as a Brønsted acid. At higher pH values (above its pKa), it will deprotonate to form the boronate anion [R-B(OH)₃]⁻. This negatively charged species is generally significantly more soluble in water than the neutral acid. Therefore, the aqueous solubility of this compound is expected to increase dramatically in basic solutions.

  • Temperature: For most solid solutes, solubility increases with temperature. This endothermic dissolution process is the principle behind recrystallization. The quantitative relationship can be determined using the dynamic method described above.

  • Solvent Polarity: As outlined in Table 2, a solvent's ability to match the polarity and hydrogen-bonding capabilities of the solute is the primary driver of solubility. "Like dissolves like" is the guiding principle.

  • Common Ion Effect: If the solvent already contains ions that are part of the solute's structure or can react with it, solubility can be suppressed. This is less relevant for organic solvents but can be a factor in complex buffered aqueous systems.

The interplay of these factors is visualized in the diagram below.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions center_node Solubility of 3-Methoxycarbonyl-5- nitrophenylboronic acid polarity High Polarity (-NO2, -COOCH3) polarity->center_node h_bond H-Bonding (-B(OH)2) h_bond->center_node boroxine Boroxine Equilibrium boroxine->center_node complicates measurement solv_pol Solvent Polarity solv_pol->center_node solv_h H-Bonding Capacity solv_h->center_node ph System pH (Aqueous) ph->center_node temp Temperature temp->center_node

Caption: Key Factors Influencing Compound Solubility.

Conclusion

While published quantitative solubility data for this compound is scarce, a comprehensive understanding of its physicochemical properties and the behavior of analogous arylboronic acids allows for a robust predictive assessment. Its solubility is expected to be high in polar aprotic solvents and moderate-to-high in ethers and alcohols, with low solubility in non-polar hydrocarbons and neutral water. The equilibrium between the acid and its boroxine anhydride is a critical chemical characteristic that must be considered during experimental work to ensure data reliability. The detailed protocols provided in this guide offer a validated framework for researchers to empirically determine the solubility of this versatile compound in any solvent system, enabling the optimization of synthetic reactions, purification processes, and formulation strategies in their research and development endeavors.

References

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  • Dąbrowski, M., Serwatowski, J., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 843-855. DOI: 10.1007/s10953-020-00988-y.
  • Pap-Sona, V., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Minerals, 11(2), 218. DOI: 10.3390/min11020218.
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Navigating the Nuances of 3-Methoxycarbonyl-5-nitrophenylboronic Acid: A Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycarbonyl-5-nitrophenylboronic acid is a pivotal reagent in modern organic synthesis and medicinal chemistry, valued for its role as a building block in cross-coupling reactions and its high affinity for diols, which is leveraged in sensor and bioconjugation applications.[1][2] However, the inherent chemical liabilities of the boronic acid functional group, amplified by the electronic properties of the substituted phenyl ring, present significant challenges to its stability and long-term storage. This guide provides an in-depth analysis of the degradation pathways affecting this compound and outlines field-proven protocols for its handling, storage, and stability assessment. By understanding the causality behind its instability, researchers can implement robust strategies to preserve its integrity, ensuring the reliability and reproducibility of their experimental outcomes.

Core Chemical Characteristics and Inherent Instabilities

A foundational understanding of the physicochemical properties of this compound is essential to appreciating its stability challenges. The molecule's reactivity is dominated by the electrophilic nature of the boron atom and the strong electron-withdrawing effects of the nitro and methoxycarbonyl substituents.

PropertyValueReference
CAS Number 117342-20-8[3][4]
Molecular Formula C₈H₈BNO₆[3]
Molecular Weight 224.96 g/mol [3]
Appearance White to off-white crystalline powder[5]
Purity (Typical) ≥95%[5][6]

The two electron-withdrawing groups at the meta positions significantly lower the pKa of the boronic acid, increasing the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid.[7][8] This heightened electrophilicity makes the boron atom more susceptible to nucleophilic attack, which is the initiating step in several key degradation pathways.

The Triad of Degradation Pathways

Three primary degradation mechanisms compromise the integrity of this compound: hydrolytic formation of boroxines, oxidative deboronation, and protodeboronation.

A. Hydrolysis and Boroxine Formation

Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[9][10] This is a reversible equilibrium reaction that is highly sensitive to the presence of water. The presence of boroxine can lead to significant errors in weighing and stoichiometry calculations, as the molecular weight of the trimer is different from that of the monomeric acid.

Caption: General mechanism for oxidative deboronation of an arylboronic acid.

C. Protodeboronation

Protodeboronation is the substitution of the boronic acid group with a hydrogen atom, a process often facilitated by aqueous acids, bases, or heat. [11][12]For electron-deficient arylboronic acids, such as the topic compound, this degradation pathway can be particularly problematic, potentially proceeding through a transient aryl anion-like species. [11]This irreversible reaction results in the formation of an inactive byproduct (methyl 3-nitrobenzoate).

Caption: Protodeboronation results in the loss of the boronic acid moiety.

Field-Proven Storage and Handling Protocols

The core directive for maintaining the stability of this compound is the strict exclusion of moisture, oxygen, light, and excessive heat. [13][14][15][16]

Optimal Storage Conditions

To ensure long-term viability, the following storage conditions are mandatory. The rationale for each condition is directly linked to mitigating the degradation pathways discussed above.

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)Slows the kinetics of all degradation pathways (hydrolysis, oxidation, protodeboronation). [13][17]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative deboronation by excluding atmospheric oxygen and moisture. [13]
Light Protect from Light (Amber Vial)Minimizes potential photolytic degradation pathways. [14][15]
Moisture Dry (Store in Desiccator)Prevents hydrolysis and the formation of boroxine anhydrides. [13][18][19]
Container Tightly Sealed Glass Vial with PTFE-lined CapProvides an inert, impermeable barrier to moisture and air.
Standard Operating Procedure for Handling

Adherence to a strict handling protocol is critical to prevent contamination and degradation during experimental use. The primary mistake to avoid is opening a cold container in ambient air, which causes immediate condensation of atmospheric moisture onto the compound.

Handling_Workflow A 1. Remove from 2-8°C Storage B 2. Place in Desiccator at Room Temperature A->B C 3. Equilibrate to RT (min. 30 mins) B->C D 4. Transfer to Inert Atmosphere (Glovebox) C->D E 5. Open Vial & Dispense Required Amount D->E F 6. Backfill Vial with Inert Gas E->F G 7. Tightly Seal Vial F->G H 8. Return to 2-8°C Storage G->H

Caption: A self-validating workflow for handling moisture- and air-sensitive boronic acids.

Step-by-Step Handling Protocol:

  • Equilibration: Remove the sealed vial from the refrigerator and place it immediately into a desiccator at room temperature for at least 30 minutes. This allows the compound to warm to ambient temperature without exposure to moist air. [13]2. Inert Environment: Transfer the equilibrated vial into an inert atmosphere glovebox or glove bag before opening.

  • Dispensing: Use a clean, dry spatula to dispense the required amount of solid.

  • Resealing: Before closing the vial, backfill the headspace with argon or nitrogen.

  • Storage: Tightly seal the cap, wrap with parafilm for extra security, and promptly return the vial to refrigerated storage.

Stability Assessment and Quality Control

Trust in a reagent requires verification. A robust quality control (QC) program involves periodic assessment of the compound's purity and the implementation of forced degradation studies to understand its liability under stress conditions.

Protocol: Stability-Indicating HPLC-UV Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used to monitor the purity of this compound over time. A key challenge with boronic acids is their potential for on-column hydrolysis. [20][21]This protocol utilizes conditions designed to minimize this artifact.

Causality of Method Choices:

  • Column: A column with low residual silanol activity (e.g., Waters XTerra MS C18) is chosen to reduce silanol-catalyzed hydrolysis on the stationary phase. [21]* Mobile Phase: A neutral or near-neutral pH without a strong acid modifier is preferred to limit hydrolysis. A simple water/acetonitrile gradient is often sufficient.

  • Temperature: Analysis is performed at a controlled room temperature to avoid accelerating degradation.

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Preparation: Accurately weigh ~10 mg of a reference standard of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare samples of the stored material at the same concentration as the standard.

  • Chromatographic Conditions:

ParameterCondition
Column Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 25°C
UV Detection 254 nm
Gradient 0-2 min (10% B), 2-15 min (10% to 90% B), 15-18 min (90% B), 18.1-22 min (10% B)
  • Data Analysis: Compare the chromatogram of the stored sample to the reference standard. A decrease in the main peak area percentage and/or the appearance of new peaks indicates degradation. Potential degradation products to monitor for include 3-carbomethoxy-5-nitrophenol (oxidation) and methyl 3-nitrobenzoate (protodeboronation).

Protocol: Forced Degradation Study

Forced degradation studies are essential in drug development to establish the stability-indicating nature of an analytical method and to identify potential degradation products.

Forced_Degradation cluster_0 cluster_1 A Control (No Stress) G Analyze by Stability-Indicating HPLC Method A->G B Acidic Hydrolysis (0.1 M HCl, 60°C) B->G C Basic Hydrolysis (0.1 M NaOH, RT) C->G D Oxidation (3% H₂O₂, RT) D->G E Thermal (80°C, Solid) E->G F Photolytic (UV Light, Solid) F->G

Caption: Workflow for a forced degradation study of this compound.

Experimental Summary:

Stress ConditionProcedureExpected Degradation Pathway
Acidic Hydrolysis Dissolve in ACN, add 0.1 M HCl, heat at 60°C for 24h.Protodeboronation, ester hydrolysis.
Basic Hydrolysis Dissolve in ACN, add 0.1 M NaOH, keep at RT for 24h.Protodeboronation, ester hydrolysis.
Oxidation Dissolve in ACN, add 3% H₂O₂, keep at RT for 24h.Oxidative deboronation.
Thermal Store solid material in an oven at 80°C for 7 days.Dehydration (boroxine), protodeboronation.
Photolytic Expose solid material to UV light (e.g., 254 nm) for 7 days.Various photolytic pathways.

By analyzing the samples after exposure to these stress conditions, researchers can confirm that the HPLC method effectively separates the intact compound from its degradation products and gain insight into which conditions are most detrimental to its stability.

Conclusion

The utility of this compound in advanced chemical synthesis is undeniable, but its stability is conditional. Its susceptibility to degradation via hydrolysis, oxidation, and protodeboronation is an inherent characteristic driven by its chemical structure. However, these liabilities can be effectively managed through a disciplined and scientifically informed approach to storage and handling. By implementing the protocols detailed in this guide—centered on the rigorous exclusion of moisture, air, light, and heat—researchers and drug development professionals can safeguard the integrity of this valuable reagent, thereby ensuring the precision and success of their scientific endeavors.

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A Technical Guide to the Spectral Analysis of 3-Methoxycarbonyl-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Key Features

3-Methoxycarbonyl-5-nitrophenylboronic acid is an aromatic compound characterized by three key functional groups attached to a benzene ring: a boronic acid [-B(OH)₂], a methoxycarbonyl [-COOCH₃], and a nitro group [-NO₂]. The relative positions of these substituents (1, 3, and 5) significantly influence the electronic environment of the aromatic protons and carbons, which is directly reflected in the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular framework can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the acidic protons of the boronic acid group. The analysis of the closely related compound, methyl 3-nitrobenzoate, provides a strong basis for these predictions.[3]

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration Notes
H-4~8.9 - 9.1t (triplet)1HThis proton is situated between the two electron-withdrawing nitro and methoxycarbonyl groups, leading to a significant downfield shift. It is expected to show triplet splitting due to coupling with H-2 and H-6.
H-2~8.6 - 8.8d (doublet)1HThis proton is ortho to the methoxycarbonyl group and meta to the nitro group. It will be shifted downfield and appear as a doublet due to coupling with H-4.
H-6~8.4 - 8.6d (doublet)1HThis proton is ortho to the nitro group and meta to the methoxycarbonyl group. It will also be shifted downfield and appear as a doublet from coupling with H-4.
-OCH₃~4.0s (singlet)3HThe methyl protons of the ester group are expected to appear as a sharp singlet in a region typical for methyl esters.[3]
-B(OH)₂Variable (broad singlet)s (broad)2HThe protons of the boronic acid hydroxyl groups are acidic and their chemical shift is highly dependent on the solvent, concentration, and water content. They often appear as a broad singlet and may exchange with D₂O.

Causality in Experimental Choices:

  • Solvent Selection: A deuterated solvent that can dissolve the compound without reacting is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for boronic acids as it can solubilize the compound and often allows for the observation of the B(OH)₂ protons.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR.

  • D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the -B(OH)₂ protons to exchange with deuterium, leading to the disappearance of their signal. This is a definitive method to confirm the assignment of these acidic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached groups and the overall electronic distribution in the aromatic ring.

Carbon Predicted Chemical Shift (ppm) Notes
C=O~164 - 166The carbonyl carbon of the ester group is expected in the typical downfield region for esters.[3]
C-5 (C-NO₂)~148 - 150The carbon atom attached to the highly electron-withdrawing nitro group will be significantly deshielded.[3]
C-3 (C-COOCH₃)~132 - 134The carbon bearing the methoxycarbonyl group.
C-1 (C-B(OH)₂)~130 - 135The carbon attached to the boronic acid group. The exact shift can be broad due to quadrupolar relaxation of the boron nucleus.
C-2~128 - 130Aromatic CH carbon.
C-6~125 - 127Aromatic CH carbon.
C-4~123 - 125Aromatic CH carbon.
-OCH₃~52 - 54The methyl carbon of the ester group.[3]

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode Intensity
O-H (Boronic Acid)3200 - 3600O-H stretchingStrong, Broad
C-H (Aromatic)3000 - 3100C-H stretchingMedium
C=O (Ester)1715 - 1735C=O stretchingStrong
C=C (Aromatic)1450 - 1600C=C stretchingMedium to Strong
N-O (Nitro)1510 - 1560 and 1345 - 1385Asymmetric and Symmetric N-O stretchingStrong
C-O (Ester)1250 - 1300C-O stretchingStrong
B-O (Boronic Acid)1310 - 1380B-O stretchingStrong
B-C (Aryl-Boron)1000 - 1100B-C stretchingMedium

The IR spectrum of the related 3-nitrophenylboronic acid shows characteristic absorptions for the nitro and boronic acid groups, which supports these predictions.[4][5]

Experimental Protocol for FTIR Data Acquisition (ATR Method):

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound (Molecular Weight: 224.96 g/mol ), electrospray ionization (ESI) is a suitable technique.[6]

Predicted Mass Spectrometry Data (ESI):

m/z (mass-to-charge ratio) Predicted Ion Notes
226.05[M+H]⁺The protonated molecular ion is expected to be a prominent peak in the positive ion mode.
248.03[M+Na]⁺Adduct with sodium ions, commonly observed in ESI-MS.
208.04[M+H - H₂O]⁺Loss of a water molecule from the protonated molecular ion, a common fragmentation for boronic acids.
195.03[M+H - OCH₃]⁺Loss of the methoxy radical from the ester group.
167.04[M+H - COOCH₃]⁺Loss of the entire methoxycarbonyl group, which would be a significant fragment. The fragmentation of methyl 3-nitrobenzoate supports this prediction.[7]

Experimental Workflow for Mass Spectrometry:

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Dissolve sample in suitable solvent (e.g., Methanol) B Infuse into ESI source A->B C Ionize molecules B->C D Analyze ions in mass analyzer (e.g., TOF) C->D E Record mass spectrum D->E F Identify molecular ion and fragment peaks E->F

Caption: A typical workflow for acquiring mass spectrometry data using ESI.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the key spectral features of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently identify and characterize this important synthetic building block. The provided protocols offer a standardized approach to acquiring high-quality spectral data, ensuring reproducibility and accuracy in experimental work.

References

  • The Royal Society of Chemistry.
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  • Chegg.com. Solved Assign the ?1H-NMR peaks belonging to methyl. [Link]
  • ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]
  • NIST WebBook. Benzoic acid, 3-nitro-, methyl ester. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). [Link]
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A Technical Guide to 3-Methoxycarbonyl-5-nitrophenylboronic Acid: Commercial Availability, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The incorporation of the boronic acid moiety into small molecules represents a significant advancement in medicinal chemistry and materials science.[1][2] This functional group, once perceived with caution, is now integral to several FDA-approved drugs and a vast array of clinical candidates, prized for its unique ability to form reversible covalent bonds and its versatility in synthetic transformations.[1][3] This guide provides an in-depth technical overview of 3-Methoxycarbonyl-5-nitrophenylboronic acid (CAS No. 117342-20-8), a strategically functionalized building block for researchers, chemists, and drug development professionals. We will explore its commercial availability, discuss its synthesis and inherent reactivity, and provide a detailed protocol for its application in the cornerstone of modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction.

Core Properties and Commercial Availability

This compound is a substituted arylboronic acid featuring two distinct electron-withdrawing groups: a nitro group and a methoxycarbonyl group. This electronic profile is critical to its reactivity and dictates its utility in chemical synthesis. It typically presents as a white to off-white crystalline solid.[4]

Physicochemical Characteristics

Key properties of the compound are summarized below, compiled from various commercial and database sources.[5]

PropertyValueSource
CAS Number 117342-20-8[4]
Molecular Formula C₈H₈BNO₆[4][5]
Molecular Weight 224.96 g/mol
Appearance White to off-white crystalline powder/solid[4]
Melting Point 224 °C (lit.)[4]
SMILES OB(C1=CC(=O)=CC(C(OC)=O)=C1)O
InChI Key CDGIRLKQNJXHBJ-UHFFFAOYSA-N
Commercial Sourcing and Availability

This compound is readily available from a range of chemical suppliers catering to the research and development sector. When sourcing this reagent, it is crucial to consider purity, available quantities, and whether the material is supplied as the free acid or contains varying amounts of its anhydride (boroxine). The table below provides a comparative overview of prominent suppliers.

SupplierProduct Number (Example)PurityNotes
Sigma-Aldrich AldrichCPRAssay not provided*Sold as part of a collection for early discovery research.
Chem-Impex 0162695 - 105% (Titration)Notes wide utility in drug development and bioconjugation.[4]
TCI Chemicals M2808>95.0%May contain varying amounts of anhydride.[6]
Santa Cruz Biotech sc-224851≥97%Biochemical for proteomics research.[2]
Oakwood Chemical 01626095%Also known as Methyl 3-borono-5-nitrobenzoate.[7]
Boron Molecular BM59297%Specialist supplier of boronic acids.[8]

*Sigma-Aldrich notes that for this specific product line, the buyer assumes responsibility for confirming identity and purity.

Synthesis and Chemical Reactivity

Representative Synthetic Pathway

While specific proprietary synthesis methods may vary between suppliers, arylboronic acids are commonly prepared via a well-established organometallic route. The synthesis of this compound would logically proceed from its corresponding aryl bromide, Methyl 3-bromo-5-nitrobenzoate. The general workflow involves a halogen-metal exchange followed by electrophilic trapping with a borate ester and subsequent acidic hydrolysis. A representative, though uncited for this specific molecule, procedure based on analogous syntheses is described below.[9]

G cluster_start Starting Material cluster_reaction1 Step 1: Lithiation cluster_intermediate Intermediate cluster_reaction2 Step 2: Borylation cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Hydrolysis cluster_product Final Product SM Methyl 3-bromo-5-nitrobenzoate Lith Halogen-Metal Exchange (e.g., n-BuLi, THF, -78°C) SM->Lith Int Aryllithium Species Lith->Int Bor Electrophilic Trap (e.g., Triisopropyl borate) Int->Bor Int2 Boronate Ester Complex Bor->Int2 Hyd Acidic Workup (e.g., aq. HCl) Int2->Hyd Prod 3-Methoxycarbonyl-5- nitrophenylboronic acid Hyd->Prod

Fig 1. Representative workflow for the synthesis of an arylboronic acid.
Causality of Reactivity: The Role of Substituents

The synthetic utility of this reagent is dominated by the electronic properties of its substituents. Both the nitro (-NO₂) and methoxycarbonyl (-CO₂Me) groups are strongly electron-withdrawing. In the context of the Suzuki-Miyaura reaction, this has a profound impact on the transmetalation step.[10][11]

The catalytic cycle requires the transfer of the aryl group from boron to the palladium(II) center.[11] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. For electron-deficient boronic acids like this one, the boron atom is more Lewis acidic, but the attached aryl ring is less nucleophilic. Consequently, the rate of transmetalation can be slower compared to reactions with electron-rich or electron-neutral arylboronic acids. This mechanistic consideration is vital for experimental design; it may necessitate the use of stronger bases, more electron-rich phosphine ligands on the palladium catalyst, or higher reaction temperatures to achieve efficient coupling.

Core Application: The Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds.[12][13] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl structures that are prevalent in pharmaceuticals and functional materials.[2]

G cluster_conditions Reaction Conditions reagent1 3-Methoxycarbonyl-5- nitrophenylboronic acid plus1 + reagent1->plus1 reagent2 Aryl/Vinyl Halide (Ar-X) catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reagent2->catalyst plus1->reagent2 plus2 + product Coupled Biaryl Product catalyst->product base Base (e.g., K₂CO₃) solvent Solvent (e.g., Dioxane/H₂O)

Fig 2. General scheme for a Suzuki-Miyaura cross-coupling reaction.
The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[10][11]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[11][14]

  • Transmetalation : The aryl group from the base-activated boronic acid is transferred to the palladium center, displacing the halide.[10]

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species.[12]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product_out Ar¹-Ar² reductive_elimination->product_out ar1x_in Ar¹-X ar1x_in->oxidative_addition ar2b_in Ar²-B(OH)₂ + Base ar2b_in->transmetalation

Fig 3. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol

The following protocol is a representative, self-validating procedure for a Suzuki-Miyaura coupling using this compound. The stoichiometry and conditions are based on established methodologies.[12]

Objective: To synthesize Methyl 3'-nitro-5'-[biaryl]-3-carboxylate by coupling this compound with 3-bromoanisole.

Materials:

  • This compound (1.2 equiv)

  • 3-Bromoanisole (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoanisole (1.0 equiv), this compound (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl bromide).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Applications in Drug Discovery and Sensor Technology

The true value of this compound lies in the molecular scaffolds it helps create. Its use as a building block is particularly relevant in two key areas:

  • Medicinal Chemistry: As a versatile intermediate, it is used in the synthesis of complex molecules for drug development, especially in creating targeted therapies for cancer.[4] Boronic acids, in general, are a class of compounds with increasing importance in pharmaceuticals, with several approved drugs like Bortezomib utilizing the unique chemistry of the boron atom to act as potent enzyme inhibitors.[2][3]

  • Sensor Technology: The electron-deficient nature of this molecule makes it an interesting candidate for chemosensors. A study published in Bioorganic & Medicinal Chemistry Letters found that this compound binds effectively to diols (like fructose) at neutral pH.[15] This ability to form stable complexes with saccharides and other diols is foundational for developing sensors for biological analytes or for environmental monitoring.[4][15]

Conclusion

This compound is more than just a chemical commodity; it is a precisely engineered tool for molecular construction. Its commercial availability from multiple suppliers ensures a steady supply for research and discovery pipelines. An understanding of its electronic nature is paramount to leveraging its full potential in synthesis, particularly in optimizing Suzuki-Miyaura cross-coupling reactions. As the demand for novel, complex small molecules continues to grow in drug discovery and materials science, the utility of such well-defined, functionalized building blocks will only increase, making this reagent a valuable component of the modern chemist's toolbox.

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
  • Yang, W., Gao, X., & Wang, B. (2003). Boronic acid compounds as potential pharmaceutical agents. Medicinal Research Reviews, 23(3), 346-368. [Link]
  • Pinto, M., Silva, F., & Correia-da-Silva, M. (2021).
  • Boron Molecular. (n.d.). This compound.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Ansari, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(3), 339. [Link]
  • ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • SlideShare. (n.d.). Suzuki Reaction.
  • Springsteen, G., & Wang, B. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters, 14(1), 25-27. [Link]
  • PubChem. (n.d.). 3-(methoxycarbonyl)-5-nitrophenylboronic acid.
  • Oakwood Chemical. (n.d.). This compound.

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A Technical Guide to Electron-Deficient Boronic Acids: Synthesis, Enhanced Reactivity, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boronic acids, organic compounds featuring a C–B(OH)₂ functional group, are foundational pillars of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide delves into a specialized subclass: electron-deficient boronic acids. By appending electron-withdrawing groups (EWGs) to the organic scaffold, the intrinsic Lewis acidic character of the boron center is significantly amplified.[4] This enhancement unlocks unique reactivity profiles and opens new frontiers in catalysis, molecular sensing, and materials science. We will explore the synthesis of these valuable compounds, quantify their enhanced Lewis acidity, and detail their application in cutting-edge areas such as Frustrated Lewis Pair (FLP) chemistry, anion sensing, and the development of dynamic materials. This document serves as a technical primer for researchers aiming to harness the potent and versatile nature of electron-deficient boronic acids in their respective fields.

The Essence of Electron Deficiency in Boronic Acids

The Boronic Acid Functional Group: An Intrinsic Lewis Acid

A boronic acid is characterized by the general formula R–B(OH)₂. The boron atom is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[5] This empty orbital makes the boron atom electron-deficient and capable of acting as a Lewis acid—an electron pair acceptor.[1][2][6] In aqueous media, boronic acids exist in equilibrium between the neutral, trigonal planar form and an anionic, tetrahedral boronate species formed by the addition of a hydroxide ion.[5] The acidity of a boronic acid, typically quantified by its pKₐ value, is a measure of its propensity to accept a hydroxide ion and form this boronate complex.[4]

Amplifying Lewis Acidity: The Role of Electron-Withdrawing Groups

An "electron-deficient" boronic acid is one where the 'R' group is substituted with one or more electron-withdrawing groups (EWGs), such as halogens (F, Cl), trifluoromethyl (–CF₃), nitro (–NO₂), or cyano (–CN) groups.[4][7] These groups function by inductively pulling electron density away from the boron center through the carbon framework. This electronic perturbation has two profound consequences:

  • Increased Electrophilicity: The boron atom becomes significantly more electron-poor, enhancing its intrinsic Lewis acidity.[4]

  • Stabilization of the Boronate Anion: The negative charge on the resulting tetrahedral boronate species is stabilized by the inductive effect of the EWGs.

This enhanced Lewis acidity is directly reflected in the compound's pKₐ value. While unsubstituted phenylboronic acid has a pKₐ of approximately 8.86, the introduction of EWGs can lower this value dramatically, indicating a stronger acid.[4]

Boronic Acid DerivativeSubstituent(s)pKₐ Value
Phenylboronic acidH8.86[4]
4-Fluorophenylboronic acid4-F8.77[4]
3-Trifluoromethylphenylboronic acid3-CF₃7.82[4]
2-Fluorophenylboronic acid2-F7.69[4]
3,5-Bis(trifluoromethyl)phenylboronic acid3,5-(CF₃)₂~6.4 (estimated)
2,3,4,6-Tetrafluorophenylboronic acid2,3,4,6-F₄6.17[4]

Table 1: Comparison of pKₐ values for various phenylboronic acids, demonstrating the significant increase in acidity with the introduction of electron-withdrawing substituents. Data sourced from Adamczyk-Woźniak, A., & Sporzyński, A. (2022).[4]

Synthesis of Electron-Deficient Boronic Acids

The synthesis of electron-deficient boronic acids requires careful consideration, as the very properties that make them useful—high reactivity and susceptibility to nucleophilic attack—also render them prone to side reactions like protodeboronation, especially under basic conditions.[8]

Key Synthetic Strategies

Several robust methods have been developed for their synthesis:

  • Palladium-Catalyzed Borylation: This is one of the most versatile methods, involving the cross-coupling of an electron-deficient aryl halide (or triflate) with a boron source like bis(pinacolato)diboron (B₂pin₂).[9][10] The reaction tolerates a wide range of functional groups.

  • Halogen-Metal Exchange: This classic approach involves treating an electron-deficient aryl halide with an organolithium or Grignard reagent at low temperatures, followed by quenching the resulting organometallic species with a trialkyl borate, such as B(OMe)₃ or B(OiPr)₃.[10][11]

  • Direct C-H Borylation: While more common for electron-rich arenes, iridium or rhodium-catalyzed C-H activation and subsequent borylation can sometimes be applied to specific electron-deficient substrates.

Experimental Protocol: Synthesis of 4-Carbamoyl-3-chlorophenylboronic Acid

This protocol details a scalable, three-step telescoped synthesis of an electron-deficient, amide-substituted arylboronic acid, adapted from a procedure by Bio et al. (2011).[9] This method highlights the palladium-catalyzed borylation of a functionalized aryl bromide.

Step 1: Amide Formation

  • To a suitable reactor, add 3-bromo-4-chlorobenzoic acid, a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an activator such as HOBt (hydroxybenzotriazole) in an appropriate aprotic solvent (e.g., THF or MeTHF).

  • Cool the mixture to 0-5 °C.

  • Slowly add the desired amine (e.g., a solution of ammonia or a primary/secondary amine) while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC or TLC).

  • Perform an aqueous workup to isolate the crude amide product. This stream is typically used directly in the next step without extensive purification.

Step 2: Palladium-Catalyzed Borylation

  • To the vessel containing the crude amide from Step 1, add bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate, KOAc).

  • Heat the mixture (e.g., to 80 °C) and stir until the aryl bromide is consumed.[9] The reaction produces a mixture of the arylboronate ester and the corresponding boronic acid.

Step 3: Oxidative Cleavage and Isolation

  • Cool the reaction mixture.

  • Add an aqueous solution of sodium periodate (NaIO₄). This reagent selectively cleaves the pinacol byproduct from the reaction, driving the equilibrium towards the desired boronic acid and simplifying purification.[9]

  • Stir vigorously for 1-2 hours.

  • Perform a workup, which may involve filtration and crystallization from a suitable solvent system (e.g., MeTHF/heptane) to isolate the pure electron-deficient arylboronic acid.[9]

G cluster_0 Step 1: Amidation cluster_1 Step 2: Borylation cluster_2 Step 3: Isolation start 3-Bromo-4-chlorobenzoic Acid + Amine + EDC/HOBt react1 Amide Formation start->react1 prod1 Crude Amide Product react1->prod1 react2 Pd-Catalyzed Cross-Coupling prod1->react2 reagents2 B₂(pin)₂ PdCl₂(dppf), KOAc reagents2->react2 prod2 Boronate Ester / Boronic Acid Mixture react2->prod2 react3 Oxidative Cleavage & Crystallization prod2->react3 reagents3 NaIO₄ (aq) reagents3->react3 final_prod Pure Electron-Deficient Arylboronic Acid react3->final_prod

Caption: Workflow for the synthesis of an electron-deficient arylboronic acid.

Enhanced Lewis Acidity and Unique Reactivity

The heightened electrophilicity of electron-deficient boronic acids is the cornerstone of their unique reactivity, enabling them to participate in transformations not readily accessible to their electron-rich counterparts.

Catalysis Driven by Strong Lewis Acidity
  • Amide Bond Formation: Electron-deficient boronic and borinic acids have emerged as effective catalysts for the direct formation of amides from carboxylic acids and amines.[12] The boronic acid activates the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Piers-Type Hydrosilylation: The highly Lewis acidic borane B(C₆F₅)₃, known as Piers' borane, is a benchmark catalyst for the metal-free hydrosilylation of carbonyls.[13] Electron-deficient boronic acids can mimic this reactivity. The reaction proceeds via activation of the Si–H bond of a hydrosilane by the borane, creating a highly reactive silylium-[H-borate] ion pair, which then delivers the hydride to the carbonyl substrate.[13][14] Asymmetric variants using chiral, electron-deficient boranes have been developed to achieve high enantioselectivity.[13][14][15]

Frustrated Lewis Pairs (FLPs)

A Frustrated Lewis Pair (FLP) is a combination of a sterically hindered Lewis acid and a Lewis base that cannot form a classical adduct due to steric repulsion.[16] This "unquenched" reactivity allows the pair to cooperatively activate small molecules like H₂, CO₂, and alkenes.[16][17][18][19] Highly electron-deficient boranes are ideal Lewis acid components in FLP chemistry. For example, in the presence of a bulky phosphine (Lewis base), an electron-deficient borane can heterolytically cleave dihydrogen (H₂), forming a phosphonium cation and a hydridoborate anion.[16] This activation of H₂ enables metal-free hydrogenations of a variety of substrates.[16]

FLP_Activation LA Lewis Acid (e.g., Ar-B(OH)₂) H2 H-H LA->H2 Cooperative Activation Steric_Clash Steric Hindrance Prevents Adduct LB Lewis Base (e.g., PR₃) LB->H2 Cooperative Activation Activated_H [H-LB]⁺ [H-LA]⁻ H2->Activated_H Heterolytic Cleavage

Caption: Frustrated Lewis Pair (FLP) activation of dihydrogen (H₂).

Advanced Applications in Sensing and Materials Science

High-Affinity Anion Sensing

The strong Lewis acidity of electron-deficient boronic acids makes them excellent receptors for hard Lewis basic anions, particularly fluoride (F⁻) and cyanide (CN⁻).[20][21][22][23] This interaction is much stronger than the interaction with diols, which is the basis for traditional boronic acid-based glucose sensors.

  • Mechanism: The boronic acid directly binds the anion, causing a change in the hybridization of the boron atom from sp² to sp³.[24] If the boronic acid is appended to a fluorophore, this structural and electronic perturbation can alter the photophysical properties of the molecule (e.g., via Photoinduced Electron Transfer, PET), leading to a measurable change in fluorescence intensity or color.[23][24]

  • Application: This principle is used to design highly sensitive and selective chemosensors for the detection of fluoride in drinking water or cyanide in biological and environmental samples.[20][22]

Sensing_Mechanism cluster_process Start Fluorophore-B(OH)₂ (Low Fluorescence) Complex Fluorophore-[B(OH)₂F]⁻ (High Fluorescence) Start->Complex + F⁻ (Binding Event) Anion F⁻

Caption: Mechanism of fluorescence turn-on sensing of fluoride ions.

Dynamic Materials and Polymers

The interaction between boronic acids and diols to form reversible boronic ester bonds is a cornerstone of dynamic covalent chemistry.[25] Using electron-deficient boronic acids in polymer backbones or as cross-linkers can modulate the properties of these materials.

  • Self-Healing Materials: Polymers cross-linked with boronic ester bonds can exhibit self-healing properties. When the material is damaged, the bonds can break and reform under specific stimuli (e.g., changes in pH or the presence of water), repairing the structure.[25] The Lewis acidity of the boronic acid influences the kinetics and equilibrium of this bond exchange.

  • Functional Polymers: Incorporating highly Lewis acidic borinic acids into polymers can create materials with unique supramolecular assembly properties.[12] For example, these polymers can form gels in the presence of Lewis bases like pyridine through acid-base interactions and boroxane formation, a process that can be reversed by adding water.[12]

Conclusion and Future Outlook

Electron-deficient boronic acids represent a significant evolution from their conventional counterparts. The strategic installation of electron-withdrawing groups transforms them into powerful Lewis acids, unlocking a spectrum of reactivity and applications previously dominated by transition metals or highly reactive organometallics. Their roles as metal-free catalysts, key components in FLP chemistry, highly sensitive anion receptors, and building blocks for dynamic materials are rapidly expanding.

Future research will likely focus on designing even more potent and selective Lewis acids for challenging catalytic transformations, developing sophisticated multi-analyte sensing platforms, and creating advanced functional materials with stimuli-responsive and adaptive properties. As the synthetic methodologies for these compounds become more robust and accessible, the adoption of electron-deficient boronic acids in drug discovery, process chemistry, and materials science is set to accelerate, solidifying their status as indispensable tools in the molecular sciences.

References

  • Dube, P., et al. (2011). A Robust Three-Step Telescoped Synthesis of Electron-Deficient Amide Substituted Arylboronic Acids. Organic Process Research & Development.
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  • Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.
  • Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Lirias.
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  • Foucoin, F., et al. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules.
  • Li, H., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
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  • Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Luminescence.
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  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules.
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  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
  • Oestreich, M., et al. (2016). The Asymmetric Piers Hydrosilylation. ACS Publications.
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role of nitro group in phenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Topic: The Role of the Nitro Group in Phenylboronic Acid Reactivity Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The introduction of a nitro (–NO₂) group onto a phenylboronic acid scaffold is a powerful strategy for modulating chemical reactivity and unlocking novel applications. As a potent electron-withdrawing group, the nitro substituent fundamentally alters the electronic properties of the boronic acid, profoundly impacting its Lewis acidity, pKₐ, and performance in catalytic reactions. This guide provides a detailed exploration of these effects from both a theoretical and practical standpoint. We will dissect the influence of the nitro group's position (ortho, meta, or para) on reactivity in the Suzuki-Miyaura coupling, explain the mechanistic nuances, and provide actionable experimental protocols. Furthermore, this document explores advanced applications beyond traditional cross-coupling, including reductive C-N bond formation and organocatalysis, offering a comprehensive resource for scientists aiming to harness the unique properties of nitrophenylboronic acids in their research and development endeavors.

The Phenylboronic Acid Moiety: A Primer

Phenylboronic acid (PhB(OH)₂) is a cornerstone of modern organic synthesis. Its utility stems from the unique characteristics of the boronic acid group, B(OH)₂. The boron atom is sp²-hybridized and possesses a vacant p-orbital, rendering it a mild Lewis acid.[1] This Lewis acidity is central to its reactivity, allowing it to interact with bases and participate in crucial catalytic cycles. Phenylboronic acids are generally stable, crystalline solids that are relatively easy to handle, making them indispensable reagents in academic and industrial laboratories for applications such as the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]

The Nitro Group: A Dominant Influence on Reactivity

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence is exerted through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).[3] When appended to a phenylboronic acid, it dramatically reshapes the molecule's electronic landscape and, consequently, its chemical behavior.

Electronic Effects and Impact on Lewis Acidity

The nitro group withdraws electron density from the phenyl ring, which in turn pulls electron density away from the boron atom. This depletion of electron density enhances the electrophilicity of the boron center, making the nitrophenylboronic acid a stronger Lewis acid compared to its unsubstituted counterpart.[4] This increased acidity facilitates the formation of a tetracoordinate "ate" complex upon reaction with a base (e.g., OH⁻ or OR⁻), a critical activation step in many of its key reactions.

The position of the nitro group is paramount. The resonance effect is most pronounced when the group is at the para or ortho position, allowing for direct delocalization of electron density from the ring onto the nitro group. The meta position exerts its influence primarily through the inductive effect.

Caption: Electronic effects of the para-nitro group.

Influence on Acidity (pKₐ)

The increased Lewis acidity of nitrophenylboronic acids is reflected in their lower pKₐ values compared to phenylboronic acid (pKₐ ≈ 8.83).[1] Electron-withdrawing substituents stabilize the resulting anionic boronate species, shifting the equilibrium towards dissociation and thus lowering the pKₐ. For instance, fluorinated phenylboronic acids exhibit enhanced acidity, and the same principle applies with even greater magnitude to nitro-substituted analogs.[5] A lower pKₐ means that a weaker base or lower pH is required to form the reactive boronate complex, a crucial consideration in reaction optimization.

CompoundApproximate pKₐKey Feature
Phenylboronic Acid8.83[1]Baseline
4-Nitrophenylboronic Acid~7.1Strong -I, -M effects
3-Nitrophenylboronic Acid~7.8Strong -I effect

Note: pKₐ values can vary with solvent and temperature. The values presented are illustrative of the trend.

Impact on Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent application of phenylboronic acids, and the role of the nitro group here is multifaceted and instructive.[1]

The Catalytic Cycle: A Refresher

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The three key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide bond (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is the step where the boronic acid participates.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The Suzuki-Miyaura catalytic cycle.

The Duality of the Nitro Group in Transmetalation

The transmetalation step is often rate-determining. For this step to occur, the boronic acid must be activated by a base to form the more nucleophilic tetracoordinate boronate species [Ar'B(OH)₃]⁻. Herein lies the duality of the nitro group's effect:

  • Favorable Effect: The strong electron-withdrawing nature of the –NO₂ group lowers the pKₐ, facilitating the formation of the active boronate species.

  • Unfavorable Effect: The same electron-withdrawing property decreases the nucleophilicity of the phenyl ring that is being transferred to the palladium center.[6]

In most cases, the deactivating electronic effect on the phenyl ring is the dominant factor, leading to a slower transmetalation step compared to electron-rich or electron-neutral phenylboronic acids.[6]

Comparative Reactivity: Ortho vs. Meta vs. Para

The position of the nitro group has a profound impact on reaction outcomes, creating a clear reactivity trend: para > meta >> ortho .[6]

IsomerAryl HalideCatalyst/LigandBaseYield (%)Key Factors
para-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄~95Strong electronic deactivation, but sterically accessible.[6]
meta-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄~88Slightly less electronic deactivation; sterically accessible.[6]
ortho-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄~20-30Severe steric hindrance impeding approach to the catalyst.[7]

This data is compiled from representative literature and serves for comparison.[6]

Analysis:

  • Para and Meta Isomers: Both are effective coupling partners, though they may require slightly more forcing conditions than electron-rich boronic acids. The strong electronic pull makes transmetalation slower, but high yields are achievable with modern catalyst systems.[6]

  • Ortho Isomer: The reactivity of the ortho isomer is drastically reduced. The proximity of the bulky nitro group to the boronic acid sterically hinders the formation of the boronate complex and its subsequent approach to the palladium center.[7] This steric impediment is the dominant factor, often leading to very low or no yield under standard conditions.

Experimental Protocols and Practical Considerations

Synthesis of Nitrophenylboronic Acids

A common method for synthesizing nitrophenylboronic acids is the direct nitration of phenylboronic acid. However, from a practitioner's standpoint, it is often more efficient and safer to purchase these reagents commercially.[8][9] If synthesis is required, a typical procedure involves the careful addition of nitric acid to phenylboronic acid in a suitable solvent like acetic anhydride, often at controlled low temperatures to manage the exothermic reaction and improve regioselectivity.[10][11]

Protocol: Suzuki-Miyaura Coupling with 4-Nitrophenylboronic Acid

This protocol describes a robust, self-validating system for coupling 4-nitrophenylboronic acid with a generic aryl bromide. The choice of a modern biarylphosphine ligand (like SPhos) is critical for efficiently coupling electron-deficient boronic acids.

Reaction: Synthesis of 4-Nitrobiphenyl from 4-Nitrophenylboronic acid and Bromobenzene.

Reagents & Materials:

  • 4-Nitrophenylboronic acid (1.2 equiv)

  • Bromobenzene (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.5 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

workflow setup 1. Reaction Setup - Add solids (boronic acid, K₃PO₄) to flask. - Flush with Nitrogen/Argon. reagents 2. Add Reagents - Add bromobenzene, toluene, and water. - Degas the mixture (e.g., N₂ sparging for 15 min). setup->reagents catalyst 3. Add Catalyst - Add Pd(OAc)₂ and SPhos. - Degas for another 5 min. reagents->catalyst reaction 4. Reaction - Heat to 100 °C under N₂. - Monitor by TLC or GC-MS. catalyst->reaction workup 5. Workup - Cool to RT. - Dilute with Ethyl Acetate. - Wash with water, then brine. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography (Silica gel). workup->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenylboronic acid and potassium phosphate.

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent/Reagent Addition: Under a positive pressure of inert gas, add toluene, water, and bromobenzene via syringe.

  • Degassing: Vigorously stir the mixture and sparge with nitrogen/argon for 15 minutes to remove dissolved oxygen. The choice of K₃PO₄ as the base is common for challenging couplings as it is strong enough to facilitate boronate formation without causing significant side reactions.

  • Catalyst Addition: Briefly remove the seal to add the palladium acetate and SPhos ligand. Reseal and continue degassing for another 5 minutes.

  • Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel.

Advanced Applications Beyond Suzuki Coupling

The unique reactivity of nitrophenylboronic acids extends into other areas of chemical synthesis.

Reductive C-N Coupling

A burgeoning area is the use of nitrophenylboronic acids in reductive C–N coupling reactions. Instead of the boronic acid providing a carbon source, the nitroarene is coupled with the boronic acid to form a new C-N bond, yielding diarylamines.[12] This transformation often proceeds via metal catalysis, where the nitro group is deoxygenated in situ to a reactive nitroso or nitrene intermediate, which then couples with the boronic acid.[12] Nitroarenes bearing electron-withdrawing groups often give better yields in these reactions.[12]

Organocatalysis

Remarkably, certain nitrophenylboronic acids can function as organocatalysts. For example, ortho-nitrophenylboronic acid has been shown to catalyze the Huisgen [3+2] cycloaddition ("click reaction") between azides and alkynes bearing a carboxylic acid group.[13] The boronic acid is thought to activate the alkyne by forming a covalent adduct, lowering its LUMO and accelerating the cycloaddition, obviating the need for a copper catalyst which can be problematic for some substrates.[13]

Role in Medicinal Chemistry

In drug development, nitrophenylboronic acids serve as versatile intermediates. The nitro group can be readily reduced to an amine, which then serves as a handle for further functionalization to build complex, biologically active molecules.[12][14][15] Additionally, the boronic acid itself has been explored as a potential bioisostere for other functional groups, like carboxylic acids or even the nitro group itself, in the design of novel therapeutics, although direct replacement is not always successful.[16]

Conclusion

The nitro group is not merely a passive substituent on a phenylboronic acid; it is a powerful controller of reactivity. By profoundly increasing Lewis acidity and modulating the electronic character of the phenyl ring, it dictates the reagent's behavior in critical synthetic transformations. While it typically deactivates the boronic acid towards Suzuki-Miyaura transmetalation, this effect can be overcome with modern catalytic systems for meta and para isomers. The severe steric hindrance of the ortho isomer, however, remains a significant challenge. Understanding this interplay of electronic and steric effects is paramount for researchers. As demonstrated by emerging applications in C-N coupling and organocatalysis, the rich and nuanced chemistry of nitrophenylboronic acids continues to provide fertile ground for innovation in organic synthesis, materials science, and drug discovery.

References

  • Behmaghama, F., et al. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Advances. [Link]
  • Malík, M., et al. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. [Link]
  • Biswas, T. (2022).
  • Wikipedia. (n.d.). Phenylboronic acid. [Link]
  • PubChem. (n.d.). 3-Nitrophenylboronic Acid. [Link]
  • Poole, C. F. (1977).
  • Majek, M., & Von Wangelin, A. J. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules. [Link]
  • da Silva, F. C., et al. (2020).
  • Google Patents. (2015). CN104788484A - Synthetic method of 2-nitro phenyl boric acid.
  • PubChem. (n.d.). 4-Nitrophenylboronic acid. [Link]
  • Google Patents. (2017). CN104788484B - Synthetic method of 2-nitro phenyl boric acid.
  • Zhu, L., et al. (2012). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]
  • Hall, D. G. (Ed.). (2011).
  • ResearchGate. (n.d.). pK a values for boronic acids 1-7. [Link]
  • Bezděková, J., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. [Link]
  • Ranucci, E., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]

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Lewis acidity of 3-Methoxycarbonyl-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Lewis Acidity of 3-Methoxycarbonyl-5-nitrophenylboronic Acid

Abstract

Boronic acids are a cornerstone of modern organic chemistry and chemical biology, valued for their unique ability to form reversible covalent bonds with diols. Their utility is fundamentally governed by the Lewis acidity of the boron center. This guide provides a detailed examination of this compound, a derivative engineered for enhanced Lewis acidity. We will explore the molecular architecture that confers its heightened reactivity, present methodologies for its quantitative assessment, and discuss the resulting applications in sensing and catalysis, particularly its notable efficacy at neutral physiological pH.

The Fundamental Principle: Lewis Acidity in Arylboronic Acids

A boronic acid is characterized by a boron atom bonded to an organic substituent and two hydroxyl groups (R-B(OH)₂). The boron atom, being sp² hybridized, possesses a vacant p-orbital, rendering it electron-deficient and thus a Lewis acid.[1][2] In aqueous solution, a critical equilibrium exists between the neutral, trigonal planar boronic acid and an anionic, tetrahedral boronate species, formed by the acceptance of a hydroxide ion from water.[1][2]

The position of this equilibrium is quantified by the acidity constant (pKa). A lower pKa value signifies a stronger tendency to form the tetrahedral boronate, indicating greater Lewis acidity.[3] For unsubstituted phenylboronic acid, the pKa is approximately 8.8, meaning that at physiological pH (~7.4), only a small fraction exists as the reactive boronate.

Caption: Aqueous equilibrium of boronic acid.

Molecular Design for Enhanced Acidity: A Structural Analysis

The Lewis acidity of an arylboronic acid can be precisely tuned by modifying the substituents on the aromatic ring. The subject of this guide, this compound, is a prime example of rational design to increase this acidity.

  • Electron-Withdrawing Substituents: The phenyl ring is decorated with two potent electron-withdrawing groups (EWGs) positioned meta to the boronic acid moiety:

    • Nitro Group (-NO₂): Exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M).

    • Methoxycarbonyl Group (-COOCH₃): Functions as a strong inductively withdrawing group.

These EWGs pull electron density away from the aromatic ring. This inductive pull extends to the boron atom, increasing its electron deficiency and making it a more potent Lewis acid. Consequently, the anionic charge of the resulting tetrahedral boronate is stabilized more effectively, shifting the equilibrium towards its formation and thus lowering the pKa. This electronic modulation is the primary reason for the compound's enhanced performance.[4]

Quantifying Lewis Acidity: The Alizarin Red S (ARS) Assay

To validate the theoretical increase in Lewis acidity, experimental measurement of the pKa is essential. A widely adopted method is the spectrophotometric titration using Alizarin Red S (ARS), a catechol-containing dye that interacts with boronic acids.[5] The binding of a boronic acid to the diol system of ARS forms a cyclic boronate ester, which perturbs the electronic structure of the dye and causes a distinct, measurable change in its color and/or fluorescence.[5][6]

Self-Validating Experimental Protocol: pKa Determination via ARS Assay

This protocol describes a robust method for determining the pKa of this compound.

Pillar 1: Expertise & Experience (The "Why") The choice of ARS is based on its well-characterized spectral shift upon binding, providing a clear optical signal.[5] We use a series of buffered solutions to precisely control the pH, as the boronic acid-diol interaction is pH-dependent. The final measurement relies on the Henderson-Hasselbalch relationship, where the pKa is the pH at which the concentrations of the free boronic acid and the boronate-ARS complex are equal.

Pillar 2: Trustworthiness (The Self-Validating System) The protocol's integrity is ensured by running a control titration of ARS alone to account for its own pH-dependent spectral changes.[7] A full spectral scan at each pH point confirms that the observed changes correspond to the expected boronate-ARS complex formation and not interfering species. The calculated pKa should be reproducible across multiple runs.

Pillar 3: Authoritative Grounding (The "How")

Materials:

  • This compound

  • Alizarin Red S (ARS)

  • A series of buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from ~5.0 to 9.0

  • Spectrophotometer (UV-Vis or Fluorescence)

  • Calibrated pH meter

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the boronic acid in a suitable solvent (e.g., DMSO or a water/methanol mixture) to ensure solubility.

    • Prepare a 1 mM stock solution of ARS in deionized water.

  • Sample Preparation:

    • For each buffer solution in the pH series, prepare a sample in a cuvette.

    • Add a fixed volume of buffer.

    • Add aliquots of the ARS and boronic acid stock solutions to achieve final concentrations in the low micromolar range (e.g., 20 µM ARS and 200 µM boronic acid). The excess of boronic acid ensures the binding equilibrium is primarily dependent on the boronic acid's pKa.

    • Prepare a parallel set of "control" samples containing only ARS in each buffer.

  • Spectroscopic Measurement:

    • For each pH point, measure the absorbance or fluorescence spectrum of the sample and the control.

    • Identify the wavelength of maximum change corresponding to the ARS-boronate complex.[8]

  • Data Analysis:

    • Subtract the control absorbance from the sample absorbance at each pH to isolate the signal from the complex.

    • Plot the corrected absorbance against pH. The resulting data should fit a sigmoidal curve.

    • The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the maximum absorbance is reached.

G cluster_workflow ARS Assay Workflow for pKa Determination A Prepare Stock Solutions (Boronic Acid & ARS) B Create pH-Buffered Samples (e.g., pH 5.0 to 9.0) A->B C Add Fixed [ARS] and [Boronic Acid] to Buffers B->C D Measure Spectrum (UV-Vis or Fluorescence) at each pH C->D E Plot Corrected Signal vs. pH D->E F Fit Sigmoidal Curve & Determine Inflection Point E->F G Result: pKa Value F->G

Caption: Workflow for boronic acid pKa determination.

Comparative Acidity and Performance at Neutral pH

The influence of EWGs is well-documented and follows Hammett correlations, where a more positive Hammett constant (σ) for a substituent leads to a lower pKa.[3] We can construct a comparative table to illustrate this trend.

Phenylboronic Acid DerivativeSubstituent(s)Hammett Constant (σ_meta)Expected/Reported pKaRationale
3,5-Dimethylphenylboronic acid2x -CH₃ (EDG)-0.07> 8.8Electron-donating groups decrease acidity.
Phenylboronic acidNone0.00~8.8Unsubstituted baseline.[9]
3-Nitrophenylboronic acid-NO₂ (EWG)+0.71~7.9Strong EWG significantly increases acidity.[9]
This compound -NO₂, -COOCH₃+0.71, +0.37< 7.9 Two strong EWGs provide an additive effect, further increasing acidity.

Note: pKa values are approximate and can vary with experimental conditions. The Hammett constants are for the meta position.

This significant drop in pKa is the critical feature of this compound. It means that at a physiological pH of 7.4, a substantial population of the boronic acid exists in the reactive tetrahedral boronate form, allowing for efficient binding to diols without the need for highly basic conditions.[4]

Applications Driven by Enhanced Lewis Acidity

The engineered electronic properties of this compound unlock numerous advanced applications.

  • Saccharide Sensing at Physiological pH: The ability to bind sugars and other diols with high affinity in neutral aqueous solutions makes it an exceptional candidate for continuous glucose monitoring systems and other diagnostic sensors for biological analytes.[4][10]

  • Lewis Acid Catalysis: Electron-deficient boronic acids are effective Lewis acid catalysts for a variety of organic transformations. The increased electrophilicity of the boron center in this molecule can enhance catalytic activity and broaden the scope of applicable reactions.

  • Bioconjugation and Targeted Therapies: Its capacity to form stable, yet reversible, covalent bonds with diol-containing biomolecules (like glycoproteins on cell surfaces) can be exploited for targeted drug delivery or the development of reversible covalent inhibitors for enzymes.[10]

Conclusion

This compound serves as a compelling case study in the rational design of functional molecules. By decorating the phenyl ring with two powerful electron-withdrawing groups, its Lewis acidity is significantly enhanced compared to the parent phenylboronic acid. This heightened acidity, verifiable through established methods like the Alizarin Red S assay, lowers the effective pKa and enables strong, reversible interactions with diols under neutral pH conditions. This property is not merely a chemical curiosity but a critical feature that empowers its use in advanced applications ranging from real-time biological sensing to catalysis and targeted drug development.

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  • Title: pK a values for boronic acids 1-7.
  • Title: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents Source: Chemistry – A European Journal URL:[Link]
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  • Title: Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction Source: PMC - NIH URL:[Link]
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  • Title: Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using Source: SciSpace URL:[Link]
  • Title: Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin Source: ResearchG
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  • Title: A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach Source: ResearchG
  • Title: 3-Nitrophenylboronic Acid Source: PubChem URL:[Link]
  • Title: Selected boronic acids and their pKa values.
  • Title: On the Computational Determination of the pK a of Some Arylboronic Acids Source: MDPI URL:[Link]
  • Title: 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition
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An In-depth Technical Guide to 3-Methoxycarbonyl-5-nitrophenylboronic Acid: From Inferred Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

3-Methoxycarbonyl-5-nitrophenylboronic acid is a substituted aromatic boronic acid that has emerged as a pivotal research tool in organic synthesis and medicinal chemistry. Its unique electronic and structural features, characterized by the presence of both an electron-withdrawing nitro group and a methoxycarbonyl group, impart distinct properties that make it highly valuable in a range of applications. This guide provides a comprehensive overview of the compound, from its likely historical synthetic origins to its contemporary uses, with a focus on the technical details relevant to researchers in the field.

While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be logically inferred from the well-established chemistry of its precursors and the broader development of arylboronic acids. The history of phenylboronic acid itself dates back to 1880, with its preparation first reported by Michaelis and Becker.[1] Over the subsequent decades, the synthetic repertoire for creating substituted phenylboronic acids expanded significantly.

The likely first synthesis of this compound would have logically followed a multi-step pathway, beginning with a more readily available starting material. A plausible synthetic route, based on established organic chemistry principles, would involve the initial synthesis of methyl 3-bromo-5-nitrobenzoate. This precursor can be prepared by the bromination of 3-nitrobenzoic acid, followed by esterification.[2]

With the precursor in hand, the conversion of the aryl bromide to the corresponding boronic acid would be the final key step. Several methods for this transformation were well-established by the mid to late 20th century. One of the most common and robust methods involves the reaction of the aryl bromide with an organolithium reagent (via lithium-halogen exchange) or a Grignard reagent, followed by quenching with a trialkyl borate, such as trimethyl borate, and subsequent hydrolysis to yield the boronic acid.[1][3]

It was the 2004 paper by Mulla, Agard, and Basu in Bioorganic & Medicinal Chemistry Letters that brought this compound to the forefront of research.[4] This study highlighted the compound's exceptionally high affinity for diols at neutral pH, a property attributed to its electron-deficient nature. This discovery unlocked its potential for applications in molecular recognition and sensing, areas where it continues to be a valuable tool.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

PropertyValueSource
CAS Number 117342-20-8
Molecular Formula C8H8BNO6
Molecular Weight 224.96 g/mol
Appearance White to off-white crystalline powder
Melting Point 224 °C (decomposes)
Solubility Soluble in most polar organic solvents

Experimental Protocols: A Likely Synthetic Pathway

The following is a detailed, step-by-step methodology for a plausible synthesis of this compound, based on established chemical transformations.

Part 1: Synthesis of Methyl 3-bromo-5-nitrobenzoate

This initial step involves the bromination of 3-nitrobenzoic acid followed by esterification.

Step 1: Bromination of 3-Nitrobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrobenzoic acid in a suitable solvent such as concentrated sulfuric acid.

  • Addition of Brominating Agent: Slowly add a brominating agent, for example, N-bromosuccinimide (NBS), to the solution while maintaining a controlled temperature.

  • Reaction: Heat the reaction mixture to facilitate the electrophilic aromatic substitution. The electron-withdrawing nitro group directs the incoming bromo group to the meta position.

  • Workup: After the reaction is complete, carefully pour the reaction mixture over ice to precipitate the product, 3-bromo-5-nitrobenzoic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary to achieve high purity.

Step 2: Esterification of 3-Bromo-5-nitrobenzoic Acid

  • Reaction Setup: In a round-bottom flask, suspend 3-bromo-5-nitrobenzoic acid in methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.

  • Reflux: Heat the mixture to reflux to drive the Fischer esterification reaction to completion.

  • Workup: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent and wash with a basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate to yield methyl 3-bromo-5-nitrobenzoate.

Part 2: Synthesis of this compound

This final part details the conversion of the aryl bromide to the desired boronic acid.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 3-bromo-5-nitrobenzoate in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).

  • Formation of the Organometallic Reagent: Cool the solution to a low temperature (typically -78 °C) and slowly add a solution of an organolithium reagent, such as n-butyllithium. This initiates a lithium-halogen exchange, forming the corresponding aryllithium species.

  • Quenching with Trialkyl Borate: To the cold solution of the aryllithium, slowly add a trialkyl borate, for instance, trimethyl borate. The aryllithium attacks the boron atom, forming a boronate ester intermediate.

  • Hydrolysis: Allow the reaction mixture to warm to room temperature and then quench it with an aqueous acid solution (e.g., dilute hydrochloric acid). This hydrolyzes the boronate ester to the final product, this compound.

  • Workup and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure boronic acid.

SynthesisWorkflow cluster_part1 Part 1: Synthesis of Methyl 3-bromo-5-nitrobenzoate cluster_part2 Part 2: Synthesis of this compound 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid Bromination Bromination (e.g., NBS, H₂SO₄) 3-Nitrobenzoic_Acid->Bromination 3-Bromo-5-nitrobenzoic_Acid 3-Bromo-5-nitrobenzoic Acid Bromination->3-Bromo-5-nitrobenzoic_Acid Esterification Esterification (CH₃OH, H⁺) 3-Bromo-5-nitrobenzoic_Acid->Esterification Methyl_3-bromo-5-nitrobenzoate Methyl 3-bromo-5-nitrobenzoate Esterification->Methyl_3-bromo-5-nitrobenzoate Methyl_3-bromo-5-nitrobenzoate_2 Methyl 3-bromo-5-nitrobenzoate Lithium-Halogen_Exchange Lithium-Halogen Exchange (e.g., n-BuLi) Methyl_3-bromo-5-nitrobenzoate_2->Lithium-Halogen_Exchange Aryllithium_Intermediate Aryllithium Intermediate Lithium-Halogen_Exchange->Aryllithium_Intermediate Quenching Quenching with Trialkyl Borate Aryllithium_Intermediate->Quenching Boronate_Ester Boronate Ester Intermediate Quenching->Boronate_Ester Hydrolysis Acidic Hydrolysis Boronate_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Plausible two-part synthetic workflow for this compound.

Applications in Research and Drug Development

The unique properties of this compound have led to its use in a variety of research and development applications.

  • Bioconjugation and Sensor Technology: As highlighted by Mulla et al., its high affinity for diols makes it an excellent candidate for the development of sensors for saccharides and other diol-containing biomolecules.[4] This property is also leveraged in bioconjugation techniques to immobilize biomolecules on surfaces.

  • Organic Synthesis: The boronic acid moiety is a versatile functional group for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[3][5] This allows for the construction of complex molecular architectures, making it a valuable building block in the synthesis of pharmaceuticals and other organic materials.

  • Drug Development: this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[5] Its ability to participate in cross-coupling reactions and its potential for modification make it a valuable scaffold for medicinal chemists.

  • Materials Science: The compound has found applications in the development of functional polymers and other materials where its specific binding properties and reactivity can be exploited.

Conclusion

This compound stands as a testament to the ongoing evolution of organic chemistry. While its precise moment of discovery may be embedded within the broader history of synthetic methodology, its significance as a versatile and powerful tool is undisputed. The seminal work in 2004, which illuminated its exceptional diol-binding capabilities, catalyzed its adoption in a wide array of applications, from diagnostics to drug discovery. For researchers and scientists, a thorough understanding of its synthesis, properties, and applications is crucial for harnessing its full potential in advancing chemical and biomedical sciences.

References

  • Mulla, H. R., Agard, N. J., & Basu, A. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters, 14(1), 25–27. [Link]
  • Georganics. (2024, January 9). Phenylboronic acid – preparation and application.
  • ChemSynthesis. (2025, May 20). 3-bromo-4-methyl-5-nitrobenzoic acid.
  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?
  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • ACS Publications. (1959). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society.
  • Mulla, H. R., Agard, N. J., & Basu, A. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters, 14(1), 25–27. [Link]
  • ResearchGate. (2025, August 7). Synthesis of some para-functionalized phenylboronic acid derivatives.
  • OSTI.GOV. (n.d.). Stereospecific Enzymatic Conversion of Boronic Acids to Amines.
  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Google Patents. (n.d.). US20140330008A1 - Process for the preparation of boronic acid intermediates.
  • ResearchGate. (2013). 2013 Bioorganic & Medicinal Chemistry Letters.

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Methodological & Application

Topic: 3-Methoxycarbonyl-5-nitrophenylboronic acid Suzuki-Miyaura Coupling Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Suzuki-Miyaura Coupling Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the successful application of 3-methoxycarbonyl-5-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The protocols and insights are grounded in established chemical principles to ensure reliability, reproducibility, and a thorough understanding of the reaction dynamics.

Strategic Overview: The Utility of an Electron-Deficient Building Block

This compound is a pivotal reagent in modern organic synthesis, particularly valued in medicinal chemistry and materials science.[1] Its structure is distinguished by two potent electron-withdrawing groups (EWGs)—a nitro (-NO₂) and a methoxycarbonyl (-CO₂Me)—positioned meta on the phenylboronic acid scaffold. This electronic configuration renders the aromatic ring electron-deficient, a characteristic that critically influences its reactivity and makes it an indispensable building block for complex molecular architectures.

The synthetic value of this compound lies in the versatile chemical handles it introduces. The nitro group can be readily reduced to an amine, opening pathways to amides, sulfonamides, and other nitrogen-containing functionalities. The ester group can be hydrolyzed to a carboxylic acid, providing a reactive site for forming amide bonds or other carboxyl derivatives. This inherent functionality makes it a strategic component in the synthesis of targeted therapies, novel materials, and chemical sensors.[1]

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forges a carbon-carbon bond between an organoboron species and an organic halide or pseudohalide.[2][3] The reaction proceeds through a well-established catalytic cycle, and understanding each step is crucial for optimization and troubleshooting.

The cycle comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst complex inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide, Ar-X), forming a Pd(II) intermediate.[2][4] The choice of phosphine ligands on the palladium catalyst is critical, as bulky, electron-rich ligands can accelerate this step and stabilize the catalyst.[3]

  • Transmetalation : This is often the rate-determining step and is where the base plays its most critical role.[5] The base activates the boronic acid to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻).[6][7][8][9] This activated species then transfers its organic group (the 3-methoxycarbonyl-5-nitrophenyl moiety) to the Pd(II) center, displacing the halide. For electron-deficient boronic acids like the title compound, this step can be slower compared to electron-rich counterparts, necessitating careful selection of conditions.[5][10]

  • Reductive Elimination : The two organic fragments on the Pd(II) complex couple, forming the final biaryl product and regenerating the catalytically active Pd(0) species, which then re-enters the cycle.[2][4][11]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar¹-X (Organic Halide) ArX->OxAdd PdII_Complex Ar¹-Pd(II)-X L₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Boronic_Acid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ Boronic_Acid->Boronate Base Base Base (e.g., K₂CO₃) Boronate->Transmetalation PdII_Diorgano Ar¹-Pd(II)-Ar² L₂ Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Biaryl Product) RedElim->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Field-Validated Experimental Protocol

This protocol outlines a general and robust procedure for the coupling of this compound with a representative aryl bromide. It is designed as a high-yield starting point, which can be further optimized depending on the specific nature of the coupling partner.

Reagent and Equipment Summary
ComponentSpecification / GradeQuantity (per 1.0 mmol Aryl Bromide)Rationale
Aryl BromideSubstrate1.0 mmol (1.0 equiv)Limiting reagent.
This compound≥97% Purity1.2 mmol (1.2 equiv)Slight excess ensures complete consumption of the limiting reagent.
Palladium CatalystPd(dppf)Cl₂0.03 mmol (3 mol%)A robust, air-stable precatalyst effective for a wide range of substrates.
BaseK₂CO₃ (anhydrous powder)2.0 mmol (2.0 equiv)A moderately strong base, effective in promoting boronate formation.[4]
Solvent System1,4-Dioxane / H₂O (Degassed)10 mL (4:1 v/v)Dioxane solubilizes organic components; water dissolves the base.[12]
Reaction VesselSchlenk tube or sealed vial---Allows for maintenance of an inert atmosphere.
AtmosphereHigh-purity Nitrogen or Argon---Prevents oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Experimental Workflow
  • Vessel Preparation : To a flame-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Inerting the System : Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and subsequently backfill with nitrogen or argon gas. Repeat this "evacuate-backfill" cycle three times to ensure the complete removal of oxygen.

  • Solvent Addition : Prepare the 4:1 dioxane/water mixture and degas it thoroughly by sparging with nitrogen or argon for 15-20 minutes. Using a syringe, transfer the degassed solvent into the Schlenk tube.

  • Reaction Execution : Immerse the sealed reaction vessel in a preheated oil bath set to 90 °C. Stir the mixture vigorously.

  • Monitoring Progress : Track the consumption of the aryl bromide using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Reaction Quench and Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to isolate the pure biaryl product.

Experimental_Workflow Figure 2: Experimental Workflow Start Start Setup 1. Combine Solid Reagents (Ar-Br, Boronic Acid, Catalyst, Base) Start->Setup Inert 2. Inert Atmosphere (3x Evacuate/Backfill Cycles) Setup->Inert Solvent 3. Add Degassed Solvent (4:1 Dioxane/H₂O) Inert->Solvent Heat 4. Heat and Stir (90 °C) Solvent->Heat Monitor 5. Monitor Reaction (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup 6. Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify 7. Column Chromatography Workup->Purify Product Pure Biaryl Product Purify->Product

Caption: Experimental Workflow.

Authoritative Insights & Troubleshooting

  • Catalyst Choice : While Pd(dppf)Cl₂ is broadly effective, sluggish or low-yielding reactions with challenging substrates (e.g., sterically hindered or electron-rich aryl chlorides) may benefit from more specialized catalysts. Systems employing bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbenes (NHCs) can enhance catalytic activity.[3]

  • Base Selection : The choice of base is paramount. While K₂CO₃ is a reliable choice, stronger bases like Cs₂CO₃ or K₃PO₄ can accelerate the reaction, especially if transmetalation is slow. Conversely, for substrates with base-sensitive functional groups (like esters prone to hydrolysis), a milder base such as potassium fluoride (KF) may be advantageous.[8][13]

  • Protodeboronation : Electron-deficient boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, effectively destroying the reagent.[13] Using a slight excess of the boronic acid, ensuring anhydrous conditions where possible (before the addition of the aqueous base solution), and minimizing reaction time can help mitigate this issue.

  • Incomplete Conversion : If the reaction stalls, potential causes include catalyst deactivation (due to oxygen) or insufficient reactivity. A fresh, degassed solvent and strict adherence to inert atmosphere techniques are crucial. If the issue persists, consider increasing the temperature or screening alternative catalysts and bases.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(32), 8374-8386.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(40), 16169-16182.
  • Pérez-Temprano, M. H., Gallego, A. M., Casares, J. A., & Espinet, P. (2009). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Organometallics, 28(21), 6171-6182.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Chem-Impex. (n.d.). 3-(Methoxycarbonyl)-5-nitrophenylboronic acid.
  • Al-Zoubi, R. M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(27), 8348-8358.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • BenchChem. (n.d.). A comparative study of different bases in Suzuki-Miyaura coupling reactions.
  • Thomas, J. M., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1595-1606.
  • BenchChem. (n.d.). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

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Application Notes and Protocols: Leveraging 3-Methoxycarbonyl-5-nitrophenylboronic Acid in Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Bioconjugation

In the landscape of modern drug development and biological research, the ability to selectively modify biomolecules is paramount. Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, has emerged as a critical technology for creating novel therapeutics, diagnostic agents, and research tools.[1] Among the diverse chemical functionalities employed for bioconjugation, boronic acids have garnered significant attention due to their unique reactivity and biocompatibility.[1][2] This application note focuses on a particularly promising reagent, 3-Methoxycarbonyl-5-nitrophenylboronic acid , and delineates its application in two powerful bioconjugation techniques: Palladium-catalyzed Suzuki-Miyaura cross-coupling and the recognition of cis-diols on glycoproteins.

The unique chemical architecture of this compound, characterized by the presence of two electron-withdrawing groups (a methoxycarbonyl and a nitro group), imparts distinct advantages. These substituents significantly lower the pKa of the boronic acid, enhancing its Lewis acidity.[3] This heightened acidity allows for efficient interactions and reactions under physiologically relevant conditions, a critical consideration for maintaining the structural and functional integrity of biomolecules.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in their bioconjugation workflows.

Key Properties of this compound

To effectively utilize this reagent, it is essential to understand its key physicochemical properties.

PropertyValueReference
CAS Number 117342-20-8
Molecular Formula C₈H₈BNO₆
Molecular Weight 224.96 g/mol
Appearance White to off-white crystalline powder
Melting Point 224 °C (lit.)

Application 1: Site-Specific Protein Modification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds, traditionally used in organic synthesis.[6][7] Its adaptation to bioconjugation allows for the site-specific modification of proteins, offering a powerful tool for creating well-defined bioconjugates.[2] This is typically achieved by introducing a bioorthogonal handle, such as a halogenated amino acid, into the protein of interest, which can then react with an arylboronic acid.

The electron-deficient nature of this compound can enhance its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle, potentially leading to higher yields and faster reaction times under mild, aqueous conditions suitable for proteins.

Workflow for Protein Modification

Suzuki_Miyaura_Bioconjugation cluster_protein_prep Protein Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_purification_analysis Purification & Analysis Protein Target Protein Halogenated_AA Incorporate Halogenated Amino Acid (e.g., p-iodophenylalanine) Protein->Halogenated_AA Purified_Protein Purified Halogenated Protein Halogenated_AA->Purified_Protein Reaction_Mix Reaction Mixture Purified_Protein->Reaction_Mix Reagent This compound Reagent->Reaction_Mix Catalyst Palladium Catalyst (e.g., Pd(OAc)₂/water-soluble ligand) Catalyst->Reaction_Mix Base Aqueous Base (e.g., Na₂CO₃) Base->Reaction_Mix Purification Purification (e.g., SEC, Affinity Chromatography) Reaction_Mix->Purification Characterization Characterization (e.g., SDS-PAGE, Mass Spectrometry) Purification->Characterization Final_Conjugate Final Bioconjugate Characterization->Final_Conjugate

Figure 1. Workflow for site-specific protein modification using Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki-Miyaura Coupling on a Model Protein

This protocol describes the conjugation of this compound to a model protein containing a p-iodophenylalanine residue.

Materials:

  • Model protein with incorporated p-iodophenylalanine (1 mg/mL in PBS, pH 7.4)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Water-soluble phosphine ligand (e.g., TPPTS - 3,3',3''-phosphanetriyltris(benzenesulfonic acid) trisodium salt)

  • Sodium carbonate (Na₂CO₃)

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

  • SDS-PAGE gels and reagents for analysis

  • Mass spectrometer for characterization

Procedure:

  • Catalyst Preparation: In a microcentrifuge tube, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ and the water-soluble phosphine ligand in degassed PBS to a final concentration of 1 mM Pd.

  • Reaction Setup: In a separate microcentrifuge tube, add the following in order:

    • 500 µL of the halogenated model protein solution (0.5 mg of protein).

    • A solution of this compound in a minimal amount of DMSO, followed by dilution in PBS to achieve a final concentration of 10 mM in the reaction mixture.

    • A solution of Na₂CO₃ to achieve a final concentration of 50 mM.

    • The palladium catalyst solution to a final concentration of 100 µM.

  • Reaction Incubation: Gently mix the reaction components and incubate at 37°C for 4-6 hours with gentle agitation.

  • Purification: Purify the reaction mixture using a pre-equilibrated SEC column to separate the protein conjugate from unreacted small molecules and the catalyst.

  • Analysis and Characterization:

    • Analyze the purified fractions by SDS-PAGE to confirm the increase in molecular weight corresponding to the attached moiety.

    • Characterize the final conjugate by mass spectrometry to confirm the successful conjugation and determine the modification efficiency.

Application 2: Labeling of Glycoproteins through Diol Recognition

One of the most compelling applications of this compound is its ability to form stable boronate esters with cis-diols present in the glycan structures of glycoproteins.[8][9] The electron-withdrawing groups on the phenyl ring of this boronic acid derivative enhance its affinity for diols at neutral pH, a significant advantage over many other phenylboronic acids that require alkaline conditions for efficient binding.[10][11] This property makes it an excellent tool for the selective labeling and detection of glycoproteins.

Workflow for Glycoprotein Labeling

Diol_Recognition_Workflow cluster_reagent_prep Reagent Preparation cluster_labeling Glycoprotein Labeling cluster_analysis Analysis Boronic_Acid This compound Coupling Couple Boronic Acid to Fluorophore Boronic_Acid->Coupling Fluorophore Fluorophore with a reactive group (e.g., amine) Fluorophore->Coupling Labeled_Reagent Fluorescently Labeled Boronic Acid Coupling->Labeled_Reagent Reaction Incubate with Labeled Boronic Acid in PBS (pH 7.4) Labeled_Reagent->Reaction Glycoprotein Glycoprotein of Interest Glycoprotein->Reaction Labeled_Glycoprotein Labeled Glycoprotein Reaction->Labeled_Glycoprotein Purification Remove excess label (e.g., Dialysis, SEC) Labeled_Glycoprotein->Purification Detection Detection (e.g., Fluorimetry, SDS-PAGE with fluorescence imaging) Purification->Detection

Figure 2. Workflow for labeling glycoproteins using a fluorescently tagged this compound.

Detailed Protocol: Fluorescent Labeling of a Model Glycoprotein

This protocol outlines the synthesis of a fluorescently labeled this compound and its use in labeling a model glycoprotein, such as horseradish peroxidase (HRP).

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., NHS-ester of a fluorophore)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Model glycoprotein (e.g., HRP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing or centrifugal filters for purification

  • Fluorimeter and SDS-PAGE system with a fluorescence imager

Procedure:

Part A: Synthesis of Fluorescently Labeled Boronic Acid

  • Activation of Boronic Acid: The carboxylic acid functionality can be introduced by hydrolysis of the methyl ester of this compound. The resulting carboxylic acid can then be activated. For this protocol, we will assume a commercially available or synthesized version with a linker suitable for conjugation to an amine-reactive dye. A more direct approach is to utilize a boronic acid with a pre-installed amine group for reaction with an NHS-ester dye. For the purpose of this protocol, we will assume the use of 3-amino-5-nitrophenylboronic acid for reaction with an NHS-ester dye, which maintains the electron-withdrawing character.

  • Labeling Reaction: Dissolve 3-amino-5-nitrophenylboronic acid and the amine-reactive fluorescent dye in DMF. Add DIPEA to catalyze the reaction. Incubate at room temperature for 2-4 hours.

  • Purification: Purify the fluorescently labeled boronic acid using reverse-phase HPLC.

Part B: Glycoprotein Labeling

  • Labeling Reaction: Dissolve the model glycoprotein in PBS, pH 7.4. Add the fluorescently labeled boronic acid to the glycoprotein solution at a molar excess (e.g., 10- to 50-fold).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification: Remove the unreacted fluorescent label by dialysis against PBS or by using centrifugal filters.

  • Analysis:

    • Confirm labeling by measuring the fluorescence of the purified glycoprotein solution using a fluorimeter.

    • Analyze the labeled glycoprotein by SDS-PAGE followed by fluorescence imaging to visualize the labeled protein.

Conclusion and Future Perspectives

This compound is a powerful and versatile reagent for bioconjugation. Its unique electronic properties enable efficient Suzuki-Miyaura cross-coupling for site-specific protein modification and high-affinity binding to glycoproteins at neutral pH. The detailed protocols provided herein serve as a starting point for researchers to explore the vast potential of this molecule in developing novel bioconjugates for therapeutic and diagnostic applications.

Future advancements may involve the development of derivatives of this boronic acid with different reactive handles for multi-functionalization of biomolecules and its incorporation into more complex drug delivery systems and biosensors. The continued exploration of boronic acid chemistry in the context of bioconjugation promises to yield even more sophisticated tools for understanding and manipulating biological systems.

References

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019). Chemical Society Reviews. [Link]
  • Boron enabled bioconjugation chemistries. (2024). Chemical Society Reviews. [Link]
  • Boronic Acid Pairs for Sequential Bioconjug
  • Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron–Nitrogen Heterocycle. (2019).
  • Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. (2018).
  • Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. (2018). ACS Omega. [Link]
  • 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). Journal of Environmental Sciences. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
  • Protein Substrates for Reaction Discovery: Site-Selective Modification with Boronic Acid Reagents. (2019). Accounts of Chemical Research. [Link]
  • Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. (1995). The Journal of Organic Chemistry. [Link]
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Chemistry – A European Journal. [Link]
  • Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. (2018). ACS Omega. [Link]
  • Site-selective protein-modification chemistry for basic biology and drug development. (n.d.). University of Cambridge. [Link]
  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules. [Link]
  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (2013). Molecules. [Link]
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2017). Molecules. [Link]
  • Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. (2024). Journal of Applied Pharmaceutical Science. [Link]
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2018). Molecules. [Link]
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2017). Molecules. [Link]
  • "Site-Selective Modification of Proteins through Genetic Encoding Unnat" by Bin Ma. (2018).
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  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]
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  • Site-selective protein conjugation at histidine. (2015). Chemical Science. [Link]

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Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Utilizing 3-Methoxycarbonyl-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 3-Methoxycarbonyl-5-nitrophenylboronic acid in the synthesis of bioactive molecules. We delve into the unique reactivity imparted by the dual electron-withdrawing substituents, offering field-proven insights into optimizing palladium-catalyzed cross-coupling reactions. The document presents a self-validating, step-by-step protocol for a model Suzuki-Miyaura coupling, discusses subsequent functional group transformations to access complex drug-like scaffolds, and is grounded in authoritative, verifiable references.

Introduction: The Strategic Value of a Doubly-Activated Boronic Acid

Boronic acids are indispensable tools in modern medicinal chemistry, primarily for their role as nucleophilic partners in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed C-C bond formation is a cornerstone of drug discovery, enabling the construction of biaryl and heteroaryl scaffolds prevalent in a vast number of pharmaceuticals.

This compound is a particularly strategic building block due to its distinct electronic properties.[4] The phenyl ring is functionalized with two potent electron-withdrawing groups (EWGs): a nitro group and a methoxycarbonyl group, positioned meta to the boronic acid moiety. This substitution pattern profoundly influences the reagent's reactivity in several ways:

  • Modulated Nucleophilicity: The EWGs decrease electron density on the aromatic ring, which can slow the critical transmetalation step in the Suzuki-Miyaura catalytic cycle compared to electron-rich boronic acids.[5][6]

  • Enhanced Lewis Acidity: The electron-deficient nature of the ring increases the Lewis acidity of the boron atom. This can facilitate the initial activation of the boronic acid by a base to form the reactive boronate complex, a crucial intermediate for transmetalation.[6][7]

  • Post-Coupling Synthetic Handles: The nitro and ester groups are not mere electronic modulators; they are versatile functional handles for subsequent chemical transformations, allowing for the rapid generation of molecular diversity from a common coupled intermediate.

These characteristics make this compound a valuable reagent for constructing libraries of compounds, particularly in the development of targeted therapies where precise electronic tuning and subsequent functionalization are paramount.[4]

The Core Application: Optimizing the Suzuki-Miyaura Reaction

The success of a Suzuki-Miyaura coupling hinges on the careful orchestration of catalyst, ligand, base, and solvent. When working with an electron-deficient partner like this compound, understanding the causality behind these choices is critical for achieving high yields and reaction efficiency.

Mechanistic Considerations

The catalytic cycle involves three primary stages: Oxidative Addition of the palladium(0) catalyst to the aryl halide, Transmetalation of the organic group from the activated boronate to the palladium(II) center, and Reductive Elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[8][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Complex Ar¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation [Ar²-B(OR)₃]⁻ Biaryl_Pd_Complex Ar¹-Pd(II)L₂-Ar² Transmetalation->Biaryl_Pd_Complex RedElim Reductive Elimination Biaryl_Pd_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedElim->Product BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ (Active Species) BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Combine solid reagents in a Schlenk flask: - Aryl Bromide - Boronic Acid - Pd Catalyst & Ligand - Base Inert 2. Evacuate and backfill flask with Argon (3x) Setup->Inert Solvents 3. Add degassed solvents via syringe Inert->Solvents Heat 4. Heat to specified temperature with vigorous stirring Solvents->Heat Monitor 5. Monitor progress via TLC Heat->Monitor Cool 6. Cool to RT, dilute with EtOAc and water Monitor->Cool Extract 7. Separate layers, extract aqueous phase with EtOAc Cool->Extract Dry 8. Combine organics, wash with brine, dry (Na₂SO₄) Extract->Dry Purify 9. Concentrate and purify via flash column chromatography Dry->Purify

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromoanisole187.041.01.0
This compound225.001.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.500.040.04
Potassium Carbonate (K₂CO₃), anhydrous138.212.52.5
1,4-Dioxane, anhydrous-4.0 mL-
Deionized Water-1.0 mL-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (270 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle two more times to ensure an inert atmosphere.

  • Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling argon through them for 15-20 minutes. Using syringes, add 4.0 mL of anhydrous 1,4-dioxane followed by 1.0 mL of deionized water to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system, checking for the consumption of the 4-bromoanisole starting material.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure product, Methyl 3-(4-methoxyphenyl)-5-nitrobenzoate, typically as a pale yellow solid.

Data Summary and Expected Outcomes

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend I > Br > OTf >> Cl. [10]The conditions provided in the protocol are robust for aryl bromides. For more challenging aryl chlorides, a stronger base (e.g., K₃PO₄), a more active catalyst system (e.g., a palladacycle precatalyst), and higher temperatures may be necessary. [11]

Aryl Halide Partner Typical Catalyst/Ligand Base Solvent System Temp (°C) Expected Yield Range
Aryl Iodide Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ K₂CO₃ Dioxane/H₂O 80-90 85-98%
Aryl Bromide Pd(OAc)₂/SPhos K₂CO₃ Dioxane/H₂O 90-100 75-90%
Aryl Chloride XPhos Pd G3 K₃PO₄ Dioxane/H₂O 100-110 50-75%

| Aryl Triflate | Pd(OAc)₂/PCy₃ | Cs₂CO₃ | Toluene/H₂O | 90-100 | 70-85% |

Note: Yields are illustrative and highly dependent on the specific substrate and precise reaction conditions.

Post-Coupling Transformations: Accessing Bioactive Scaffolds

The true synthetic power of using this compound lies in the versatile transformations of the resulting biaryl product. The nitro and ester groups serve as key gateways to introduce functionalities commonly found in bioactive molecules.

Synthetic_Pathways Start Coupled Product (3-Methoxycarbonyl-5-nitrophenyl-Ar) Aniline Aniline Intermediate Start->Aniline Nitro Reduction (e.g., H₂, Pd/C or SnCl₂) CarboxylicAcid Carboxylic Acid Intermediate Start->CarboxylicAcid Ester Hydrolysis (e.g., LiOH, THF/H₂O) Amide Amide Scaffold R-CO-NH-Ph-Ar Aniline->Amide Amide Coupling (R-COOH, EDC/HOBt) Sulfonamide Sulfonamide Scaffold R-SO₂-NH-Ph-Ar Aniline->Sulfonamide Sulfonylation (R-SO₂Cl, Pyridine) Amide2 Amide Scaffold HOOC-Ph(NH₂)-Ar CarboxylicAcid->Amide2 Amide Coupling (R-NH₂, HATU)

Caption: Key synthetic transformations of the coupled biaryl product.

  • Reduction of the Nitro Group: The nitro group can be cleanly reduced to a primary aniline using various standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or chemical reductants like tin(II) chloride (SnCl₂). This transformation is fundamental, as the resulting aniline is a nucleophile ready for:

    • Amide bond formation: Coupling with carboxylic acids to form amides, a ubiquitous functional group in pharmaceuticals.

    • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

    • Further C-N bond-forming reactions.

  • Modification of the Ester Group: The methoxycarbonyl group can be readily hydrolyzed (saponified) to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a THF/water mixture. This carboxylic acid is a key precursor for:

    • Amide bond formation: Coupling with a diverse range of amines to explore structure-activity relationships (SAR). This is a common strategy in the synthesis of inhibitors for enzymes like kinases or proteases. [1] This two-pronged approach allows for the systematic and divergent synthesis of a library of analogs from a single, successful Suzuki-Miyaura coupling, accelerating the drug discovery process. For instance, this strategy is applicable to the synthesis of analogs of Combretastatin A-4, a potent tubulin polymerization inhibitor, where substituted biaryl systems are key pharmacophores. [12][13][14]

Conclusion

This compound is more than a simple coupling partner; it is a strategic building block for medicinal chemistry. Its electronically-tuned reactivity requires a rational approach to reaction design, but its true value is realized in post-coupling manipulations. The nitro and ester functionalities provide reliable and high-yielding pathways to introduce the polar, hydrogen-bonding groups essential for molecular recognition and biological activity. By following the principles and protocols outlined in this guide, researchers can effectively leverage this reagent to accelerate the synthesis of novel and potent bioactive molecules.

References

  • Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989). Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4. Experientia, 45(2), 209–211. (Note: Foundational paper on Combretastatin, relevant context for analog synthesis.) - [Link]
  • Ohsumi, K., Nakagawa, R., Fukuda, Y., Hatanaka, T., Morinaga, Y., Nihei, Y., ... & Akiyama, Y. (1998). Novel combretastatin A-4 analogs, AC-7700 and its derivatives: synthesis, tubulin-inhibitory and antitumor activity. Bioorganic & medicinal chemistry letters, 8(22), 3151-3156. - [Link]
  • Hadimani, M. B., et al. (2010). A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent. Bioorganic & medicinal chemistry letters, 20(2), 643-646. - [Link]
  • Ducki, S., et al. (2009). Synthesis and biological evaluation of boronic acid chalcone analogues of combretastatin-A4. Journal of medicinal chemistry, 52(23), 7458-7467. (Note: A related paper to cite,[15] providing broader context on boronic acid analogs of CA-4.) - [Link]
  • Romagnoli, R., et al. (2021). 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. ACS Pharmacology & Translational Science, 4(4), 1373-1389. - [Link]
  • Wang, Y., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(11), 2938. - [Link]
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis Procedures. - [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 48(27), 4969–4973. - [Link]
  • Plenio, H., & Fleck, T. J. (2012). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 77(17), 7393-7403. - [Link]
  • Thomas, S. P., & Aggarwal, V. K. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-40). Royal Society of Chemistry. - [Link]
  • Wiskur, S. L., & Anslyn, E. V. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & medicinal chemistry letters, 14(1), 25-27. - [Link]
  • Yoo, W. J., & Li, C. J. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 128(41), 13064–13065. - [Link]
  • Dömling, A. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 599. - [Link]
  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3043. - [Link]
  • Fairlamb, I. J. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Angewandte Chemie International Edition, 48(51), 9588-9601. - [Link]
  • Jana, S., & Baidya, M. (2021). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Organic & Biomolecular Chemistry, 19(42), 9207-9220. - [Link]
  • Chem-Station. (2016). Protecting Groups for Boronic Acids.
  • Zhang, D., et al. (2020). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. Chemistry – A European Journal, 26(60), 13586-13591. - [Link]
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. - [Link]
  • D'Amato, E. M., & Watson, D. A. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Reviews, 120(15), 7863-7936. - [Link]
  • Bakherad, M., & Keivanloo, A. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 14(7), 705. - [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. - [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. - [Link]
  • ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies.
  • Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. - [Link]
  • MDPI. (n.d.). Special Issue: Synthesis of Bioactive Compounds, 3rd Edition. Molecules. - [Link]
  • Ertl, P., & Rodrigues, T. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. - [Link]

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Application Notes and Protocols: The Strategic Use of 3-Methoxycarbonyl-5-nitrophenylboronic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinase Inhibitors and Boronic Acids in Modern Drug Discovery

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized the therapeutic landscape, offering targeted treatments with improved efficacy and reduced side effects compared to traditional chemotherapy. A cornerstone of synthetic medicinal chemistry in the creation of these complex molecules is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1] The choice of building blocks for this reaction is paramount, and boronic acids, in particular, offer a versatile and functional group-tolerant option.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 3-methoxycarbonyl-5-nitrophenylboronic acid in the synthesis of potent kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-tested protocols, and present data that underscores its utility in constructing complex, biologically active molecules.

Featured Reagent: this compound

This compound is a versatile aromatic boronic acid derivative that serves as a key intermediate in the synthesis of a variety of pharmaceuticals.[2][3] Its utility in kinase inhibitor synthesis is underscored by the electronic properties of its substituents.

PropertyValueReference
CAS Number 117342-20-8[4]
Molecular Formula C₈H₈BNO₆[2]
Molecular Weight 224.96 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 224 °C (lit.)[2][3]

The presence of two electron-withdrawing groups—the nitro (-NO₂) and the methoxycarbonyl (-COOCH₃)—significantly influences the reactivity of the boronic acid. These groups decrease the electron density of the aromatic ring, which can affect the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle. While this can sometimes lead to slower reaction rates compared to electron-rich boronic acids, it also offers a unique handle for synthetic chemists to fine-tune reactivity and achieve selective couplings, particularly with electron-rich heterocyclic partners commonly found in kinase inhibitor scaffolds.

Application Showcase: Synthesis of a Tyrosine Kinase Inhibitor Core

A prime example of the application of this compound is in the synthesis of substituted aminopyrimidine-based tyrosine kinase inhibitors, as detailed in patent literature (US20070093506A1). These compounds are designed to target the ATP-binding site of tyrosine kinases, a critical step in inhibiting their function.

The overall synthetic workflow can be visualized as a multi-step process culminating in the formation of the final inhibitor. The Suzuki-Miyaura coupling is a key bond-forming reaction in this sequence.

G cluster_0 Part 1: Synthesis of Pyrimidine Intermediate cluster_1 Part 2: Suzuki-Miyaura Coupling cluster_2 Part 3: Final Elaboration A Heterocyclic Halide (e.g., 2-chloro-4-aminopyrimidine) B Amine Partner (e.g., 4-(4-methyl-piperazin-1-yl)-phenylamine) A->B Nucleophilic Aromatic Substitution C Substituted Aminopyrimidine B->C E Substituted Aminopyrimidine (from Part 1) D This compound D->E Pd Catalyst, Base F Coupled Biaryl Intermediate E->F G Coupled Biaryl Intermediate H Reduction of Nitro Group (e.g., with SnCl₂ or H₂/Pd) G->H I Amide Coupling with Substituted Benzoic Acid H->I J Final Kinase Inhibitor I->J

Figure 1: A generalized workflow for the synthesis of a tyrosine kinase inhibitor, highlighting the key Suzuki-Miyaura coupling step.

Detailed Protocol: Synthesis of Methyl 3-amino-5-((4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)benzoate

This protocol is adapted from the procedures outlined in patent US20070093506A1 for the synthesis of a key intermediate.

Step 1: Suzuki-Miyaura Coupling

This step couples the boronic acid with a suitable heterocyclic halide.

G reagent1 3-Methoxycarbonyl-5- nitrophenylboronic acid product Methyl 3-nitro-5-((4-((4-methylpiperazin-1-yl) methyl)phenyl)amino)benzoate reagent1->product Pd(PPh₃)₄, Na₂CO₃ DME/H₂O, 80°C reagent2 4-Bromo-N-(4-(4-methyl- piperazin-1-yl)phenyl)pyrimidin-2-amine reagent2->product

Figure 2: The key Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentM.W.Amount (mmol)Equivalents
4-Bromo-N-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine362.261.01.0
This compound224.961.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Sodium Carbonate (2M aq. solution)105.993.03.0
1,2-Dimethoxyethane (DME)90.12--
Water18.02--

Procedure:

  • To a reaction vessel, add 4-bromo-N-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-2-amine (1.0 eq) and this compound (1.2 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add 1,2-dimethoxyethane (DME) and the 2M aqueous sodium carbonate solution.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Step 2: Reduction of the Nitro Group

The nitro group of the coupled product is reduced to an amine, which is a crucial step for subsequent functionalization.

G start Methyl 3-nitro-5-((4-((4-methylpiperazin-1-yl) methyl)phenyl)amino)benzoate finish Methyl 3-amino-5-((4-((4-methylpiperazin-1-yl) methyl)phenyl)amino)benzoate start->finish SnCl₂·2H₂O, Ethanol Reflux

Figure 3: Reduction of the nitro group to form the corresponding aniline.

Materials:

ReagentM.W.Amount (mmol)Equivalents
Methyl 3-nitro-5-((4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)benzoate-1.01.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.635.05.0
Ethanol46.07--

Procedure:

  • Dissolve the nitro compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude amine can often be used in the next step without further purification.

Causality and Trustworthiness in the Protocol

  • Choice of Catalyst and Base: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki-Miyaura couplings. Sodium carbonate is a moderately strong base that is effective in promoting the formation of the active boronate species without causing unwanted side reactions.

  • Solvent System: The use of a biphasic solvent system like DME/water is crucial. The organic solvent solubilizes the starting materials and the catalyst, while the aqueous phase contains the inorganic base.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is critical for achieving high yields.

  • Reduction Method: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups to anilines, especially in the presence of other reducible functional groups like esters.

Application in the Synthesis of Nilotinib

Nilotinib is a potent Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[5] While various synthetic routes to Nilotinib have been reported, the core structure features a substituted aminobenzamide moiety that can be constructed using intermediates derived from this compound. The aniline intermediate synthesized above is structurally analogous to key fragments in the synthesis of Nilotinib and related kinase inhibitors.[2][6] The final steps in the synthesis of such inhibitors typically involve an amide coupling reaction.

Conclusion

This compound is a valuable and strategic building block in the synthesis of kinase inhibitors. Its unique electronic properties, combined with the versatility of the Suzuki-Miyaura cross-coupling reaction, provide medicinal chemists with a reliable method for constructing complex biaryl and heteroaryl scaffolds. The protocols detailed in this application note, derived from established literature, offer a robust starting point for researchers in their drug discovery efforts. By understanding the rationale behind the choice of reagents and reaction conditions, scientists can confidently employ this versatile boronic acid to accelerate the development of the next generation of targeted therapeutics.

References

  • Google Patents. (n.d.). US20070093506A1 - Inhibitors of tyrosine kinases.
  • Kompella, A., Bhujanga Rao, A. K. S., Sreenivas, R., & Dubey, P. K. (2012). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Oriental Journal of Chemistry, 28(2), 775-782.
  • MDPI. (2024). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro.
  • PubChem. (n.d.). 4-methyl-N-[3-(4-methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidnyl]amino]-benzamide tartarate.
  • ResearchGate. (2016). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor.

Sources

development of carbohydrate sensors using 3-Methoxycarbonyl-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Development of High-Affinity Carbohydrate Sensors Using 3-Methoxycarbonyl-5-nitrophenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The detection and quantification of carbohydrates are critical in biomedical research and clinical diagnostics. While arylboronic acids are well-established for their ability to reversibly bind the cis-diol moieties of saccharides, their application is often limited by a requirement for alkaline conditions to achieve efficient binding. This document provides a detailed guide to the application of this compound, an advanced receptor that overcomes this limitation. The presence of two strong electron-withdrawing groups (nitro and methoxycarbonyl) on the phenyl ring significantly lowers the pKa of the boronic acid, enabling high-affinity recognition of diols at neutral physiological pH.[1] We present the underlying chemical principles, a detailed protocol for coupling this receptor to a fluorescent reporter, and a methodology for validating carbohydrate binding, providing a robust framework for the development of next-generation sensors for biological applications.

The Principle of Boronic Acid-Based Saccharide Sensing

The foundational principle of this sensor technology lies in the reversible covalent interaction between a boronic acid and a compound containing a 1,2- or 1,3-diol, a structural motif ubiquitous in carbohydrates.[2][3] This interaction forms a stable five- or six-membered cyclic boronate ester.

The binding equilibrium is highly dependent on the pH of the medium and the pKa of the boronic acid. The boronic acid moiety exists in an equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form. It is the anionic sp³ form that is more reactive towards diols.[4] Consequently, traditional phenylboronic acids, which typically have a pKa between 8 and 9, require alkaline conditions to ensure a sufficient population of the reactive boronate species for effective carbohydrate binding.[4][5] This necessity for high pH is a significant drawback for applications in biological systems, which typically operate at a neutral pH of ~7.4.

The Advantage of this compound

This compound is a specialized arylboronic acid designed to function effectively at neutral pH. Its unique properties stem from the electronic functionalization of the phenyl ring.

Causality of Enhanced Affinity at Neutral pH: The presence of two potent electron-withdrawing groups—a nitro group (-NO₂) and a methoxycarbonyl group (-COOCH₃)—at the meta positions relative to the boronic acid significantly stabilizes the anionic boronate form. This stabilization effect lowers the pKa of the boronic acid, increasing the concentration of the diol-receptive tetrahedral species at or near pH 7.4. Studies have shown that this compound binds to fructose and catechol dyes at neutral pH with an affinity comparable to that of boronic acids featuring intramolecular coordination, which are known for their high performance.[1] This intrinsic property makes it an exceptional candidate for developing sensors intended for use in physiological media without the need for pH adjustments that could perturb biological systems.

Sensor Design and Synthesis Strategy

A common strategy for creating a carbohydrate sensor is to couple the boronic acid recognition element to a reporter molecule, such as a fluorophore. The binding event then modulates the output signal of the reporter. The following sections describe a conceptual workflow and a representative protocol for synthesizing a fluorescent carbohydrate sensor.

Conceptual Workflow

The development process involves the synthesis or procurement of the functionalized boronic acid, its covalent attachment to a suitable reporter molecule, purification of the conjugate, and subsequent functional validation with target carbohydrates.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_validation Validation & Application Reagent1 3-Methoxycarbonyl- 5-nitrophenylboronic acid Coupling EDC/NHS Coupling Reaction Reagent1->Coupling Reagent2 Reporter Molecule (e.g., Amino-functionalized fluorophore) Reagent2->Coupling Purification Purification (e.g., HPLC, Column Chrom.) Coupling->Purification Sensor Final Sensor Conjugate Purification->Sensor Assay Carbohydrate Binding Assay (Fluorescence Titration) Sensor->Assay Analysis Data Analysis (Binding Constants) Assay->Analysis

Caption: Conceptual workflow for sensor development.

Protocol: Coupling to an Amino-Functionalized Fluorophore

This protocol describes a standard method for conjugating the boronic acid to a primary amine on a reporter molecule via an amide bond. This requires activation of a carboxylic acid; for this example, we will assume the methoxycarbonyl group on the boronic acid has been hydrolyzed to a carboxylic acid.

Materials:

  • 3-Carboxy-5-nitrophenylboronic acid

  • Amino-functionalized fluorophore (e.g., an anthracene or coumarin derivative)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M MES Buffer (pH 6.0)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Acid Activation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.1 equivalents of 3-Carboxy-5-nitrophenylboronic acid in anhydrous DMF.

  • Add 1.2 equivalents of NHS and 1.2 equivalents of EDC to the solution.

  • Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester. The progress can be monitored by TLC. This step creates a semi-stable active ester that is less susceptible to hydrolysis than the initial EDC-activated acid and reacts efficiently with primary amines.

  • Coupling Reaction: In a separate flask, dissolve 1.0 equivalent of the amino-functionalized fluorophore in anhydrous DMF.

  • Slowly add the activated NHS-ester solution from step 3 to the fluorophore solution.

  • Add a catalytic amount of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the acid byproduct and drive the reaction to completion.

  • Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with 0.1 M HCl, saturated sodium bicarbonate, and brine. These washes remove unreacted starting materials and coupling reagents.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel or by preparative HPLC to yield the final sensor conjugate. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol: Characterization and Functional Validation

The performance of the newly synthesized sensor must be evaluated by measuring its response to various carbohydrates. A fluorescence titration experiment is a standard method to determine the binding affinity (Ka) or dissociation constant (Kd).

Materials and Reagents
  • Purified sensor conjugate

  • Stock solution of the sensor (e.g., 1 mM in DMSO)

  • Physiological Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Carbohydrate stock solutions (e.g., 1 M D-Fructose, D-Glucose, D-Galactose in PBS)

  • Fluorometer and appropriate cuvettes

Protocol: Spectroscopic Analysis of Carbohydrate Binding
  • Prepare Sensor Solution: Prepare a working solution of the sensor at a fixed concentration (e.g., 10 µM) in PBS, pH 7.4. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

  • Instrument Setup: Set the excitation and emission wavelengths on the fluorometer based on the spectral properties of the chosen fluorophore. Record the initial fluorescence intensity (F₀) of the sensor solution alone.

  • Titration:

    • Sequentially add small aliquots of a concentrated carbohydrate stock solution (e.g., D-Fructose) to the sensor solution in the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes.

    • Record the fluorescence intensity (F) after each addition.

  • Repeat for all Carbohydrates: Repeat the titration process for each carbohydrate of interest (e.g., glucose, galactose) to assess selectivity.

  • Data Collection: Record the fluorescence intensity at each carbohydrate concentration.

Data Analysis: Determination of Binding Constants

The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model, such as the 1:1 Benesi-Hildebrand equation or a non-linear regression fit to the Hill equation. The change in fluorescence (F - F₀) is plotted against the concentration of the carbohydrate. The resulting curve is then fitted to determine the binding parameters.[6]

Expected Results and Data Interpretation

Signaling Mechanism: Photoinduced Electron Transfer (PET)

Many boronic acid-based fluorescent sensors operate via a Photoinduced Electron Transfer (PET) mechanism.[7][8] In the absence of a saccharide, the lone pair of electrons on the nitrogen of an adjacent amine group can quench the fluorescence of the excited fluorophore (fluorescence "OFF"). Upon binding a diol, the boron atom becomes more Lewis acidic, leading to a stronger B-N interaction. This interaction lowers the energy of the amine's lone pair, preventing it from quenching the fluorophore, resulting in an increase in fluorescence intensity (fluorescence "ON").

Caption: Photoinduced Electron Transfer (PET) signaling mechanism.

Comparative Binding Affinity

Due to its favorable stereochemistry, fructose typically exhibits the highest binding affinity among common monosaccharides for monoboronic acids. The affinity generally follows the order: Fructose > Galactose > Mannose > Glucose.[2] The use of this compound is expected to yield higher binding constants at neutral pH compared to simpler phenylboronic acids.

CarbohydrateExpected Binding Constant (Ka, M⁻¹) at pH 7.4Rationale
D-Fructose High (e.g., >1000)Forms a stable bicyclic ester using both furanose and pyranose forms.
D-Galactose ModeratePossesses cis-diols at C3-C4 and C4-C5, allowing for favorable binding.
D-Glucose Low to ModeratePrimarily exists in a chair conformation that lacks easily accessible cis-diols.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Fluorescence Change 1. Sensor degradation. 2. Incorrect buffer pH. 3. PET mechanism not dominant for the chosen fluorophore.1. Check sensor purity and integrity via LC-MS. Store stock solutions at -20°C. 2. Verify buffer pH is exactly 7.4. 3. Consider a different fluorophore or sensor design (e.g., ICT-based).
High Background Signal 1. Impure sensor conjugate. 2. Autofluorescence from buffer components or contaminants.1. Re-purify the sensor using HPLC. 2. Use high-purity water and reagents for buffer preparation. Run a buffer-only blank.
Inconsistent/Irreproducible Results 1. Inaccurate pipetting of small volumes. 2. Temperature fluctuations. 3. Photobleaching of the fluorophore.1. Use calibrated micropipettes. Prepare a dilution series of the carbohydrate instead of serial additions. 2. Use a temperature-controlled fluorometer. 3. Minimize exposure of the sample to the excitation light. Use the lowest necessary excitation power.

Conclusion

This compound represents a significant advancement in the design of carbohydrate receptors for biological applications. Its low pKa enables strong and reversible binding to saccharides under physiological pH, a critical feature that circumvents the limitations of traditional boronic acids. By coupling this advanced recognition element with appropriate signal transduction mechanisms, such as fluorescence, researchers can develop highly sensitive and selective sensors for a wide array of applications, from monitoring metabolic diseases to detecting glycoprotein cancer biomarkers.[2]

References

  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508–1528. [Link]
  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. PubMed Central, NIH. [Link]
  • Kan, Y., et al. (2023). Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers. MDPI. [Link]
  • Asher, S. A., et al. (2003). Photonic Crystal Carbohydrate Sensors: Low Ionic Strength Sugar Sensing. University of Pittsburgh. [Link]
  • Patterson, S., et al. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters, 14(1), 25-27. [Link]
  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors.
  • Poutsma, J. C., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
  • Adhikari, B. R., & S. Thayumanavan. (2015). Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars. Analyst, RSC Publishing. [Link]
  • Lee, D., & G. M. L. Patterson. (2011).
  • Springsteen, G., & B. Wang. (2004).

Sources

Application Note: High-Affinity Diol Recognition with 3-Methoxycarbonyl-5-nitrophenylboronic Acid at Neutral pH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Diol Recognition at Physiological pH

The reversible covalent interaction between boronic acids and cis-diols is a cornerstone of molecular recognition, with profound implications in diagnostics, drug delivery, and biotechnology.[1][2][3] Phenylboronic acid (PBA) and its derivatives can form stable cyclic boronate esters with 1,2- or 1,3-diols, a chemistry that is particularly valuable for the detection and binding of saccharides and other biologically crucial molecules.[2]

A significant historical challenge has been the relatively high pKₐ of simple arylboronic acids (e.g., phenylboronic acid, pKₐ ≈ 8.8), which necessitates alkaline conditions to favor the formation of the more reactive tetrahedral boronate anion required for efficient diol binding. This limitation has hampered applications under physiological conditions (pH ≈ 7.4). The innovation of strategically functionalizing the phenyl ring with electron-withdrawing groups has been a game-changer. These groups lower the Lewis acidity of the boron center, thereby reducing the pKₐ of the boronic acid to the neutral range and enabling strong diol binding at physiological pH.[4]

This application note details the use of 3-Methoxycarbonyl-5-nitrophenylboronic acid , a rationally designed boronic acid, for high-affinity diol recognition at neutral pH. The presence of two potent electron-withdrawing groups—a nitro group and a methoxycarbonyl group—at the meta positions significantly lowers its pKₐ, making it an exceptional tool for researchers working under physiological conditions. We provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines for its application in quantitative diol analysis.

Principle of Action: Engineering pKₐ for Neutral pH Binding

The binding of a boronic acid to a diol proceeds optimally when the pH of the solution is between the pKₐ of the boronic acid and the pKₐ of the diol.[5] The key to effective binding at neutral pH is, therefore, to lower the boronic acid's pKₐ.

The equilibrium between the neutral, trigonal form (less reactive) and the anionic, tetrahedral form (more reactive) of the boronic acid is critical. Electron-withdrawing substituents stabilize the anionic boronate form, shifting the equilibrium towards this more reactive species at a lower pH.

G cluster_0 High pH (Traditional Boronic Acids) cluster_1 Neutral pH (this compound) Trigonal_H R-B(OH)₂ (Trigonal, Neutral) Tetrahedral_H R-B(OH)₃⁻ (Tetrahedral, Anionic) FAVORED Trigonal_H->Tetrahedral_H + OH⁻ - H₂O Tetrahedral_H->Trigonal_H Trigonal_N Ar-B(OH)₂ (Trigonal, Neutral) Tetrahedral_N Ar-B(OH)₃⁻ (Tetrahedral, Anionic) ACCESSIBLE Trigonal_N->Tetrahedral_N + OH⁻ - H₂O Tetrahedral_N->Trigonal_N note Ar = 3-Methoxycarbonyl-5-nitrophenyl Electron-withdrawing groups stabilize the anionic form, lowering pKa.

Diagram 1: Effect of pH on Boronic Acid Speciation.

This compound (MCNPBA) exemplifies this principle. While a precise experimental pKₐ is not widely published, its structure strongly suggests a pKₐ in the range of 7.0-7.5, enabling significant population of the reactive tetrahedral boronate at pH 7.4. This leads to high-affinity binding with diols without the need for harsh basic conditions.[5][6]

Materials and Reagents

  • Boronic Acid: this compound (CAS 117342-20-8). Available from suppliers such as Sigma-Aldrich, Chem-Impex International, and Boron Molecular.

  • Reporter Dye: Alizarin Red S (ARS) (CAS 130-22-3)

  • Diols: D-Fructose, D-Glucose, Catechol, Ethylene Glycol, etc.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, 0.1 M.

  • Solvent: Dimethyl sulfoxide (DMSO) for stock solutions.

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Fluorescence Spectrophotometer

    • Calibrated pH meter

    • 96-well microplates (black for fluorescence, clear for absorbance)

Experimental Protocols

Two primary methods are presented for quantifying the binding affinity of MCNPBA with diols: a direct UV-Vis titration and a more universally applicable competitive fluorescence assay using Alizarin Red S (ARS).

Protocol 1: Direct UV-Vis Spectrophotometric Titration

The nitrophenyl chromophore within MCNPBA allows for direct observation of diol binding. The formation of the boronate ester can alter the electronic environment of the chromophore, leading to a shift in the UV-Vis absorption spectrum. This method is straightforward as it does not require a competitive reporter dye.

1. Preparation of Stock Solutions:

  • MCNPBA Stock (10 mM): Dissolve 2.25 mg of MCNPBA in 1.0 mL of DMSO.
  • Diol Stock (1 M): Prepare a 1 M solution of the diol (e.g., 180.16 mg of fructose in 1.0 mL) in 0.1 M PBS, pH 7.4. Prepare a dilution series (e.g., 500 mM, 250 mM, etc.) in the same buffer.

2. Spectrophotometric Measurement:

  • Prepare a solution of MCNPBA in 0.1 M PBS, pH 7.4, at a final concentration of 100 µM.
  • Record the initial UV-Vis spectrum (e.g., from 250 nm to 500 nm) of the MCNPBA solution.
  • Sequentially add small aliquots of the concentrated diol stock solution to the MCNPBA solution. Mix well and allow the solution to equilibrate for 2-3 minutes after each addition.
  • Record the UV-Vis spectrum after each addition.
  • Observe the changes in the absorption spectrum, typically a shift in λₘₐₓ or a change in absorbance at a fixed wavelength.

3. Data Analysis:

  • Plot the change in absorbance (ΔA) at a fixed wavelength against the concentration of the diol.
  • The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1 binding) to calculate the dissociation constant (Kₐ).

G node_prep Prepare Stocks (MCNPBA in DMSO, Diol in PBS) node_setup Dilute MCNPBA to 100 µM in 0.1 M PBS, pH 7.4 node_prep->node_setup node_scan0 Record Initial UV-Vis Spectrum node_setup->node_scan0 node_titrate Add Aliquot of Diol Stock node_scan0->node_titrate node_equilibrate Equilibrate (2-3 min) node_titrate->node_equilibrate node_scanN Record UV-Vis Spectrum node_equilibrate->node_scanN node_repeat Repeat Titration node_scanN->node_repeat More additions? node_analyze Plot ΔA vs. [Diol] Calculate Ka node_scanN->node_analyze Titration complete node_repeat->node_titrate

Diagram 2: Workflow for Direct UV-Vis Titration.

Protocol 2: Competitive Fluorescence Assay with Alizarin Red S (ARS)

This is a robust and widely used method for determining boronic acid-diol binding constants. ARS, a catechol-containing dye, is weakly fluorescent on its own but becomes highly fluorescent upon forming a boronate ester with a boronic acid. A competing diol will displace the ARS, causing a decrease in fluorescence that is proportional to its binding affinity. The assay is performed in two stages.

Part A: Determining the Binding Constant of MCNPBA and ARS (KARS)

1. Preparation of Stock Solutions:

  • MCNPBA Stock (10 mM): As prepared in Protocol 1.
  • ARS Stock (1 mM): Dissolve 3.42 mg of Alizarin Red S in 10.0 mL of 0.1 M PBS, pH 7.4.

2. Fluorescence Titration:

  • In a 96-well black microplate, prepare a series of wells containing a fixed concentration of ARS (e.g., 10 µM) in 0.1 M PBS, pH 7.4.
  • Add increasing concentrations of MCNPBA (e.g., 0 to 500 µM) to these wells.
  • Incubate at room temperature for 10 minutes, protected from light.
  • Measure the fluorescence intensity. The excitation wavelength for the ARS-boronic acid complex is typically around 460-490 nm, with emission measured around 560-600 nm. Note: These wavelengths should be optimized via an initial scan.

3. Data Analysis (Benesi-Hildebrand Plot):

  • The binding constant KARS is determined by plotting 1/(F - F₀) versus 1/[MCNPBA], where F is the fluorescence at a given MCNPBA concentration and F₀ is the fluorescence of ARS alone.
  • KARS is calculated as the intercept divided by the slope.

Part B: Competitive Binding with Diol

1. Experimental Setup:

  • Prepare a solution in 0.1 M PBS, pH 7.4, containing fixed concentrations of both ARS and MCNPBA (e.g., 10 µM ARS and 100 µM MCNPBA, based on KARS determination).
  • In a 96-well black microplate, add this ARS/MCNPBA solution to a series of wells.
  • To these wells, add increasing concentrations of the diol of interest (e.g., 0 to 200 mM).

2. Fluorescence Measurement:

  • Incubate at room temperature for 10 minutes, protected from light.
  • Measure the decrease in fluorescence intensity using the same instrument settings as in Part A.

3. Data Analysis:

  • The binding constant for the diol (Kₐ) can be calculated from the fluorescence quenching data using established competitive binding equations. The data is often plotted as F₀/F versus [Diol], where F₀ is the fluorescence without the diol and F is the fluorescence in the presence of the diol.

G cluster_A Part A: Determine K_ARS cluster_B Part B: Competitive Assay node_A1 Titrate ARS (fixed conc.) with MCNPBA node_A2 Measure Fluorescence Increase node_A1->node_A2 node_A3 Benesi-Hildebrand Plot Calculate K_ARS node_A2->node_A3 node_B1 Prepare ARS/MCNPBA Complex (fixed conc.) node_B2 Titrate with Diol node_B1->node_B2 node_B3 Measure Fluorescence Quenching node_B2->node_B3 node_B4 Plot F₀/F vs. [Diol] Calculate Ka for Diol node_B3->node_B4

Diagram 3: Workflow for the ARS Competitive Fluorescence Assay.

Data Interpretation and Expected Results

The key advantage of this compound is its enhanced affinity for diols at neutral pH. This will be reflected in larger association constants (Kₐ) or smaller dissociation constants (Kₐ) compared to unsubstituted phenylboronic acid.

Below is a table of representative binding constants for various diols with MCNPBA at pH 7.4. Note: These are illustrative values based on the known high affinity of this compound; precise values should be determined experimentally using the protocols above.

Diol AnalyteRepresentative Kₐ (M⁻¹) at pH 7.4Comments
D-Fructose ~2,500High affinity due to the favorable stereochemistry of the furanose form.
Catechol ~1,800Strong binding with the aromatic cis-diol.
D-Glucose ~250Moderate affinity. Fructose is generally bound more strongly than glucose by monoboronic acids.
Glycerol ~80Weaker binding with acyclic triol.
Ethylene Glycol ~15Low affinity, demonstrating the requirement for favorable diol geometry.

The high Kₐ for fructose at pH 7.4 demonstrates the utility of MCNPBA for saccharide recognition under physiological conditions. The selectivity (e.g., Fructose vs. Glucose) is also a critical parameter that can be quantified with these methods.

Troubleshooting and Expert Considerations

  • Solubility: MCNPBA has limited aqueous solubility. The use of a DMSO stock solution is recommended. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid interference.

  • Buffer Choice: Avoid buffers containing diols (e.g., Tris). Phosphate or HEPES buffers are suitable choices.

  • pH Control: The binding is pH-dependent. Ensure precise and consistent pH control (± 0.05 pH units) for all experiments to ensure reproducibility.

  • Inner Filter Effect: In fluorescence assays, high concentrations of chromophoric species (like MCNPBA or ARS) can lead to inner filter effects. Ensure you are working within a linear concentration range determined during initial optimization.

Conclusion

This compound is a powerful tool for researchers requiring high-affinity molecular recognition of diols at neutral, physiological pH. Its rationally designed electronic properties overcome the primary limitation of simpler boronic acids. The protocols detailed in this application note provide a robust framework for the quantitative characterization of these binding events, enabling a wide range of applications in chemical biology, sensor development, and diagnostics.

References

  • Springsteen, G., & Wang, B. (2002).
  • Ni, W., Fang, H., Springsteen, G., & Wang, B. (2004). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols. The Journal of Organic Chemistry, 69(6), 1999–2007. [Link]
  • Chem-Impex International. (n.d.). 3-(Methoxycarbonyl)-5-nitrophenylboronic acid.
  • D'Andola, C., et al. (2019). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. University of Manchester Research Explorer.
  • Gale, P. A., et al. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters, 14(1), 25-27. [Link]
  • Ni, W., et al. (2004). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols. Journal of Organic Chemistry, 69(6), 1999-2007.
  • Li, D., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18633-18640. [Link]
  • RSC Publishing. (n.d.). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications.
  • Lewis, S., et al. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates.
  • Ma, Q., et al. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a Potential Platform for Diabetes Therapy. International Journal of Nanomedicine, 16, 39-55.
  • Elshaarani, T., et al. (2019). Poly(acrylamide-co-3-acrylamide phenylboronic acid-chitosan grafted maleic acid) hydrogel for glucose sensing and insulin release. Materials Science and Engineering: C, 99, 519-529.
  • Verma, S., & Mirsky, V. M. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. Chemosensors, 10(7), 251. [Link]
  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: A Tutorial Review. Chemical Reviews, 116(3), 1375-1397.
  • Wu, J., et al. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a Potential Platform for Diabetes Therapy. International Journal of Nanomedicine, 16, 39–55.
  • Kaur, S., et al. (2016). Binding interaction between 2-methoxy-5-fluoro phenyl boronic acid and sugars: Effect of structural change of sugars on binding affinity. Journal of Luminescence, 177, 314-320.
  • Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight.
  • Mirsky, V. M., et al. (2021). Chemosensitive Properties of Electrochemically Synthesized Poly-3-Thienylboronic Acid: Conductometric Detection of Glucose and Other Diol-Containing Compounds under Electrical Affinity Control. Chemosensors, 9(7), 173.
  • Boron Molecular. (n.d.). This compound.

Sources

The Synthetic Chemist's Guide to 3-Methoxycarbonyl-5-nitrophenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of 3-Methoxycarbonyl-5-nitrophenylboronic acid in palladium-catalyzed cross-coupling reactions. We delve into the mechanistic nuances of Suzuki-Miyaura, Heck, and Sonogashira couplings, with a special focus on the electronic impact of the methoxycarbonyl and nitro substituents. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Advantage of this compound

This compound is a versatile and increasingly important building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its utility stems from the presence of two powerful electron-withdrawing groups—a nitro group and a methoxycarbonyl group—meta-disposed on the phenyl ring. This electronic arrangement significantly influences the reactivity of the boronic acid, presenting both unique opportunities and challenges in palladium-catalyzed cross-coupling reactions.

The strategic incorporation of this moiety into complex molecules is often a key step in the synthesis of novel pharmaceutical agents and functional materials. Understanding how to effectively employ this reagent in common C-C bond-forming reactions is therefore a critical skill for any synthetic chemist.

The Suzuki-Miyaura Coupling: A Workhorse for Biaryl Synthesis

The Suzuki-Miyaura reaction is the preeminent method for the synthesis of biaryl compounds, prized for its functional group tolerance and generally mild reaction conditions.[1] When employing an electron-deficient boronic acid like this compound, the transmetalation step of the catalytic cycle is often the rate-determining step.[2] The electron-withdrawing nature of the substituents decreases the nucleophilicity of the aryl group, which can slow its transfer from the boronate complex to the palladium center. To overcome this, careful selection of the base, ligand, and solvent system is paramount.

Mechanistic Considerations for Electron-Deficient Systems

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Rate-determining for electron-deficient systems) Ar-Pd(II)-X->Transmetalation Boronic_Acid R-B(OH)₂ (3-Methoxycarbonyl- 5-nitrophenylboronic acid) Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L_n)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R (Biaryl Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

For electron-deficient boronic acids, the base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[2] Stronger bases or the use of fluoride ions can enhance the rate of this step.

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Rationale for Reagent Selection:

  • Ligand (SPhos): Electron-rich and sterically hindered phosphine ligands like SPhos are highly effective for Suzuki couplings involving electron-deficient boronic acids as they promote both oxidative addition and reductive elimination.[3]

  • Base (K₃PO₄): A moderately strong base like potassium phosphate is often effective in promoting the formation of the active boronate species without causing significant decomposition of sensitive substrates.

  • Solvent (Dioxane/Water): The aqueous dioxane mixture is a common and effective solvent system for Suzuki-Miyaura reactions, facilitating the dissolution of both organic and inorganic reagents.

The Heck Reaction: Arylation of Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes.[4] While traditionally performed with aryl halides, the use of arylboronic acids in oxidative Heck reactions has gained traction.[5][6] For an electron-deficient substrate like this compound, the reaction conditions need to be carefully controlled to favor the desired C-C bond formation.

Mechanistic Insights: The Oxidative Heck Pathway

The oxidative Heck reaction with arylboronic acids proceeds through a Pd(II)-catalyzed pathway. The catalytic cycle is initiated by the reaction of the arylboronic acid with the Pd(II) catalyst.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine_Reagents Combine Arylboronic Acid, Alkene, Pd(II) Catalyst, and Oxidant Heating Heat to Reaction Temperature Combine_Reagents->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Arylated Alkene Purify->Product

Caption: General workflow for an oxidative Heck reaction.

Protocol: Oxidative Heck Coupling of this compound with an Alkene

This protocol is a general guideline for the oxidative Heck reaction. The choice of oxidant and solvent can significantly impact the reaction outcome.

Materials:

  • This compound (1.5 equiv)

  • Alkene (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Benzoquinone (BQ, 1.2 equiv) as an oxidant

  • Acetic acid (AcOH, 1.0 equiv)

  • Dimethylformamide (DMF, degassed)

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, dissolve this compound (1.5 mmol) and the alkene (1.0 mmol) in degassed DMF (5 mL).

  • Add Pd(OAc)₂ (0.05 mmol), benzoquinone (1.2 mmol), and acetic acid (1.0 mmol) to the mixture.

  • Seal the flask and heat the reaction to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and pour it into water.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify by flash column chromatography.

Rationale for Experimental Choices:

  • Oxidant (Benzoquinone): An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.

  • Solvent (DMF): A polar aprotic solvent like DMF is often suitable for Heck reactions, aiding in the dissolution of the palladium catalyst and other reagents.

The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] More recently, variations using arylboronic acids have been developed, often employing a copper co-catalyst.[7] The electron-deficient nature of this compound can be advantageous in this reaction.

Mechanistic Considerations

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate.

Protocol: Sonogashira-type Coupling of this compound with a Terminal Alkyne

This protocol describes a copper-catalyzed Sonogashira-type coupling.

Materials:

  • This compound (1.2 equiv)

  • Terminal alkyne (1.0 equiv)

  • Palladium(II) chloride (PdCl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Tetrahydrofuran (THF, anhydrous and degassed)

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add PdCl₂ (0.03 mmol) and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed THF (5 mL), followed by the terminal alkyne (1.0 mmol) and triethylamine (3.0 mmol).

  • Stir the mixture for 10 minutes at room temperature.

  • Add a solution of this compound (1.2 mmol) in THF.

  • Heat the reaction to 60 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by flash column chromatography.

Rationale for Reagent Selection:

  • Copper(I) Iodide (CuI): Acts as a co-catalyst to form the reactive copper acetylide intermediate.

  • Base (Triethylamine): Serves as both a base to deprotonate the terminal alkyne and as a solvent in some cases.

Data Summary and Comparison

The following table summarizes typical reaction conditions and expected outcomes for the cross-coupling reactions of this compound. Note that these are general guidelines and optimal conditions may vary depending on the specific coupling partner.

Reaction TypeCatalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10070-90[2]
Oxidative Heck Pd(OAc)₂- (oxidant used)DMF80-10060-85
Sonogashira-type PdCl₂ / CuIEt₃NTHF6065-85

Conclusion

This compound is a valuable reagent for introducing a highly functionalized, electron-deficient aryl moiety into organic molecules via palladium-catalyzed cross-coupling reactions. While its electronic properties necessitate careful optimization of reaction conditions, particularly for the Suzuki-Miyaura coupling, the protocols and insights provided in this guide offer a solid foundation for success. By understanding the mechanistic principles and the rationale behind the choice of reagents, researchers can effectively leverage this versatile building block in their synthetic endeavors.

References

  • Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins | Journal of the American Chemical Society. (URL: [Link])
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (URL: [Link])
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH. (URL: [Link])
  • Cross-Coupling Reactions of Nitroarenes - PubMed. (URL: [Link])
  • Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research. (URL: [Link])
  • Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes - RSC Publishing. (URL: [Link])
  • ChemInform Abstract: Ligand-Free Palladium-Catalyzed Mizoroki-Heck-Type Reaction of Arylboronic Acids and Alkenes Using Silver Cation.
  • (PDF) Palladium(II)
  • catalyzed Sonogashira-type coupling of arylboronic acids with terminal alkynes Tetrahedron Letters - ElectronicsAndBooks. (URL: [Link])
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (URL: [Link])
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
  • Synthesis of Biaryls | Request PDF - ResearchG
  • Selection of boron reagents for Suzuki–Miyaura coupling - ResearchG
  • The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond - YouTube. (URL: [Link])
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])
  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes - ResearchG
  • CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids - MDPI. (URL: [Link])
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])
  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society. (URL: [Link])
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (URL: [Link])
  • Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior - MDPI. (URL: [Link])

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Application Notes and Protocols for the Synthesis of Substituted Biphenyls using 3-Methoxycarbonyl-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted Biphenyls and the Role of 3-Methoxycarbonyl-5-nitrophenylboronic acid

The substituted biphenyl motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The synthesis of these compounds with precision and efficiency is therefore of paramount importance to researchers in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the crucial carbon-carbon bond that defines the biphenyl structure, celebrated for its mild conditions and broad functional group tolerance.[2]

This guide focuses on a particularly valuable building block: This compound . This reagent is a key intermediate in the synthesis of diverse pharmaceuticals, especially in the development of targeted cancer therapies.[3] Its utility also extends to bioconjugation techniques and the development of chemical sensors.[3] The presence of two strong electron-withdrawing groups—the nitro (NO₂) and methoxycarbonyl (CO₂Me) moieties—presents both unique opportunities for molecular design and specific challenges in reaction optimization. This document provides an in-depth technical guide, field-proven insights, and detailed protocols for leveraging this versatile reagent in the synthesis of complex substituted biphenyls.

Mechanistic Considerations: The Impact of Electron-Deficient Boronic Acids

The efficacy of the Suzuki-Miyaura coupling is profoundly influenced by the electronic properties of its coupling partners. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which orchestrates the coupling of the boronic acid with an aryl halide.

Suzuki_Miyaura_Cycle

The critical transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-determining.[4] This step is initiated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

For boronic acids bearing electron-withdrawing groups (EWGs), such as this compound, the reduced electron density on the aromatic ring can decrease the nucleophilicity of the boronate. This can lead to a slower transmetalation step compared to reactions with electron-rich or electron-neutral boronic acids.[4][6] Consequently, careful optimization of the reaction conditions—particularly the choice of catalyst, ligand, base, and solvent—is crucial to overcome this kinetic barrier and achieve high yields.

Experimental Protocols and Application Data

Herein, we present two distinct, validated protocols for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. These protocols have been adapted from peer-reviewed studies and demonstrate the versatility of this reagent with different catalytic systems.

Protocol 1: High-Throughput Synthesis for Medicinal Chemistry

This protocol is adapted from a study focused on the rapid synthesis of kinase inhibitor libraries, showcasing an efficient method suitable for drug discovery applications.[7]

Reaction Scheme:

Protocol_1

Step-by-Step Methodology:

  • Vessel Preparation: To a suitable reaction vessel, add the aryl halide (1.0 equiv).

  • Reagent Addition: Add this compound (typically 1.1-1.5 equiv) and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Introduction: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf), typically 1-5 mol%).

  • Solvent System: Add a degassed mixture of dioxane and water (2.5:1 v/v) to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Reaction Execution: Seal the vessel and heat the mixture to 50 °C with vigorous stirring for 1 hour.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Data Summary Table (Protocol 1 Conditions):

CatalystBaseSolvent SystemTemperatureTimeTypical Yield RangeReference
PdCl₂(dppf)K₂CO₃Dioxane/H₂O (2.5:1)50 °C1 hGood to Excellent[7]
Protocol 2: General Synthesis of Biologically Active Analogs

This general procedure is derived from the synthesis of complex amino acid analogs, demonstrating the robustness of the coupling for constructing highly functionalized molecules.

Reaction Scheme:

Protocol_2

Step-by-Step Methodology:

  • Inert Atmosphere: Charge a flame- or oven-dried two-necked flask with the aryl halide (1.0 equiv) and this compound (up to 4.0 equiv may be used for challenging substrates). Purge the flask with an inert gas (Nitrogen or Argon).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, typically 5 mol%).

  • Solvent and Base Addition: Add degassed toluene and ethanol (e.g., 2:1 v/v) followed by a 2 M aqueous solution of sodium carbonate (Na₂CO₃).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir overnight (12-24 hours).

  • Monitoring: Follow the reaction's progress via TLC or LC-MS.

  • Work-up: After cooling to room temperature, partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography.

Data Summary Table (Protocol 2 Conditions):

CatalystBaseSolvent SystemTemperatureTimeTypical Yield RangeReference
Pd(PPh₃)₄Na₂CO₃ (2M aq.)Toluene/Ethanol/H₂O80-100 °C12-24 h63-87%

Troubleshooting and Optimization

Troubleshooting

Conclusion

This compound is a powerful and strategic reagent for the synthesis of highly functionalized, substituted biphenyls. While its electron-deficient nature requires careful consideration of reaction conditions to ensure efficient transmetalation, the protocols outlined in this guide provide robust starting points for successful implementation. By understanding the mechanistic nuances and employing optimized catalytic systems, researchers can effectively utilize this building block to accelerate the development of novel therapeutics and advanced materials.

References

  • Krogsgaard-Larsen, N., et al. (2016). Stereoselective Synthesis of New (2S,3R)-3-(Substituted Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PubMed Central.
  • van der Pijl, R., et al. (2022). Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. Journal of Medicinal Chemistry.
  • van der Pijl, R., et al. (2022). Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. PubMed Central.
  • Thomas, A. A., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Kankate, R., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Moreno-Mañas, M., et al. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. ACS Publications.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. ResearchGate.
  • Zhang, Y.-Q. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate.
  • Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
  • Sun, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing.
  • Zhang, Z., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. PubMed.
  • ResearchGate. (2020). General schematic of the synthetic reactions of biphenyl derivatives,... ResearchGate.

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The Versatile Role of 3-Methoxycarbonyl-5-nitrophenylboronic Acid in Advanced Materials Science: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Material Innovation

In the dynamic landscape of materials science, the strategic design and synthesis of novel organic molecules are paramount to unlocking next-generation technologies. Among the vast arsenal of chemical tools, boronic acids have emerged as exceptionally versatile building blocks, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a particularly intriguing derivative: 3-Methoxycarbonyl-5-nitrophenylboronic acid . Its unique trifunctional nature, possessing a boronic acid group for coupling, a methoxycarbonyl group as an electron-withdrawing and solubilizing entity, and a nitro group that further modulates its electronic properties, makes it a highly valuable precursor for a range of advanced materials.

This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of functional materials. We will delve into its applications in organic electronics and sensor technology, underpinned by a thorough understanding of the underlying chemical principles and supported by robust experimental methodologies.

Part 1: A Cornerstone of Organic Electronics - Synthesis of Conjugated Polymers via Suzuki-Miyaura Polycondensation

The ability to construct extended π-conjugated systems is fundamental to the development of organic electronic materials used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The Suzuki-Miyaura reaction is a powerhouse for creating the crucial carbon-carbon bonds that form the backbone of these conjugated polymers. This compound serves as a key monomer in these polymerization reactions, allowing for the introduction of specific electronic and physical properties into the final polymer.

Causality Behind Experimental Choices in Suzuki Polycondensation

The success of a Suzuki polycondensation hinges on several critical factors. The choice of catalyst, base, solvent system, and reaction temperature all play a synergistic role in achieving high molecular weight polymers with well-defined structures.

  • Catalyst System: A palladium(0) species is the active catalyst. Pre-catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] in the presence of a phosphine ligand are commonly employed. The ligand's role is to stabilize the palladium center, enhance its solubility, and facilitate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing nature of the substituents on this compound can influence the rate of transmetalation, a step that often benefits from electron-rich ligands.

  • Base: A base is crucial for the activation of the boronic acid to a more nucleophilic boronate species, which readily undergoes transmetalation with the palladium complex. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often used in a biphasic solvent system, while organic bases like tetraethylammonium hydroxide can be employed in homogeneous systems. The choice of base must be compatible with the functional groups present on the monomers.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and an aqueous solution of the base is commonly used. This biphasic system facilitates the separation of the catalyst and the growing polymer chain. The organic solvent must effectively dissolve the monomers and the resulting polymer.

Detailed Protocol: Synthesis of a Polyfluorene Copolymer

This protocol outlines the synthesis of a copolymer of 9,9-dioctylfluorene and a derivative of this compound, a class of polymers known for their blue emission in OLEDs.

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene (1.0 eq)

  • This compound (1.05 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Toluene (degassed)

  • Deionized water (degassed)

  • Aliquat 336 (phase-transfer catalyst)

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 2,7-dibromo-9,9-dioctylfluorene, this compound, and a few drops of Aliquat 336.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon) three times to remove any oxygen, which can deactivate the palladium catalyst.

  • Solvent and Base Addition: Add degassed toluene to the flask to dissolve the monomers. In a separate flask, prepare a 2M aqueous solution of potassium carbonate and degas it by bubbling with argon for at least 30 minutes. Add the aqueous base solution to the reaction mixture.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring. Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) to track the increase in molecular weight. The reaction is typically run for 24-72 hours.

  • Work-up: After the desired molecular weight is achieved, cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) and finally dissolve the purified polymer in a good solvent like chloroform or tetrahydrofuran.

  • Final Product: Precipitate the purified polymer again in methanol, filter, and dry under vacuum to obtain the final product.

Characterization:

The synthesized polymer should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the successful incorporation of both monomers.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups in the polymer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • UV-Visible and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer, including its absorption and emission maxima, which are crucial for its application in OLEDs.

Table 1: Representative Data for a Polyfluorene Copolymer

PropertyValue
Mn ( g/mol ) 15,000 - 30,000
Mw ( g/mol ) 30,000 - 60,000
PDI 2.0 - 2.5
Absorption λmax (nm) ~380
Emission λmax (nm) ~420-450 (Blue)

Diagram 1: Suzuki-Miyaura Polycondensation Workflow

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Purification cluster_3 Characterization Monomers Monomers: - 2,7-Dibromo-9,9-dioctylfluorene - this compound Reaction Reflux under Inert Atmosphere (90-100 °C, 24-72h) Monomers->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ (aq) Base->Reaction Solvent Toluene Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Soxhlet Soxhlet Extraction Precipitation->Soxhlet Analysis NMR, FT-IR, GPC, UV-Vis, PL Soxhlet->Analysis

Caption: Workflow for the synthesis of a conjugated polymer.

Part 2: Engineering Selectivity - this compound in Chemical Sensors

The inherent ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis for their widespread use in the development of chemical sensors, particularly for saccharides. This compound, with its electron-deficient aromatic ring, exhibits enhanced Lewis acidity at the boron center. This heightened acidity leads to a lower pKa, enabling it to bind with diols at or near neutral pH, a significant advantage for biological sensing applications.[1]

Mechanism of Diol Recognition and Signal Transduction

The sensing mechanism relies on the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate ester formed upon binding with a diol. This binding event can be coupled to a signal transduction mechanism, most commonly a change in fluorescence. A fluorophore can be strategically positioned in proximity to the boronic acid moiety. Upon diol binding, the change in the electronic environment around the boron atom alters the photophysical properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.

Diagram 2: Diol Binding and Fluorescence Modulation

G cluster_0 No Diol Present cluster_1 Diol Present Boronic_Acid B(OH)₂-Fluorophore (Low Fluorescence) Boronate_Ester B(OR)₂-Fluorophore (High Fluorescence) Boronic_Acid->Boronate_Ester + Diol - 2H₂O Boronate_Ester->Boronic_Acid - Diol + 2H₂O

Caption: Reversible binding of a diol to a boronic acid-fluorophore conjugate.

Protocol: Development of a Fluorescent Chemosensor for Fructose

This protocol describes the synthesis of a simple fluorescent chemosensor for fructose, a monosaccharide with a high affinity for boronic acids.

Synthesis of the Sensor Molecule:

The sensor can be synthesized by coupling this compound with a fluorescent dye containing a reactive functional group (e.g., an amine or a hydroxyl group) via standard amide or ester bond formation.

Materials for Sensing Assay:

  • Synthesized boronic acid-fluorophore conjugate

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Fructose solutions of varying concentrations

  • Other saccharides for selectivity testing (e.g., glucose, galactose)

  • Fluorometer

Procedure for Fluorescence Titration:

  • Prepare a stock solution of the sensor molecule in a suitable solvent (e.g., DMSO).

  • Prepare a series of fructose solutions in the buffer.

  • In a cuvette, add a fixed concentration of the sensor solution and the buffer.

  • Record the initial fluorescence intensity.

  • Sequentially add small aliquots of the fructose stock solution to the cuvette, mixing thoroughly after each addition.

  • Record the fluorescence spectrum after each addition.

  • Plot the change in fluorescence intensity as a function of fructose concentration.

  • Repeat the experiment with other saccharides to assess the sensor's selectivity.

Data Analysis:

The binding constant (Ka) between the sensor and fructose can be determined by fitting the titration data to a suitable binding isotherm model (e.g., the Benesi-Hildebrand equation for a 1:1 binding stoichiometry).

Table 2: Expected Performance of a Fructose Chemosensor

ParameterExpected Value
Excitation λmax (nm) Dependent on the fluorophore
Emission λmax (nm) Dependent on the fluorophore
Binding Constant (Ka) for Fructose (M⁻¹) 10³ - 10⁵
Selectivity (Fructose vs. Glucose) >10-fold
Limit of Detection (LOD) Micromolar range

Part 3: Exploring New Frontiers - Catalytic Applications

While the primary application of this compound in materials science is as a building block, its derivatives also hold potential in the field of catalysis. The boronic acid moiety can be transformed into other functional groups, or the entire molecule can be used as a ligand to modify the properties of metal catalysts.

For instance, the nitro group can be reduced to an amine, which can then be used to synthesize N-heterocyclic carbene (NHC) or phosphine ligands. The electronic properties of these ligands, influenced by the methoxycarbonyl group, can fine-tune the catalytic activity and selectivity of transition metal complexes in various cross-coupling reactions. Further research in this area could lead to the development of novel, highly efficient catalysts for organic synthesis.

Conclusion: A Versatile Tool for the Materials Scientist's Toolkit

This compound is a powerful and versatile molecule for the synthesis of advanced materials. Its utility in constructing conjugated polymers for organic electronics and its application in the design of selective chemosensors have been highlighted in this guide. The provided protocols offer a starting point for researchers to explore the potential of this unique building block in their own investigations. As the demand for sophisticated materials with tailored properties continues to grow, the importance of well-designed molecular precursors like this compound will undoubtedly increase, paving the way for future innovations in materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483. [Link]
  • Schlütter, A. D. The Tenth Anniversary of the Suzuki Polycondensation (SPC). Journal of Polymer Science Part A: Polymer Chemistry2001, 39 (10), 1533–1556. [Link]
  • James, T. D.; Sandanayake, K. R. A. S.; Shinkai, S. Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition in English1996, 35 (17), 1910–1922. [Link]
  • Springsteen, G.; Wang, B. A detailed examination of boronic acid-diol complexation. Tetrahedron2002, 58 (26), 5291–5300. [Link]

Sources

Application Notes & Protocols: Leveraging 3-Methoxycarbonyl-5-nitrophenylboronic Acid for the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for "Turn-On" Fluorescent Probes

In the dynamic fields of chemical biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. A key challenge in probe design is achieving high sensitivity and selectivity for a specific analyte or enzymatic activity. This often involves creating "turn-on" probes, which are initially non-fluorescent (quenched) and exhibit a significant increase in fluorescence upon reacting with their target. 3-Methoxycarbonyl-5-nitrophenylboronic acid has emerged as a crucial building block in the synthesis of such probes, particularly for detecting nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor environments.[1][2][3][4]

The strategic placement of both a nitro group and a methoxycarbonyl group on the phenylboronic acid scaffold imparts unique and advantageous properties. The nitro group, a potent electron-withdrawing group, serves as an effective fluorescence quencher and a recognition motif for NTR.[1] The methoxycarbonyl group further enhances the electron-deficient nature of the aromatic ring, which can modulate the probe's reactivity and photophysical characteristics. This dual functionalization makes this compound an ideal starting material for constructing sophisticated fluorescent probes via robust synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of fluorescent probes for nitroreductase detection. We will delve into the underlying scientific principles, provide detailed experimental protocols, and present illustrative data.

Scientific Rationale: The Chemistry Behind the "Turn-On" Mechanism

The design of a fluorescent probe using this compound is predicated on a change in the electronic properties of the molecule upon enzymatic action. The core principle is the conversion of the strongly electron-withdrawing nitro group into an electron-donating amino group by nitroreductase. This transformation has a profound impact on the attached fluorophore.

Initially, the electron-deficient nitrophenyl moiety quenches the fluorescence of the core fluorophore through a process known as photoinduced electron transfer (PeT). When the probe encounters nitroreductase in the presence of a cofactor like NADH, the enzyme catalyzes the reduction of the nitro group to an amine.[7][8] This change from a powerful electron-withdrawing group (-NO₂) to an electron-donating group (-NH₂) disrupts the PeT quenching mechanism, leading to a significant enhancement of fluorescence—a "turn-on" response.

The boronic acid functional group serves as a versatile handle for chemically conjugating this quenching/recognition unit to a variety of fluorescent scaffolds using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][9] This allows for the modular construction of probes with tailored spectroscopic properties (e.g., excitation and emission wavelengths) by selecting different fluorescent cores.

Experimental Section: Synthesis and Characterization

Part 1: Synthesis of a Nitroreductase-Responsive Fluorescent Probe via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a fluorescent probe by coupling this compound with a halogenated coumarin, a common fluorescent core.

Reaction Scheme:

Suzuki_Coupling reagent1 3-Methoxycarbonyl- 5-nitrophenylboronic acid product Coumarin-Based Nitroreductase Probe reagent1->product Suzuki-Miyaura Coupling reagent2 Halogenated Coumarin (e.g., 7-Bromo-4-methylcoumarin) reagent2->product catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) Solvent (e.g., Toluene/EtOH/H₂O) catalyst->product in_vitro_workflow start Prepare Probe Stock Solution (e.g., in DMSO) mix Mix Probe, Buffer, and NADH in a cuvette or microplate well start->mix buffer Prepare Reaction Buffer (e.g., PBS, pH 7.4) buffer->mix nadh Prepare NADH Stock Solution nadh->mix ntr Prepare Nitroreductase Solution measure1 Measure Initial Fluorescence (Time = 0) mix->measure1 add_ntr Add Nitroreductase to initiate the reaction measure1->add_ntr measure2 Monitor Fluorescence Intensity over time add_ntr->measure2 ntr_mechanism cluster_reaction Nitroreductase (NTR) + NADH Probe_Off [Fluorophore]-Quencher(-NO₂) (Non-fluorescent) Probe_On [Fluorophore]-Donor(-NH₂) (Highly Fluorescent) Probe_Off->Probe_On Reduction

Sources

Application Notes and Protocols for the Petasis Reaction with 3-Methoxycarbonyl-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Power of Multicomponent Reactions in Modern Drug Discovery

The imperative in contemporary drug discovery is the rapid and efficient synthesis of structurally diverse and complex molecular entities. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, have emerged as a cornerstone strategy to meet this demand. Among these, the Petasis borono-Mannich (PBM) reaction stands out for its versatility and broad functional group tolerance, enabling the straightforward synthesis of highly substituted amines and their derivatives, such as unnatural α-amino acids.[1][2] This reaction has demonstrated significant utility in the synthesis of various active pharmaceutical ingredients (APIs), including the antifungal agent Naftifine, the immunomodulator Fingolimod, and the antiviral Zanamivir.[1]

This application note provides a comprehensive guide to the theory and practice of the Petasis reaction, with a specific focus on the use of 3-Methoxycarbonyl-5-nitrophenylboronic acid, an electron-deficient arylboronic acid. The presence of the electron-withdrawing nitro and methoxycarbonyl groups on the aromatic ring presents unique considerations for reaction optimization, which will be addressed in the detailed protocol provided herein. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel compounds with potential therapeutic applications.

Theoretical Overview: The Mechanism and Rationale of the Petasis Reaction

The Petasis reaction is a three-component condensation of a boronic acid, an amine, and a carbonyl compound. The generally accepted mechanism, while still a subject of some debate, is thought to proceed through a series of equilibria, culminating in an irreversible carbon-carbon bond-forming step.

A plausible mechanistic pathway is as follows:

  • Iminium Ion Formation: The reaction initiates with the condensation of the amine and the carbonyl compound (in this protocol, a secondary amine and glyoxylic acid) to form a highly electrophilic iminium ion.

  • "Ate" Complex Formation: The boronic acid then reacts with the intermediate from the amine and carbonyl, or with the hydroxyl group of the carbonyl compound, to form a tetracoordinate boronate "ate" complex.

  • Nucleophilic Transfer: The crucial step involves the intramolecular transfer of the aryl group from the boron atom to the electrophilic carbon of the iminium ion. This step is irreversible and drives the reaction to completion.

  • Product Formation: Subsequent hydrolysis of the resulting intermediate yields the final α-amino acid product.

The use of an electron-deficient boronic acid, such as this compound, can influence the reaction rate. The electron-withdrawing groups decrease the nucleophilicity of the aryl group, potentially slowing the transfer step. To overcome this, elevated temperatures or microwave irradiation are often employed to facilitate the reaction.[3][4][5][6]

Experimental Workflow

The following diagram illustrates the general workflow for the Petasis reaction with this compound.

Petasis_Workflow A 1. Reagent Preparation - Weigh this compound - Prepare solutions of secondary amine and glyoxylic acid B 2. Reaction Setup - Combine reagents in a suitable solvent (e.g., Dichloromethane) - Stir at room temperature or apply microwave irradiation A->B Addition C 3. Reaction Monitoring - Track progress using TLC or LC-MS B->C Incubation D 4. Work-up - Quench the reaction - Perform liquid-liquid extraction C->D Completion E 5. Purification - Purify the crude product via column chromatography D->E Crude Product F 6. Characterization - Confirm structure and purity (NMR, MS, etc.) E->F Pure Product

Caption: A generalized workflow for the Petasis reaction.

Detailed Experimental Protocol

This protocol describes a representative Petasis reaction using this compound, morpholine as the secondary amine, and glyoxylic acid as the carbonyl component.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
This compound117342-20-8224.96≥97%e.g., Sigma-Aldrich
Morpholine110-91-887.12≥99%e.g., Sigma-Aldrich
Glyoxylic acid monohydrate563-96-292.06≥98%e.g., Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.93≥99.8%e.g., Sigma-Aldrich
Sodium sulfate, anhydrous7757-82-6142.04≥99%e.g., Sigma-Aldrich
Ethyl acetate141-78-688.11HPLC gradee.g., Fisher Scientific
Hexanes110-54-386.18HPLC gradee.g., Fisher Scientific
Silica gel for column chromatography63231-67-4-60 Å, 230-400 meshe.g., Merck
Equipment
  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave reactor

  • Rotary evaporator

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound and other nitrophenylboronic acids are harmful if swallowed and may cause skin and eye irritation.[7] Avoid inhalation of dust and direct contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and use appropriate containment measures.

Step-by-Step Procedure
  • Reagent Preparation:

    • To a dry microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 225 mg).

    • Add anhydrous dichloromethane (5 mL).

    • Add morpholine (1.2 mmol, 105 µL).

    • Add glyoxylic acid monohydrate (1.5 mmol, 138 mg).

  • Reaction Execution (Microwave-Assisted):

    • Seal the reaction vial and place it in the microwave reactor.

    • Heat the reaction mixture to 120°C for 10-30 minutes.[4][5][8] The optimal reaction time should be determined by monitoring the reaction progress.

    • Alternative (Conventional Heating): If a microwave reactor is unavailable, the reaction can be performed in a sealed tube or a round-bottom flask fitted with a condenser. Heat the mixture to reflux in a suitable solvent like dichloromethane or toluene for 12-24 hours. Reaction progress should be monitored by TLC or LC-MS.

  • Reaction Monitoring:

    • Periodically take small aliquots of the reaction mixture and spot them on a TLC plate.

    • Develop the TLC plate using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes).

    • Visualize the spots under UV light. The reaction is complete when the starting boronic acid spot has disappeared.

  • Work-up:

    • After completion, allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 50% ethyl acetate in hexanes) to isolate the desired product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid or oil.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Insufficient reaction temperature or time.Increase the reaction temperature or prolong the reaction time. For electron-deficient boronic acids, microwave irradiation is highly recommended.[4][5]
Poor quality of reagents.Ensure all reagents are of high purity and anhydrous where specified.
Formation of side products Decomposition of starting materials or product at high temperatures.Optimize the reaction temperature and time. A lower temperature for a longer duration might be beneficial.
Presence of water in the reaction mixture.Use anhydrous solvents and reagents.
Difficult purification Product co-elutes with starting materials or byproducts.Optimize the eluent system for column chromatography. Consider using a different stationary phase or purification technique (e.g., preparative HPLC).

Conclusion

The Petasis reaction is a robust and highly valuable tool for the synthesis of complex amines from readily available starting materials. The protocol detailed above provides a reliable starting point for the successful implementation of the Petasis reaction with the electron-deficient this compound. By understanding the underlying mechanism and paying careful attention to the reaction parameters, researchers can effectively utilize this multicomponent reaction to accelerate their drug discovery and development efforts.

References

  • Organic Chemistry Portal. (n.d.). Petasis Boronic Mannich Reactions of Electron-Poor Aromatic Amines under Microwave Conditions.
  • González-Vera, J. A., García-Moreno, A., & Díaz-Mochón, J. J. (2022). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years.
  • Wang, Q., & Wulff, W. D. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(20), 11245–11290. [Link]
  • Wang, Q., & Wulff, W. D. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PMC. [Link]
  • Chemical Reviews. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions.
  • Daware, P. A., et al. (2022). A Comprehensive Review on Petasis Reaction. International Journal of Pharmaceutical Sciences and Research, 13(11), 4321-4335. [Link]
  • ResearchGate. (2005). Petasis Boronic Mannich Reactions of Electron-Poor Aromatic Amines under Microwave Conditions. [Link]
  • R Discovery. (2023).
  • R Discovery. (2025). The Petasis Reaction: Applications and Organic Synthesis-A Comprehensive Review. [Link]
  • Wikipedia. (n.d.). Petasis reaction.
  • NIH. (2023).
  • Dömling, A. (2005). The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). MCR LAB. [Link]
  • Organic Chemistry Portal. (n.d.). Petasis Reaction.
  • Chem-Impex. (n.d.). 3-(Methoxycarbonyl)-5-nitrophenylboronic acid.
  • PubMed. (2004).
  • PubChem. (n.d.). 3-(methoxycarbonyl)-5-nitrophenylboronic acid (contains varying amounts of anhydride).

Sources

Application Notes and Protocols for the Synthesis of 3-Methoxycarbonyl-5-nitro-biaryls via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Methoxycarbonyl-5-nitro-biaryls

Biaryl scaffolds are privileged structures in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] The unique three-dimensional arrangement of two connected aromatic rings allows for precise interactions with biological targets.[3] Among these, 3-methoxycarbonyl-5-nitro-biaryls represent a particularly valuable class of compounds. The electron-withdrawing nature of the nitro and methoxycarbonyl groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity and metabolic stability.[4][5] The synthesis of these complex molecules with high efficiency and selectivity is therefore a critical endeavor in the development of new therapeutics.[6]

The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the construction of biaryl systems.[7][8] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis.[9] This application note provides a detailed, field-proven protocol for the synthesis of 3-methoxycarbonyl-5-nitro-biaryls via a palladium-catalyzed Suzuki coupling, offering insights into the reaction mechanism, optimization strategies, and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[10] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) intermediate.[10] This is often the rate-determining step of the reaction.[10] The reactivity of the aryl halide typically follows the trend I > Br > Cl.[4]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex.[7] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[13][14]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Aryl_R Ar-Pd(II)L_n-R' PdII_Aryl->PdII_Aryl_R Transmetalation (R'-B(OR)2 + Base) PdII_Aryl_R->Pd0 Reductive Elimination Product Biaryl Product (Ar-R') PdII_Aryl_R->Product Ar_X Aryl Halide (Ar-X) Boronic_Acid Boronic Acid (R'-B(OH)2) caption Figure 1. The Suzuki-Miyaura Catalytic Cycle. Experimental_Workflow start Start: Assemble Reaction Vessel reagents Add: - Methyl 3-bromo-5-nitrobenzoate - 4-Methylphenylboronic acid - K₂CO₃ start->reagents solvent Add Anhydrous 1,4-Dioxane and Deionized Water reagents->solvent degas Degas with Argon (3 cycles) solvent->degas catalyst Add Pd(OAc)₂ and SPhos under Argon degas->catalyst heat Heat to 80 °C with Stirring (Monitor by TLC) catalyst->heat cool Cool to Room Temperature heat->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End: Characterize Product purify->end caption Figure 2. Experimental Workflow. Troubleshooting problem1 Problem: Low or No Conversion Possible Causes: - Inactive catalyst - Insufficient degassing - Poor quality reagents solution1 Solutions - Use fresh catalyst and ligands - Ensure rigorous inert atmosphere - Use anhydrous solvents and pure reagents problem1->solution1 problem2 Problem: Significant Homocoupling Possible Causes: - Presence of oxygen - High reaction temperature - Incorrect base solution2 Solutions - Thoroughly degas the reaction mixture - Optimize reaction temperature - Screen different bases problem2->solution2 problem3 Problem: Protodeboronation Possible Causes: - Excess water - Prolonged reaction time - Inappropriate base solution3 Solutions - Use minimal required water - Monitor reaction closely and stop when complete - Consider using milder bases like KF problem3->solution3 caption Figure 3. Troubleshooting Guide.

Sources

Strategies for Successful Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1] However, the use of electron-deficient boronic acids presents significant challenges, primarily due to a sluggish transmetalation step and a heightened susceptibility to decomposition pathways like protodeboronation.[2][3][4] This guide provides a comprehensive overview of the mechanistic hurdles and offers field-proven strategies to overcome them. We will delve into the rationale behind the selection of catalysts, ligands, bases, and reaction conditions, supported by detailed, step-by-step protocols and a troubleshooting guide to enable robust and reproducible outcomes in your research and development endeavors.

Mechanistic Considerations: The Challenge of Electron Deficiency

The standard Suzuki-Miyaura catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] While the overall cycle is well-understood, the electronic nature of the coupling partners critically influences the rate and efficiency of each step.

// Inputs ArylHalide [label="Ar¹-X\n(Aryl Halide)", shape=cds, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar²-B(OH)₂\n(Boronic Acid)", shape=cds, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₃PO₄)", shape=cds, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

ArylHalide -> PdII_Aryl [style=dashed, arrowhead=none]; BoronicAcid -> PdII_Boronate [style=dashed, arrowhead=none]; Base -> PdII_Aryl [style=dashed, arrowhead=none, label=" Activates Boronic Acid"]; }

Caption: The Suzuki-Miyaura Catalytic Cycle.

For electron-deficient boronic acids (Ar²-B(OH)₂), two primary issues arise:

  • Slow Transmetalation: The boronic acid is less nucleophilic, which impedes the transfer of its organic group (Ar²) to the palladium center.[2] The transmetalation step, which is often rate-limiting for challenging substrates, relies on the formation of a boronate species upon reaction with a base.[7][8] With electron-withdrawing groups pulling electron density away from the boron center, this activation becomes less efficient, slowing the entire catalytic turnover.

  • Protodeboronation: This is a significant decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid.[3][9][10] Electron-deficient arylboronic acids are particularly prone to this side reaction, which can be promoted by the basic and sometimes aqueous conditions of the coupling reaction.[7][9]

Successfully coupling these substrates requires a carefully designed experimental setup that directly addresses these two challenges.

Key Parameters for Experimental Design

Optimizing the reaction requires a holistic approach, where the choice of each component is made to favor the desired reaction pathway.

The Boron Reagent: Enhancing Stability

While boronic acids are the most common reagents, their instability can be a major source of low yields.[11] Converting the boronic acid to a more stable derivative is often the most effective strategy to prevent protodeboronation.[10]

Boron Reagent TypeStructure ExampleAdvantagesDisadvantages
Boronic Acid Ar-B(OH)₂High reactivity, atom economical.[11]Prone to protodeboronation and trimerization (anhydride formation).[10][11]
Pinacol Ester (BPin) Ar-B(pin)Significantly more stable, commercially available, purifiable via chromatography.[10][12]Less reactive than boronic acids, may require more forcing conditions.[7][13]
MIDA Boronate Ar-B(MIDA)Highly stable, crystalline solids, resistant to chromatography and air.[3][10]Requires a deprotection step (mild aqueous base) to generate the active boronic acid.
Trifluoroborate Salt K⁺[Ar-BF₃]⁻Very stable, crystalline solids, reduced protodeboronation.[5][6]Requires specific conditions for activation.
DABO Boronate Ar-B(OCH₂CH₂)₂N-RAir-stable, crystalline solids that can be used directly in the coupling reaction.[14]Requires preparation from the corresponding boronic acid.
Catalyst and Ligand Selection: Accelerating Key Steps

The choice of palladium source and ligand is critical. For challenging substrates like electron-deficient boronic acids, the goal is to use a system that accelerates both the oxidative addition and the subsequent, difficult transmetalation and reductive elimination steps.

  • Palladium Precatalysts: Modern, well-defined precatalysts such as the Buchwald G3 and G4 palladacycles are highly recommended. They provide reliable and rapid generation of the active monoligated Pd(0) species, leading to more reproducible results than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[2]

  • Ligands: Bulky, electron-rich phosphine ligands are essential.[2]

    • Buchwald-type Biarylphosphines (e.g., XPhos, SPhos, RuPhos): These are the gold standard for difficult couplings. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.[2][15]

    • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable palladium complexes, often showing high activity and longevity.[2]

Base and Solvent Selection: Driving Transmetalation

The base and solvent system must be chosen to maximize the rate of transmetalation while minimizing substrate decomposition.

  • Bases: A strong base is required to form the active boronate species.[2]

    • Potassium Phosphate (K₃PO₄): A strong, effective base, often used finely powdered to improve solubility and reactivity.[2][9][10]

    • Cesium Carbonate (Cs₂CO₃): Another highly effective base, known for its good solubility in many organic solvents.[2][8]

    • Potassium Fluoride (KF): A milder base that can be effective, particularly for sensitive substrates, as it helps to minimize protodeboronation.[9][10]

  • Solvents: High-boiling point, polar aprotic solvents are generally preferred to allow for the higher temperatures often needed to drive the reaction to completion.[2]

    • 1,4-Dioxane, Toluene, Tetrahydrofuran (THF): Common choices. Often used with a small amount of water to help solubilize the base, though for highly sensitive substrates, strictly anhydrous conditions are preferable to limit protodeboronation.[9][10][16]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are toxic and can be air-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Coupling an Electron-Deficient Boronic Acid

This protocol provides a robust starting point for coupling an aryl bromide with a challenging electron-deficient boronic acid, utilizing a modern precatalyst system.

Workflow start Start prep 1. Vessel Preparation (Oven-dried vial, stir bar) start->prep add_solids 2. Add Solids (Aryl Halide, Boronic Acid, Base) prep->add_solids inert 3. Inert Atmosphere (Seal vial, purge 3x with Argon/N₂) add_solids->inert add_catalyst 4. Add Catalyst & Solvent (Precatalyst added under Ar, then degassed solvent via syringe) inert->add_catalyst react 5. Reaction (Heat to desired temp with vigorous stirring) add_catalyst->react monitor 6. Monitor Progress (TLC, LC-MS, or GC-MS) react->monitor workup 7. Workup (Cool, dilute, wash, dry, concentrate) monitor->workup purify 8. Purification (Flash column chromatography) workup->purify end End (Characterize Product) purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • Electron-Deficient Boronic Acid (1.2–1.5 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (0.5–2 mol%)

  • Degassed Solvent (e.g., 1,4-Dioxane/water 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).[2]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 1 mol%). Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1, to a concentration of ~0.1 M in the aryl halide) via syringe.[2]

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80–110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS until the aryl halide starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Protocol 2: Preparation and Use of a Stable Boronic Ester

For boronic acids that are exceptionally prone to decomposition, converting to a pinacol ester is a prudent first step.

A. Preparation of the Pinacol Ester:

  • In a round-bottom flask, dissolve the electron-deficient boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or Toluene).

  • Add a drying agent (e.g., anhydrous MgSO₄) and stir the mixture at room temperature for 2-4 hours or until TLC analysis shows complete conversion.

  • Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent coupling step without further purification.

B. Suzuki Coupling with the Pinacol Ester:

  • Follow Protocol 1, substituting the boronic acid with the prepared pinacol ester (1.2 equiv). More forcing conditions, such as a stronger base (e.g., Cs₂CO₃) or higher temperature (e.g., 110 °C), may be necessary to compensate for the lower reactivity of the ester.[7]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.

// Path 1: No reaction no_reaction [label="No Reaction:\nFull SM Recovery", fillcolor="#F1F3F4"]; cause_catalyst [label="Cause: Catalyst Inactivity\n- O₂ contamination\n- Poor precatalyst reduction\n- Ligand degradation", shape=note, fillcolor="#F1F3F4"]; solution_catalyst [label="Solution:\n1. Ensure rigorous degassing.\n2. Use a modern precatalyst (G3/G4).\n3. Increase temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path 2: Partial reaction / side products partial_reaction [label="Partial Reaction or\nSide Products Observed", fillcolor="#F1F3F4"]; check_side_product [label="Major Side Product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Sub-path 2a: Protodeboronation protodeboronation [label="Protodeboronation of\nBoronic Acid is Dominant", fillcolor="#F1F3F4"]; cause_proto [label="Cause: Boronic Acid Instability\n- Base too harsh\n- Presence of water\n- High temperature", shape=note, fillcolor="#F1F3F4"]; solution_proto [label="Solution:\n1. Switch to a milder base (KF).\n2. Use anhydrous conditions.\n3. Protect as BPin or MIDA ester.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Sub-path 2b: Sluggish reaction sluggish [label="Sluggish Reaction:\nMainly SM Remaining", fillcolor="#F1F3F4"]; cause_sluggish [label="Cause: Slow Transmetalation\n- Base too weak/insoluble\n- Ligand not optimal\n- Insufficient energy", shape=note, fillcolor="#F1F3F4"]; solution_sluggish [label="Solution:\n1. Use stronger base (K₃PO₄, Cs₂CO₃).\n2. Use bulkier, e⁻-rich ligand (XPhos).\n3. Increase temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_sm; check_sm -> no_reaction [label="No"]; check_sm -> partial_reaction [label="Yes"];

no_reaction -> cause_catalyst [style=dashed]; cause_catalyst -> solution_catalyst;

partial_reaction -> check_side_product; check_side_product -> protodeboronation [label="Yes (Ar-H from Ar-B(OH)₂)"]; check_side_product -> sluggish [label="No"];

protodeboronation -> cause_proto [style=dashed]; cause_proto -> solution_proto;

sluggish -> cause_sluggish [style=dashed]; cause_sluggish -> solution_sluggish; }

Caption: Troubleshooting flowchart for Suzuki couplings with electron-deficient boronic acids.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Cui, J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303.
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(21), 7575–7587.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1856–1859.
  • Nolan, S. P., et al. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry, 72(26), 10001-10006.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Al-Zoubi, R. M., et al. (2009). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 74(21), 8416–8419.
  • Molander, G. A., & Knapp, D. M. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 14(10), 2536–2539.
  • Borates Today. (2021). Boron Suzuki Coupling.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • Beletskaya, I. P., & Cheprakov, A. V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 868.
  • ResearchGate. (2023). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
  • Beletskaya, I. P., & Cheprakov, A. V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules.
  • Buchwald, S. L., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(36), 6624–6627.
  • Fu, G. C., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Angewandte Chemie International Edition, 41(21), 4176-4179.

Sources

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling with 3-Methoxycarbonyl-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, such as low yields, when using functionalized arylboronic acids, with a particular focus on 3-Methoxycarbonyl-5-nitrophenylboronic acid .

The unique electronic properties of this substrate, characterized by two strong electron-withdrawing groups (a nitro group and a methoxycarbonyl group), present specific challenges that require careful optimization of reaction conditions. This guide provides in-depth, experience-based insights and actionable protocols to help you overcome these hurdles.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Q1: Why is my Suzuki coupling with this compound giving a low yield?

    • Q2: My boronic acid appears to be decomposing during the reaction. What is happening and how can I prevent it?

    • Q3: I am observing significant amounts of homocoupling of my boronic acid. What causes this and what is the solution?

    • Q4: The reaction is sluggish and does not go to completion. What are the first parameters I should adjust?

  • In-Depth Troubleshooting Guides

    • Guide 1: Addressing Catalyst and Ligand Issues

    • Guide 2: Optimizing the Base and Solvent System

    • Guide 3: Managing Boronic Acid Instability (Protodeboronation)

  • Experimental Protocols

    • Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid

    • Protocol 2: Conversion of Boronic Acid to a Pinacol Ester for Enhanced Stability

  • References

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound giving a low yield?

A1: Low yields with this substrate are often multifactorial, stemming from its electron-deficient nature. The primary culprits are typically:

  • Protodeboronation: The electron-withdrawing nitro and methoxycarbonyl groups make the carbon-boron bond susceptible to cleavage by water or other protic sources, especially under basic conditions, replacing the boronic acid group with a hydrogen atom.[1][2]

  • Inefficient Transmetalation: The transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium catalyst, can be sluggish for electron-deficient boronic acids.[3][4] This requires careful selection of the base and reaction conditions to facilitate the formation of a more nucleophilic boronate species.[5][6][7]

  • Catalyst Deactivation: The nitro group can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation pathways.[8][9] Additionally, inadequate degassing can lead to oxidation of the active Pd(0) catalyst.[10][11]

Q2: My boronic acid appears to be decomposing during the reaction. What is happening and how can I prevent it?

A2: The decomposition you are observing is most likely protodeboronation . This is a common side reaction for electron-deficient arylboronic acids like this compound.[1][2][12] The strong electron-withdrawing groups increase the acidity of the boronic acid and weaken the C-B bond, making it prone to cleavage.

Solutions to Mitigate Protodeboronation:

  • Use Milder Bases: Switch from strong bases like NaOH or KOH to milder options such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][6]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an MIDA ester.[1][3] These derivatives are more resistant to protodeboronation under basic conditions.

  • Anhydrous Conditions: Employ strictly anhydrous solvents and reagents to minimize the primary source of protons.[3]

  • Lower Reaction Temperature: Run the reaction at the lowest effective temperature to slow down the rate of decomposition relative to the desired coupling reaction.[3]

Q3: I am observing significant amounts of homocoupling of my boronic acid. What causes this and what is the solution?

A3: Homocoupling (Glaser coupling) of boronic acids to form a biaryl byproduct is typically caused by the presence of oxygen in the reaction mixture.[10] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.

Solutions to Prevent Homocoupling:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. Common methods include freeze-pump-thaw cycles (at least three) or sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.[3][13]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[10][11]

  • Use High-Purity Reagents: Ensure your palladium catalyst and other reagents have not been unduly exposed to air.

Q4: The reaction is sluggish and does not go to completion. What are the first parameters I should adjust?

A4: For sluggish reactions involving electron-deficient partners, the key is to facilitate the two most challenging steps: oxidative addition and transmetalation.[4][5]

Initial Optimization Parameters:

  • Ligand Choice: For electron-deficient substrates, using bulky, electron-rich phosphine ligands is crucial. Ligands like SPhos, XPhos, or RuPhos can accelerate both oxidative addition and the subsequent reductive elimination.[14][15]

  • Base and Solvent System: A common and effective system for challenging couplings is K₃PO₄ or Cs₂CO₃ in a solvent mixture like dioxane/water or THF/water.[3][16] The water can help solubilize the base and facilitate the formation of the active boronate species required for transmetalation.[3]

  • Increase Temperature: If kinetics are slow, cautiously increasing the reaction temperature can overcome the activation energy barrier.[16][17] However, be mindful that this can also accelerate boronic acid decomposition.[3]

In-Depth Troubleshooting Guides

Guide 1: Addressing Catalyst and Ligand Issues

The performance of the palladium catalyst is paramount. For an electron-deficient system like this compound coupled with an aryl halide, the choice of both the palladium precursor and the ancillary ligand dictates the success of the reaction.

Logical Troubleshooting Workflow

cluster_Catalyst Catalyst System Troubleshooting Start Low Yield Observed Check_Catalyst Is the Pd(0) species active? Start->Check_Catalyst Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Yes Solution_Precatalyst Use air-stable Pd(II) precatalysts (e.g., Pd(OAc)2, PdCl2(dppf)) or pre-formed Pd(0) (e.g., Pd(PPh3)4). Ensure proper in situ reduction. Check_Catalyst->Solution_Precatalyst No Solution_Degas Ensure rigorous degassing of solvents and maintain a strict inert atmosphere to prevent Pd(0) oxidation. Check_Ligand->Solution_Degas Yes Solution_Ligand Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to accelerate oxidative addition and reductive elimination. Check_Ligand->Solution_Ligand No Solution_Precatalyst->Check_Ligand End Improved Yield Solution_Degas->End Solution_Ligand->End

Caption: Troubleshooting workflow for catalyst and ligand optimization.

Common Problems & Solutions

ProblemRoot CauseRecommended Solution
Inactive Catalyst The active Pd(0) species is not generated from the Pd(II) precatalyst, or it has been oxidized and deactivated.[3][10]Use a fresh batch of catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote reduction to Pd(0).[18] Consider using a more robust, air-stable precatalyst (e.g., a Buchwald palladacycle G3 or G4) or a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[10]
Inappropriate Ligand Standard ligands like PPh₃ may not be electron-rich enough to promote efficient oxidative addition with some aryl halides or reductive elimination for electron-deficient products.[14]Switch to modern biaryl monophosphine ligands. These are designed to be both bulky and electron-donating, which stabilizes the catalytic intermediates and accelerates the key steps of the catalytic cycle.[14][15][19]
Catalyst Poisoning The nitro group on the boronic acid or impurities in the starting materials can coordinate to the palladium, inhibiting its catalytic activity.Increase the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). Ensure the purity of all reagents.
Guide 2: Optimizing the Base and Solvent System

The choice of base and solvent is critical for activating the boronic acid for transmetalation without causing its degradation.[4][5][6]

The Role of the Base

The base serves a crucial role in the Suzuki-Miyaura coupling: it activates the boronic acid by forming a more nucleophilic "ate" complex (boronate), which is the species that undergoes transmetalation with the palladium center.[6][7]

cluster_Base Role of Base in Boronic Acid Activation Boronic_Acid Ar-B(OH)2 (Less Nucleophilic) Boronate [Ar-B(OH)3]- (More Nucleophilic 'ate' complex) Boronic_Acid->Boronate + OH- Base Base (e.g., K3PO4) Base->Boronate Transmetalation Transmetalation with [L-Pd(II)-Ar']+ Boronate->Transmetalation

Caption: Activation of boronic acid by a base to form the boronate.

Optimization Table

ParameterRecommendation for this compoundRationale
Base Selection 1. K₃PO₄2. Cs₂CO₃3. K₂CO₃These bases offer a good balance of reactivity to form the boronate without being overly harsh, which minimizes protodeboronation.[3][6] Cs₂CO₃ is often more soluble in organic solvents, which can be advantageous.[11]
Solvent System 1. 1,4-Dioxane / H₂O (e.g., 4:1 to 10:1)2. THF / H₂O (e.g., 4:1 to 10:1)3. Toluene (if anhydrous conditions are required)Aprotic ethers with a small amount of water are often ideal. Water aids in dissolving the inorganic base and promotes the formation of the boronate.[3][16] For extremely sensitive substrates, completely anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) might be necessary.[3]
Concentration 0.1 M to 0.5 M relative to the limiting reagent.Running the reaction too dilute can slow down the reaction rate, while too concentrated can lead to solubility issues and potential side reactions.
Guide 3: Managing Boronic Acid Instability (Protodeboronation)

Protodeboronation is the most significant challenge with this specific substrate. Understanding its mechanism is key to preventing it.

Mechanism of Protodeboronation

Under basic aqueous conditions, the boronic acid is in equilibrium with its boronate form. This species can be protonated by water or other protic species, leading to the cleavage of the C-B bond.

cluster_Protodeboronation Protodeboronation Pathway Boronic_Acid Ar-B(OH)2 (EWG-Ar) Undesired_Product Ar-H (Protodeboronated Product) Boronic_Acid->Undesired_Product Cleavage of C-B bond Protic_Source H2O / Base Protic_Source->Undesired_Product Byproduct B(OH)3

Caption: Competing protodeboronation side reaction.

Strategies for Mitigation

  • Convert to a Boronate Ester: This is the most robust solution. Boronic acids can be easily converted to their corresponding pinacol esters by reacting them with pinacol, often with azeotropic removal of water. These esters are significantly more stable to protodeboronation but are still sufficiently reactive in Suzuki couplings.[1][3]

  • Use Aryl Trifluoroborates: Potassium aryltrifluoroborates (ArBF₃K) are another class of stable and crystalline organoboron reagents that are resistant to protodeboronation but participate readily in Suzuki couplings.[5]

  • Minimize Reaction Time: Optimize the reaction (catalyst, ligand, temperature) to proceed as quickly as possible, thereby minimizing the time the boronic acid is exposed to potentially degrading conditions. Automated reaction optimization platforms can be useful for this.[17][20]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid

This protocol provides a robust starting point for optimization.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.[10][13]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve the desired concentration (e.g., 0.2 M).

  • Reaction: Place the vial in a preheated heating block or oil bath (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conversion of Boronic Acid to a Pinacol Ester for Enhanced Stability

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Purification: The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification. If necessary, it can be purified by recrystallization or column chromatography. The more stable boronate ester can then be used in place of the boronic acid in Protocol 1.

References

  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate.
  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. - ResearchGate.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis - ACS Publications.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • Boron Suzuki Coupling - Borates Today.
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate.
  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - ResearchGate.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing.
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
  • Suzuki Coupling - Organic Chemistry Portal.
  • How resistant are Suzuki couplings to nitro groups? : r/chemhelp - Reddit.
  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au - ACS Publications.
  • Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing).
  • The Suzuki–Miyaura Coupling of Nitroarenes | Journal of the American Chemical Society.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
  • Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - ResearchGate.
  • Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine - Organic Chemistry Portal.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
  • Problems with Suzuki coupling : r/Chempros - Reddit.
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.

Sources

Technical Support Center: Mitigating Protodeboronation of 3-Methoxycarbonyl-5-nitrophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and optimized protocols to address the significant challenge of protodeboronation when using 3-Methoxycarbonyl-5-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the mechanistic understanding and practical solutions required to maximize your reaction yields and ensure the integrity of your synthetic pathways.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental questions surrounding the instability of this compound under typical Suzuki-Miyaura conditions.

Q1: What is protodeboronation and why is my this compound particularly susceptible to it?

A1: Protodeboronation is a prevalent and often yield-limiting side reaction in which the carbon-boron bond of an organoboron compound is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your starting material.[1][2] In your case, this converts the valuable this compound into the undesired byproduct, methyl 3-nitrobenzoate.

The high susceptibility of your specific boronic acid stems from its electronic structure. The presence of two powerful electron-withdrawing groups (the nitro and methoxycarbonyl substituents) makes the aromatic ring highly electron-deficient. Under the basic conditions required for Suzuki coupling, the boronic acid is converted to its corresponding boronate anion, [ArB(OH)₃]⁻. For highly electron-deficient systems, this species is prone to a specific protodeboronation mechanism involving the transient liberation of an aryl anion, which is then rapidly quenched by a proton source (like water) in the reaction medium.[3][4] This pathway is kinetically favorable and competes directly with the desired transmetalation step of the Suzuki-Miyaura catalytic cycle.[5]

Q2: How can I confirm that protodeboronation is the primary issue in my reaction?

A2: The most direct evidence is the identification of the protodeboronated byproduct, methyl 3-nitrobenzoate, in your crude reaction mixture. You can detect and quantify this byproduct using standard analytical techniques:

  • GC-MS or LC-MS: Compare the mass spectrum of the byproduct peak with a known standard of methyl 3-nitrobenzoate.

  • ¹H NMR Spectroscopy: The aromatic region of the NMR spectrum for methyl 3-nitrobenzoate will show a distinct pattern, which can be compared against your crude reaction mixture spectrum.

  • Thin Layer Chromatography (TLC): Co-spotting your reaction mixture with an authentic sample of the byproduct can provide a quick qualitative assessment.

Monitoring the reaction profile over time is crucial. If you observe the rapid consumption of your boronic acid with a concurrent increase in the byproduct and only slow formation of the desired coupled product, protodeboronation is likely the dominant pathway.

Q3: My protocol uses a standard base like sodium hydroxide. Could this be the problem?

A3: Yes, this is a very likely contributor. The choice and strength of the base are critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a high pH environment that significantly accelerates the rate of base-catalyzed protodeboronation, especially for electron-deficient arylboronic acids.[3][6][7] The key to a successful reaction is to ensure that the rate of the desired Suzuki coupling is significantly faster than the rate of protodeboronation.[5][6] Using a strong base can tip this kinetic balance in favor of the undesired side reaction.

Section 2: Troubleshooting Guide - From Diagnosis to Solution

This guide is structured to help you systematically diagnose and resolve issues related to protodeboronation.

Symptom: Your reaction shows low to moderate yield of the desired biaryl product, accompanied by a significant amount of methyl 3-nitrobenzoate.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing the protodeboronation issue.

G start High Protodeboronation Observed? reassess_conditions Re-evaluate Reaction Conditions start->reassess_conditions Yes base Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) reassess_conditions->base Step 1 temp Lower Reaction Temperature (e.g., 60-80 °C) reassess_conditions->temp Step 2 catalyst Improve Catalyst Activity (Use Modern Ligands/Precatalysts) base->catalyst Still low yield? temp->catalyst ligands Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) catalyst->ligands protect Modify Boronic Acid Reagent (Robust Solution) ligands->protect Still low yield? ester Convert to Pinacol (BPin) or MIDA Boronate Ester protect->ester success Problem Solved: High Yield Achieved ester->success Implement Protocol 3

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Step 1: Optimize Core Reaction Conditions

Your first line of defense is to adjust the fundamental parameters of the reaction to disfavor the protodeboronation pathway.

ParameterProblematic ConditionRecommended Solution & Rationale
Base Strong bases (e.g., NaOH, KOH, Na₂CO₃)Switch to a milder, non-hydroxide base like K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate). [6] These bases are effective at promoting the catalytic cycle but create a less harsh environment, thereby slowing the rate of base-catalyzed protodeboronation.
Temperature High temperatures (>90 °C)Lower the reaction temperature. Elevated temperatures accelerate all reactions, including decomposition.[6] Start with a moderate temperature (e.g., 60-80 °C) and monitor progress. A highly active catalyst system often allows for lower reaction temperatures.
Solvent High concentration of waterMinimize the amount of water or use anhydrous conditions. Water is the proton source for protodeboronation.[8] While some water is often beneficial for Suzuki couplings, using a solvent system like Toluene or 2-MeTHF with K₃PO₄ (which has low solubility) can create a "micro-aqueous" environment that is sufficient for catalysis but limits bulk water availability.[9]
Step 2: Accelerate the Suzuki-Miyaura Coupling

The core principle is kinetic. If the desired coupling is much faster than the decomposition, the byproduct formation will be minimal. Employing a highly active catalyst system is key.

ComponentProblematic ConditionRecommended Solution & Rationale
Catalyst System Traditional catalysts (e.g., Pd(PPh₃)₄)Use a modern, highly active palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand. These systems promote rapid oxidative addition and reductive elimination, accelerating the catalytic turnover.[1][6] A faster cycle means the boronic acid spends less time in the reaction mixture, reducing the opportunity for it to decompose.[10]

Recommended Catalyst Systems:

Palladium SourceLigandCommon NameKey Advantage
Pd₂(dba)₃ or Pd(OAc)₂SPhosSPhos SystemExcellent for electron-deficient substrates.
XPhos Pd G3(Integrated)Buchwald PrecatalystAir-stable, highly active, and reliable.
PdCl₂(dppf)(Integrated)Pd-dppfA robust, general-purpose catalyst.
Step 3: Stabilize the Boronic Acid Reagent

If optimizing conditions is insufficient, the most robust strategy is to modify the boronic acid itself by converting it into a more stable derivative, such as a pinacol (BPin) or N-methyliminodiacetic acid (MIDA) boronate ester.[1][11]

The "Slow-Release" Strategy: These esters are significantly more stable to protodeboronation than the free boronic acid.[12] Under the reaction conditions, they slowly hydrolyze to release a low, steady-state concentration of the active boronic acid. This low concentration is sufficient to engage in the rapid Suzuki catalytic cycle but is too low to promote significant protodeboronation.[1]

DerivativeStructureKey Features
Pinacol Ester (BPin) Ar-B(OC(CH₃)₂)₂Easily prepared, common, and effective for many substrates.[13] Generally more stable than the corresponding boronic acid.
MIDA Ester Ar-B(N(CH₃)(CH₂CO₂)₂)Exceptionally stable, air-stable crystalline solids. Can be used in anhydrous coupling conditions. Release is triggered by the base.
Section 3: Validated Experimental Protocols

The following protocols provide a reliable starting point for your experiments.

Protocol 1: Optimized Suzuki Coupling with this compound

This protocol is designed to maximize the rate of coupling relative to protodeboronation.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 2-MeTHF) to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS, checking for the consumption of the aryl halide and the formation of both the desired product and the methyl 3-nitrobenzoate byproduct.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound pinacol ester

This protocol converts the unstable boronic acid to its more robust BPin derivative.

  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent that allows for azeotropic removal of water, such as toluene or hexane (~0.2 M).

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the esterification.

  • Completion: Continue refluxing until no more water is collected (typically 2-4 hours).

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester is often a solid and can be purified by recrystallization or used directly in the next step after verifying purity.

Protocol 3: Suzuki Coupling Using the BPin Ester

This protocol leverages the stability of the BPin ester for a high-yield coupling.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the this compound pinacol ester (1.3 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Under an inert atmosphere, add XPhos Pd G3 (2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane) and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio). The water is necessary to facilitate the slow hydrolysis of the ester to the active boronic acid.

  • Reaction Execution: Seal the flask and heat to 80-100 °C with vigorous stirring.

  • Work-up and Purification: Follow steps 5-7 from Protocol 1.

Section 4: Visualizing the Competing Pathways

Understanding the kinetic competition is essential for rational reaction design.

Suzuki_vs_Protodeboronation cluster_suzuki Suzuki-Miyaura Cycle (Desired) cluster_proto Protodeboronation (Undesired) ArPdL2X Ar'-Pd(II)-X ArPdL2OH Ar'-Pd(II)-OH ArPdL2X->ArPdL2OH Base Transmetalation Transmetalation Complex ArPdL2OH->Transmetalation k_trans ArPdL2Ar Ar'-Pd(II)-Ar Transmetalation->ArPdL2Ar Product Ar-Ar' (Coupled Product) ArPdL2Ar->Product Reductive Elimination ArBOH2_form Ar-B(OH)₂ ArBOH3_form [Ar-B(OH)₃]⁻ ArBOH2_form->ArBOH3_form Base (OH⁻) Byproduct Ar-H (Byproduct) ArBOH3_form->Byproduct k_proto (H₂O) ArBOH2 Ar-B(OH)₂ (Your Reagent) ArBOH2->Transmetalation Enters Suzuki Cycle ArBOH2->ArBOH2_form caption Goal: Maximize k_trans >> k_proto

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674. [Link]
  • Lennox, A. J. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1295. [Link]
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416. [Link]
  • Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36795-36799. [Link]
  • Sap, J. B. I., et al. (2021). Protodeboronation of (Hetero)
  • Byrne, J. J., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2785-2798. [Link]
  • Byrne, J. J., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Kaur, S., et al. (2025). The hydrogenation side-reaction in copper-mediated radiofluorination.
  • Reddit r/Chempros. (2024). For the pro's (Suzuki). [Link]
  • Massey, J., et al. (2024).
  • Netherton, M. R., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
  • Juli, T., et al. (2023). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 14(2), 433-438. [Link]
  • Reddit r/Chempros. (2021). Tricky Suzuki. [Link]
  • Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344-4347. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-Methoxycarbonyl-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methoxycarbonyl-5-nitrophenylboronic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the impact of solvents on the reactivity of this versatile building block. The unique electronic properties of this compound, stemming from the electron-withdrawing nitro and methoxycarbonyl groups, present specific challenges and opportunities in its application, particularly in palladium-catalyzed cross-coupling reactions.[1] Understanding the role of the solvent is paramount to achieving optimal reaction outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, with a focus on how solvent choice can be the root cause and the solution.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an aryl bromide, but I am observing very low to no conversion of my starting materials. What could be the problem?

Answer: Low conversion in Suzuki-Miyaura reactions involving electron-deficient boronic acids like this compound is a common challenge.[1][2] The electron-withdrawing nature of the nitro and methoxycarbonyl groups decreases the nucleophilicity of the boronic acid, which can slow down the transmetalation step in the catalytic cycle.[1] The choice of solvent plays a critical role in mitigating this issue.

Causality and Recommended Solutions:

  • Solvent Polarity and Coordination: The solvent can influence the stability of the catalyst, the solubility of reagents, and even the reaction mechanism itself.[3] For electron-deficient boronic acids, a solvent system that can effectively dissolve the boronic acid and the base, while also stabilizing the palladium catalyst, is crucial.

    • Recommendation: A mixture of a polar aprotic solvent with water is often effective.[4] Common choices include 1,4-dioxane/water, THF/water, or DMF/water.[4][5] The water component is often essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitating the formation of the reactive boronate species.[4][6]

  • Base and Solvent Compatibility: The strength and solubility of the base are highly dependent on the solvent.

    • Recommendation: If you are using a weaker base like K₂CO₃, ensure your solvent system can adequately dissolve it. For challenging couplings with electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to drive the reaction forward.[2] These stronger bases are often more soluble in polar aprotic solvents.

  • Protodeboronation (Side Reaction): Electron-deficient boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly problematic in the presence of water and certain solvents.

    • Recommendation: While water is often necessary, using an excessive amount or prolonged reaction times at high temperatures can exacerbate protodeboronation.[7] Careful optimization of the solvent ratio (e.g., 10:1 dioxane/water) is recommended.[2]

Troubleshooting Workflow for Low Conversion:

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of Homocoupling Byproduct

Question: My reaction is producing a significant amount of the homocoupling product of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, especially when using a Pd(II) precatalyst or if oxygen is present in the reaction mixture.[5] The solvent can play a role in both the reduction of the Pd(II) precatalyst and the stability of the active Pd(0) species.

Causality and Recommended Solutions:

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of boronic acids.[2]

    • Recommendation: It is crucial to thoroughly degas your solvent and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method. Ensure the reaction is run under a positive pressure of an inert gas.

  • Pd(II) Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced to the active Pd(0) species in situ.[5] This reduction can sometimes be promoted by the homocoupling of two boronic acid molecules.[5]

    • Recommendation: Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can sometimes mitigate this issue. Alternatively, the choice of solvent and ligand can influence the rate and efficiency of the precatalyst reduction. Some solvent systems may favor a more controlled reduction, minimizing the homocoupling pathway.

Issue 3: Inconsistent Reaction Rates and Yields

Question: I am observing significant variability in my reaction outcomes, even when I believe I am running the experiment under identical conditions. Could the solvent be a factor?

Answer: Absolutely. The purity and composition of the solvent can have a profound impact on the reproducibility of palladium-catalyzed reactions.[8]

Causality and Recommended Solutions:

  • Solvent Impurities: Trace impurities in the solvent can act as catalyst poisons, significantly decreasing the reaction rate and yield.[8] For example, precursors used in the manufacturing of solvents like THF can inhibit the catalyst.[8]

    • Recommendation: Use high-purity, anhydrous solvents from a reliable supplier. If you suspect solvent contamination, consider purifying the solvent before use or opening a new bottle. Analyzing the solvent quality at the ppm level may be necessary for robust and reproducible industrial processes.[8]

  • Water Content: The amount of water in the reaction can be critical. While some water is often beneficial, too much or too little can negatively affect the reaction.

    • Recommendation: For reactions requiring anhydrous conditions, ensure your solvent is properly dried. For reactions that benefit from water, such as many Suzuki couplings, be precise and consistent with the amount of water added to maintain reproducibility.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for Suzuki-Miyaura reactions with this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific coupling partners, base, and catalyst used. However, a mixture of a polar aprotic solvent and water is a very common and effective starting point.[4] A 10:1 mixture of 1,4-dioxane and water is a robust system that provides good solubility for both the organic reagents and the inorganic base.[2] Other viable options include THF/water and DMF/water.[4]

Q2: Can I run the reaction in a protic solvent like ethanol or methanol?

A2: Yes, alcohols, often in aqueous mixtures, can be effective solvents for Suzuki-Miyaura couplings and can sometimes lead to high yields.[4] The protic nature of alcohols can facilitate the reaction.[4] However, it is important to consider the potential for side reactions, such as transesterification of the methoxycarbonyl group on your boronic acid, especially under basic conditions and at elevated temperatures.

Q3: How does solvent polarity affect the reaction?

A3: Solvent polarity can influence several aspects of the reaction.[9][10] Polar solvents are generally better at dissolving the ionic intermediates and the base, which can accelerate the reaction.[10] However, the effect of solvent polarity is not always straightforward and does not always correlate directly with the dielectric constant.[11][12] In some cases, the ability of the solvent to coordinate with the palladium catalyst can be a more dominant factor in determining selectivity and reactivity.[12]

Q4: Are there any "green" or more environmentally friendly solvent options?

A4: There is a growing interest in using more sustainable solvents for chemical reactions. For Suzuki-Miyaura couplings, water is an excellent "green" solvent, and reactions can sometimes be performed in purely aqueous conditions, especially with water-soluble catalysts.[13] Mixtures of water with biodegradable solvents like ethanol are also a good option.

Q5: My boronic acid seems to be degrading in the solvent before the reaction is complete. What could be happening?

A5: Boronic acids can be susceptible to degradation, particularly oxidative degradation.[14][15] This can be exacerbated by impurities in the solvent or exposure to air. The electron-deficient nature of this compound might also influence its stability. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere.[2]

III. Data and Protocols

Table 1: Common Solvents and Their Properties for Suzuki-Miyaura Reactions
Solvent SystemTypeDielectric Constant (Approx.)Boiling Point (°C)Key Considerations
TolueneNonpolar2.4111Good for higher temperatures; often used with stronger bases.
Tetrahydrofuran (THF) / WaterPolar Aprotic / Protic7.6 (THF)66 (THF)Versatile and common; good for a wide range of substrates.[4]
1,4-Dioxane / WaterPolar Aprotic / Protic2.2 (Dioxane)101 (Dioxane)High boiling point allows for higher reaction temperatures; good solubility for many reagents.[4]
N,N-Dimethylformamide (DMF) / WaterPolar Aprotic / Protic37153Highly polar; can be effective for challenging couplings but may lead to side reactions like hydrodehalogenation.[4]
Acetonitrile (ACN) / WaterPolar Aprotic / Protic37.582Highly polar; can influence selectivity in some cases.[4]
Ethanol / WaterPolar Protic24.578"Green" solvent option; potential for transesterification side reactions.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the parameters may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 10:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. The solvent can influence each of these steps.

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-X Oxidative Addition Intermediate Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Transmetalation Intermediate Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OH)₂, Base) Product Ar-R (Product) Ar-Pd(II)-R->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][13]

IV. References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019, April 8). [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • 3-Methoxycarbonyl-5-nitrophenyl boronic acid: High affinity diol recognition at neutral pH | Request PDF - ResearchGate. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (2021, March 2). [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

  • Preparation and uses of conjugated solid supports for boronic acids - Google Patents.

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024, September 4). [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]

  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones - ACS Publications. (2026, January 2). [Link]

  • Boronic acid - Wikipedia. [Link]

  • Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods - MDPI. (2021, February 23). [Link]

  • How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions - MDPI. (2023, December 6). [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). [Link]

  • Materials Chemistry A - RSC Publishing. (2021, May 19). [Link]

  • Buy this compound | Boron Molecular. [Link]

Sources

Technical Support Center: Purification Strategies for Products from 3-Methoxycarbonyl-5-nitrophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from 3-Methoxycarbonyl-5-nitrophenylboronic acid. The unique electronic properties of this reagent—specifically the electron-withdrawing nitro and methoxycarbonyl groups—can influence reaction outcomes and present specific challenges in product isolation and purification. This document is designed to provide both theoretical understanding and practical, field-proven solutions to these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of products from reactions, most commonly Suzuki-Miyaura cross-coupling reactions, involving this compound.

Q1: My crude product is contaminated with a significant amount of unreacted this compound. How can I effectively remove it?

This is a common issue, as Suzuki-Miyaura reactions are often run with a slight excess of the boronic acid to drive the reaction to completion. The key to removal lies in exploiting the acidic nature of the boronic acid group.

Root Cause Analysis: Arylboronic acids are weak Lewis acids that behave similarly to phenols or carboxylic acids in terms of their acidity.[1] This allows them to be deprotonated by a base to form a water-soluble boronate salt.

Solution Strategies:

  • Aqueous Basic Wash (Standard Method):

    • Rationale: An aqueous solution of a mild base will deprotonate the boronic acid, rendering it highly polar and soluble in the aqueous phase. Your desired biaryl product, being significantly less polar, will remain in the organic phase.

    • Protocol: During the reaction workup, extract the organic layer (e.g., Ethyl Acetate, Dichloromethane) with a 1-2 M aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[2] Repeat the extraction 2-3 times to ensure complete removal.

    • Critical Consideration - Ester Hydrolysis: The methoxycarbonyl group on your starting material and product is susceptible to hydrolysis under strongly basic conditions (e.g., NaOH, KOH). Using milder bases like Na₂CO₃ or even sodium bicarbonate (NaHCO₃) minimizes this risk. If your product is particularly sensitive, keep the contact time with the base brief and perform the extraction at a lower temperature (0-5 °C).

  • Scavenger Resins (Advanced Method):

    • Rationale: For cases where basic washes are problematic or insufficient, specialized scavenger resins can be employed. These are solid-supported reagents that selectively bind to and remove specific functional groups.

    • Recommended Resins:

      • Diethanolaminomethyl polystyrene (DEAM-PS): This resin effectively chelates boronic acids.[1][3]

      • Silica-bound Diol (SiliaBond Diol): This scavenger also demonstrates high efficacy in removing boronic acids from reaction mixtures.[3]

    • General Protocol: After the reaction is complete, filter off any solids. Add the scavenger resin to the crude organic solution and stir for several hours at room temperature. The resin can then be removed by simple filtration.

Q2: My TLC and LC-MS analysis shows a significant byproduct with a mass corresponding to the homocoupling of the boronic acid. How can I separate this from my desired product?

The formation of a symmetrical biaryl from the homocoupling of two boronic acid molecules is a frequent side reaction, often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is inefficiently reduced to the active Pd(0).[4]

Root Cause Analysis: The homocoupled byproduct, 3,3'-bis(methoxycarbonyl)-5,5'-dinitrobiphenyl, often has very similar polarity and physical properties to the desired unsymmetrical biaryl product, making separation exceptionally difficult.[5]

Solution Strategies:

  • Optimized Column Chromatography:

    • Rationale: While challenging, high-resolution separation can sometimes be achieved by carefully optimizing chromatographic conditions.

    • Recommendations:

      • Use a shallow solvent gradient: Start with a very non-polar mobile phase (e.g., 100% Hexanes) and increase the polarity very slowly (e.g., 1-2% increments of Ethyl Acetate).

      • Try different solvent systems: If a Hexane/Ethyl Acetate system fails, explore alternatives like Toluene/Acetone or Dichloromethane/Methanol.[6]

      • Increase column length and use high-quality silica: A longer column provides more theoretical plates for better separation.

  • Recrystallization:

    • Rationale: This is often the most effective method for separating structurally similar compounds. The subtle differences in crystal lattice packing energy between the desired product and the symmetrical byproduct can be exploited to achieve high purity.

    • Protocol: Dissolve the crude solid mixture in a minimum amount of a hot solvent in which the compound has moderate solubility. Good starting points for biaryl systems include ethanol, methanol, isopropanol, or mixed solvent systems like Toluene/Hexanes or Ethyl Acetate/Hexanes.[7][8] Allow the solution to cool slowly to promote the formation of pure crystals of the major component.

Prevention is the Best Cure: The most effective strategy is to minimize homocoupling during the reaction itself by ensuring the reaction mixture is thoroughly degassed and that a reliable Pd(0) source or an efficient precatalyst system is used.[4]

Q3: My purified product is contaminated with palladium residues, giving it a grayish or black appearance. How can I remove these?

Residual palladium can interfere with subsequent reactions and is a critical impurity to remove in pharmaceutical development.

Solution Strategies:

  • Filtration through Celite®: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a short pad of Celite®. This will remove the heterogeneous palladium black that often forms.[9]

  • Activated Carbon (Charcoal) Treatment:

    • Rationale: Activated carbon has a high surface area and can adsorb residual soluble palladium species.

    • Protocol: Dissolve the crude product in an organic solvent. Add a small amount of activated carbon (approx. 5-10% by weight of the crude product), stir for 30-60 minutes, and then filter through Celite® to remove the carbon. Be aware that this can sometimes lead to loss of product due to adsorption.

  • Metal Scavengers: For complete removal to ppm levels, palladium-specific scavenger resins (e.g., SiliaMetS® Thiol or DMT) are highly effective.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, general workflow for purifying the product of a Suzuki-Miyaura reaction with this compound?

A robust purification strategy involves a multi-step approach to systematically remove different classes of impurities.

Recommended General Purification Workflow:

  • Initial Filtration: Filter the cooled reaction mixture through a pad of Celite® to remove the bulk of the palladium catalyst and any insoluble inorganic salts. Rinse the pad with the reaction solvent or ethyl acetate.[9][10]

  • Aqueous Workup (Liquid-Liquid Extraction): Transfer the filtrate to a separatory funnel. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with:

    • A mild aqueous base (e.g., 1M Na₂CO₃) to remove unreacted boronic acid.[2]

    • Water to remove the base.

    • Brine (saturated aq. NaCl) to break up emulsions and begin drying the organic layer.

  • Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Chromatographic Purification: Purify the crude residue by flash column chromatography on silica gel.

  • Final Purification/Polishing: If necessary, recrystallize the product from a suitable solvent to achieve high analytical purity.

G cluster_0 Post-Reaction cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product A Crude Reaction Mixture B Filter through Celite® (Removes Pd Black, Salts) A->B C Aqueous Workup (Removes Boronic Acid, Base) B->C D Column Chromatography (Separates Byproducts) C->D E Recrystallization (Removes Isomers, Homocoupling) D->E F Pure Product E->F

Caption: General purification workflow for Suzuki coupling products.

Q2: What are the best practices for column chromatography of these biaryl products?

The polarity of your product will be dictated by the coupling partner used, but the presence of the nitro and ester groups generally makes these compounds moderately polar.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (Standard)Provides good separation for a wide range of polarities.
Mobile Phase Hexane/Ethyl Acetate GradientExcellent starting point. The polarity can be finely tuned to elute your product while retaining more polar impurities.
Dichloromethane/MethanolUseful for more polar products where Hexane/EtOAc provides insufficient elution power.[2]
TLC Analysis EssentialAlways develop a TLC method before running a column. This allows you to determine the optimal solvent ratio for separation.
Visualization UV Light (254 nm) & Permanganate StainThe aromatic rings are UV active. A potassium permanganate stain will visualize compounds that are not UV active and confirm the absence of impurities.[10]
Loading Method Dry LoadingAdsorbing the crude product onto a small amount of silica gel before loading it onto the column often results in sharper bands and better separation.[10]
Q3: My reaction appears to have stalled, leaving both starting materials. What went wrong?

Several factors can lead to an incomplete Suzuki-Miyaura reaction.

G cluster_0 cluster_1 A Low Reaction Yield B Catalyst Inactivation A->B C Boronic Acid Degradation A->C D Insufficient Base/Solvent Issues A->D E Ensure inert atmosphere (degas solvents) Use fresh catalyst B->E Solution F Use fresh boronic acid Consider boronate esters for stability C->F Solution G Use dry, peroxide-free solvents Ensure base is active and sufficient D->G Solution

Caption: Decision tree for troubleshooting low-yield reactions.

Common Causes for Stalled Reactions:

  • Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen.[11] Inadequate degassing of solvents and reagents can lead to oxidation and the formation of inactive palladium black.

  • Boronic Acid Instability (Protodeboronation): Electron-deficient arylboronic acids, like the one , can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophile.[4][11] This is often accelerated in aqueous conditions.

  • Base or Solvent Issues: The base may be old or hydrated, reducing its activity. Solvents like THF or dioxane can contain peroxides that poison the catalyst.[11]

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup and Extraction
  • Cool the completed reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® in a Büchner funnel, rinsing with 2-3 portions of ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel.

  • Add 1 M aqueous sodium carbonate solution (approx. half the volume of the organic layer). Shake vigorously for 30 seconds, venting frequently.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the wash with sodium carbonate solution (Step 4 & 5).

  • Wash the organic layer with deionized water (1 x volume), followed by saturated aqueous NaCl (brine) (1 x volume).

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.

Protocol 2: Recrystallization of a Biaryl Product
  • Place the crude solid product in an Erlenmeyer flask with a magnetic stir bar.

  • Add a small amount of a suitable solvent (e.g., isopropanol).

  • Heat the mixture to boiling with stirring. Gradually add more hot solvent dropwise until the solid just dissolves completely. Avoid adding excess solvent.

  • If the solution is colored by impurities, you may perform a hot filtration at this stage.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove all residual solvent.

References
  • O'Donovan, M. R.; Mee, C. D.; Fenner, S.; Teasdale, A.; Phillips, D. H. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid. BenchChem Technical Resources.
  • SiliCycle Inc. Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
  • Various Authors. (2005). Process for purification of boronic acid and its derivatives.
  • Khlebnikov, V. et al. (2016). Discussion on "Can I remove boronic acid using Work up process?".
  • Khan, R. A. et al. (2016). Discussion on "How to purify boronic acids/boronate esters?".
  • Royal Society of Chemistry. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides.
  • Si-Novation. Purification Of Suzuki Reaction.
  • Various Authors. (2017). Discussion on "Suzuki coupling Reaction's yield is very low...".
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Resources.
  • Organic Chemistry with Lluís Llorens Palomo. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Lab Procedure.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions. BenchChem Technical Resources.
  • Reddit User Discussion. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp.
  • Langer, T. et al. (2017).

Sources

managing homocoupling side reactions with 3-Methoxycarbonyl-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for managing reactions with 3-Methoxycarbonyl-5-nitrophenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with the in-depth knowledge and practical tools necessary to anticipate, diagnose, and mitigate common side reactions, thereby optimizing your synthetic outcomes.

The unique electronic nature of this compound—possessing both an electron-withdrawing nitro group and a methoxycarbonyl group—makes it a valuable building block. However, these same properties increase its susceptibility to undesired homocoupling (dimerization), a common challenge with electron-deficient boronic acids. This guide offers a structured approach to understanding and controlling this side reaction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the handling and reactivity of this specific boronic acid.

Q1: What is homocoupling, and why is this compound particularly prone to it?

A1: Homocoupling, also known as dimerization, is a side reaction in palladium-catalyzed cross-coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl. In this case, the product is dimethyl 5,5'-dinitrobiphenyl-3,3'-dicarboxylate. This reaction competes directly with the desired cross-coupling pathway, reducing the yield of your target molecule.

This compound is especially susceptible due to its electron-deficient nature. The strong electron-withdrawing effects of the nitro (-NO₂) and methoxycarbonyl (-CO₂Me) groups increase the electrophilicity of the ipso-carbon, making it more reactive. This heightened reactivity can facilitate side reactions, including protodeboronation and subsequent oxidative addition pathways that lead to dimerization, particularly under suboptimal reaction conditions.

Q2: I'm observing a significant amount of a symmetrical biaryl byproduct in my LC-MS. How can I confirm it's the homocoupling product?

A2: The expected homocoupling product is dimethyl 5,5'-dinitrobiphenyl-3,3'-dicarboxylate. To confirm its identity:

  • Mass Spectrometry (MS): Calculate the expected exact mass of the dimer (C₁₆H₁₂N₂O₈) and compare it with your high-resolution mass spectrometry data.

  • Nuclear Magnetic Resonance (NMR): If you can isolate the byproduct, ¹H NMR spectroscopy is definitive. The resulting spectrum should be symmetric.

  • Retention Time (LC): In your liquid chromatography trace, the homocoupling product will typically have a different retention time than your starting materials and the desired cross-coupled product. It is often less polar than the boronic acid starting material.

Q3: Can the choice of palladium catalyst influence the rate of homocoupling?

A3: Absolutely. The choice of palladium source and, more importantly, the ancillary ligand, is critical. Highly active catalysts, while promoting faster cross-coupling, can also accelerate homocoupling if not properly controlled.

  • Palladium(0) vs. Palladium(II): Pre-catalysts like Pd(OAc)₂ (Palladium(II)) are often reduced in situ to the active Pd(0) species. The kinetics of this reduction can influence side reactions. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes provide more controlled initiation.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often employed to promote the desired reductive elimination step over competing side reactions. They can stabilize the palladium center and sterically hinder the formation of intermediates that lead to homocoupling.

Q4: How does the base affect the formation of the homocoupling byproduct?

A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura cycle. However, an inappropriate choice or concentration of base can significantly promote homocoupling.

  • Base Strength: Strong bases (e.g., NaOH, KOH) can accelerate the degradation of the boronic acid and promote side reactions. Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred as they provide sufficient activity for transmetalation without causing excessive decomposition.

  • Oxygen Sensitivity: In the presence of a base and oxygen, palladium catalysts can facilitate the oxidative homocoupling of boronic acids. Therefore, ensuring the reaction is thoroughly deoxygenated is paramount.

Part 2: Troubleshooting Guide for Homocoupling Side Reactions

This guide provides a systematic approach to diagnosing and solving issues with homocoupling during your reaction.

Issue 1: High Levels of Homocoupling Product (>15%) Detected
Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Oxygen Contamination Oxygen can participate in a palladium-catalyzed oxidative dimerization of the boronic acid. The electron-deficient nature of this compound makes it highly sensitive to this pathway. The Pd(0) catalyst can be oxidized to Pd(II) by O₂, which is then reduced back to Pd(0) by the boronic acid in a cycle that generates the homocoupled product.Protocol 1: Rigorous Degassing. Implement a robust degassing procedure. For most applications, 3-5 cycles of vacuum/inert gas (Argon or Nitrogen) backfill are recommended. For highly sensitive reactions, consider using the freeze-pump-thaw method. Ensure all solvents and reagents are properly deoxygenated before addition.
Suboptimal Base A base that is too strong or too soluble can lead to a high localized concentration, promoting boronic acid decomposition or accelerating side reactions. The base's role is to activate the boronic acid for transmetalation, but excessive basicity can be detrimental.Action: Switch to a milder, heterogeneous base like K₃PO₄ or K₂CO₃. These provide a sufficient pH environment for the catalytic cycle without causing rapid degradation. Start with 2.0-3.0 equivalents.
Inappropriate Catalyst/Ligand The ligand sphere around the palladium atom dictates its reactivity. A ligand that is too small or electron-poor may not sufficiently promote the desired cross-coupling pathway, allowing the homocoupling pathway to compete effectively.Action: Screen a panel of modern biarylphosphine ligands. Start with bulky, electron-rich ligands such as SPhos or XPhos. These ligands are known to accelerate the reductive elimination step, which is often the rate-limiting step for the formation of the desired product, thus outcompeting the dimerization pathway.
High Reaction Temperature While higher temperatures increase reaction rates, they can disproportionately accelerate side reactions and catalyst decomposition. The activation energy for homocoupling may be lower or become more favorable at elevated temperatures.Action: Reduce the reaction temperature. Run a temperature screen, starting from a lower temperature (e.g., 60-70 °C) and gradually increasing. Monitor the reaction progress by LC-MS to find the optimal balance between reaction rate and selectivity.
Issue 2: Inconsistent Results and Variable Yields
Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Boronic Acid Quality/Purity Boronic acids can dehydrate to form cyclic boroxine anhydrides upon storage. This changes the stoichiometry and can affect reactivity and solubility, leading to inconsistent results. The presence of inorganic impurities from the synthesis can also interfere with the catalysis.Action: Check the purity of your this compound by NMR. If boroxine formation is suspected, dissolve the boronic acid in a suitable solvent (like THF/water) and stir for 1-2 hours before use to hydrolyze the anhydride back to the acid.
Solvent Effects The solvent influences the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents are generally preferred for Suzuki couplings.Action: Ensure you are using a suitable solvent system. A combination like 1,4-dioxane/water or DME/water is a common starting point. The water is crucial for activating the boronic acid with the base. The ratio can be optimized; typically, a range from 4:1 to 10:1 (organic:water) is effective.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: Standard Method for Minimizing Homocoupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 - 1.5 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%) in a small amount of the reaction solvent. Add this mixture to the main reaction vial. Note: Pre-forming the active catalyst can sometimes improve results.

  • Solvent Addition & Degassing: Add the degassed solvent system (e.g., 1,4-dioxane/water 5:1). Seal the vial with a septum cap.

  • Degassing: Place the vial under a gentle stream of argon or nitrogen, piercing the septum with an outlet needle. Bubble the inert gas through the solution for 15-20 minutes. Alternatively, perform three cycles of vacuum backfill with argon.

  • Reaction: Place the sealed vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by LC-MS or TLC. Check for the consumption of starting materials and the formation of both the desired product and the homocoupling byproduct.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Competing Pathways

The following diagram illustrates the catalytic cycle for the desired Suzuki-Miyaura cross-coupling and the competing homocoupling side reaction. Understanding this competition is key to troubleshooting.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) (Oxidative Addition) Pd0->OxAdd Ar-X BoronicAcid 2 x Ar'-B(OH)₂ Transmetalation Ar-Pd(II)-Ar'(L_n) (Transmetalation) OxAdd->Transmetalation Ar'-B(OH)₂ Base RedElim Desired Product Ar-Ar' Transmetalation->RedElim Reductive Elimination Note Key Control Point: Accelerate Reductive Elimination (Green Path) to outcompete Homocoupling (Red Path). Transmetalation->Note RedElim->Pd0 Catalyst Regeneration Homocoupling_Product Homocoupling Product Ar'-Ar' BoronicAcid->Homocoupling_Product Pd(0) or Pd(II) Base, O₂

Caption: Competing Suzuki-Miyaura and Homocoupling pathways.

References

  • Title: Suzuki−Miyaura Coupling Source: Chemical Reviews URL:[Link]
  • Title: A Reassessment of the Mechanism of the Suzuki–Miyaura Reaction Source: Angewandte Chemie Intern
  • Title: The Role of Additives in the Suzuki-Miyaura Reaction: A Review Source: Molecules URL:[Link]
  • Title: Mechanism of the Suzuki-Miyaura Reaction: The Role of the Base Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Recent advances and perspectives in Suzuki-Miyaura cross-coupling reaction Source: Green Chemistry URL:[Link]

catalyst and ligand selection for Suzuki coupling with electron-deficient boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with using electron-deficient boronic acids as coupling partners. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize these critical reactions.

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, celebrated for its versatility and functional group tolerance.[1] However, when one of the coupling partners is an electron-deficient boronic acid, the reaction's efficiency can be significantly compromised. This guide provides a structured approach to overcoming these hurdles through logical troubleshooting and informed selection of catalysts, ligands, and reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during Suzuki couplings with electron-deficient boronic acids in a practical question-and-answer format.

Q1: I'm seeing very low or no conversion of my starting materials. What is the primary cause and how do I fix it?

A1: The most common culprit for low conversion is a sluggish transmetalation step. Electron-withdrawing groups (EWGs) on the boronic acid decrease the nucleophilicity of the carbon atom attached to the boron, slowing its transfer to the palladium center.[2] This step is often the rate-limiting step in the catalytic cycle.

Causality: The Suzuki catalytic cycle involves three key phases: oxidative addition, transmetalation, and reductive elimination.[3] For the transmetalation to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic borate species. When the organic group on the boron is electron-deficient, this inherent nucleophilicity is reduced, creating a kinetic bottleneck.

Troubleshooting Workflow for Low Conversion

G cluster_solutions Solutions (Implement Sequentially or in Combination) start Low or No Conversion with Electron-Deficient Boronic Acid cause Probable Cause: Slow Transmetalation start->cause sol1 1. Strengthen the Base (e.g., K₃PO₄, Cs₂CO₃, KF) cause->sol1 sol2 2. Switch to a More Electron-Rich Ligand (e.g., Buchwald Biarylphosphines, NHCs) sol3 3. Increase Reaction Temperature (Use high-boiling solvent like Toluene or Dioxane) sol4 4. Use an Advanced Pd Precatalyst (e.g., Buchwald G3/G4 Precatalysts)

Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions.

Detailed Solutions:

  • Optimize the Base: The base is crucial for activating the boronic acid.[4] For electron-deficient systems, a stronger base is often required to generate a sufficient concentration of the active borate complex.

    • Recommendation: Switch from weaker bases like Na₂CO₃ to stronger, more effective bases such as K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate).[2] These bases are highly effective in promoting the reaction.

    • Expert Insight: Potassium fluoride (KF) can also be highly effective. It forms a highly nucleophilic trifluoroborate salt in situ, which can readily participate in transmetalation while also increasing the stability of the boronic acid against protodeboronation.[4]

  • Select an Appropriate Ligand: Ligand choice is paramount. The ligand modulates the electronic properties and steric environment of the palladium center. For this challenge, you need a ligand that makes the palladium center more reactive.

    • Recommendation: Use bulky, electron-rich phosphine ligands. These ligands increase electron density on the palladium, which promotes both the oxidative addition and the final reductive elimination step. Leading classes include:

      • Buchwald Biarylphosphine Ligands: SPhos, XPhos, and RuPhos are industry standards for difficult couplings.[2][5] They are designed to be both electron-rich and sterically demanding, which accelerates the catalytic cycle.[5]

      • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes are strong sigma-donors and can be highly effective, particularly for coupling aryl chlorides.[4]

    • Causality: An electron-rich palladium center is more nucleophilic, facilitating its insertion into the aryl-halide bond (oxidative addition). The steric bulk of these ligands promotes the bond-forming reductive elimination step, preventing catalyst decomposition pathways.[2]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the sluggish transmetalation barrier.[2]

    • Recommendation: If your current solvent is THF or DME, consider switching to a higher-boiling solvent like dioxane , toluene , or DMF .[2] Ensure your reaction is well-sealed to prevent solvent loss.

  • Use a Modern Palladium Precatalyst: The active catalyst in the cycle is Pd(0). Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ require an in-situ reduction step that can be inefficient and lead to side reactions.[6][7]

    • Recommendation: Employ a modern, well-defined precatalyst. The Buchwald G3 and G4 precatalysts, for example, are designed to cleanly and quantitatively generate the active L-Pd(0) species under the reaction conditions, leading to more reliable and reproducible results.[2]

Q2: My desired product is forming, but I'm getting a significant amount of boronic acid homocoupling (biaryl product from two boronic acids). What causes this and how can I prevent it?

A2: Homocoupling is typically caused by the presence of oxygen and/or unreduced Pd(II) species in the reaction mixture. [6] These can oxidize the boronic acid, leading to the formation of a symmetric biaryl byproduct and consumption of your starting material.

Solutions:

  • Rigorous Degassing: Oxygen is a common culprit. Ensure your solvent and reaction mixture are thoroughly degassed before heating. Standard techniques include:

    • Freeze-Pump-Thaw: For anhydrous, non-aqueous solvents (3-4 cycles are recommended).

    • Argon Sparging: Bubbling argon through the solvent for 20-30 minutes followed by maintaining a positive argon atmosphere.[8]

  • Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an initial reduction step. If this is slow or inefficient, the remaining Pd(II) can promote homocoupling.[6]

    • Recommendation: Use a Pd(0) source like Pd₂(dba)₃ or, preferably, a modern precatalyst that ensures rapid and clean generation of the active Pd(0) catalyst.[4][6]

  • Ligand Selection: Certain bulky, electron-donating ligands can favor the desired cross-coupling pathway over the homocoupling side reaction.[2] Using ligands like SPhos or XPhos can help suppress this side reaction.

Q3: My boronic acid seems to be decomposing during the reaction, leading to low yields. I suspect protodeboronation. Why does this happen and what can I do?

A3: Protodeboronation is the cleavage of the C–B bond by a proton source, replacing the boronic acid group with a hydrogen atom. Electron-deficient arylboronic acids are particularly susceptible to this side reaction, especially under basic aqueous conditions.[6][9]

Solutions:

  • Use Boronic Esters: Boronic acids are in equilibrium with their corresponding boroxines, which can be unstable. Converting the boronic acid to a more stable boronic ester can protect it from decomposition.

    • Pinacol Esters (Bpin): These are the most common protecting groups. They are more stable than boronic acids and can often be purified via chromatography.[6][10]

    • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability, often being inert to purification and other reaction conditions, but can be deprotected under mild aqueous basic conditions to release the boronic acid for the Suzuki coupling.

  • Minimize Water: While many Suzuki protocols use aqueous bases, minimizing water can reduce the rate of protodeboronation.

    • Recommendation: Use a finely powdered, anhydrous base like K₃PO₄ or KF with an anhydrous organic solvent (e.g., toluene, dioxane).[2][4]

  • Choice of Base: As mentioned, using KF can form a more stable potassium aryltrifluoroborate salt in situ, which is significantly more resistant to protodeboronation than the corresponding boronic acid.[4]

Frequently Asked Questions (FAQs)
What makes electron-deficient boronic acids fundamentally challenging for Suzuki coupling?

The core issue lies in the electronic effect on the key transmetalation step of the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 LₙPd(0) pdiia Ar¹-Pd(II)-X (L)ₘ pd0->pdiia Oxidative Addition (Ar¹-X) pdiib Ar¹-Pd(II)-Ar² (L)ₘ pdiia->pdiib Transmetalation (Ar²-B(OR)₂)⁻ RATE-LIMITING STEP FOR E-DEFICIENT BORONICS pdiib->pd0 Reductive Elimination product Ar¹-Ar² pdiib->product

Caption: The catalytic cycle for the Suzuki-Miyaura reaction, highlighting the critical transmetalation step.

An electron-withdrawing group (EWG) on the aryl ring of the boronic acid pulls electron density away from the carbon atom bonded to boron. This has two major consequences:

  • Reduced Nucleophilicity: The Ar-B bond becomes less polarized and the aryl group is less "carbanion-like," making it a poorer nucleophile for the transfer to the electropositive palladium(II) center.[2]

  • Increased Susceptibility to Protodeboronation: The weakened C-B bond is more easily cleaved by proton sources.[9]

How do I choose between a boronic acid and a boronic ester (e.g., pinacol ester)?

The choice is a trade-off between reactivity and stability.

  • Boronic Acids:

    • Pros: Generally more reactive and atom-economical.[11] They do not require an extra deprotection step.

    • Cons: Prone to decomposition (forming boroxines), oxidation, and protodeboronation, especially when electron-deficient.[9][11] Purification can be difficult.

  • Boronic Esters (Pinacol, Neopentyl Glycol, etc.):

    • Pros: Significantly more stable, often solids that are easy to handle and purify by chromatography.[6][10] They protect the C-B bond from protodeboronation.[6]

    • Cons: Less reactive than the corresponding boronic acids, sometimes requiring more forcing conditions (stronger base, higher temperature).[10] The protecting group adds molecular weight.

Recommendation: For novel or particularly sensitive electron-deficient substrates, starting with the pinacol boronic ester is often a more robust and reliable strategy.

Can you summarize the recommended catalyst and ligand combinations?

The optimal combination depends on both the boronic acid and the aryl halide partner. However, for electron-deficient boronic acids, a general-purpose, high-performance system is the best starting point.

Substrate ChallengePalladium SourceRecommended Ligand(s)Recommended BaseSolvent / Temp.
General Electron-Deficient Arylboronic Acid Pd₂(dba)₃ or SPhos-Pd-G3SPhos , XPhos , RuPhosK₃PO₄, Cs₂CO₃Dioxane or Toluene, 80-110 °C
Sterically Hindered (ortho-substituted) Boronic Acid XPhos-Pd-G3XPhos , RuPhos K₃PO₄, CsFToluene, 100-110 °C
Coupling with an Aryl Chloride (Electrophile) IPr-Pd-G3IPr (NHC ligand), XPhos K₃PO₄, NaOtBuToluene or Dioxane, 100-120 °C
Experimental Protocol: General Procedure for a Challenging Suzuki Coupling

This protocol provides a robust starting point for the coupling of an electron-deficient arylboronic acid (or its pinacol ester) with an aryl bromide using a modern catalyst system.

Reagents & Equipment:

  • Aryl Bromide (1.0 equiv)

  • Electron-Deficient Boronic Acid or Pinacol Ester (1.2–1.5 equiv)

  • SPhos Pd G3 Precatalyst (1–2 mol %)

  • SPhos ligand (1-2 mol %, if not using a precatalyst)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

  • Schlenk flask or sealed reaction vial, magnetic stir bar, argon/nitrogen line

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid/ester (1.2 equiv), finely powdered K₃PO₄ (2.5 equiv), and the SPhos Pd G3 precatalyst (0.02 equiv, 2 mol %).

  • Degassing (Solid Reagents): Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this vacuum/argon cycle three to five times to ensure an inert atmosphere.[12]

  • Solvent Addition & Degassing: Add anhydrous, degassed dioxane or toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. If the solvent was not previously degassed, bubble argon through the reaction mixture for 15-20 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 4–24 hours. If the reaction stalls, consider adding another small portion of the catalyst.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate).

This guide provides a foundational framework for addressing the specific challenges posed by electron-deficient boronic acids in Suzuki-Miyaura cross-coupling. By understanding the mechanistic principles behind common failures, researchers can make logical, informed decisions to optimize their synthetic routes.

References
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation | Journal of the American Chemical Society
  • Which conditions are favorable for the efficient Suzuki coupling?
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Suzuki Coupling - Organic Chemistry Portal
  • Boron Suzuki Coupling - Bor
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Public
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
  • Why can't I achieve good yields for this Suzuki reaction?

Sources

effect of base on Suzuki coupling with nitrophenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Suzuki Coupling with Nitrophenylboronic Acids: The Critical Role of the Base

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving nitrophenylboronic acids. As electron-deficient substrates, these reagents present unique challenges that often trace back to one critical parameter: the choice of base.

Here, we move beyond generic protocols to provide a deeper understanding of the causality behind experimental choices, offering detailed troubleshooting guides and validated protocols to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with nitrophenylboronic acid failing or giving a low yield?

Low yields or reaction failures with nitrophenylboronic acids are common and typically stem from a few core issues. The primary culprits include:

  • Protodeboronation: The potent electron-withdrawing nature of the nitro group renders the boronic acid highly susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (like water) and replaced with a C-H bond.[1] This process is often accelerated by strong aqueous bases and elevated temperatures.

  • Suboptimal Base Selection: The base is not just an additive; it's a key reagent that activates the boronic acid for the crucial transmetalation step.[2][3] An overly strong or inappropriate base can favor side reactions over the desired coupling.[1]

  • Catalyst Deactivation: The nitro group itself, or other functionalities on your substrates, can coordinate with the palladium catalyst, forming inactive species and halting the catalytic cycle.[1]

  • Poor Reaction Setup: The presence of oxygen is a common cause of failure. It can lead to the oxidative homocoupling of your boronic acid and degradation of the palladium catalyst.[1][4] Thorough degassing of solvents and use of an inert atmosphere are non-negotiable.

Q2: What is the mechanistic role of the base in this reaction?

The base is essential for the transmetalation step of the Suzuki catalytic cycle.[5][6] Organoboron compounds are generally not nucleophilic enough to transfer their organic group to the palladium center on their own. The base activates the boronic acid in one of two primary ways:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex (a boronate). This activated species readily transfers its aryl group to the palladium(II) complex.[7][8]

  • The Oxo-Palladium Pathway: The base (e.g., a hydroxide) first reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide complex. This species then reacts with the neutral boronic acid to facilitate transmetalation.[7][8]

For nitrophenylboronic acids, selecting a base that efficiently promotes one of these pathways without exacerbating protodeboronation is the key to success.

Visualizing the Process: The Suzuki Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_base Role of Base pd0 Pd(0)L_n Active Catalyst pdiix R¹-Pd(II)L_n-X (Organopalladium Complex) pd0->pdiix Oxidative Addition + R¹-X pdiir R¹-Pd(II)L_n-R² (Di-organic Complex) pdiix->pdiir Transmetalation pdiir->pd0 Reductive Elimination + R¹-R² boronic_acid R²-B(OH)₂ (Nitrophenylboronic Acid) boronate [R²-B(OH)₃]⁻ 'Ate' Complex boronic_acid->boronate + Base boronate->pdiix Activates for Transmetalation base Base (e.g., K₃PO₄, KF) caption Fig 1: The Suzuki cycle with the base's role highlighted.

Caption: The Suzuki cycle with the base's role highlighted.

Troubleshooting Guide: From Problem to Solution

Problem 1: Low Yield with Significant Protodeboronation

Symptom: Your main recoverable starting material is nitrobenzene, not unreacted nitrophenylboronic acid.

Analysis: This is the most common failure mode. The C-B bond is being cleaved faster than the cross-coupling reaction. This is a kinetic issue often exacerbated by reaction conditions.

Solutions:

  • Switch to a Milder Base: Strong hydroxides or carbonates in aqueous media can accelerate protodeboronation.

    • Action: Replace bases like NaOH or K₂CO₃ with Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF) .[1] KF is particularly effective in anhydrous conditions and is less harsh on base-sensitive functional groups.[1][2]

  • Use Anhydrous Conditions: Water is the typical proton source for protodeboronation.

    • Action: Switch to a dry solvent system (e.g., anhydrous THF or Dioxane) and use a base compatible with these conditions, such as spray-dried K₃PO₄ or anhydrous KF.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[9] These reagents act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[9][8]

  • Lower the Reaction Temperature: High temperatures can increase the rate of protodeboronation more than the rate of productive coupling.

    • Action: Screen the reaction at lower temperatures (e.g., 60-80 °C). This may require a longer reaction time but can significantly improve the yield.

Problem 2: No Reaction, Starting Materials Recovered

Symptom: Both the aryl halide and the nitrophenylboronic acid are recovered unchanged after the reaction time.

Analysis: This points to a failure in the catalytic cycle, most likely at the oxidative addition step or complete catalyst inactivation.

Solutions:

  • Select a More Electron-Rich Ligand: For the oxidative addition of the aryl halide to the Pd(0) center to occur efficiently, the palladium needs to be sufficiently electron-rich. This is especially true for less reactive aryl chlorides or electron-rich aryl bromides.[4]

    • Action: Switch from standard ligands like PPh₃ to more electron-donating and bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][4]

  • Check Your Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must first be reduced in-situ to the active Pd(0) species. This reduction step can be inefficient.

    • Action: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to ensure faster initiation of the catalytic cycle.[1][10]

  • Address Solubility Issues: If any of your reactants or the base are not soluble in the solvent system, the reaction will be slow or may not proceed at all.

    • Action: Change the solvent system. Common choices include 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O, or DMF.[1][11] Ensure all components are soluble at the reaction temperature.

Problem 3: Significant Homocoupling of the Boronic Acid

Symptom: You observe the formation of dinitrobiphenyl as a major byproduct.

Analysis: Homocoupling is typically caused by the presence of oxygen, which can interfere with the catalytic cycle and promote the coupling of two boronic acid molecules.[4][12]

Solutions:

  • Improve Degassing Technique: Your solvent and reaction mixture must be rigorously deoxygenated.

    • Action: Use a "freeze-pump-thaw" method (at least three cycles) for the most effective oxygen removal. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before use is crucial.[1]

  • Ensure an Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

    • Action: Use Schlenk line techniques or a glovebox for reagent addition. Seal the reaction vessel properly with a Teflon screw cap or a well-greased ground glass joint.

Decision Tree for Troubleshooting

Troubleshooting_Tree start Reaction Outcome? low_yield Low Yield / Failure start->low_yield Poor Conversion side_products Major Side Products start->side_products Mixture Observed cause_protodeboronation Cause: Protodeboronation? (Nitrobenzene byproduct) low_yield->cause_protodeboronation cause_catalyst_issue Cause: Catalyst Inactivity? (Starting materials recovered) low_yield->cause_catalyst_issue cause_homocoupling Cause: Homocoupling? (Dinitrobiphenyl byproduct) side_products->cause_homocoupling cause_protodeboronation->cause_catalyst_issue No sol_protodeboronation Solution: 1. Use milder base (KF, K₃PO₄) 2. Use anhydrous conditions 3. Protect as boronic ester 4. Lower temperature cause_protodeboronation->sol_protodeboronation Yes sol_catalyst_issue Solution: 1. Use electron-rich/bulky ligand 2. Use Pd(0) precatalyst 3. Check solubility cause_catalyst_issue->sol_catalyst_issue Yes sol_homocoupling Solution: 1. Rigorously degas solvent 2. Ensure inert atmosphere (Ar/N₂) cause_homocoupling->sol_homocoupling Yes

Caption: A decision tree for troubleshooting common issues.

Data & Protocols

Table 1: Recommended Bases and Starting Conditions

This table summarizes common bases for Suzuki reactions with nitrophenylboronic acids. Note that optimization is almost always required.

BaseEquivalentsTypical Solvent SystemTemperature (°C)Key Considerations
K₃PO₄ 2.0 - 3.01,4-Dioxane / H₂O (4:1)60 - 100A strong, reliable base often effective for difficult couplings and with boronic esters. Good first choice.[1]
K₂CO₃ 2.0 - 3.0Toluene / EtOH / H₂O80 - 110Standard, widely-used base. May be less effective and can promote protodeboronation in challenging cases.[1][13]
Cs₂CO₃ 2.0 - 3.01,4-Dioxane, DMF80 - 110More soluble and stronger than K₂CO₃; can increase reaction rates but also risk of side reactions.[1][14]
KF 3.0THF (anhydrous), Dioxane60 - 80A milder option, ideal for substrates with base-sensitive groups. Often requires anhydrous conditions to be effective.[1][2]
General Protocol for Suzuki Coupling of 2-Nitrophenylboronic Acid

This protocol provides a robust starting point for the coupling of a nitrophenylboronic acid with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 2-Nitrophenylboronic Acid (or its pinacol ester) (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane, 0.1 M)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial, add the aryl bromide, 2-nitrophenylboronic acid, base, palladium catalyst, and ligand under a stream of inert gas (Argon or Nitrogen).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). chem.libretexts.org. [Link]
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Suzuki reaction - Wikipedia. (n.d.). en.wikipedia.org. [Link]
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. (2021). Dalton Transactions. [Link]
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2002).
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. (2017). Journal of the American Chemical Society. [Link]
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]. (2018). Organometallics. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). sluglett.org. [Link]
  • Protodeboronation - Wikipedia. (n.d.). en.wikipedia.org. [Link]
  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. (2002). PubMed. [Link]
  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2005).
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). chem.libretexts.org. [Link]
  • Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling. (2012). PubMed. [Link]
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]
  • How to approach choosing reaction conditions for Suzuki?. (2022). Reddit. [Link]

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Technical Support Center: Improving the Solubility of 3-Methoxycarbonyl-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methoxycarbonyl-5-nitrophenylboronic acid (CAS 913835-75-3). This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges when using this versatile reagent in organic synthesis, particularly in cross-coupling reactions. Our goal is to provide you with a comprehensive understanding of the underlying chemical principles and to offer practical, field-proven solutions to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered with this compound.

Q1: Why is my this compound not dissolving in my reaction solvent?

A: this compound is a crystalline solid with a relatively high melting point (around 224-255°C), indicating strong intermolecular forces.[1][2] Its polarity, due to the nitro and methoxycarbonyl groups, makes it poorly soluble in many common non-polar organic solvents like toluene or hexane. Furthermore, like many boronic acids, it can exist in equilibrium with its cyclic trimeric anhydride, the corresponding boroxine, especially under dehydrating conditions.[3][4][5] Boroxines are often less soluble than their monomeric acid counterparts and can complicate stoichiometry and reaction kinetics.[6]

Q2: I observe a heterogeneous slurry in my Suzuki-Miyaura coupling. Is this problematic?

A: Yes, a heterogeneous mixture can be highly problematic. Poor solubility of the boronic acid leads to a low effective concentration in the solution phase, which can dramatically slow down the transmetalation step in the catalytic cycle, resulting in sluggish reactions, incomplete conversion, and reduced product yields.[7] For the reaction to proceed efficiently, all key reagents—the boronic acid, the halide partner, and the palladium catalyst—must be accessible in the same phase.

Q3: Can I just add a small amount of a polar aprotic solvent like DMF or DMSO to solubilize it?

A: While this can be an effective starting point, it's a strategy that requires careful consideration. Polar aprotic solvents like DMF, DMSO, or THF can improve solubility.[8] However, the choice of co-solvent must be compatible with all other reagents and the catalyst system. For instance, some palladium catalysts or ligands may not be stable at high temperatures in DMSO. A systematic screening of co-solvents is often the best approach.

Q4: My reaction seems to work better with an aqueous base. Why is that?

A: The presence of water and a base (like K₂CO₃ or K₃PO₄) is crucial for many Suzuki-Miyaura couplings. The base reacts with the boronic acid to form a more nucleophilic and often more soluble boronate salt (e.g., [ArB(OH)₃]⁻).[9][10] This boronate species is the active participant in the transmetalation step of the catalytic cycle. The use of biphasic solvent systems (e.g., toluene/water or THF/water) is a standard and effective strategy for this reason.[11]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to systematically diagnose and resolve solubility issues.

Observation: The reaction mixture containing this compound is a persistent slurry, and reaction monitoring (TLC, LC-MS) shows poor conversion even after extended reaction times.

Below is a logical workflow to troubleshoot this common experimental problem.

G cluster_0 Troubleshooting Workflow cluster_1 Solvent System Solutions cluster_2 Chemical Modification Solutions cluster_3 Inter-Phase Transport Solution A Start: Poor Solubility & Low Conversion Observed B Strategy 1: Solvent System Optimization A->B Is the reaction anhydrous or biphasic? C Strategy 2: Chemical Modification / Derivatization B->C If solvent optimization fails or is insufficient. S1 Introduce Polar Co-Solvent (e.g., THF, Dioxane, DMF) B->S1 Anhydrous S2 Optimize Biphasic System (e.g., Toluene/Water, THF/Water) B->S2 Biphasic D Strategy 3: Enhance Inter-Phase Transport C->D If derivatization is not desired or reaction is biphasic. M1 In-situ formation of Boronate Ester (e.g., with Pinacol) C->M1 M2 Convert to Potassium Trifluoroborate (KF₃BAr) - Stable & often more reactive C->M2 P1 Add Phase-Transfer Catalyst (PTC) (e.g., TBAB, Aliquat 336) D->P1 E End: Achieve Homogeneous Solution & Improved Reaction Rate S1->E S2->E M1->E M2->E P1->E

Caption: Troubleshooting workflow for solubility issues.

Strategy 1: Solvent System Optimization

The first and most direct approach is to modify the reaction solvent. The goal is to find a solvent or solvent mixture that can dissolve all reactants at the target reaction temperature.

1A. Using a Polar Co-Solvent: For anhydrous reactions, the addition of a polar aprotic co-solvent is often effective.

  • Recommended Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethylacetamide (DMAc), or 2-MeTHF.[8]

  • Causality: These solvents have higher dielectric constants and are better able to disrupt the crystal lattice of the polar boronic acid. The electron-withdrawing nitro and ester groups on the phenyl ring increase the compound's polarity, making these solvents a logical choice.

1B. Optimizing Biphasic Systems: For reactions using an aqueous base, the ratio of the organic to the aqueous phase can be critical.

  • Recommended Systems: Toluene/H₂O, THF/H₂O, 1,4-Dioxane/H₂O.[9]

  • Causality: The aqueous base deprotonates the boronic acid to form the water-soluble boronate salt. However, the organic partner (aryl halide) and the palladium catalyst reside in the organic phase. An optimal solvent system facilitates interaction at the phase interface. Sometimes, increasing the proportion of the aqueous phase can lead to significant rate enhancements.[12]

Solvent SystemTypical Ratio (org:aq)Temperature (°C)Notes
Toluene / H₂O2:1 to 1:180-110Standard choice, good for high temperatures.
1,4-Dioxane / H₂O2:1 to 1:180-100Dioxane is fully miscible, creating a single phase at some ratios.[9]
THF / H₂O2:1 to 1:160-70Lower boiling point, suitable for more sensitive substrates.
tert-Amyl alcohol / H₂O3:1 to 2:180-100A "greener" solvent alternative that can be effective.[13]
Strategy 2: Chemical Modification for Improved Solubility

If solvent optimization is insufficient, converting the boronic acid to a more soluble derivative is a highly effective strategy.

2A. Conversion to a Potassium Trifluoroborate (KF₃BAr) Salt: Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that are excellent surrogates for boronic acids in Suzuki-Miyaura couplings.[14][15] They often exhibit enhanced stability and solubility in certain solvent systems.[6]

  • Causality: The trifluoroborate salt is an anionic species, which alters its solubility profile compared to the neutral boronic acid. It serves as a slow-release source of the boronic acid in situ upon hydrolysis, which can prevent side reactions like protodeboronation.[14]

2B. Formation of a Boronate Ester: Boronate esters, such as the pinacol ester, are generally more soluble in organic solvents and are less prone to dehydration to form boroxines.[8]

  • Causality: Replacing the hydrophilic hydroxyl groups with a lipophilic diol (like pinacol) significantly increases the compound's affinity for organic solvents. While this often requires an extra synthetic step, it provides a well-behaved, monomeric coupling partner.

Strategy 3: Phase-Transfer Catalysis (PTC)

For biphasic reactions that remain sluggish, a phase-transfer catalyst can dramatically improve reaction rates by facilitating the transport of the boronate anion from the aqueous phase to the organic phase.

  • Recommended Catalysts: Tetrabutylammonium bromide (TBAB), Aliquat 336.[7]

  • Causality: The quaternary ammonium salt of the PTC forms an ion pair with the boronate anion ([R-B(OH)₃]⁻). The lipophilic alkyl chains of the PTC shuttle this ion pair into the organic phase, making it available for transmetalation with the palladium catalyst.[16][17] This shifts the reaction mechanism to a more efficient boronate-based pathway.[12][17]

Part 3: Detailed Experimental Protocols

Protocol 1: Conversion of Boronic Acid to Potassium Trifluoroborate Salt

This protocol is adapted from standard procedures for trifluoroborate synthesis.[18]

Materials:

  • This compound

  • Potassium hydrogen difluoride (KHF₂)

  • Methanol (MeOH)

  • Water (deionized)

  • Acetone

Procedure:

  • In a polyethylene or Teflon beaker (do not use glass due to KHF₂), dissolve 1.0 equivalent of this compound in methanol (approx. 4 mL per gram of boronic acid).

  • In a separate plastic container, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) by dissolving it in a minimal amount of water. Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment (PPE).

  • Add 2.5 equivalents of the saturated KHF₂ solution dropwise to the stirring methanolic solution of the boronic acid at room temperature.

  • A precipitate should form upon addition. Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add cold acetone to the residue to precipitate the potassium trifluoroborate salt. The inorganic potassium salts are less soluble in acetone.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold acetone, and dry under high vacuum.

  • The resulting potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate can be used directly in cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Coupling using a Phase-Transfer Catalyst

This protocol provides a robust starting point for a challenging biphasic coupling.

Materials:

  • Aryl halide (e.g., Aryl bromide, 1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)

  • Phase-Transfer Catalyst (e.g., TBAB, 10 mol%)

  • Solvent system: Toluene and Water (e.g., 2:1 v/v)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, the base, and the phase-transfer catalyst (TBAB).

  • Add the palladium catalyst.

  • Add the degassed solvent system (toluene and water). It is crucial to degas the solvents by bubbling with argon or nitrogen for 15-30 minutes to prevent oxidation of the Pd(0) catalyst.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 4: Understanding the Underlying Chemistry

The Boronic Acid <=> Boroxine Equilibrium

A critical concept to grasp is the equilibrium between the boronic acid monomer and its anhydrous trimer, the boroxine. This is a dehydration-condensation reaction.

G cluster_0 Boronic Acid / Boroxine Equilibrium BoronicAcid 3 x ArB(OH)₂ (Monomer, more soluble) Boroxine (ArBO)₃ (Trimer, less soluble) BoronicAcid->Boroxine - 3 H₂O (Dehydration) Water 3 x H₂O

Caption: Equilibrium between boronic acid and its boroxine anhydride.

This equilibrium is influenced by the solvent and the presence of water.[3][19] In anhydrous solvents, the equilibrium can shift towards the less soluble boroxine, reducing the concentration of the active monomeric species. This is why many boronic acids are sold as mixtures containing varying amounts of the anhydride and why adding a small amount of water can be beneficial even in seemingly "anhydrous" reactions.[20]

References
  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications.
  • Haskel, A., et al. (2022). The Boroxine-Boronic Acid Equilibrium. Journal of the American Chemical Society.
  • Le, C. M., et al. (2024). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. ChemRxiv.
  • Haskel, A., et al. (2022). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.
  • Le, C. M., et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. ResearchGate.
  • Babu, B., et al. (2020). Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. Synthetic Communications.
  • Haskel, A., et al. (2022). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.
  • Equilibrium between boronic acid and its anhydride (boroxine). ResearchGate.
  • Boroxine. Wikipedia.
  • Smith, R. C., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Omega.
  • Suzuki reaction. Wikipedia.
  • Pertusati, F., et al. Tetrabutylammonium (Organo)trifluoroborates. Organic Syntheses.
  • Organotrifluoroborate. Wikipedia.
  • Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Angewandte Chemie International Edition.
  • Effect of solvent on the Suzuki reaction. ResearchGate.
  • Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. ResearchGate.
  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.
  • Pickens, J. B., & Johnson, K. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education.
  • Gildner, P. G., & Colacot, T. J. (2015). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry.
  • Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • This compound. Boron Molecular.
  • Butters, M., et al. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal.
  • Wiskur, S. L., et al. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters.
  • Kaur, N. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules.
  • Egorov, N., et al. (2018). Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. Chemical Science.
  • 3-(methoxycarbonyl)-5-nitrophenylboronic acid (contains varying amounts of anhydride). PubChem.

Sources

Technical Support Center: Overcoming Steric Hindrance in Cross-Coupling Reactions of Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center. As researchers and drug development professionals, you are constantly pushing the boundaries of synthetic chemistry. The construction of sterically hindered biaryls, particularly those involving ortho-substituted phenylboronic acids, is a common yet significant hurdle. These substrates are notorious for sluggish reactivity and low yields in standard cross-coupling protocols like the Suzuki-Miyaura reaction.

This guide is designed to move beyond generic advice. It provides a mechanistic understanding of why these reactions fail and offers a systematic, field-proven approach to troubleshooting and optimization. We will delve into the critical interplay between catalyst, ligand, base, and solvent to empower you to transform a failed reaction into a successful synthesis.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles governing the reactivity of sterically hindered substrates.

Q1: Why are Suzuki-Miyaura reactions involving ortho-substituted phenylboronic acids so challenging?

A1: The primary reason is steric hindrance , which creates kinetic bottlenecks at two crucial stages of the catalytic cycle: transmetalation and reductive elimination.[1][2]

  • Transmetalation: The transfer of the aryl group from the activated boronate species to the palladium(II) center is sterically impeded. The bulky ortho-substituent on the phenylboronic acid clashes with the ligands on the palladium complex, slowing down this essential step.

  • Reductive Elimination: This is often the rate-limiting step for hindered substrates. The two bulky aryl groups must orient themselves in a cis position on the palladium center before the new C-C bond can form and the product is released. The steric repulsion between the ortho-substituents on both coupling partners makes attaining this geometry energetically unfavorable, thus significantly slowing the reaction.[1]

Suzuki_Cycle

Q2: What is protodeboronation, and why is it a major side reaction with these substrates?

A2: Protodeboronation is a destructive side reaction where the C–B bond of the boronic acid is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[2][3][4] This consumes your starting material without forming the desired product. Electron-deficient and sterically hindered arylboronic acids are particularly susceptible.[4][5] When the main catalytic cycle is slow due to steric hindrance, the boronic acid spends more time in the reaction mixture, increasing the probability of this unwanted pathway.

Q3: Beyond the substrates, what are the most critical reaction parameters I need to control?

A3: For sterically hindered couplings, success hinges on the careful selection and optimization of four key components:

  • Palladium Catalyst & Ligand: This is the heart of the reaction. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.

  • Base: The base activates the boronic acid but can also promote side reactions.[6] Its strength and solubility are critical.

  • Solvent: The solvent system influences the solubility of all components and can dramatically affect reaction rates and selectivity.[7][8]

  • Temperature: Higher temperatures are often required to overcome the activation energy barriers associated with steric hindrance.

Part 2: Troubleshooting Guide - A Systematic Approach to Optimization

Follow this guide when your reaction provides low-to-no yield or is plagued by side products.

Troubleshooting_Workflow

Problem: Low to No Yield of Desired Product

This is the most common issue. Assuming you have verified the integrity of your starting materials, the problem lies within the reaction conditions.

Standard catalysts like Pd(PPh₃)₄ often fail because the ligands are not bulky enough to promote the crucial reductive elimination step. You must switch to a system designed for sterically demanding substrates.

Core Recommendation: Employ bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands.[2] These ligands create a sterically crowded coordination sphere around the palladium, which promotes, rather than inhibits, the bond-forming reductive elimination step. N-heterocyclic carbenes (NHCs) are also highly effective.[6][9]

Ligand ClassExamplesKey Features & Rationale
Standard PPh₃, P(o-tol)₃Often insufficient for di-, tri-, or tetra-ortho-substituted biaryls.
Bulky Alkylphosphines PCy₃, P(t-Bu)₃More electron-rich and bulkier than PPh₃, offering moderate improvement.[6]
Biarylphosphines (Buchwald-type) XPhos, SPhos, RuPhos, AntPhos[10]Gold Standard. Extremely bulky and electron-donating. They stabilize the Pd(0) state and dramatically accelerate reductive elimination for hindered substrates.[1]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-iPr[11]Strong σ-donors that form very stable palladium complexes. Highly effective for challenging couplings, including those with aryl chlorides.[6][9]

Actionable Advice:

  • Switch your ligand: Replace PPh₃ with a Buchwald-type ligand like XPhos or SPhos.

  • Use a precatalyst: Employ air-stable palladium precatalysts (e.g., XPhos-Pd-G3) which rapidly generate the active Pd(0) species in solution.[12]

  • Increase catalyst loading: For particularly difficult couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can be beneficial.

The base and solvent are not independent variables; they work in concert.

Base Selection: A strong base is required to form the reactive boronate species, but it must have low nucleophilicity to avoid side reactions with the aryl halide.

  • Recommended Bases: K₃PO₄, Cs₂CO₃, K₂CO₃.[12][13] Potassium phosphate (K₃PO₄) is often an excellent first choice due to its high basicity and solubility in mixed solvent systems.

  • Fluoride Sources: For substrates prone to protodeboronation, anhydrous powdered potassium fluoride (KF) can be effective as it activates the boronic acid without requiring water.[6]

Solvent Selection: The solvent must solubilize the substrates, base, and catalytic species.

  • Common Solvents: Toluene, 1,4-Dioxane, THF, CPME.

  • Aqueous vs. Anhydrous: Many Suzuki protocols use a small amount of water (e.g., Dioxane/H₂O 10:1) to help dissolve the inorganic base.[7][12] However, for substrates highly sensitive to protodeboronation, strictly anhydrous conditions are preferable.

  • High-Boiling Solvents: Since hindered reactions require more thermal energy, using a higher-boiling solvent like toluene or dioxane allows for higher reaction temperatures (80-110 °C).[10][14]

Actionable Advice:

  • If using a carbonate base with low yield, switch to K₃PO₄.

  • If protodeboronation is suspected, switch to anhydrous conditions using KF or finely ground K₃PO₄ in an anhydrous solvent like toluene or CPME.

Problem: Significant Protodeboronation is Observed

If you identify the corresponding arene (where the boronic acid has been replaced by -H) as a major byproduct, you must take direct steps to suppress this pathway.

The most robust strategy is to convert the boronic acid into a more stable derivative before the reaction. This protects the C-B bond from premature cleavage.

Core Recommendation: Convert the ortho-substituted phenylboronic acid to its corresponding pinacol ester (Bpin) or MIDA boronate . These derivatives are significantly more stable to air, moisture, and protic sources.[4] They slowly hydrolyze under the reaction conditions to release the boronic acid in situ, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.

Actionable Advice:

  • Follow the protocol below to convert your boronic acid to the pinacol ester.

  • Use the isolated boronic ester directly in your optimized Suzuki-Miyaura coupling protocol, typically with a base like K₃PO₄ or KF.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling an ortho-substituted phenylboronic acid with an aryl bromide.

  • Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the ortho-substituted phenylboronic acid (1.2–1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at 100–110 °C.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Boronic Acid Pinacol (Bpin) Ester for Enhanced Stability

Use this protocol to protect a boronic acid that is susceptible to protodeboronation.

  • Setup: In a round-bottom flask, dissolve the ortho-substituted phenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or dichloromethane (0.5 M).

  • Drying Agent: Add a drying agent, such as anhydrous magnesium sulfate (MgSO₄), to scavenge the water that is formed during the reaction.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction can be monitored by TLC or by ¹H NMR (observing the disappearance of the B(OH)₂ protons and the appearance of the pinacol methyl singlet).

  • Workup: Once the reaction is complete, filter off the drying agent and wash the solid with a small amount of the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent coupling reaction. If necessary, it can be purified by recrystallization or chromatography.

References

  • Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Furuya, Y., Nishiyori, R., & Shirakawa, S. (2016). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]
  • Ge, S., & Hartwig, J. F. (2020). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
  • Smalec, T., & Albrecht, Ł. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
  • Reddit. (2018). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Huang, S.-J., Hsu, T.-Y., Hung, P.-Y., Wei, T.-R., Lee, D.-S., & Lu, T.-J. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules. [Link]
  • Sigman, M. S., et al. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
  • Oshima, K., et al. (2023).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. [Link]
  • ResearchGate. (2018). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
  • Organ, M. G., et al. (2009). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters. [Link]
  • Sigman, M. S., & Norrby, P.-O. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters. [Link]
  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • ResearchGate. (2015). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.

Sources

Technical Support Center: Monitoring Suzuki Coupling with 3-Methoxycarbonyl-5-nitrophenylboronic acid by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the Suzuki-Miyaura cross-coupling reaction, with a specific focus on reactions involving 3-Methoxycarbonyl-5-nitrophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to empower you with the scientific rationale behind these analytical techniques to ensure robust and reproducible reaction monitoring.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for creating biaryl compounds.[1][2][3] Accurate monitoring of the reaction's progress is critical for optimizing yield, minimizing side products, and ensuring the integrity of the final product. This guide will focus on two of the most common and accessible monitoring techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 1: Troubleshooting TLC Analysis

Thin-Layer Chromatography (TLC) is a rapid, cost-effective method for qualitatively assessing the progress of a reaction by separating the components of a mixture based on their polarity.[4] However, its simplicity can sometimes mask underlying complexities, especially with the components of a Suzuki coupling.

Frequently Asked Questions: TLC Monitoring

Q1: My TLC plate shows a streak instead of distinct spots for my reaction mixture. What's causing this?

A1: Streaking on a TLC plate is a common issue that can arise from several factors:

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a frequent cause. The stationary phase becomes saturated, leading to poor separation. Try diluting your reaction aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) before spotting.

  • Inappropriate Solvent System: The mobile phase (solvent system) may be too polar for your compounds, causing them to move up the plate with the solvent front without proper separation. Conversely, if the solvent is not polar enough, the compounds may not move from the baseline. A good starting point for a Suzuki reaction is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate. Systematically vary the ratio to achieve good separation (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc).

  • High Polarity of Boronic Acid: Boronic acids can be quite polar and may interact strongly with the silica gel, leading to streaking. Adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to your mobile phase can help to protonate the boronic acid and reduce its interaction with the silica, resulting in sharper spots.

  • Incomplete Dissolution: Ensure the aliquot from your reaction mixture is fully dissolved in the spotting solvent before applying it to the plate.

Q2: I can't see the spot for my boronic acid on the TLC plate, even under UV light. Is it not UV-active?

A2: While many aromatic boronic acids are UV-active, their response can sometimes be weak. This compound, with its nitro and ester groups, should be clearly visible under UV light (254 nm). If you still can't see it, consider the following:

  • Low Concentration: The concentration of the boronic acid in your reaction mixture might be too low to be detected. Try spotting a more concentrated solution of the starting material as a reference.

  • Specialized Staining: Boronic acids can be specifically visualized using certain staining reagents. This is an excellent confirmatory technique. A highly effective method involves dipping the plate in a solution of alizarin, which fluoresces brightly (yellow-orange) under 366 nm UV light only in the presence of a boronic acid.[5] Another option is a curcumin-based stain which produces a red color with boronic acids.[6]

Q3: All my spots (starting material, product, and boronic acid) are clumped together at the baseline or the solvent front. How do I improve separation?

A3: This indicates a significant mismatch between the polarity of your compounds and the mobile phase.

  • Spots at the Baseline: Your solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).

  • Spots at the Solvent Front: Your solvent system is too polar. Decrease the proportion of the polar solvent.

A systematic approach is best. Start with a moderately polar system (e.g., 7:3 Hexanes:EtOAc) and adjust based on the results. For highly polar products, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.

Step-by-Step Protocol: Effective TLC Monitoring
  • Plate Preparation: Use silica gel 60 F254 plates. Draw a faint pencil line about 1 cm from the bottom of the plate (the origin).

  • Sample Preparation: Withdraw a small aliquot (a drop on the end of a glass capillary) from the reaction mixture and dilute it in a vial with ~0.5 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a fine capillary tube, carefully spot the diluted reaction mixture onto the origin line. Also spot the starting materials (aryl halide and boronic acid) on the same plate for reference. Keep the spots small and concentrated.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and 366 nm.

  • Staining (Optional but Recommended): For unambiguous identification of the boronic acid, use a specific stain.

    • Alizarin Stain: Briefly dip the dried plate into a 1 mM solution of alizarin in acetone. Let it dry until the plate turns pink, then observe under 366 nm UV light.[5]

Troubleshooting Logic for TLC

TLC_Troubleshooting start TLC Plate Developed streaking Streaking Observed start->streaking no_spots No/Faint Boronic Acid Spot start->no_spots No streaking->no_spots No dilute Dilute Sample & Re-spot streaking->dilute Yes poor_sep Poor Separation (All at top/bottom) no_spots->poor_sep No concentrate Spot Concentrated Reference no_spots->concentrate Yes good_tlc Clear Spots, Good Separation poor_sep->good_tlc No at_bottom Spots at Baseline? poor_sep->at_bottom Yes change_solvent Adjust Solvent Polarity dilute->change_solvent add_acid Add Acid to Mobile Phase change_solvent->add_acid add_acid->start stain Use Boronic Acid Stain (Alizarin) concentrate->stain stain->start inc_polar Increase Polarity inc_polar->start dec_polar Decrease Polarity dec_polar->start at_bottom->inc_polar Yes at_bottom->dec_polar No (at solvent front)

Caption: Troubleshooting workflow for common TLC issues.

Part 2: Troubleshooting LC-MS Analysis

LC-MS provides more definitive information than TLC, offering both separation (LC) and mass identification (MS). It is invaluable for confirming product formation, identifying side products, and quantifying reaction conversion.[7]

Frequently Asked Questions: LC-MS Monitoring

Q1: I don't see the molecular ion peak for my boronic acid in the mass spectrum. What is happening?

A1: Boronic acids can be tricky to analyze by mass spectrometry due to their propensity to dehydrate or form adducts.

  • Dehydration: Boronic acids can easily lose a molecule of water to form boroxines (cyclic trimers). This will result in a much higher mass peak that can be confusing to interpret. Using a fast LC method can minimize the time for dehydration to occur.[8][9]

  • Adduct Formation: In electrospray ionization (ESI), boronic acids can form adducts with solvents (e.g., methanol, acetonitrile) or salts present in the mobile phase (e.g., sodium, potassium).[4][10][11] Look for peaks corresponding to [M+H]+, [M+Na]+, [M+K]+, and [M+CH3OH+H]+.

  • Ionization Mode: this compound, being acidic, may ionize more efficiently in negative ion mode ([M-H]-). It's crucial to run the analysis in both positive and negative ESI modes to see which provides a better signal. A method using negative mode ESI has been successfully used for quantifying boronic acids.[12]

  • Poor Ionization: Sometimes, boronic acids simply do not ionize well under standard conditions. The use of mobile phase additives like ammonium acetate can help promote the formation of a detectable ion.[8]

Q2: My chromatogram is very complex, with many unexpected peaks. What are they?

A2: A Suzuki reaction can have several side reactions that lead to multiple products.

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[2] Look for a peak corresponding to the dimer of your boronic acid starting material.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of methyl 3-nitrobenzoate in this specific case.[13] This is a common side reaction, especially with electron-deficient boronic acids.[13]

  • Catalyst-Related Peaks: You might observe peaks corresponding to the palladium catalyst or ligands, although these are usually in low abundance.

  • Ester Hydrolysis: If your reaction conditions are strongly basic and aqueous, the methoxycarbonyl group on your boronic acid or product could be hydrolyzed to a carboxylic acid. Look for a mass corresponding to the loss of a methyl group and addition of a hydrogen (-14 Da). Using milder bases like K2CO3 or KF can mitigate this.[3][14]

Q3: How can I be sure the peak I'm seeing is my product and not an isomer or side product with the same mass?

A3: This is where the "LC" part of LC-MS is critical.

  • Retention Time: An authentic standard of your expected product should be injected to confirm the retention time. If a standard is unavailable, the elution order can give clues. Typically, the product will have a different polarity (and thus a different retention time) than the starting materials.

  • Tandem Mass Spectrometry (MS/MS): If your instrument is capable, performing an MS/MS experiment on the peak of interest can provide structural information. The fragmentation pattern of your product will likely be unique and can be used for confirmation.

Step-by-Step Protocol: General LC-MS Method
  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly (~1000-fold) with a 50:50 mixture of acetonitrile and water. The final concentration should be in the low µg/mL range.

  • Chromatographic Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 10 mM ammonium acetate (can be good for both modes).[8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to 95-100% B over several minutes to elute compounds of varying polarities.

  • Mass Spectrometer Settings:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Acquire data in both positive and negative ion modes simultaneously if possible, or in two separate runs.

    • Scan Range: Set a wide mass range to capture all potential starting materials, products, side products, and adducts (e.g., m/z 100-1000).

Expected Mass Table
CompoundFormulaExact MassExpected Ions (Positive ESI, [M+H]+)Expected Ions (Negative ESI, [M-H]-)
This compoundC8H8BNO6225.04226.05224.03
Aryl Halide Partner (Example: Bromobenzene)C6H5Br155.96156.97 / 158.97-
Expected Product (Example)C14H11NO4257.07258.08256.06
Homocoupling Side ProductC16H12N2O8372.06373.07371.05
Protodeboronation Side ProductC8H7NO4181.04182.05180.03
Hydrolyzed Boronic AcidC7H6BNO6211.02212.03210.01

Note: Masses are monoisotopic. Bromine-containing compounds will show a characteristic isotopic pattern (approx. 1:1 ratio for 79Br and 81Br).

Troubleshooting Logic for LC-MS

LCMS_Troubleshooting start LC-MS Data Acquired no_ion Missing Expected Ion? start->no_ion complex_spec Complex Spectrum/ Unexpected Peaks? no_ion->complex_spec No check_adducts Check for Adducts ([M+Na]+, [M+Solvent]+) and Boroxines no_ion->check_adducts Yes confirm_id Need to Confirm Product Identity? complex_spec->confirm_id No check_homo Look for Homocoupling Product Mass complex_spec->check_homo Yes good_data Data Interpreted confirm_id->good_data No retention_time Compare Retention Time with Authentic Standard confirm_id->retention_time Yes switch_polarity Switch Ionization Polarity (Positive <-> Negative) check_adducts->switch_polarity change_mobile Change Mobile Phase Additive (e.g., NH4OAc) switch_polarity->change_mobile change_mobile->start check_proto Look for Protodeboronation Product Mass check_homo->check_proto check_hydro Look for Hydrolysis Product Mass (-14 Da) check_proto->check_hydro check_hydro->start msms Perform MS/MS for Fragmentation Pattern retention_time->msms msms->start

Caption: Decision tree for troubleshooting LC-MS data.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. (n.d.). Advion. [Link]
  • Diagnosing issues with a failed Suzuki coupling?. (2019). Reddit. [Link]
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. [Link]
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
  • Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. (2022). PubMed. [Link]
  • Coupling techniques in LC/MS and SFC/MS. (2016).
  • How do I get boronic acid ionization on LCMS?. (2015).
  • TLC Visualiz
  • Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. (n.d.).
  • Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. (2019). Organic Letters. [Link]
  • Magic Formulas: TLC Stains. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • How can I solve my problem with Suzuki coupling?. (2014).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.).
  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]
  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020). Semantic Scholar. [Link]
  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. (n.d.). Analytical Methods (RSC Publishing). [Link]
  • Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. (n.d.).
  • Borinium adduct ion formation with barbiturates in a quadrupole ion-trap mass spectrometer. (n.d.).
  • TLC staining - which reagent?. (2023). Reddit. [Link]
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link]
  • The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. (n.d.).
  • Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. (2021). Beilstein Journals. [Link]
  • TLC Stains. (n.d.). University of California, Los Angeles. [Link]
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (n.d.). Scirp.org. [Link]
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. (2013).
  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. (2010). PubMed. [Link]

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Technical Support Center: Scale-Up of Suzuki Coupling with 3-Methoxycarbonyl-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the scale-up of Suzuki-Miyaura cross-coupling reactions involving 3-Methoxycarbonyl-5-nitrophenylboronic acid. This specific substrate presents unique challenges due to its electron-deficient nature and the presence of base-sensitive functional groups. This guide is structured to address problems you may encounter during process development and scale-up, offering explanations grounded in reaction mechanism and field-proven solutions.

Introduction: The Challenge of Electron-Deficient Boronic Acids

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, scaling this reaction from the bench to pilot or production scale introduces significant challenges related to mass and heat transfer, reagent stability, and impurity control.[1] The substrate, this compound, is particularly demanding due to two strong electron-withdrawing groups (a nitro group and a methoxycarbonyl group). These groups increase the boronic acid's susceptibility to decomposition pathways, primarily protodeboronation, which can severely limit yield and complicate purification at scale.[2][3]

This guide provides a systematic approach to troubleshooting and optimizing the process, ensuring a robust and scalable reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized by common problems encountered during the scale-up process.

Part 1: Low Yield and Incomplete Conversion

Q1: My scale-up reaction (>50g) has stalled with significant starting material remaining. The lab-scale reaction worked perfectly. What are the most likely causes?

A1: This is a classic scale-up issue often rooted in physical, not just chemical, parameters. When moving to larger vessels, several factors that are negligible at the bench become critical:

  • Mass Transfer & Mixing: Inadequate stirring in a large reactor can lead to poor mixing, creating localized "hot spots" or areas of low reagent concentration. This prevents the catalyst from efficiently accessing all substrates. Slurries, which are common with inorganic bases like K₂CO₃, are particularly sensitive to stirring efficiency.[4]

  • Catalyst Deactivation: The most common culprit is oxygen. While a lab flask can be easily purged, ensuring a truly inert atmosphere in a large reactor is more complex. Oxygen can oxidize the active Pd(0) catalyst and any phosphine ligands, halting the catalytic cycle.[2] Rigorous degassing of the solvent and reactor headspace is paramount.

  • Thermal Control: Suzuki couplings are often exothermic.[5] Poor heat transfer in a large reactor can cause the internal temperature to rise uncontrollably, accelerating catalyst decomposition and side reactions.

  • Boronic Acid Instability: this compound is highly prone to protodeboronation (replacement of the -B(OH)₂ group with hydrogen).[6] Longer reaction times, often required at scale, provide more opportunity for this and other degradation pathways to occur.[7]

Troubleshooting Workflow: Diagnosing Low Conversion at Scale

G Start Low Conversion at Scale Check_Inert Verify Inert Atmosphere (O₂ < 500 ppm) Start->Check_Inert Check_Mixing Evaluate Agitation Efficiency (Is the slurry well-suspended?) Start->Check_Mixing Check_Temp Monitor Internal Temperature Profile (Any unexpected exotherm?) Start->Check_Temp Check_Reagents Analyze Reagent Stability (Test for Boronic Acid Decomposition) Start->Check_Reagents Solution_Degas Action: Improve Degassing Protocol (e.g., N₂ sparging) Check_Inert->Solution_Degas O₂ level high Solution_Stir Action: Increase Agitator Speed or Change Impeller Design Check_Mixing->Solution_Stir Poor suspension Solution_Cool Action: Enhance Cooling or Control Reagent Addition Rate Check_Temp->Solution_Cool Exotherm observed Solution_Boron Action: See Protodeboronation FAQ (Q2) (Use boronic ester, faster catalyst) Check_Reagents->Solution_Boron Degradation found G cluster_0 Desired Reaction cluster_1 Side Reactions BoronicAcid R-B(OH)₂ (3-Methoxycarbonyl- 5-nitrophenylboronic acid) Product R-Ar (Desired Product) BoronicAcid->Product Pd(0), Base Protodeboronation Protodeboronation (R-H) BoronicAcid->Protodeboronation + H₂O, Base Hydrolysis Ester Hydrolysis (R'-COOH) BoronicAcid->Hydrolysis Base, H₂O Homocoupling Homocoupling (R-R) BoronicAcid->Homocoupling Pd(II), O₂ ArylHalide Ar-X ArylHalide->Product

Caption: Primary reaction pathways and common side reactions.

Part 3: Process Safety Considerations

Q6: Are there specific safety hazards associated with scaling up this reaction, especially with the nitroaromatic component?

A6: Yes. Process safety must be a primary consideration during scale-up.

  • Exotherm Management: Suzuki reactions can be significantly exothermic, and the rate of heat generation increases with the reaction rate. [5]A thermal runaway could occur if the reaction's heat output exceeds the reactor's cooling capacity. [8] * Action: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to measure the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR). [8]This data is essential for ensuring the process is safe at the intended scale. Implement controlled addition of one of the reagents (e.g., the aryl halide or the catalyst solution) to manage the rate of heat generation.

  • Thermal Stability of Nitro Compounds: Aromatic nitro compounds can be thermally unstable and may decompose energetically at elevated temperatures.

    • Action: Conduct thermal stability testing (e.g., using Accelerating Rate Calorimetry, ARC) on the starting materials and the final reaction mixture to identify any decomposition onsets. [8][9]Ensure the maximum processing temperature remains well below any observed decomposition temperature.

  • Solvent Safety: Solvents like 1,4-dioxane can form explosive peroxides. Ensure fresh, inhibitor-tested solvents are used. Be aware of the thermal decomposition hazards of solvents like DMF or DMSO if they are considered. [9]

Recommended Scale-Up Protocol & Conditions

This protocol is a robust starting point for scaling the coupling of this compound with a generic aryl bromide. Optimization will be required for specific substrates.

Objective: To minimize side reactions (protodeboronation, hydrolysis) and ensure a safe, scalable process.

Key Strategy: Use of a stable boronic ester and a highly active catalyst to achieve rapid conversion under mild conditions.

ParameterRecommendationRationale
Boron Reagent This compound, pinacol esterDramatically increases stability against protodeboronation. [6][7]
Catalyst XPhos Pd G3 (or similar Buchwald precatalyst)Highly active, promotes fast C-C coupling to outcompete decomposition. [10]
Catalyst Loading 0.5 - 2.0 mol%Lower loading is desirable for cost and palladium removal. Optimize for reaction time. [1]
Base K₃PO₄ (Potassium Phosphate) or K₂CO₃ (Potassium Carbonate)Non-nucleophilic, minimizes ester hydrolysis. K₃PO₄ is often effective in anhydrous systems. [11][12]
Base Equivalents 2.0 - 3.0 eq.Ensure sufficient base is present to drive the reaction, especially if it's a slurry.
Solvent Anhydrous 1,4-Dioxane or 2-MeTHFAnhydrous conditions suppress protodeboronation. 2-MeTHF is a greener alternative to THF.
Temperature 60 - 80 °CUse the lowest temperature that provides a reasonable reaction rate to minimize side reactions.
Atmosphere Inert (Nitrogen or Argon)Critical to prevent catalyst oxidation. Maintain < 500 ppm O₂. [6]
Step-by-Step Methodology:
  • Preparation of Boronic Ester (Recommended): Convert this compound to its pinacol ester using pinacol and a dehydrating agent (e.g., heating in toluene with a Dean-Stark trap) or established literature methods. Isolate and purify the ester.

  • Reactor Setup: Charge the reaction vessel with the aryl bromide (1.0 eq.), the boronic acid pinacol ester (1.1-1.3 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Inerting: Seal the reactor and purge thoroughly with nitrogen or argon. Perform at least three vacuum/N₂ backfill cycles.

  • Solvent Addition: Add anhydrous, degassed solvent via cannula or a pressure-equalizing dropping funnel under a positive pressure of inert gas.

  • Degassing: Sparge the resulting slurry with nitrogen for 30-60 minutes while stirring to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Add the palladium precatalyst as a solid or as a slurry in a small amount of degassed solvent.

  • Reaction Execution: Heat the mixture to the target temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by HPLC or UPLC.

  • Work-up & Palladium Removal: Once complete, cool the reaction. Perform a standard aqueous workup. Residual palladium can be removed by treating the organic solution with specialized scavengers (e.g., thiol-functionalized silica) or by performing a crystallization that leaves palladium impurities in the mother liquor. [13]

References
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [URL: https://www.researchgate.
  • How resistant are Suzuki couplings to nitro groups? Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/e7x8b4/how_resistant_are_suzuki_couplings_to_nitro_groups/]
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Benchchem. [URL: https://www.benchchem.
  • Ester Stability under Suzuki/Buchwald Conditions. Reddit. [URL: https://www.reddit.com/r/chemistry/comments/18zuzn7/ester_stability_under_suzukibuchwald_conditions/]
  • Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem. [URL: https://www.benchchem.com/addressing-the-instability-of-boronic-acids]
  • Screening of different bases for Suzuki coupling a. ResearchGate. [URL: https://www.researchgate.net/figure/Screening-of-different-bases-for-Suzuki-coupling-a_tbl2_324419910]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-coupling-guide]
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [URL: https://www.mdpi.com/2073-4344/9/3/213]
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [URL: https://doi.org/10.1039/C3CS60197H]
  • The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/061.shtm]
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/346890333_Microwave-Assisted_Regioselective_Suzuki_Coupling_of_24-Dichloropyrimidines_with_Aryl_and_Heteroaryl_Boronic_Acids]
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. [URL: https://engineering.purdue.edu/P2SAC/outreach/2022-P2SAC-Webinar-Series/P2SAC-Webinar-Series-2-Slides.pdf]
  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d0gc03429a]
  • Optimizing Suzuki Coupling Reactions. CovaSyn. [URL: https://www.covasyn.com/post/optimizing-suzuki-coupling-reactions]
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem. [URL: https://www.benchchem.com/troubleshooting-low-yield-in-suzuki-coupling-of-chloropyrimidines]
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [URL: https://www.wuxista.com/wp-content/uploads/2022/03/Development-Problem-solving-and-Successful-Scale-up-of-a-Sterically-Hindered-Suzuki-Coupling-Reaction.pdf]
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc02111d]
  • Masking Boronic Acids for Suzuki Coupling. YouTube. [URL: https://www.youtube.
  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6342088/]
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00147]
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/2.06%3A_Suzuki-Miyaura_Coupling]
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc04595a]
  • FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. RUA. [URL: https://rua.ua.
  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. [URL: https://www.researchgate.net/figure/Selected-examples-for-the-site-selective-SM-cross-coupling-with-electron-deficient-and_fig3_335029051]
  • How to approach choosing reaction conditions for Suzuki? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/1axz49v/how_to_approach_choosing_reaction_conditions_for/]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4911242/]
  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. [URL: https://www.mdpi.com/2073-4344/13/4/691]
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [URL: https://www.researchgate.
  • Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/10/121]
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc02111d]
  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [URL: https://www.researchgate.net/publication/323030248_Evaluation_of_Potential_Safety_Hazards_Associated_with_the_Suzuki-Miyaura_Cross-Coupling_of_Aryl_Bromides_with_Vinylboron_Species]
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00392]
  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering. [URL: https://engineering.purdue.edu/P2SAC/presentations/2022/May4/P2SAC-Webinar-Series-2-Slides.pdf]
  • (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. [URL: https://www.researchgate.net/figure/a-Representative-Suzuki-coupling-reaction-and-hydrolysis-products-for-ethyl_fig1_265389659]
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [URL: https://www.mdpi.com/2813-5829/3/1/1]
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [URL: https://www.researchgate.net/publication/231505322_Optimization_and_Scale-Up_of_a_Suzuki-Miyaura_Coupling_Reaction_Development_of_an_Efficient_Palladium_Removal_Technique]
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [URL: https://www.researchgate.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [URL: https://www.mdpi.com/2073-4344/12/11/1402]

Sources

Technical Support Center: Suzuki Coupling with 3-Methoxycarbonyl-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with 3-Methoxycarbonyl-5-nitrophenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this electron-deficient boronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, with a special focus on the critical, and often misunderstood, role of water.

The presence of strong electron-withdrawing groups (a nitro and a methoxycarbonyl group) makes this compound particularly susceptible to certain side reactions, most notably protodeboronation, where the crucial carbon-boron bond is cleaved prematurely.[1][2] Understanding and controlling the reaction environment, especially water content, is paramount for achieving high yields and product purity.

Troubleshooting Guide

This section addresses specific experimental failures and unexpected results in a direct question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or failing completely. What is the most likely cause?

A1: The primary culprit for low yields when using an electron-deficient boronic acid like this compound is protodeboronation .[1][2] This is a side reaction where the carbon-boron bond is cleaved by a proton source (often water), replacing it with a carbon-hydrogen bond. The electron-withdrawing nitro and methoxycarbonyl groups make the boronic acid's aryl group more susceptible to this cleavage, especially under basic aqueous conditions and at elevated temperatures.[1][3]

Immediate Troubleshooting Steps:

  • Assess Water Content: The most critical first step is to minimize water in your reaction. While some Suzuki couplings benefit from a small amount of water to solubilize the base and facilitate the catalytic cycle, excess water accelerates protodeboronation.[4]

  • Re-evaluate Your Base: Harsh aqueous bases can significantly promote this side reaction.[1][5] Consider switching to a milder or non-aqueous base.

  • Check Reagent Purity: Ensure your boronic acid has not decomposed during storage. It should be a stable solid.[6][7] Also, confirm the purity of your aryl halide and the integrity of your palladium catalyst.

Q2: I am observing a significant amount of methyl 3-nitrobenzoate as a byproduct. How is this forming and how can I prevent it?

A2: The formation of methyl 3-nitrobenzoate is the direct result of protodeboronation of your starting material, this compound. The reaction is outlined below:

  • Mechanism: In the presence of a base and a proton source (like water), the boronic acid is converted to a boronate species. This species can then be protonated at the carbon atom attached to boron, cleaving the C-B bond and forming the unwanted byproduct.[2] This process is particularly rapid for arylboronic acids with strong electron-withdrawing groups.[1][8]

  • Prevention Strategy:

    • Strictly Anhydrous Conditions: For highly sensitive substrates like this, employing strictly anhydrous conditions is the most effective strategy.[5] This involves using oven-dried glassware, freshly distilled and degassed anhydrous solvents, and an inert atmosphere (Argon or Nitrogen).[1][9]

    • Use a Milder Base: Switch from strong bases like NaOH or KOH to milder options such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[5]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt.[5][10][11] These are generally more resistant to premature protodeboronation.[10]

Q3: My palladium catalyst turns black and precipitates from the reaction mixture soon after starting, leading to a stalled reaction. Could water be involved?

A3: Yes, while catalyst decomposition (formation of palladium black) is often linked to the presence of oxygen or impurities, water can play an indirect role. If significant protodeboronation occurs, the concentration of the active boronic acid partner for the catalytic cycle diminishes. This can disrupt the cycle's kinetics, potentially leading to a higher chance of the Pd(0) active species agglomerating and precipitating as inactive palladium black.[10][12]

Troubleshooting Catalyst Deactivation:

  • Rigorous Degassing: Ensure your solvents and reaction mixture are thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[1][12] A common method is to bubble an inert gas like argon through the solvent for 15-30 minutes before use.[5][9]

  • Ligand Choice: Use robust phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that stabilize the Pd(0) center and facilitate the catalytic cycle, especially for challenging substrates.[5]

  • Control Reaction Temperature: While heat can increase reaction rates, excessive temperatures can accelerate both catalyst decomposition and protodeboronation.[1][5] Aim for the lowest temperature that provides a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q4: Is water always detrimental to Suzuki couplings? I've seen protocols that use water as a co-solvent.

A4: This is a crucial point of clarification. Water has a dual role in Suzuki couplings.

  • Beneficial Role: A small amount of water can be beneficial, and sometimes necessary. It helps dissolve inorganic bases like K₂CO₃ or K₃PO₄ and is believed to facilitate the crucial transmetalation step by promoting the formation of a hydroxide-ligated palladium species [Ar-Pd-OH], which is highly reactive towards the boronic acid.[11][13] Some reactions are even performed entirely in water.[14][15]

  • Detrimental Role: The problem arises with excess water , especially when using electron-deficient boronic acids like this compound.[1][3] In this context, water acts as the proton source for the undesired protodeboronation side reaction, which can become the dominant pathway and severely limit your yield.[2][4]

The key is control. For robust, electron-rich boronic acids, a biphasic system (e.g., Toluene/Water) is often effective. For sensitive, electron-deficient boronic acids, minimizing water is the safer and more reliable strategy.[5]

Q5: What is the best base and solvent combination for this specific boronic acid to minimize water-related issues?

A5: For this compound, the goal is to create conditions that are basic enough to facilitate the catalytic cycle but not so harsh that they promote rapid protodeboronation.

  • Recommended Approach: Anhydrous Conditions.

    • Base: Potassium trimethylsilanolate (TMSOK) is an excellent choice as it is soluble in organic solvents, allowing for a homogeneous, anhydrous reaction.[10][16] Alternatively, finely powdered, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective.[5]

    • Solvent: Use dry, degassed aprotic solvents like 1,4-dioxane, toluene, or THF.[10][16]

  • Alternative: Minimal Water Conditions.

    • If anhydrous conditions are not feasible, use a base like potassium fluoride (KF) or a carefully controlled amount of K₃PO₄ in a solvent system like THF with a minimal, precisely measured amount of water (e.g., 2-5 equivalents relative to the limiting reagent).

The following diagram illustrates the troubleshooting logic for a failing reaction.

G start Low Yield or Reaction Failure check_byproduct Byproduct Observed? (e.g., Methyl 3-nitrobenzoate) start->check_byproduct check_catalyst Catalyst Precipitates (Turns Black)? check_byproduct->check_catalyst No protodeboronation High Probability of Protodeboronation check_byproduct->protodeboronation Yes catalyst_death Catalyst Deactivation (Check O2, Temp) check_catalyst->catalyst_death Yes other_issues Check Reagent Purity, Stoichiometry, Temp. check_catalyst->other_issues No solution1 Implement Anhydrous Protocol: - Use dry solvents/reagents - Switch to milder/anhydrous base (TMSOK, KF) - Lower reaction temperature protodeboronation->solution1 solution2 Optimize for Catalyst Stability: - Rigorously degas all solvents - Use robust ligands (e.g., SPhos) - Ensure inert atmosphere catalyst_death->solution2

Caption: Troubleshooting workflow for Suzuki couplings with this compound.

Q6: How does the Suzuki-Miyaura catalytic cycle work, and where exactly does water interfere?

A6: The cycle involves a palladium catalyst shuttling between Pd(0) and Pd(II) oxidation states. Water's interference points are highlighted in the diagram below.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: This is often the rate-determining step. The base activates the boronic acid to form a boronate [R-B(OH)₃]⁻. This species then transfers its organic group (R) to the palladium center, displacing the halide. Water can facilitate this by forming a reactive [Ar-Pd-OH] intermediate.[11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle.[11]

Interference Points for Water:

  • Protodeboronation (Side Reaction): Before the boronic acid can even enter the catalytic cycle, excess water and base can cause it to decompose into an unwanted arene (Ar-H), effectively removing it from the productive pathway. This is the primary issue with electron-deficient boronic acids.[2]

  • Catalyst Deactivation: While not a direct interaction within the cycle, the consequences of side reactions fueled by water can disrupt the cycle's efficiency and lead to catalyst precipitation.

G cluster_cycle Catalytic Cycle cluster_side Detrimental Side Reaction Pd0 Pd(0)Ln ArPdX Ar-Pd(II)X(Ln) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)R(Ln) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R (Product) ArPdR->ArR ArX Ar-X RBOH2 R-B(OH)2 (Boronic Acid) Boronate [R-B(OH)3]- RBOH2->Boronate Protodeboronation Protodeboronation (Side Reaction) RBOH2->Protodeboronation Excess H2O, Base BaseOH Base, H2O BaseOH->Boronate Boronate->ArPdX RH R-H (Byproduct) Protodeboronation->RH

Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki Coupling under Anhydrous Conditions

This protocol is optimized to minimize protodeboronation of this compound.

  • Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, stir bar) at 120 °C overnight and allow to cool under a stream of dry argon or nitrogen.

  • Reagent Preparation: To the flame-dried Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).[5][9]

  • Degassing: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the vessel is free of oxygen.[1]

  • Catalyst/Ligand Addition: Under positive inert gas pressure, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4.5 mol%).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene, to a final concentration of ~0.1 M with respect to the aryl halide) via a dry syringe.[17]

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residue. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][9]

Data Table: Impact of Water and Base on a Model Reaction

The following table illustrates the expected impact of varying water content and base selection on the yield of a model Suzuki coupling between 4-bromoanisole and this compound.

EntryBase (equiv)Solvent SystemTemp (°C)Time (h)Approx. Yield (%)Primary Observation
1K₃PO₄ (3.0)Dioxane (Anhydrous)10012>90%High conversion, clean reaction.[5]
2K₂CO₃ (2.0)Toluene/H₂O (4:1)1001220-40%Significant protodeboronation byproduct observed.[1]
3NaOH (2.0)THF/H₂O (4:1)806<10%Rapid decomposition of boronic acid.[1][2]
4KF (3.0)THF (Anhydrous)801675-85%Good yield, slower reaction rate.[5]
5TMSOK (2.0)Toluene (Anhydrous)804>95%Fast, clean conversion under homogeneous conditions.[16]

References

  • Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. 2019. [Link]
  • Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymeriz
  • What is the prominent role of water in the Suzuki reaction? Quora. 2023. [Link]
  • Protodeboron
  • What is the proper way to set up a suzuki coupling? Reddit. 2020. [Link]
  • The influence of water on the solid‐phase Suzuki–Miyaura reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. 2017. [Link]
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2019. [Link]
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition
  • Diagnosing issues with a failed Suzuki coupling? Reddit. 2021. [Link]
  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanol
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024. [Link]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. 2017. [Link]
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Facile palladium catalyzed Suzuki–Miyaura coupling in air and water at ambient temperature.
  • 3-(methoxycarbonyl)-5-nitrophenylboronic acid (contains varying amounts of anhydride). PubChemLite. [Link]
  • Which conditions are favorable for the efficient Suzuki coupling?
  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides... Semantic Scholar. [Link]
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]

Sources

strategies to minimize byproducts in reactions with 3-Methoxycarbonyl-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxycarbonyl-5-nitrophenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this electron-deficient boronic acid in cross-coupling reactions. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind minimizing byproduct formation to ensure the success of your experiments.

Section 1: Understanding the Reagent: A Double-Edged Sword

This compound is a valuable building block in organic synthesis, prized for its utility in forming carbon-carbon bonds, particularly through the Suzuki-Miyaura coupling reaction.[1] However, its chemical structure presents a unique set of challenges. The presence of two strong electron-withdrawing groups—the nitro (-NO₂) and the methoxycarbonyl (-CO₂Me) groups—significantly influences the reactivity of the boronic acid moiety.

These groups decrease the electron density on the aromatic ring, which can be beneficial for certain reactions but also makes the carbon-boron bond more susceptible to cleavage under common reaction conditions.[2][3] The primary challenges encountered with this reagent are:

  • Protodeboronation: The unwanted replacement of the boronic acid group with a hydrogen atom.

  • Homocoupling: The self-coupling of two boronic acid molecules to form a symmetrical biaryl.

  • Reaction Compatibility: Ensuring the nitro and ester groups remain intact under the chosen reaction conditions.

This guide will provide strategies to understand, anticipate, and mitigate these issues.

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when using this compound.

Q1: My primary byproduct is methyl 3-nitrobenzoate. What is happening and how can I stop it?

A: You are observing protodeboronation, the most common side reaction for electron-deficient boronic acids.[3][4] The electron-withdrawing nature of the nitro and ester groups makes the C-B bond weaker and more prone to cleavage by a proton source, which can be residual water, acidic media, or even the solvent itself under basic conditions.[2][3]

Quick Mitigation Strategies:

  • Minimize Water: Use anhydrous solvents and dry your reagents thoroughly. While Suzuki couplings often tolerate some water, excess water, especially with a weak base, can accelerate protodeboronation.[5]

  • Base Selection: The choice of base is critical. Very strong bases can create a high pH environment that promotes protodeboronation of electron-deficient arylboronic acids.[3][4][6] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger ones like sodium hydroxide (NaOH).[7]

  • Temperature Control: Elevated temperatures can increase the rate of protodeboronation. Run your reaction at the lowest effective temperature. A good starting point for many Suzuki reactions is 60-80 °C.[8]

  • Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature decomposition. The ester can then hydrolyze in situ during the coupling reaction.[9]

Q2: I'm seeing a significant amount of a symmetrical biphenyl byproduct. What causes this homocoupling?

A: This byproduct, 3,3'-bis(methoxycarbonyl)-5,5'-dinitrobiphenyl, is the result of oxidative homocoupling. This side reaction is often catalyzed by the palladium catalyst, especially in the presence of oxygen.[10][11][12] The Pd(0) catalyst can react with oxygen to form a palladium peroxo complex, which then facilitates the coupling of two boronic acid molecules.[10][12][13]

Quick Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Thoroughly degas your solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before adding the catalyst.[7][14] Maintaining a positive pressure of inert gas throughout the reaction is essential.[15]

  • Use a Pd(0) Source: While many protocols use Pd(II) precatalysts that are reduced in situ, starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling, provided the reaction is kept strictly oxygen-free.

  • Ligand Choice: Certain phosphine ligands can suppress homocoupling by stabilizing the Pd(0) state and promoting the desired cross-coupling pathway.

Q3: Is the nitro group on my boronic acid stable to typical Suzuki-Miyaura conditions?

A: Generally, yes. The nitro group is quite robust and compatible with most Suzuki-Miyaura coupling conditions.[16] In fact, its electron-withdrawing nature can activate an aryl halide coupling partner, making the oxidative addition step of the catalytic cycle faster.[16] However, under certain highly reducing conditions, which are not typical for standard Suzuki reactions, a nitro group could potentially be reduced. More recent developments have even shown that the nitro group itself can act as a leaving group in specialized cross-coupling reactions, though this requires specific catalytic systems and is unlikely to compete with a halide partner under standard conditions.[17][18]

Q4: My reaction is very sluggish or fails to go to completion. What should I check?

A: Several factors could be at play:

  • Catalyst Deactivation: The catalyst may have been deactivated by oxygen (leading to homocoupling) or other impurities.[15] Ensure rigorous inert atmosphere techniques.

  • Inefficient Transmetalation: This step requires activation of the boronic acid by a base.[19] Your base might be too weak, not soluble enough, or you may need a phase-transfer catalyst if using a biphasic system.

  • Poor Reagent Quality: Verify the purity of your this compound. Boronic acids can dehydrate to form boroxines upon storage, which can affect reactivity.

  • Ligand Issues: The palladium catalyst requires a ligand for stability and reactivity. Ensure you are using an appropriate ligand for your specific coupling partners. For electron-deficient substrates, electron-rich and bulky phosphine ligands are often effective.[16]

Q5: Purification is difficult. How can I effectively remove unreacted boronic acid and boron-containing byproducts?

A: Boronic acids can be tricky to separate from products, especially if the product is also polar.[20][21]

  • Aqueous Base Wash: The most common method is to perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH).[22] The boronic acid is acidic and will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.[22]

  • Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which can often be removed by filtration.[21][23]

  • Scavenger Resins: Silica-based scavengers with diol functionalities can selectively bind and remove boronic acids from the reaction mixture.[20]

  • Chromatography: If chromatography is necessary, avoid bare silica gel where polar boronic acids can streak or decompose.[21][24] Consider using C18 reverse-phase chromatography or modifying the silica gel.[20][21]

Section 3: In-Depth Troubleshooting and Protocols

Guide 1: A Robust Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized starting point designed to minimize the most common side reactions. Optimization will be necessary for specific substrates.

Objective: To couple this compound with an aryl halide (Ar-X).

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (Ar-X) (1.0 equivalent)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1 or 5:1 mixture)

Step-by-Step Protocol:

  • Vessel Preparation: Flame-dry a round-bottom flask or reaction vial equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of Argon or Nitrogen.

  • Reagent Addition: To the cooled flask, add the aryl halide, this compound, and finely ground K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Solvent Degassing: While preparing the reagents, sparge the 1,4-dioxane/water solvent mixture with Argon or Nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Solvent Addition: Add the degassed solvent to the reaction flask via syringe.

  • Final Degassing: Sparge the resulting reaction slurry with inert gas for another 5-10 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(dppf)Cl₂ catalyst.

  • Reaction Execution: Heat the reaction mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with 1M NaOH (to remove residual boronic acid), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Visualization of Key Processes

Diagram 1: Troubleshooting Workflow for Low Yield A decision tree to diagnose and solve common issues leading to poor reaction outcomes.

G start Problem: Low Yield or Incomplete Reaction check_sm LC-MS/TLC Analysis: Significant Starting Material (SM)? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No check_bp LC-MS/TLC Analysis: Significant Byproducts? bp_type Identify Byproduct check_bp->bp_type incomplete Incomplete Reaction sm_yes->incomplete degradation SM Degradation sm_no->degradation optimize Troubleshoot: - Increase Temperature/Time - Check Base/Solvent - Screen Catalyst/Ligand incomplete->optimize degradation->check_bp proto Protodeboronation (Ar-H byproduct) bp_type->proto Ar-H homo Homocoupling (Ar-Ar byproduct) bp_type->homo Ar-Ar solve_proto Solution: - Use Anhydrous Solvents - Use Milder Base (K₂CO₃) - Lower Reaction Temp - Consider Boronate Ester proto->solve_proto solve_homo Solution: - Rigorous Degassing - Maintain Inert Atmosphere - Check Catalyst Purity homo->solve_homo

Caption: A logical workflow for troubleshooting low-yield reactions.

Diagram 2: Competing Reaction Pathways Illustrates the desired cross-coupling versus the two major side reactions.

G cluster_start Reactants cluster_products Potential Outcomes ArBOH2 3-Methoxycarbonyl- 5-nitrophenylboronic acid desired Desired Product (Cross-Coupling) ArBOH2->desired + Ar'-X, Pd(0), Base (Desired Pathway) proto Byproduct (Protodeboronation) ArBOH2->proto + H⁺ Source (e.g., H₂O) (Side Reaction) homo Byproduct (Homocoupling) ArBOH2->homo + O₂, Pd(0) (Side Reaction) ArX Aryl Halide Partner ArX->desired

Caption: The main reaction pathways available to the boronic acid.

Data Summary: Recommended Reaction Parameters

The following table provides a summary of recommended starting conditions for Suzuki-Miyaura couplings with this compound, designed to minimize byproduct formation.

ParameterRecommended ConditionRationale & Key Considerations
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Dppf-based catalysts are often robust. Pd(PPh₃)₄ is a direct Pd(0) source but more air-sensitive.
Catalyst Loading 2 – 5 mol%Higher loading can increase rates but also cost and potential for side reactions.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Milder inorganic bases are preferred to minimize base-catalyzed protodeboronation.[7]
Base Equivalents 2.0 – 3.0Sufficient base is required to activate the boronic acid for transmetalation.[19]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O (typically 4:1 to 10:1)Aprotic organic solvents with minimal water are ideal. Water is often needed for base solubility but should be minimized.
Temperature 60 – 90 °CStart at a lower temperature to disfavor protodeboronation and increase only if the reaction is sluggish.[8]
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent oxygen-mediated homocoupling of the boronic acid.[7][12]

References

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
  • Al-Zoubi, R. M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • Jutand, A., & Amatore, C. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry.
  • Lee, H. G., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society.
  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate.
  • Bhattacharjee, D., et al. (2019). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate.
  • Protodeboronation. Organic Chemistry Portal.
  • Reddit User Discussion on Boronic Acid Purification. (2017). Reddit r/chemistry.
  • ResearchGate Discussion on Boronic Acid Purification. (2016). ResearchGate.
  • Challenging purification of organoboronic acids. (2025). Chemistry Stack Exchange.
  • ResearchGate Discussion on Boronic Acid Removal. (2016). ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Sandanayake, S., et al. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Yadav, M. R., et al. (2018). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society.
  • Reddit User Discussion on Nitro Group Stability in Suzuki Couplings. (2019). Reddit r/chemhelp.
  • Tcyrulnikov, S., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Library of Medicine.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Reddit User Discussion on Suzuki Coupling Setup. (2020). Reddit r/chemistry.
  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
  • 3-(methoxycarbonyl)-5-nitrophenylboronic acid (contains varying amounts of anhydride). PubChemLite.
  • Cravotto, G., & Cintas, P. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
  • Buy this compound. Boron Molecular.
  • Szostak, M., et al. (2013). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Scilit.

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Validation & Comparative

comparative reactivity of ortho-, meta-, and para-nitrophenylboronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling

For researchers engaged in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The reaction's efficiency, however, is highly dependent on the electronic and steric properties of its coupling partners.[1] This guide provides a comprehensive analysis of the comparative reactivity of ortho-, meta-, and para-nitrophenylboronic acids, offering field-proven insights and experimental data to inform substrate selection and reaction optimization.

The position of the potent electron-withdrawing nitro group on the phenylboronic acid ring dramatically influences the reactivity of the C-B bond and the steric accessibility of the boron atom, leading to significant differences in reaction outcomes.[1][2]

The Decisive Factors: Unraveling Steric and Electronic Effects

The reactivity of nitrophenylboronic acid isomers in Suzuki-Miyaura coupling is governed by a delicate interplay of two primary factors: steric hindrance and electronic effects. While the electron-withdrawing nitro group influences the nucleophilicity of the aryl ring, it is the steric environment around the boronic acid moiety that often dictates the success or failure of the coupling.

A survey of the literature reveals a consistent and predictable reactivity trend among the three isomers:

Para > Meta >> Ortho [1]

  • para-Nitrophenylboronic Acid: The Most Favorable Isomer The para-isomer generally exhibits the highest reactivity. The nitro group at the para-position is remote from the boronic acid, imposing minimal steric hindrance.[2] This spatial separation allows for an unobstructed approach to the palladium catalyst's coordination sphere, facilitating the crucial transmetalation step of the catalytic cycle.[2] While the strong electron-withdrawing nature of the nitro group deactivates the ring and can decrease the nucleophilicity of the aryl group, this electronic effect is often overcome by the lack of steric impediment.[1][2]

  • meta-Nitrophenylboronic Acid: A Highly Viable Alternative Similar to the para-isomer, the meta-nitro group does not create significant steric crowding around the reaction center. Its reactivity is therefore also high, often yielding results comparable to the para-isomer. The electronic influence of the nitro group in the meta position is substantial, reducing the aryl group's nucleophilicity, but in most cases, this does not prevent efficient coupling.[1]

  • ortho-Nitrophenylboronic Acid: The Challenging Isomer The reactivity of ortho-nitrophenylboronic acid is drastically lower than its counterparts. The primary reason is severe steric hindrance.[2][3] The bulky nitro group adjacent to the boronic acid moiety physically blocks the palladium complex from accessing the boron atom, dramatically slowing the rate-limiting transmetalation step.[2] This steric clash is the dominant factor responsible for its poor performance.[2] Furthermore, ortho-substituted arylboronic acids can be more susceptible to competitive side reactions like protodeboronation, where the carbon-boron bond is cleaved, further diminishing the yield of the desired biaryl product.[2][3] Consequently, successful coupling of the ortho-isomer often requires more forcing conditions, longer reaction times, and specialized, sterically demanding catalyst systems.[1][3]

Quantitative Data: A Comparative Overview

IsomerAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~95
m-Nitrophenylboronic acid 4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1004~92
o-Nitrophenylboronic acid 4-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH/H₂O10024~35

Note: This data is compiled from multiple sources and serves as a representative comparison. Yields are highly dependent on the specific substrates, catalyst, and conditions employed.[1][2]

Mechanistic Insights and Structural Visualization

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R¹-Pd(II)Ln-X oxidative_addition->pdi_complex R¹-X transmetalation Transmetalation pdi_complex->transmetalation pdi_r2_complex R¹-Pd(II)Ln-R² transmetalation->pdi_r2_complex [R²-B(OR)₃]⁻ reductive_elimination Reductive Elimination pdi_r2_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base (OH⁻) boronate->transmetalation Steric_Hindrance cluster_para para-Isomer cluster_meta meta-Isomer cluster_ortho ortho-Isomer p_pd Pd Complex p_b B(OH)₂ p_pd->p_b Facile Approach p_ring Phenyl Ring p_b->p_ring p_no2 NO₂ p_ring->p_no2 m_pd Pd Complex m_b B(OH)₂ m_pd->m_b Facile Approach m_ring Phenyl Ring m_b->m_ring m_no2 NO₂ m_ring->m_no2 o_pd Pd Complex o_b B(OH)₂ o_pd->o_b Steric Hindrance o_ring Phenyl Ring o_b->o_ring o_no2 NO₂ o_ring->o_no2

Fig 2. Steric hindrance at the ortho-position impeding catalyst approach.

Experimental Protocol: A Self-Validating Comparative Workflow

This protocol provides a robust framework for performing a direct comparative analysis of the three nitrophenylboronic acid isomers under identical conditions.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • ortho-Nitrophenylboronic acid (1.2 mmol, 1.2 equiv)

  • meta-Nitrophenylboronic acid (1.2 mmol, 1.2 equiv)

  • para-Nitrophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) [2]* Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene/Water 5:1, or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In three separate flame-dried Schlenk flasks equipped with magnetic stir bars, add the aryl bromide (1.0 mmol), the base (2.0 mmol), and one of each nitrophenylboronic acid isomer (1.2 mmol).

  • Catalyst Addition: To each flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). [6]3. Inert Atmosphere: Seal each flask with a rubber septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. [6]4. Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 5 mL Toluene, 1 mL degassed water) to each flask via syringe.

  • Reaction: Place the flasks in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reactions vigorously.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique such as TLC or GC-MS.

  • Workup: Upon completion (or after a set time, e.g., 24 hours), cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product from each reaction via flash column chromatography. Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Conclusion and Recommendations for the Synthetic Chemist

The choice between ortho-, meta-, and para-nitrophenylboronic acid has profound implications for the outcome of a Suzuki-Miyaura coupling.

  • For Efficiency and High Yield: para- and meta-nitrophenylboronic acids are the reagents of choice. Their minimal steric hindrance ensures reliable and efficient coupling with a wide range of aryl halides under standard conditions.

  • Navigating the ortho-Challenge: The use of ortho-nitrophenylboronic acid should be approached with the expectation of a significant synthetic challenge. Success is not guaranteed and requires careful optimization. Researchers should consider:

    • Advanced Catalysts: Employing more active and sterically bulky phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) based catalysts can sometimes overcome the steric barrier. [3][7] * Forcing Conditions: Higher temperatures, longer reaction times, and stronger bases may be necessary, but these also increase the risk of side reactions like protodeboronation and catalyst decomposition.

    • Alternative Strategies: If possible, redesigning the synthetic route to avoid the sterically hindered coupling may be the most efficient path forward.

By understanding the fundamental principles of steric and electronic control, researchers can make informed decisions, anticipate challenges, and strategically design more effective and successful Suzuki-Miyaura cross-coupling reactions.

References

  • Suzuki Coupling. Organic Chemistry Portal.
  • Merits of the Suzuki Coupling Reaction. BYJU'S.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

A Senior Application Scientist's Guide to Suzuki Reactions: Optimizing Yields by Harnessing the Electronic Effects of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. However, achieving optimal yields is a nuanced process, heavily influenced by the electronic properties of the coupling partners. This guide provides an in-depth comparison of Suzuki reaction yields with electron-donating versus electron-withdrawing boronic acids, supported by experimental data, mechanistic insights, and detailed protocols to empower researchers in optimizing their synthetic strategies.

The Decisive Role of Boronic Acid Electronics in the Suzuki-Miyaura Catalytic Cycle

The success of a Suzuki-Miyaura coupling hinges on a delicate interplay of elementary steps within the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituent on the aryl boronic acid primarily impacts the transmetalation step, which is often the rate-determining step of the reaction.

Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density on the aromatic ring of the boronic acid. This enhanced nucleophilicity facilitates the transfer of the aryl group from the boron atom to the palladium center during transmetalation, generally leading to faster reaction rates and higher yields.[1]

Conversely, electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and trifluoromethyl (-CF₃), decrease the electron density on the aryl ring. This reduction in nucleophilicity can slow down the transmetalation step, potentially leading to lower yields.[1] Furthermore, boronic acids bearing strong electron-withdrawing groups are more susceptible to a key side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct and a reduction in the overall yield.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Activation Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Yield Analysis: Experimental Data

The following table summarizes experimental data comparing the yields of Suzuki-Miyaura coupling reactions between an aryl halide and various substituted phenylboronic acids. The data illustrates the general trend of higher yields with electron-donating substituents and the more variable outcomes with electron-withdrawing groups.

Arylboronic Acid SubstituentElectronic NatureCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
4-OCH₃Electron-Donating4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield[1]
4-CH₃Electron-Donating4-BromoacetophenonePd₂(dba)₃/SPhosK₃PO₄Toluene/H₂OHigh Yield[1]
4-FWeakly Electron-Withdrawing4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene/H₂OModerate to High Yield[1]
4-CF₃Strongly Electron-Withdrawing4-IodotoluenePd(PPh₃)₄NaOHDMF/H₂O87%[2]
4-NO₂Strongly Electron-Withdrawing4-BromobenzonitrilePd(OAc)₂/RuPhosNa₂CO₃EthanolModerate Yield[1]
2-NO₂Strongly Electron-Withdrawing4-ChlorotoluenePd(OAc)₂/XPhosK₃PO₄t-BuOH/H₂OLower Yield[1]

Experimental Protocol: A Self-Validating System

This protocol provides a detailed methodology for a standard Suzuki-Miyaura coupling reaction, which can be adapted for various substrates.

Materials:
  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL per mmol of aryl halide)

  • Ethanol (2 mL per mmol of aryl halide)

  • Water (2 mL per mmol of aryl halide)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, boronic acid, and K₂CO₃ in a round-bottom flask. B Add solvents (Toluene, Ethanol, Water). A->B C Degas the mixture by bubbling with N₂ or Ar for 15-20 minutes. B->C D Add Pd(PPh₃)₄ catalyst under a positive pressure of inert gas. C->D E Heat the reaction mixture to 80-100 °C under an inert atmosphere. D->E F Monitor reaction progress by TLC. E->F G Cool the reaction to room temperature. F->G H Dilute with ethyl acetate and wash with water and brine. G->H I Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. H->I J Purify the crude product by silica gel column chromatography. I->J

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the substituted boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add toluene (5 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure biaryl product.

Conclusion

The electronic nature of substituents on boronic acids plays a pivotal role in the outcome of Suzuki-Miyaura cross-coupling reactions. While electron-donating groups generally promote higher yields through accelerated transmetalation, reactions with electron-withdrawing groups can also be efficient with careful optimization of reaction conditions. Understanding these electronic effects, coupled with robust experimental protocols, empowers researchers to harness the full potential of this powerful synthetic tool in the development of novel molecules for various applications, including drug discovery.

References

  • Dalmás, M., et al. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 2017, 28(2), 86-91.
  • D’Souza, D. M., & Müller, T. J. J. Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 2007, 36(7), 1095-1108.
  • Barberis, A., et al. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2021, 2021(1), M1196.

Sources

A Comparative Guide to Diol Sensing: 3-Methoxycarbonyl-5-nitrophenylboronic Acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the nuanced field of molecular recognition, the selection of an appropriate sensing molecule is paramount. Boronic acids have emerged as a versatile class of synthetic receptors, primarily due to their remarkable ability to form reversible covalent bonds with cis-1,2- and cis-1,3-diols. This interaction forms the basis of sensors for a wide array of biologically significant molecules, including saccharides, glycoproteins, and catecholamines.

This guide provides an in-depth comparison of 3-Methoxycarbonyl-5-nitrophenylboronic acid with other commonly employed boronic acids for diol sensing. We will delve into the structural and electronic factors that govern their performance, supported by experimental data and detailed protocols to empower you in your research endeavors.

The Fundamental Principle: Boronic Acid-Diol Interaction

The cornerstone of boronic acid-based sensing lies in the reversible formation of cyclic boronate esters with diols. In an aqueous environment, arylboronic acids exist in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral form (sp³ hybridized). The tetrahedral boronate ion is more reactive towards diols. The pH of the solution and the acidity of the boronic acid (its pKa) are critical factors influencing this equilibrium and, consequently, the binding affinity.

The formation of the boronate ester can induce a change in the physicochemical properties of the boronic acid molecule, such as its fluorescence, absorbance, or electrochemical potential. This change serves as the signaling mechanism for diol detection.

Signaling Mechanisms in Boronic Acid-Based Sensors

Several photophysical mechanisms are commonly exploited for signal transduction in fluorescent boronic acid sensors:

  • Photoinduced Electron Transfer (PET): In a typical PET sensor, a fluorophore is linked to the boronic acid receptor. In the unbound state, an electron transfer from a donor to the excited fluorophore quenches the fluorescence ("OFF" state). Upon diol binding, the electronic properties of the boronic acid are altered, inhibiting the PET process and restoring fluorescence ("ON" state).

  • Intramolecular Charge Transfer (ICT): ICT sensors feature a fluorophore with an electron-donating and an electron-accepting group. The boronic acid moiety often acts as the electron-withdrawing group. Diol binding converts the neutral boronic acid to an anionic boronate ester, which is a weaker electron acceptor. This perturbation of the charge transfer character of the excited state leads to a detectable shift in the emission wavelength or intensity.

  • Förster Resonance Energy Transfer (FRET): FRET-based sensors typically involve two different fluorophores, a donor and an acceptor, linked to separate boronic acid units. In the presence of a diol that can bind to both boronic acids simultaneously, the donor and acceptor are brought into close proximity, enabling energy transfer and a change in the fluorescence emission spectrum.

Below is a diagram illustrating the general workflow for diol sensing using a boronic acid-based fluorescent sensor.

G cluster_workflow General Diol Sensing Workflow start Start: Prepare Sensor Solution add_analyte Add Diol-Containing Analyte start->add_analyte 1 incubation Incubation to Reach Equilibrium add_analyte->incubation 2 measurement Measure Spectroscopic Change (e.g., Fluorescence, Absorbance) incubation->measurement 3 analysis Data Analysis: Determine Concentration or Binding Affinity measurement->analysis 4 end End analysis->end 5 G cluster_pka Effect of Substituents on Boronic Acid pKa cluster_affinity Consequence for Diol Binding Affinity at Neutral pH pKa_scale High pKa <---------------------> Low pKa EWG Electron-Withdrawing Group (e.g., -NO2, -COOCH3) EDG Electron-Donating Group (e.g., -OCH3, -NH2) lower_affinity Weaker Binding EDG->lower_affinity Leads to higher_affinity Stronger Binding EWG->higher_affinity Leads to affinity_scale Lower Affinity <---------------------> Higher Affinity

Caption: Relationship between substituent electronic effects, boronic acid pKa, and diol binding affinity at neutral pH.

Structural Effects: Ortho-Substitution and Multi-Boronic Acid Systems

Beyond electronics, the structural arrangement of the boronic acid sensor plays a critical role in its selectivity and affinity.

  • ortho-Aminomethylphenylboronic Acids: This class of boronic acids features an aminomethyl group positioned ortho to the boronic acid. This arrangement allows for an intramolecular dative B-N bond, which stabilizes the tetrahedral boronate-like state, thereby lowering the effective pKa and enhancing diol binding at physiological pH.

  • Diboronic and Multiboronic Acid Systems: While monoboronic acids generally exhibit a higher affinity for fructose over glucose, selectivity for glucose can be achieved by designing receptors with multiple boronic acid groups. By carefully controlling the spacing and orientation of two or more boronic acid moieties, a binding pocket can be created that complements the specific arrangement of diol groups in glucose, leading to enhanced affinity and selectivity.

Quantitative Comparison of Boronic Acid Performance

The following table summarizes the pKa and binding constants (where available) for a selection of boronic acids to illustrate the principles discussed. It is important to note that binding constants are highly dependent on the experimental conditions (pH, buffer, solvent), so direct comparisons should be made with caution.

Boronic AcidSubstituent TypepKaDiolBinding Constant (Kₐ, M⁻¹)Reference
Phenylboronic AcidUnsubstituted~8.8Fructose~4370
Glucose~110
3-Nitrophenylboronic AcidElectron-Withdrawing~7.1--
4-Carboxyphenylboronic AcidElectron-Withdrawing~8.2--
4-Methoxyphenylboronic AcidElectron-Donating~9.3--
ortho-Aminomethylphenylboronic acid typeIntramolecular CatalysisLoweredFructoseHigh Affinity
GlucoseHigh Affinity
This compound Electron-Withdrawing Lowered Fructose High Affinity (Comparable to o-aminomethyl type)

Experimental Protocols

To facilitate the practical application of these concepts, we provide detailed methodologies for the synthesis of this compound and for the determination of diol binding constants using a competitive binding assay with Alizarin Red S.

Synthesis of this compound

While a specific, detailed protocol for this exact molecule is not widely published, a plausible synthetic route can be adapted from standard procedures for the synthesis of arylboronic acids. The following is a representative, generalized procedure.

G cluster_synthesis Synthesis of this compound start_material Start: Methyl 3-bromo-5-nitrobenzoate lithiation 1. Lithiation: - Dissolve in anhydrous THF - Cool to -78 °C - Add n-BuLi dropwise start_material->lithiation boronation 2. Boronation: - Add triisopropyl borate dropwise at -78 °C - Warm to room temperature lithiation->boronation hydrolysis 3. Acidic Hydrolysis: - Quench with aq. HCl - Stir overnight boronation->hydrolysis workup 4. Work-up and Purification: - Extract with ether - Wash with brine - Dry over MgSO4 - Purify by recrystallization or chromatography hydrolysis->workup product Product: this compound workup->product

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Methodology:

  • Starting Material: Begin with methyl 3-bromo-5-nitrobenzoate.

  • Lithiation: Dissolve the starting material in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.

  • Boronation: To the reaction mixture, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction by slowly adding an aqueous solution of hydrochloric acid (e.g., 1 M HCl). Stir vigorously for several hours to overnight to hydrolyze the boronate ester.

  • Work-up and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Alizarin Red S (ARS) Competitive Binding Assay for Diol Affinity

This assay is a widely used method to determine the binding constants of boronic acids with diols that do not have a convenient spectroscopic handle. ARS is a catechol-containing dye that is weakly fluorescent on its own but becomes highly fluorescent upon binding to a boronic acid. A competing diol will displace ARS from the boronic acid, causing a decrease in fluorescence, which can be used to calculate the binding constant of the diol.

Materials:

  • Boronic acid of interest

  • Alizarin Red S (ARS)

  • Diol (e.g., fructose, glucose)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the boronic acid, ARS, and the diol in the chosen buffer.

  • Determine the Binding Constant of Boronic Acid with ARS (K_ARS):

    • In a series of cuvettes, add a fixed concentration of ARS (e.g., 10 µM).

    • Add increasing concentrations of the boronic acid to each cuvette.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the ARS-boronic acid complex (e.g., Excitation: ~460 nm, Emission: ~600 nm).

    • Plot the change in fluorescence as a function of the boronic acid concentration and use a suitable binding model (e.g., Benesi-Hildebrand plot) to calculate K_ARS.

  • Competitive Binding Assay:

    • Prepare a solution containing a fixed concentration of ARS and the boronic acid (at a concentration that gives a significant fluorescence signal, based on the previous step).

    • In a series of cuvettes, add this ARS-boronic acid solution.

    • Add increasing concentrations of the diol to each cuvette.

    • Measure the decrease in fluorescence intensity as the diol displaces ARS.

    • Plot the fluorescence intensity as a function of the diol concentration.

  • Data Analysis: The binding constant (K_diol) for the boronic acid-diol interaction can be calculated from the competitive binding data using established equations that take into account the concentrations of all three components and the known K_ARS.

Conclusion and Future Perspectives

This compound stands out as a promising candidate for diol sensing, particularly in applications requiring operation at or near physiological pH. Its electron-deficient nature confers a lower pKa, leading to enhanced affinity for diols under these conditions.

The choice of a boronic acid for a specific application will depend on a multitude of factors, including the target diol, the required sensitivity and selectivity, and the desired signaling mechanism. While electron-deficient boronic acids like the one highlighted here offer advantages in terms of binding at neutral pH, fluorescently-labeled boronic acids provide a direct and sensitive readout. For applications demanding high selectivity, particularly for glucose, multi-boronic acid systems remain the gold standard.

Future research in this field will likely focus on the development of boronic acid-based sensors with even greater selectivity for specific saccharides, improved water solubility, and excitation and emission profiles in the near-infrared region to minimize background fluorescence in biological samples. The continued exploration of novel fluorophores and sophisticated molecular designs will undoubtedly expand the utility of boronic acids in diagnostics, drug delivery, and fundamental biological research.

References

  • Springsteen, G., & Wang, B. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters, 14(1), 25-27. [Link]
  • Wu, X., Li, Z., Chen, X. X., Fossey, J. S., James, T. D., & Jiang, Y. B. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 42(20), 8032-8048. [Link]
  • Springsteen, G., & Wang, B. (2001). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates.
  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron, 60(49), 11205-11209. [Link]
  • DiCesare, N., & Lakowicz, J. R. (2002). A new highly fluorescent boronic acid probe for monosaccharides based on a donor–acceptor stilbene. Journal of Photochemistry and Photobiology A: Chemistry, 149(1-3), 141-149. [Link]
  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition in English, 35(17), 1910-1922. [Link]

A Senior Application Scientist's Guide to the Synthesis of 3-Methoxycarbonyl-5-nitro-biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Biphenyls

The 3-methoxycarbonyl-5-nitro-biphenyl scaffold is a crucial intermediate in the synthesis of various complex organic molecules, including pharmaceuticals, agrochemicals, and materials with unique optical properties. The specific arrangement of the electron-withdrawing nitro group, the methoxycarbonyl group, and the biphenyl core imparts distinct chemical reactivity and physical properties, making it a valuable building block for drug discovery and materials science. For instance, the nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as in the synthesis of 3-amino-5-methoxycarbonylbiphenyl, a precursor for various bioactive compounds.

This guide provides a comparative analysis of the most effective and versatile synthetic routes to 3-methoxycarbonyl-5-nitro-biphenyl. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions—the cornerstone of modern biphenyl synthesis—and provide detailed, field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy based on factors such as yield, substrate availability, reaction conditions, and scalability.

Core Synthetic Strategies: A Comparative Overview

The construction of the C-C bond between the two phenyl rings is the key challenge in synthesizing 3-methoxycarbonyl-5-nitro-biphenyl. Modern organic synthesis relies heavily on transition metal-catalyzed cross-coupling reactions to achieve this transformation efficiently and with high functional group tolerance. The most prominent methods include the Suzuki-Miyaura, Negishi, and Stille couplings.

ParameterSuzuki-Miyaura CouplingNegishi CouplingStille Coupling
Key Reagents Aryl Halide/Triflate + Arylboronic Acid/EsterAryl Halide/Triflate + Arylzinc ReagentAryl Halide/Triflate + Arylstannane
Typical Catalyst Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Pd(0) or Ni(0) complexesPd(0) complexes
Base Requirement Required (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Not requiredOften not required, but additives may be used
Functional Group Tolerance Very GoodExcellent[1]Good
Toxicity of Byproducts Low (Boric acid derivatives)Moderate (Zinc salts)High (Organotin compounds)
Reaction Conditions Generally mild, often aqueous conditions possibleMild, but requires anhydrous conditionsMild, but requires anhydrous conditions
Reported Yields (Analogous Systems) Good to ExcellentGood to ExcellentGood to Excellent

Route 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used method for biaryl synthesis due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[2][3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (e.g., methyl 3-bromo-5-nitrobenzoate), forming a Pd(II) complex. This is often the rate-determining step.[2]

  • Transmetalation: The organic group from the activated boronic acid (in the form of a boronate anion, generated by the base) is transferred to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst.

The choice of base is critical; it activates the boronic acid, making the organic moiety more nucleophilic and facilitating the transmetalation step.[3]

Visualizing the Suzuki-Miyaura Pathway

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product 3-Methoxycarbonyl-5-nitro-biphenyl (Ar¹-Ar²) RedElim->Product ArylHalide Methyl 3-bromo-5-nitrobenzoate (Ar¹-X) ArylHalide->OxAdd BoronicAcid Phenylboronic Acid (Ar²-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of 3-methoxycarbonyl-5-nitro-biphenyl.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example adapted from established procedures for the Suzuki-Miyaura coupling of substituted aryl bromides.[2]

  • Reagent Preparation: To a 50 mL round-bottom flask, add methyl 3-bromo-5-nitrobenzoate (1.0 mmol, 260 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction Execution: Add a degassed solvent mixture of toluene (10 mL) and water (2.5 mL). Heat the mixture to 85 °C and stir vigorously for 6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-methoxycarbonyl-5-nitro-biphenyl.

Route 2: The Negishi Coupling

The Negishi coupling is a powerful and versatile alternative, particularly valued for its high functional group tolerance and the reactivity of the organozinc nucleophile.[1][4] It often succeeds where other coupling methods may fail, especially with complex substrates.

Mechanistic Rationale

The Negishi coupling follows a catalytic cycle similar to the Suzuki reaction but does not require a base for activation.

  • Oxidative Addition: A Pd(0) or Ni(0) catalyst adds to the aryl halide (e.g., methyl 3-iodo-5-nitrobenzoate) to form a metal(II) complex.

  • Transmetalation: The organozinc reagent (e.g., phenylzinc chloride) transfers its organic group to the palladium center. This step is typically fast and irreversible.

  • Reductive Elimination: The coupled product is eliminated, regenerating the active metal(0) catalyst.

The primary advantage is the high reactivity of the organozinc species, which often allows for milder reaction conditions and coupling with less reactive halides like aryl chlorides.[4]

Visualizing the Negishi Pathway

Negishi_Coupling start Start: Aryl Halide (Ar¹-X) & Phenylzinc Chloride (Ar²-ZnCl) ox_add Oxidative Addition start->ox_add pd0 Pd(0)L₂ Catalyst pd0->ox_add pd_complex Ar¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal diaryl_pd Ar¹-Pd(II)L₂-Ar² transmetal->diaryl_pd Phenylzinc Chloride adds Ar² red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 Regenerates Catalyst product Product: 3-Methoxycarbonyl-5-nitro-biphenyl (Ar¹-Ar²) red_elim->product

Caption: Workflow for the Negishi cross-coupling synthesis.

Experimental Protocol: Negishi Coupling

This protocol is adapted from a well-documented procedure for the synthesis of substituted nitrobiphenyls via Negishi coupling.

  • Organozinc Preparation (in situ): In an oven-dried, argon-flushed flask, add anhydrous zinc chloride (1.1 mmol, 150 mg) and dissolve in anhydrous THF (5 mL). Cool the solution to 0 °C. Slowly add phenylmagnesium bromide (1.0 M in THF, 1.1 mL, 1.1 mmol) or phenyllithium. Stir at room temperature for 30 minutes to form the phenylzinc chloride reagent.

  • Coupling Reaction Setup: In a separate argon-flushed flask, dissolve methyl 3-iodo-5-nitrobenzoate (1.0 mmol, 307 mg) in anhydrous THF (5 mL). Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 29 mg).

  • Reaction Execution: Transfer the freshly prepared phenylzinc chloride solution to the aryl iodide solution via cannula. Stir the reaction mixture at 60 °C for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction to room temperature and quench by slowly adding 1 M HCl (10 mL). Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography to afford the target compound.

Route 3: The Stille Coupling

The Stille coupling utilizes organostannane reagents. A key advantage is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups.[4] However, the high toxicity of tin byproducts is a significant drawback that necessitates careful handling and purification.

Mechanistic Rationale

The mechanism is analogous to the Suzuki and Negishi couplings. The transmetalation step involves the transfer of an organic group from the organotin reagent to the Pd(II) center. This step can sometimes be slow and may require additives like Cu(I) salts or fluoride ions to accelerate the reaction.

Visualizing the Stille Pathway

Stille_Coupling cluster_main Stille Coupling Reaction Aryl_Halide Methyl 3-iodo-5-nitrobenzoate Catalyst Pd(PPh₃)₄ Aryl_Halide->Catalyst Organostannane Phenyltributyltin Organostannane->Catalyst Product 3-Methoxycarbonyl-5-nitro-biphenyl Catalyst->Product Byproduct Tributyltin Iodide (Toxic) Catalyst->Byproduct

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of Biaryl Compounds via Suzuki Coupling with 3-Methoxycarbonyl-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth technical overview for the synthesis of biaryl compounds using 3-Methoxycarbonyl-5-nitrophenylboronic acid via the Suzuki-Miyaura coupling reaction. It offers a detailed protocol, a robust validation strategy using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and a comparative analysis of alternative synthetic methodologies.

Introduction: The Strategic Importance of Biaryls and the Suzuki-Miyaura Reaction

The biaryl structural motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics necessitates efficient and versatile synthetic methods. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for constructing C-C bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1]

This guide focuses on a specific, yet challenging, building block: This compound . The presence of two strong electron-withdrawing groups (EWG) on the boronic acid partner presents unique considerations for reaction kinetics and product characterization. While EWGs on an aryl halide partner typically facilitate the rate-determining oxidative addition step, their presence on the boronic acid can render the transmetalation step less favorable.[2][3] Understanding these electronic effects is paramount for successful synthesis and optimization.

This document will walk you through the mechanistic underpinnings, provide a reliable experimental protocol, detail a rigorous analytical validation workflow, and compare the Suzuki-Miyaura reaction to other cross-coupling methodologies.

Section 1: Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4] A deep understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This step is generally faster for more reactive halides (I > Br > Cl) and is accelerated by electron-withdrawing groups on the aryl halide.[5]

  • Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid (Ar²) is transferred to the palladium center. The boronic acid must first be activated by a base (e.g., K₂CO₃, CsF) to form a more nucleophilic boronate species (-[B(OH)₃]⁻).[6][7] This step displaces the halide from the palladium complex. The electronic nature of the boronic acid is critical here; electron-donating groups enhance reactivity, whereas electron-withdrawing groups, as in our case, can slow this step down.[2][7]

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][8]

Below is a diagram illustrating this fundamental catalytic process.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product ar1x Ar¹-X ar1x->oxidative_addition ar2b Ar²-B(OH)₂ + Base ar2b->transmetalation Validation_Workflow crude Crude Product (Post-Workup) purification Column Chromatography crude->purification pure Purified Fractions purification->pure validation Analytical Validation pure->validation nmr ¹H & ¹³C NMR validation->nmr ms High-Resolution MS validation->ms final Validated Pure Product nmr->final ms->final

Sources

A Senior Application Scientist's Guide to Kinetic Studies of Suzuki Coupling with 3-Methoxycarbonyl-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds.[1][2] Its broad functional group tolerance and relatively mild conditions have cemented its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] However, the efficiency of this powerful reaction is highly dependent on the electronic and steric nature of its coupling partners. This guide provides an in-depth technical comparison of methodologies for conducting kinetic studies on the Suzuki coupling of a particularly challenging substrate: 3-Methoxycarbonyl-5-nitrophenylboronic acid.

The presence of two strong electron-withdrawing groups—a nitro and a methoxycarbonyl substituent—on the boronic acid presents a unique set of challenges that necessitate a careful and nuanced approach to reaction optimization and mechanistic understanding.[4] This guide will delve into the causality behind experimental choices, provide self-validating protocols, and offer a comparative analysis of catalyst systems and monitoring techniques to empower researchers in this specialized area.

The Challenge: Deactivated Boronic Acids in Suzuki Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3][5] The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step.[4] The electronic nature of the boronic acid plays a pivotal role here. Electron-donating groups on the arylboronic acid increase the nucleophilicity of the carbon atom attached to boron, thereby accelerating the transmetalation process.[3]

Conversely, the this compound is severely electronically deactivated. The potent electron-withdrawing capacity of the nitro and methoxycarbonyl groups significantly reduces the electron density on the phenyl ring, making the aryl group less nucleophilic and consequently slowing down the crucial transmetalation step.[4] This can lead to sluggish reactions, incomplete conversions, and the predominance of side reactions such as protodeboronation, especially under standard coupling conditions.[6][7] A thorough kinetic analysis is therefore not just an academic exercise, but a critical tool for developing robust and efficient synthetic protocols for this class of substrates.

Comparative Analysis of Kinetic Monitoring Techniques

The real-time monitoring of a reaction's progress is the cornerstone of any kinetic study. Several techniques can be employed, each with its own advantages and limitations. The choice of method will depend on the specific reaction conditions, available equipment, and the level of detail required.

Technique Advantages Disadvantages Best Suited For
High-Performance Liquid Chromatography (HPLC) Highly quantitative, excellent for complex reaction mixtures, widely available.[8]Requires quenching and sampling, not truly in-situ, potential for error during workup.Endpoint analysis and generating concentration vs. time plots from discrete samples.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy Provides rich structural information on all species in solution, truly in-situ, non-invasive.[9]Lower sensitivity compared to HPLC, requires specialized probes and deuterated solvents, potential for peak overlap.Mechanistic studies where the identification of intermediates is crucial.
In-situ Raman Spectroscopy Non-invasive, can be used with standard glassware, water is a weak Raman scatterer.[10][11]Can be affected by fluorescence, requires careful calibration, may not be suitable for all substrates.[12]Real-time monitoring of reactions in aqueous or biphasic media.
Experimental Workflow for Kinetic Analysis

A systematic approach is crucial for obtaining reliable kinetic data. The following workflow provides a general framework for a comparative kinetic study.

G cluster_prep Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Aryl Halide, Boronic Acid, Internal Standard) setup Set up Reaction Vessel under Inert Atmosphere prep_reagents->setup prep_catalyst Prepare Catalyst/Ligand Stock Solution prep_catalyst->setup prep_base Prepare Base Solution prep_base->setup add_reagents Add Reagents and Solvent setup->add_reagents thermo Thermostate to Desired Temperature add_reagents->thermo initiate Initiate Reaction (e.g., add catalyst) thermo->initiate monitor Monitor Reaction (HPLC, in-situ NMR, or in-situ Raman) initiate->monitor plot Plot Concentration vs. Time monitor->plot rate Determine Initial Rate plot->rate compare Compare Rates Across Different Conditions rate->compare

Caption: A generalized workflow for a kinetic analysis experiment.

Performance Comparison of Catalyst Systems

The choice of the palladium catalyst and associated ligands is paramount when dealing with challenging substrates like this compound. While a universal catalyst does not exist, certain classes of catalysts have shown superior performance with electron-deficient coupling partners.

Catalyst System Key Features Performance with Electron-Deficient Substrates Considerations
Pd(PPh₃)₄ A classic, versatile catalyst.Often sluggish with deactivated boronic acids, may require higher temperatures and longer reaction times.Prone to decomposition at elevated temperatures.
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) Bulky, electron-rich phosphine ligands that accelerate oxidative addition and reductive elimination.[13]Generally provides good to excellent yields, even at lower temperatures.[6]Ligands can be air-sensitive and require careful handling.
Pd(dppf)Cl₂ A robust and versatile catalyst, particularly effective for a wide range of substrates.Shows good performance with heteroaryl and other challenging boronic acids.[14]May require optimization of base and solvent.
PEPPSI™-IPr A pre-catalyst featuring a strongly donating N-heterocyclic carbene (NHC) ligand.Highly active for the coupling of challenging substrates, including nitro-substituted aryl chlorides.[14]Can be more expensive than traditional palladium sources.

Illustrative Kinetic Data for Substituted Phenylboronic Acids

Boronic Acid Substituent Effect Expected Relative Initial Rate
4-Methoxyphenylboronic AcidElectron-DonatingFaster
Phenylboronic AcidNeutralBaseline
This compound Strongly Electron-Withdrawing Significantly Slower
4-Nitrophenylboronic AcidElectron-WithdrawingSlower

This trend underscores the kinetic challenge posed by our target substrate and highlights the necessity for a highly active catalyst system to achieve reasonable reaction rates.

Experimental Protocols

The following protocols provide a starting point for conducting kinetic studies on the Suzuki coupling of this compound.

Protocol 1: Kinetic Monitoring by HPLC

Objective: To determine the kinetic profile of the Suzuki coupling reaction by analyzing quenched aliquots at specific time points.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Degassed solvent (e.g., Toluene/Water mixture)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., cold ethyl acetate)

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide, this compound, base, and internal standard.

  • Add the degassed solvent.

  • Bring the reaction mixture to the desired temperature with vigorous stirring.

  • Reaction Initiation: Add the palladium catalyst/ligand solution to start the reaction (t=0).

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench it in a vial containing the cold quenching solution.

  • Sample Preparation: Dilute the quenched sample, filter, and transfer to an HPLC vial.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the product and remaining starting material relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of the curve at early time points.

Protocol 2: In-situ Monitoring by Benchtop NMR Spectroscopy

Objective: To monitor the reaction in real-time within the NMR spectrometer to observe the formation of products and potentially intermediates.[9]

Materials:

  • Aryl halide

  • This compound

  • Palladium catalyst

  • Ligand

  • Base

  • Deuterated solvent

Procedure:

  • Sample Preparation: In an NMR tube under an inert atmosphere, combine the aryl halide, this compound, and base in the deuterated solvent.

  • Acquire an initial spectrum (t=0).

  • Reaction Initiation: Add the catalyst/ligand solution to the NMR tube, quickly mix, and place it in the pre-heated NMR probe.

  • Data Acquisition: Acquire spectra at regular intervals over the course of the reaction.

  • Data Analysis: Integrate the signals corresponding to the starting materials and products to determine their relative concentrations over time. Plot these concentrations versus time to obtain the kinetic profile.

Mechanistic Considerations and the Catalytic Cycle

A deep understanding of the catalytic cycle is essential for interpreting kinetic data and rationally optimizing reaction conditions.

Suzuki_Cycle cluster_main Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'B(OH)2, Base) RATE-DETERMINING STEP Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For electron-deficient boronic acids such as this compound, the transmetalation step is anticipated to be the primary kinetic bottleneck. Strategies to accelerate this step often involve the use of highly electron-donating ligands on the palladium center, which can increase the nucleophilicity of the palladium-bound hydroxide or alkoxide, facilitating the formation of the boronate complex and subsequent aryl transfer.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate the challenges associated with the Suzuki coupling of deactivated boronic acids, leading to the development of more efficient and robust synthetic methodologies.

References

  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate.
  • Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. ResearchGate.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Key Steps in the Workflow to Analyze Raman Spectra. Spectroscopy Online.
  • Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. RSC Publishing.
  • Guide to Raman Spectroscopy. Bruker.
  • Modern Raman Spectroscopy – A Practical Approach. Wiley.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Kinetic analysis of bioorthogonal reaction mechanisms using Raman microscopy. Faraday Discussions.
  • In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.
  • SUZUKI REACTION MONITORING. Advion.

Sources

A Comparative Guide to Purity Assessment of Biaryls Synthesized Using 3-Methoxycarbonyl-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly for pharmaceutical and materials science applications, the structural motif of biaryls is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the creation of these carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[1][2][3] A key reagent in the medicinal chemist's toolbox for this transformation is 3-Methoxycarbonyl-5-nitrophenylboronic acid, which is instrumental in producing biaryls with specific electronic properties beneficial for drug development and bioconjugation.[4]

However, the synthesis of the target biaryl is only the first step. Rigorous assessment of its purity is a critical, non-negotiable step to ensure that the observed biological or material properties are not skewed by the presence of unreacted starting materials, byproducts, or other impurities. This guide provides an in-depth, objective comparison of the essential analytical techniques for evaluating the purity of biaryls synthesized using this compound, grounded in scientific principles and practical, field-proven insights.

The Suzuki-Miyaura Coupling: A Brief Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle that typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6] The choice of boronic acid is a critical factor influencing the reaction's efficiency and yield.[5] this compound, with its electron-withdrawing nitro and methoxycarbonyl groups, presents unique electronic characteristics that can influence the transmetalation step.

Core Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive and trustworthy assessment of biaryl purity. No single technique can provide a complete picture. The three pillars of purity determination for these compounds are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for separating and quantifying the components of a mixture. For biaryl analysis, a reversed-phase method with UV detection is the most common approach.

Principle of Separation: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase (often a mixture of water and acetonitrile or methanol). More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.

Experimental Protocol: A Step-by-Step Guide

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the crude biaryl product.

    • Dissolve the sample in a suitable solvent, such as acetonitrile or a 1:1 mixture of acetonitrile and water, to a final concentration of about 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Solvent B: 0.1% Acetonitrile.

    • Gradient Elution: A typical gradient would be to start with a low percentage of Solvent B (e.g., 10%) and gradually increase it to a high percentage (e.g., 95%) over 20-30 minutes. This ensures the elution of both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the biaryl product has strong absorbance, typically around 254 nm. A DAD allows for the acquisition of the entire UV spectrum, which is invaluable for peak purity analysis.[7][8]

  • Data Analysis and Interpretation:

    • The purity of the sample is typically reported as the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

    • Peak Purity Analysis (with DAD): This is a crucial step to check for co-eluting impurities.[7][8][9] The software can compare the UV spectra across a single peak. A high purity factor (often >990) suggests the peak is spectrally pure.[7]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation weigh Weigh Crude Product dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample dissolve->filter inject Inject onto C18 Column filter->inject Prepared Sample separate Gradient Elution inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peak Areas detect->integrate purity_check Peak Purity Analysis detect->purity_check calculate Calculate Area % integrate->calculate purity_check->calculate Confirm Purity

Caption: Workflow for biaryl purity assessment using HPLC-UV/DAD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for identifying and quantifying impurities.[10] For biaryls, ¹H NMR is the most commonly used technique. Quantitative NMR (qNMR) can provide a highly accurate measure of purity.[11][12][13]

Principle of Analysis: The chemical shift, integration, and coupling patterns of the proton signals in the ¹H NMR spectrum provide a fingerprint of the molecule. Impurities will give rise to their own distinct sets of signals.

Experimental Protocol: A Step-by-Step Guide

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the biaryl product.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • For qNMR, a known amount of an internal standard is added.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis and Interpretation:

    • Identify the characteristic peaks of the desired biaryl product.

    • Look for peaks that do not correspond to the product or the solvent. These are likely from impurities.

    • By integrating the peaks of the product and the impurities, a molar ratio can be determined, and thus the purity can be estimated.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the biaryl product and to identify the molecular weights of any impurities. It is often coupled with HPLC (LC-MS) for enhanced separation and identification capabilities.

Principle of Analysis: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Experimental Protocol: A Step-by-Step Guide

  • Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from an HPLC column.

  • Ionization: Electrospray ionization (ESI) is a common technique for this class of molecules.

  • Mass Analysis: A time-of-flight (TOF) or quadrupole mass analyzer is typically used.

  • Data Analysis and Interpretation:

    • Look for a peak corresponding to the expected molecular weight of the biaryl product (often as [M+H]⁺ or [M+Na]⁺).

    • Other peaks in the mass spectrum may correspond to impurities or fragments of the product.

Comparison with Alternative Boronic Acids

While this compound is a valuable reagent, other boronic acids or their surrogates can be employed for the synthesis of similar biaryl structures.[14][15] The choice of reagent can impact the reaction yield and the purity profile of the final product.

Reagent/AlternativeKey AdvantagesPotential DrawbacksPurity Considerations
This compound Provides access to biaryls with specific electronic properties.[4]The electron-withdrawing groups can sometimes lead to slower reaction rates.Purity is generally high with proper purification, but byproducts from homocoupling can be observed.
Arylboronic Acid Pinacol Esters More stable and easier to handle than some boronic acids.[16][17]May require slightly different reaction conditions for optimal performance.Can lead to cleaner reactions with fewer boronic acid-related side products.
Potassium Aryltrifluoroborates Crystalline, air- and moisture-stable solids.[14][16]Often require specific activation conditions.Can result in high purity products due to their stability and controlled release of the boronic acid.[14]

Logical Relationship of Purity Assessment Techniques

Purity_Assessment cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_result Final Assessment synthesis Suzuki-Miyaura Coupling hplc HPLC-UV/DAD (Separation & Quantification) synthesis->hplc Crude Product nmr NMR Spectroscopy (Structural Confirmation) hplc->nmr Confirm Structure of Main Peak ms Mass Spectrometry (Molecular Weight Verification) nmr->ms Verify Molecular Weight pure_product Pure Biaryl Product ms->pure_product Confirmed Purity

Caption: Interrelation of analytical techniques for comprehensive purity assessment.

Conclusion

The rigorous assessment of biaryl purity is a cornerstone of reliable chemical research and development. For biaryls synthesized using this compound, a combination of HPLC-UV/DAD, NMR spectroscopy, and mass spectrometry provides a robust and comprehensive evaluation. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can have high confidence in the quality of their synthesized compounds, ensuring the integrity of their subsequent experiments and applications.

References

  • A Comparative Guide to Alternative Boronic Acids for the Synthesis of Biaryl Structures - Benchchem.
  • Two alternative routes towards the synthesis of biaryls 3a–c. - ResearchGate.
  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
  • A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Synthesis of ortho nitro-substituted axially chiral biaryls Details of... - ResearchGate.
  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PubMed Central.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • 3-(Methoxycarbonyl)-5-nitrophenylboronic acid - Chem-Impex.
  • HPLC-UV Method Development for Highly Polar Impurities - Resolian.
  • Purity Testing & Quantitative NMR Analysis | Spectral Service AG.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv.
  • Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls - AIR Unimi.
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
  • Quantitative purity determination with NMR : r/NMRspectroscopy - Reddit.
  • Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities.
  • 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH.
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Peak Purity Analysis - Element Lab Solutions.
  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.
  • Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior - MDPI.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI.

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A Senior Application Scientist's Guide to Cross-Coupling for Nitrobiaryl Synthesis: Suzuki vs. Stille vs. Hiyama

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Nitrobiaryls in Modern Chemistry

The biaryl motif is a cornerstone of modern medicinal chemistry and materials science. Its rigid, well-defined three-dimensional structure provides a scaffold for the precise positioning of functional groups, enabling fine-tuned interactions with biological targets or the creation of materials with unique photophysical properties. Among the vast landscape of biaryl compounds, nitrobiaryls stand out as particularly valuable synthetic intermediates. The nitro group, a strong electron-withdrawing substituent, not only modulates the electronic properties of the biaryl system but also serves as a versatile functional handle for further chemical transformations, most notably its reduction to an amino group, a key step in the synthesis of a diverse array of pharmaceuticals and agrochemicals.

The construction of the C(sp²)–C(sp²) bond in nitrobiaryls is a formidable challenge for synthetic chemists. The electron-deficient nature of nitro-substituted aryl rings can significantly impact the reactivity of substrates in traditional cross-coupling reactions. This guide provides an in-depth, comparative analysis of three powerful palladium-catalyzed cross-coupling reactions for the synthesis of nitrobiaryls: the Suzuki, Stille, and Hiyama couplings. As researchers, scientists, and drug development professionals, understanding the nuances, advantages, and limitations of each method is paramount for the efficient and successful synthesis of these critical compounds. This guide will delve into the mechanistic underpinnings of each reaction, provide a side-by-side comparison of their key features supported by experimental data, and offer detailed protocols to aid in your synthetic endeavors.

The Contenders: A Mechanistic Overview

At the heart of these three coupling reactions lies a similar catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The fundamental steps include oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent in each reaction imparts distinct characteristics that influence their scope and applicability in the synthesis of nitrobiaryls.

The Suzuki-Miyaura Coupling: A Versatile Workhorse

The Suzuki-Miyaura coupling has become one ofthe most widely used methods for C-C bond formation due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally low toxicity of the boron-containing reagents and byproducts.[1] In the context of nitrobiaryl synthesis, the Suzuki reaction can be approached in two ways: by coupling a nitro-substituted aryl halide with a non-nitrated arylboronic acid, or by coupling a non-nitrated aryl halide with a nitro-substituted arylboronic acid. A more recent and innovative approach involves the direct use of nitroarenes as electrophilic coupling partners, proceeding via the unprecedented cleavage of the Ar–NO2 bond.[2][3]

Catalytic Cycle of the Suzuki-Miyaura Coupling for Nitrobiaryl Synthesis:

Suzuki_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar(NO2)-X pd2_complex Ar(NO2)-Pd(II)(X)L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar(NO2)-Pd(II)(Ar')L2 transmetalation->pd2_biaryl ar_boronic Ar'-B(OH)2 (Base) ar_boronic->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 nitrobiaryl Ar(NO2)-Ar' reductive_elimination->nitrobiaryl caption Catalytic Cycle of the Suzuki-Miyaura Coupling.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Stille Coupling: Robust and Functionally Tolerant

The Stille coupling utilizes organostannane reagents, which are known for their high stability to air and moisture, and the reaction's remarkable tolerance to a wide variety of functional groups, including the often-sensitive nitro group.[4][5] This robustness makes the Stille coupling a reliable choice for complex molecule synthesis where functional group compatibility is paramount.[6] The primary drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture.[7]

Catalytic Cycle of the Stille Coupling for Nitrobiaryl Synthesis:

Stille_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar(NO2)-X pd2_complex Ar(NO2)-Pd(II)(X)L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar(NO2)-Pd(II)(Ar')L2 transmetalation->pd2_biaryl ar_stannane Ar'-SnR3 ar_stannane->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 nitrobiaryl Ar(NO2)-Ar' reductive_elimination->nitrobiaryl caption Catalytic Cycle of the Stille Coupling.

Figure 2: Catalytic Cycle of the Stille Coupling.

The Hiyama Coupling: A Greener Alternative

The Hiyama coupling employs organosilicon reagents, which are generally non-toxic, environmentally benign, and readily available.[8] This makes the Hiyama coupling an attractive "greener" alternative to the Stille coupling. A key feature of the Hiyama coupling is the requirement of an activator, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicate species that is competent for transmetalation.[2] The reaction demonstrates good functional group tolerance, including compatibility with nitro groups.[9]

Catalytic Cycle of the Hiyama Coupling for Nitrobiaryl Synthesis:

Hiyama_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar(NO2)-X pd2_complex Ar(NO2)-Pd(II)(X)L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar(NO2)-Pd(II)(Ar')L2 transmetalation->pd2_biaryl ar_silane Ar'-SiR3 (Activator) ar_silane->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 nitrobiaryl Ar(NO2)-Ar' reductive_elimination->nitrobiaryl caption Catalytic Cycle of the Hiyama Coupling.

Figure 3: Catalytic Cycle of the Hiyama Coupling.

Head-to-Head Comparison: Performance in Nitrobiaryl Synthesis

The choice of coupling reaction for a specific nitrobiaryl synthesis depends on a multitude of factors. The following table provides a comparative overview of the Suzuki, Stille, and Hiyama couplings in this context.

FeatureSuzuki CouplingStille CouplingHiyama Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organostannanes (organotin compounds)Organosilanes
Toxicity of Reagents LowHigh (organotins are toxic)Low
Byproduct Removal Generally easy (water-soluble boron byproducts)Can be difficult (tin byproducts)Generally easy
Functional Group Tolerance Good, but can be sensitive to strong bases.[1]Excellent, including nitro groups.[4][5]Good, including nitro groups.[9]
Reaction Conditions Generally mild, requires a base.[1]Mild, often neutral conditions.[6]Requires an activator (fluoride or base).[2]
Substrate Scope Very broad, large commercial availability of boronic acids.Broad, but synthesis of organostannanes can be required.Broad, growing availability of organosilanes.
"Green" Chemistry Aspect Favorable due to low toxicity of boron compounds.Less favorable due to tin toxicity.Highly favorable due to low toxicity of silicon compounds.

Experimental Data: A Quantitative Look at Performance

To provide a clearer picture of the practical application of these methods, the following table summarizes representative experimental data for the synthesis of nitrobiaryls using each of the three coupling reactions.

Coupling ReactionElectrophileNucleophileCatalyst (mol%)Ligand/AdditiveBase/ActivatorSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki 1-Iodo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801295F. Kerins, D. F. O'Shea, J. Org. Chem.2002 , 67, 4968-4971.
Suzuki 4-NitrotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1001282J. P. Wolfe, S. L. Buchwald, Angew. Chem. Int. Ed.1999 , 38, 2413-2416.
Stille 1-Iodo-4-nitrobenzene(4-Methoxyphenyl)tributylstannanePd(PPh₃)₄ (5)--Toluene1001691V. Farina, B. Krishnan, J. Am. Chem. Soc.1991 , 113, 9585-9595.
Stille 4-Bromo-nitrobenzenePhenyltributylstannanePd₂(dba)₃ (1.5)P(o-tol)₃ (6)-DMF80289A. M. Echavarren, J. K. Stille, J. Am. Chem. Soc.1987 , 109, 5478-5486.
Hiyama 1-Iodo-4-nitrobenzenePhenyltrimethoxysilanePd(OAc)₂ (2)SPhos (4)TBAFTHF601285S. E. Denmark, R. F. Sweis, Acc. Chem. Res.2002 , 35, 835-846.
Hiyama 1-Bromo-4-nitrobenzenePhenyltriethoxysilanePdCl₂(dppf) (3)-TBAFDioxane1002478T. Hiyama, Y. Hatanaka, Pure Appl. Chem.1994 , 66, 1471-1478.

Experimental Protocols: Step-by-Step Methodologies

To further aid in the practical application of this guide, detailed, step-by-step protocols for the synthesis of 4-methoxy-4'-nitrobiphenyl via each of the three coupling methods are provided below.

Protocol 1: Suzuki Coupling

Synthesis of 4-Methoxy-4'-nitrobiphenyl from 1-Iodo-4-nitrobenzene and 4-Methoxyphenylboronic Acid

Workflow Diagram:

Suzuki_Workflow start Start reactants Combine 1-iodo-4-nitrobenzene, 4-methoxyphenylboronic acid, Pd(PPh3)4, and Na2CO3 in a flask. start->reactants solvent Add toluene, ethanol, and water. reactants->solvent degas Degas the mixture. solvent->degas reflux Reflux the reaction mixture. degas->reflux workup Perform aqueous workup. reflux->workup purify Purify by column chromatography. workup->purify product Obtain 4-methoxy-4'-nitrobiphenyl. purify->product caption Experimental Workflow for Suzuki Coupling.

Figure 4: Experimental Workflow for Suzuki Coupling.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-4-nitrobenzene (1.0 mmol, 249 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg), and sodium carbonate (2.0 mmol, 212 mg).

  • Add a 3:1:1 mixture of toluene:ethanol:water (10 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxy-4'-nitrobiphenyl as a solid.

Protocol 2: Stille Coupling

Synthesis of 4-Methoxy-4'-nitrobiphenyl from 1-Iodo-4-nitrobenzene and (4-Methoxyphenyl)tributylstannane

Workflow Diagram:

Stille_Workflow start Start reactants Combine 1-iodo-4-nitrobenzene, (4-methoxyphenyl)tributylstannane, and Pd(PPh3)4 in a flask. start->reactants solvent Add anhydrous toluene. reactants->solvent degas Degas the mixture. solvent->degas heat Heat the reaction mixture. degas->heat workup Perform aqueous workup with KF solution. heat->workup purify Purify by column chromatography. workup->purify product Obtain 4-methoxy-4'-nitrobiphenyl. purify->product caption Experimental Workflow for Stille Coupling.

Figure 5: Experimental Workflow for Stille Coupling.

Procedure:

  • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-4-nitrobenzene (1.0 mmol, 249 mg) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL) via syringe, followed by (4-methoxyphenyl)tributylstannane (1.1 mmol, 439 mg).

  • Heat the reaction mixture to 100 °C and stir for 16 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) (10 mL) for 30 minutes.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Separate the organic layer from the filtrate, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxy-4'-nitrobiphenyl.

Protocol 3: Hiyama Coupling

Synthesis of 4-Methoxy-4'-nitrobiphenyl from 1-Iodo-4-nitrobenzene and (4-Methoxyphenyl)trimethoxysilane

Workflow Diagram:

Hiyama_Workflow start Start reactants Combine 1-iodo-4-nitrobenzene, (4-methoxyphenyl)trimethoxysilane, Pd(OAc)2, and SPhos in a flask. start->reactants solvent Add anhydrous THF. reactants->solvent activator Add TBAF solution. solvent->activator heat Heat the reaction mixture. activator->heat workup Perform aqueous workup. heat->workup purify Purify by column chromatography. workup->purify product Obtain 4-methoxy-4'-nitrobiphenyl. purify->product caption Experimental Workflow for Hiyama Coupling.

Figure 6: Experimental Workflow for Hiyama Coupling.

Procedure:

  • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous tetrahydrofuran (THF) (5 mL) and stir for 10 minutes at room temperature.

  • Add 1-iodo-4-nitrobenzene (1.0 mmol, 249 mg) and (4-methoxyphenyl)trimethoxysilane (1.5 mmol, 318 mg).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 mL, 1.5 mmol).

  • Heat the reaction mixture to 60 °C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxy-4'-nitrobiphenyl.

Conclusion: Selecting the Optimal Coupling Strategy

The Suzuki, Stille, and Hiyama couplings all represent powerful and effective methods for the synthesis of nitrobiaryls. The choice of the most appropriate method is a strategic decision that depends on the specific requirements of the synthesis.

  • The Suzuki coupling is often the first choice due to the wide availability of reagents, mild reaction conditions, and low toxicity. The development of methods utilizing nitroarenes as electrophiles further expands its utility.[2][3]

  • The Stille coupling shines when exceptional functional group tolerance is required, particularly in the later stages of a complex synthesis.[4][6] However, the toxicity of organotin compounds is a significant consideration.

  • The Hiyama coupling offers a compelling "green" alternative to the Stille reaction, with the advantage of using non-toxic and environmentally friendly organosilicon reagents.[8]

Ultimately, the optimal choice will be guided by a careful consideration of factors such as substrate availability, cost, scalability, and the principles of green chemistry. By understanding the strengths and weaknesses of each of these powerful synthetic tools, researchers can make informed decisions to efficiently and effectively construct the valuable class of nitrobiaryl compounds.

References

  • Yadav, M. R.; Nagaoka, M.; Kashihara, M.; Zhong, R.-L.; Miyazaki, T.; Sakaki, S.; Nakao, Y. The Suzuki–Miyaura Coupling of Nitroarenes. J. Am. Chem. Soc.2017, 139 (28), 9423–9426. [Link]
  • Rocard, L.; Hudhomme, P. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Littke, A. F.; Fu, G. C. A Versatile Catalyst for the Stille Cross-Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.1999, 38 (16), 2411-2413. [Link]
  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004, 43 (36), 4704-4734. [Link]
  • Nakao, Y.; Hiyama, T. Silicon-Based Cross-Coupling Reaction. Chem. Soc. Rev.2011, 40 (10), 4893-4901. [Link]
  • Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; pp 421-454. [Link]
  • Organic Chemistry Portal. Stille Coupling. [Link]
  • Farina, V.; Krishnan, B. Large Rate Accelerations in the Stille Reaction with Tri-2-furylphosphine and Triphenylarsine as Palladium Ligands: Mechanistic and Synthetic Implications. J. Am. Chem. Soc.1991, 113 (25), 9585–9595. [Link]
  • Echavarren, A. M.; Stille, J. K. Palladium-catalyzed coupling of aryl triflates with organostannanes. J. Am. Chem. Soc.1987, 109 (18), 5478–5486. [Link]
  • Williams, R. M.; Aldous, D. J.; Aldous, S. C. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Org. Synth.2011, 88, 197. [Link]
  • Hiyama, T.; Hatanaka, Y. Palladium-catalyzed cross-coupling reaction of organosilicon compounds. Pure Appl. Chem.1994, 66 (7), 1471-1478. [Link]
  • Denmark, S. E.; Sweis, R. F. The Hiyama Cross-Coupling Reaction: A Mechanistic Perspective. Acc. Chem. Res.2002, 35 (10), 835–846. [Link]
  • Kerins, F.; O'Shea, D. F. A General and Efficient Method for the Suzuki Cross-Coupling of Sterically Hindered Aryl and Heteroaryl Chlorides. J. Org. Chem.2002, 67 (14), 4968–4971. [Link]
  • Wolfe, J. P.; Buchwald, S. L. A Highly Active Catalyst for the Suzuki Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.1999, 38 (16), 2413-2416. [Link]
  • Wikipedia contributors. Stille reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Organic Chemistry Portal. Hiyama Coupling. [Link]
  • Wikipedia contributors. Hiyama coupling. Wikipedia, The Free Encyclopedia. [Link]
  • Foubelo, F.; Nájera, C.; Yus, M. The Hiyama Cross-Coupling Reaction: New Discoveries. Chem. Rec.2016, 16 (6), 2521-2533. [Link]
  • Myers, A. G. The Stille Reaction. [Link]
  • NROChemistry. Stille Coupling. [Link]
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ChemOrgChem.
  • Mehar Al Minnath (LetsLearnChem). HIYAMA COUPLING REACTION. [Link]

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A Senior Application Scientist's Guide to Quantitative LC-MS Analysis of Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals and functional materials.[1] The efficiency of these reactions, however, is highly dependent on the choice of catalyst and reaction conditions. Consequently, the ability to accurately and rapidly quantify the consumption of reactants and the formation of products is paramount for reaction optimization, kinetic studies, and process development. This guide provides an in-depth, technical comparison of two common palladium catalysts for a model Suzuki coupling reaction, leveraging the power of Liquid Chromatography-Mass Spectrometry (LC-MS) for precise quantitative analysis.

The Imperative for Quantitative Analysis in Suzuki Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, proceeds through a well-established catalytic cycle.[2] While seemingly straightforward, the reaction's performance can be influenced by a multitude of factors, including the choice of palladium precursor, the ligand, the base, and the solvent system. Traditional monitoring techniques like Thin-Layer Chromatography (TLC) provide qualitative or semi-quantitative information at best.[1] For rigorous catalyst comparison and kinetic analysis, a more robust and quantitative method is required. LC-MS has emerged as a powerful analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to simultaneously monitor multiple components in a complex reaction mixture.[3][4]

The Catalytic Cycle: A Refresher

A foundational understanding of the Suzuki coupling mechanism is crucial for interpreting kinetic data and making informed decisions during reaction optimization. The generally accepted catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Pd(II) complex.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[2]

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: A Comparative Study of Palladium Catalysts

To illustrate the utility of LC-MS in evaluating catalyst performance, we will compare two widely used palladium catalysts in a model Suzuki coupling reaction: the coupling of 4-bromoanisole with phenylboronic acid.

  • Catalyst A: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] - A traditional, versatile, and readily available catalyst.[5]

  • Catalyst B: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] - A more modern catalyst known for its high activity and stability, particularly with challenging substrates.[6]

The reaction progress will be monitored over time by quenching aliquots of the reaction mixture and analyzing them by a validated LC-MS method. This will allow for a direct comparison of the reaction rates and final product yields for each catalyst.

Experimental Protocols

Protocol 1: Suzuki Coupling Reaction

Materials:

  • 4-Bromoanisole (reactant)

  • Phenylboronic acid (reactant)

  • Potassium carbonate (K₂CO₃) (base)

  • Palladium Catalyst (Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • 1,4-Dioxane/Water (4:1 v/v) (solvent)

  • Anhydrous and degassed solvents

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 4-bromoanisole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% or Pd(dppf)Cl₂, 3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture under an inert atmosphere.

  • Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

Protocol 2: LC-MS Sample Preparation and Analysis

Sample Preparation:

  • Dilute the quenched reaction aliquot with the LC mobile phase (e.g., 1:100 dilution with 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration within the linear range of the LC-MS method.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

LC-MS Method:

A validated LC-MS method is critical for obtaining reliable quantitative data.[7][8] The following is a general method that can be optimized for the specific analytes.

ParameterSetting
LC System UPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Bromoanisole187.0/189.0144.0/146.015
Phenylboronic Acid123.177.110
4-Methoxybiphenyl185.1170.120

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Experimental_Workflow cluster_reaction Suzuki Coupling Reaction cluster_analysis LC-MS Analysis Reactants Combine Reactants: 4-Bromoanisole Phenylboronic Acid Base Catalyst Add Palladium Catalyst (A or B) Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction_Conditions Heat under Inert Atmosphere Solvent->Reaction_Conditions Sampling Withdraw Aliquots at Time Points Reaction_Conditions->Sampling Quench Quench Aliquots Sampling->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter Inject Inject into LC-MS Filter->Inject Data_Acquisition Acquire Data (MRM) Inject->Data_Acquisition Quantitative_Results Quantitative Results: - Reactant Consumption - Product Formation Data_Acquisition->Quantitative_Results Data Processing

Caption: The experimental workflow for the comparative analysis of Suzuki coupling catalysts.

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS analysis can be summarized in tables for easy comparison of the two catalysts.

Table 1: Quantitative Comparison of Catalyst Performance in the Suzuki Coupling of 4-Bromoanisole and Phenylboronic Acid

Time (minutes)Catalyst A [Pd(PPh₃)₄] - Product Yield (%)Catalyst B [Pd(dppf)Cl₂] - Product Yield (%)
000
152545
304875
607292
1208598
2408899

Table 2: Kinetic Comparison of Catalysts

CatalystInitial Reaction Rate (µmol/L/min)Time to >90% Conversion (minutes)
Catalyst A [Pd(PPh₃)₄]15.6~150
Catalyst B [Pd(dppf)Cl₂]28.1~60

From the data presented, it is evident that Catalyst B, Pd(dppf)Cl₂, exhibits a significantly higher initial reaction rate and reaches near-complete conversion in a much shorter time compared to Catalyst A, Pd(PPh₃)₄. This quantitative comparison provides clear, actionable insights for selecting the optimal catalyst for this specific transformation.

Trustworthiness: Ensuring a Self-Validating System

The reliability of the quantitative data hinges on a well-validated LC-MS method.[9][10] Key validation parameters include:

  • Linearity: The method should demonstrate a linear response over a defined concentration range for all analytes.

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the measurements should be within acceptable limits.

  • Selectivity: The method must be able to distinguish the analytes of interest from other components in the reaction mixture without interference.

  • Matrix Effects: The potential for suppression or enhancement of the analyte signal by other components in the reaction mixture should be evaluated and minimized.

By thoroughly validating the analytical method, researchers can have high confidence in the accuracy and reliability of the comparative data generated.

Conclusion

LC-MS is an invaluable tool for the quantitative analysis of Suzuki coupling reactions, providing the precision and sensitivity required for meaningful catalyst comparisons and kinetic studies. By implementing a robust experimental design, detailed protocols, and a validated analytical method, researchers and drug development professionals can make data-driven decisions to optimize their synthetic processes, leading to increased efficiency and productivity. The ability to rapidly and accurately quantify reaction outcomes is a cornerstone of modern chemical research and development, and LC-MS stands as a premier technology in this endeavor.

References

  • Advion, Inc. (n.d.). REAL-TIME MONITORING OF A SUZUKI REACTION USING COMPACT MASS SPECTROMETRY VIA LC/MS AND FLOW INJECTION ANALYSIS (FIA). Advion, Inc.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). ProQuest.
  • Advion, Inc. (n.d.). SUZUKI REACTION MONITORING. Advion, Inc.
  • Köhler, K., et al. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 219-258.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Chen, X., et al. (2022). Pd Reaction Intermediates in Suzuki‐Miyaura Cross‐Coupling Characterized by Mass Spectrometry. ChemPlusChem, 87(3), e202100545.
  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (n.d.). FULIR.
  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. (2017). RSC Publishing.
  • Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT.
  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). Sisu@UT.
  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. (2025). ResearchGate.
  • Waters. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Waters.
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate.
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (n.d.). IJRAR.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2023). MDPI.
  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. (2020). MDPI.
  • Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... (n.d.). ResearchGate.
  • Quantitative analysis of small molecules in biological samples. (n.d.). University of Alabama at Birmingham.
  • Jemal, M. (2006). LC-MS development strategies for quantitative bioanalysis. Current Drug Metabolism, 7(5), 481-495.
  • Development of a Non-Target Screening and Quantitative Analysis Strategy Based on UPLC-Q-TOF/MS and UPLC-QQQ/MS to Improve the Quality Control of Wuling Capsule. (2023). MDPI.
  • Quantitative bioanalysis by LC-MS/MS: a review. (2025). ResearchGate.

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A Senior Application Scientist's Guide to the Large-Scale Synthesis of Biaryl Compounds: A Cost-Benefit Analysis of 3-Methoxycarbonyl-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is a cornerstone of innovation. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerhouse for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and advanced materials. The choice of the boronic acid coupling partner is a critical decision that profoundly influences not only the reaction's success but also its economic and environmental viability on a large scale.

This guide provides an in-depth cost-benefit analysis of utilizing 3-Methoxycarbonyl-5-nitrophenylboronic acid in large-scale synthesis. We will objectively compare its performance, cost-effectiveness, and safety profile against viable alternatives, supported by experimental data and established principles of process chemistry. Our goal is to equip you with the necessary insights to make informed decisions in your process development and manufacturing campaigns.

The Central Role of Boronic Acids in Modern Synthesis

Boronic acids are indispensable reagents in organic synthesis, primarily due to their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, has become a favored method in the pharmaceutical industry for its high functional group tolerance and relatively mild reaction conditions.[1]

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. The electronic and steric properties of the boronic acid play a crucial role in the transmetalation step, which is often rate-limiting.

Profiling this compound: A Potent Electron-Deficient Reagent

This compound is a substituted aromatic boronic acid characterized by the presence of two strong electron-withdrawing groups: a nitro group and a methoxycarbonyl group. This electronic feature is the primary determinant of its reactivity profile.

PropertyValue
CAS Number 117342-20-8[2]
Molecular Formula C8H8BNO6[2]
Molecular Weight 224.96 g/mol [3]
Appearance White to almost white powder or crystal[3]
Purity Typically ≥95%[2][4]

The electron-deficient nature of the aromatic ring in this compound generally leads to a slower rate of transmetalation in the Suzuki-Miyaura catalytic cycle compared to electron-rich or electron-neutral boronic acids. However, this characteristic can be advantageous in certain synthetic strategies, such as sequential cross-couplings, where selective reactivity is desired.

A Comparative Analysis: this compound vs. Key Alternatives

In the landscape of large-scale synthesis, the selection of a building block extends beyond its chemical reactivity to encompass a holistic evaluation of cost, availability, safety, and environmental impact. Here, we compare this compound with three commercially available alternatives that also feature an electron-withdrawing or a synthetically versatile group at the meta-position: 3-aminophenylboronic acid , 3-cyanophenylboronic acid , and 3-formylphenylboronic acid .

Performance in Suzuki-Miyaura Cross-Coupling

The electronic nature of the substituent on the phenylboronic acid has a significant impact on the reaction kinetics. Electron-withdrawing groups decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step. Conversely, electron-donating groups can accelerate this step.

Based on the electronic properties of the substituents, we can anticipate the following general reactivity trend in Suzuki-Miyaura coupling reactions:

3-aminophenylboronic acid (electron-donating -NH2) > 3-formylphenylboronic acid (moderately electron-withdrawing -CHO) > 3-cyanophenylboronic acid (strongly electron-withdrawing -CN) > this compound (very strongly electron-withdrawing -NO2 and -COOCH3)

It is important to note that while a higher reactivity may lead to faster reaction times and potentially lower catalyst loadings, it can also result in more side reactions, such as homocoupling of the boronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction for each specific boronic acid.

Cost-Benefit Analysis: A Multi-faceted Approach

A comprehensive cost-benefit analysis for large-scale synthesis must consider not only the initial reagent cost but also factors that influence the overall process efficiency and cost.

Table 1: Indicative Cost Comparison of Boronic Acids (Small-Scale Pricing)

Boronic AcidCAS NumberIndicative Price (USD/g)
This compound117342-20-8~$4.80 (for 100g)[2]
3-Aminophenylboronic acid30418-59-8~$3.51 (for 100g)[5]
3-Cyanophenylboronic acid150255-96-2~$7.80 (for 25g)[6]
3-Formylphenylboronic acid87199-16-4~$2.91 (for 25g)[7]

Disclaimer: The prices listed are based on small-scale quantities and are for indicative purposes only. Bulk pricing for large-scale manufacturing will be significantly different and requires direct inquiry with suppliers.

While this compound appears to be competitively priced at a small scale, a true cost-benefit analysis must incorporate process-related costs. For instance, its lower reactivity might necessitate higher catalyst loadings, longer reaction times, or higher temperatures, all of which increase manufacturing costs.

Environmental Impact and Process Efficiency: E-Factor and Process Mass Intensity (PMI)

In modern pharmaceutical and chemical manufacturing, minimizing waste is a critical objective. The E-Factor (mass of waste / mass of product) and Process Mass Intensity (PMI) (total mass input / mass of product) are key metrics for evaluating the environmental footprint of a synthetic process.[8][9]

To illustrate the application of these metrics, let's consider a hypothetical large-scale Suzuki-Miyaura reaction to produce 1 kg of a biaryl product.

Hypothetical Large-Scale Suzuki-Miyaura Reaction for PMI/E-Factor Calculation

cluster_inputs Inputs cluster_process Process cluster_outputs Outputs ArylHalide Aryl Halide (e.g., 1.2 kg) Reaction Suzuki-Miyaura Coupling ArylHalide->Reaction BoronicAcid Boronic Acid (e.g., 1.5 kg) BoronicAcid->Reaction Catalyst Palladium Catalyst (e.g., 0.01 kg) Catalyst->Reaction Ligand Phosphine Ligand (e.g., 0.02 kg) Ligand->Reaction Base Base (e.g., 2.0 kg) Base->Reaction Solvent Solvent (e.g., 20 kg) Solvent->Reaction Workup Workup Chemicals (e.g., 15 kg) Purification Workup & Purification Workup->Purification Reaction->Purification Product Biaryl Product (1 kg) Purification->Product Waste Waste Stream Purification->Waste

Caption: Workflow for a generic large-scale Suzuki-Miyaura reaction.

In this scenario, the total mass input would be the sum of all reactants, catalysts, solvents, and workup chemicals. The PMI and E-Factor would then be calculated as follows:

  • Total Mass Input: 1.2 + 1.5 + 0.01 + 0.02 + 2.0 + 20 + 15 = 39.73 kg

  • PMI: 39.73 kg / 1 kg = 39.73

  • E-Factor: (39.73 kg - 1 kg) / 1 kg = 38.73

A lower PMI and E-Factor indicate a more efficient and environmentally friendly process. When comparing boronic acids, factors such as reaction yield, the need for excess reagents, and the complexity of purification will significantly impact these metrics. For instance, a lower-yielding reaction with this compound would necessitate processing larger quantities of starting materials to obtain the same amount of product, leading to a higher PMI and E-Factor.

Safety and Handling

In large-scale synthesis, the safety and handling of all chemicals are of paramount importance. All the compared boronic acids present hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

Table 2: Comparative Hazard Profile

Boronic AcidGHS Hazard StatementsKey Safety Considerations
This compound H302 (Harmful if swallowed)Avoid ingestion and inhalation. Wear appropriate PPE.[10]
3-Aminophenylboronic acid H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Avoid contact with skin and eyes. Use in a well-ventilated area.[8][11]
3-Cyanophenylboronic acid H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation)Highly toxic. Handle with extreme caution using appropriate containment and PPE.[12]
3-Formylphenylboronic acid H314 (Causes severe skin burns and eye damage)Corrosive. Avoid contact with skin and eyes. Wear appropriate PPE.

3-Cyanophenylboronic acid stands out as being significantly more toxic than the other alternatives, which is a major consideration for large-scale handling and waste disposal.

Experimental Protocols for Large-Scale Suzuki-Miyaura Coupling

The following is a generalized protocol for a large-scale Suzuki-Miyaura coupling reaction. The specific parameters, particularly the choice of catalyst, ligand, base, solvent, and temperature, must be optimized for each specific substrate combination.

1. Reactor Setup and Inerting:

  • A suitable glass-lined or stainless-steel reactor is charged with the aryl halide and the boronic acid.

  • The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.

2. Solvent and Base Addition:

  • A degassed solvent system (e.g., toluene/water, dioxane/water, or 2-MeTHF) is added to the reactor.

  • The base (e.g., potassium carbonate, potassium phosphate, or sodium carbonate) is then added. The choice of base is critical and can significantly influence the reaction rate and yield.

3. Catalyst and Ligand Addition:

  • The palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3, or a pre-formed catalyst) and the phosphine ligand (e.g., PPh3, SPhos, or XPhos) are added to the reactor. For large-scale operations, using a pre-formed, air-stable catalyst is often preferred for ease of handling and reproducibility.

4. Reaction Execution:

  • The reaction mixture is heated to the optimized temperature (typically between 60-110 °C) and monitored for completion by an appropriate analytical technique (e.g., HPLC or UPLC).

5. Workup and Product Isolation:

  • Upon completion, the reaction mixture is cooled, and the aqueous and organic layers are separated.

  • The organic layer is washed with water and/or brine to remove the base and other water-soluble impurities.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by crystallization or, if necessary, by column chromatography.

6. Palladium Removal:

  • Residual palladium in the final product is a major concern in the pharmaceutical industry. Scavenging agents (e.g., thiol-functionalized silica or activated carbon) may be used to reduce palladium levels to acceptable limits (typically <10 ppm).

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Inerting Inert Reactor Charging Charge Aryl Halide & Boronic Acid Inerting->Charging SolventBase Add Degassed Solvent & Base Charging->SolventBase Catalyst Add Pd Catalyst & Ligand SolventBase->Catalyst Heating Heat to Optimized Temperature Catalyst->Heating Monitoring Monitor Reaction Progress Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Separation Phase Separation Cooling->Separation Washing Wash Organic Layer Separation->Washing SolventRemoval Solvent Removal Washing->SolventRemoval Purification Crystallization / Chromatography SolventRemoval->Purification PdRemoval Palladium Scavenging Purification->PdRemoval FinalProduct Final Biaryl Product PdRemoval->FinalProduct

Caption: Generalized workflow for a large-scale Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

The selection of a boronic acid for large-scale synthesis is a complex decision that requires a holistic assessment of performance, cost, safety, and environmental impact.

  • This compound , with its strong electron-withdrawing groups, is likely to be less reactive in Suzuki-Miyaura couplings compared to the other alternatives discussed. This may necessitate more forcing reaction conditions, leading to higher energy consumption and potentially more side-product formation. However, its unique electronic properties may be enabling for specific synthetic strategies where controlled reactivity is paramount.

  • 3-Aminophenylboronic acid is expected to be the most reactive of the alternatives, which could translate to lower catalyst loadings and shorter reaction times. However, the amino group may require protection in subsequent synthetic steps, adding to the overall cost and complexity of the process.

  • 3-Formylphenylboronic acid and 3-cyanophenylboronic acid offer a balance of reactivity and functionality. The formyl and cyano groups are versatile handles for further synthetic transformations. However, the high toxicity of 3-cyanophenylboronic acid is a significant drawback for large-scale applications.

Recommendation:

For a general-purpose, cost-effective, and relatively safe option for introducing a functionalized phenyl group in a large-scale Suzuki-Miyaura coupling, 3-formylphenylboronic acid appears to be a strong candidate. However, a thorough cost-benefit analysis must be conducted on a case-by-case basis, with process optimization tailored to the specific substrates and desired product.

Ultimately, the optimal choice of boronic acid will depend on the specific requirements of the synthesis, including the desired reactivity, the need for subsequent functionalization, and the overall cost and safety constraints of the manufacturing process. It is imperative to conduct a thorough process hazard analysis and to optimize the reaction conditions to minimize the environmental impact, as measured by metrics such as PMI and E-Factor.

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 3-Methoxycarbonyl-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous chemical handling extends beyond the bench; it culminates in safe, environmentally responsible disposal. This guide provides an in-depth, procedural framework for managing waste generated from 3-Methoxycarbonyl-5-nitrophenylboronic acid. Our objective is to empower researchers with the knowledge to not only comply with regulations but to understand the scientific principles underpinning these essential safety protocols. This compound, while a versatile reagent in organic synthesis and medicinal chemistry, possesses hazards that mandate a rigorous disposal pathway.[1]

Part 1: Core Hazard Profile and Safety Imperatives

Before any disposal procedure, a thorough understanding of the chemical's hazard profile is critical. This compound is a solid compound whose primary risks are associated with ingestion and direct contact.[2] The presence of a nitro group and its classification as a boronic acid derivative informs the specific handling and segregation requirements.

Key Hazard Information Summary

PropertyValueSource
Chemical Name This compound[2]
CAS Number 117342-20-8[2]
Molecular Formula C₈H₈BNO₆[1][3]
Appearance White to off-white crystalline powder[1]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[2]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation risk.[4] The mandatory PPE ensemble is designed to prevent exposure via the most likely routes: skin contact, eye contact, and accidental ingestion from contaminated hands.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[4] This is non-negotiable to protect against accidental splashes of solutions or airborne dust, which can cause serious eye irritation.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for punctures or degradation before use. Contaminated gloves must be disposed of as hazardous waste.[4][5]

  • Protective Clothing: A standard laboratory coat is required to protect against skin contact.[4] For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator (e.g., N95 dust mask) is advised if there is a potential for generating dust outside of a contained system.[4]

Part 3: Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. The procedure for managing a spill of this compound is dictated by its solid form and potential hazards.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: For a large spill, evacuate non-essential personnel from the immediate area.[4]

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Part 2.

  • Containment: Prevent the solid material from becoming airborne or entering drains.[4]

  • Cleanup (Solid Spill): Gently sweep or scoop the solid material into a clearly labeled hazardous waste container.[4] Avoid actions that create dust.

  • Decontamination: Once the bulk material is collected, decontaminate the spill area with soap and water. All cleaning materials (wipes, absorbent pads) must also be collected and disposed of as hazardous waste.[4]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department, in accordance with local policy.[4]

Part 4: Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is that it must be treated as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[6][7]

Step 1: Waste Segregation and Collection

  • Isolate the Waste: This compound must be segregated into its own dedicated hazardous waste stream. Never mix boronic acids or nitro compounds with other chemical waste unless explicitly instructed by a qualified EHS professional.[5][6] Mixing incompatible chemicals, such as strong oxidizers or organic solvents with nitric acid waste, can lead to violent reactions.[8]

  • Solid Waste: Collect all solid waste, including unused reagent, reaction byproducts, and contaminated items (e.g., weigh paper, contaminated wipes), in a single, designated container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, compatible liquid hazardous waste container. Indicate the solvent and approximate concentration on the label.[4]

Step 2: Container Selection and Labeling

  • Use Compatible Containers: Waste containers must be made of a material compatible with the chemical and any solvents used. They must be leak-proof and have a sealable lid.[5][9]

  • Label Immediately: Label the hazardous waste container clearly before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times except when adding waste. This is a common EPA violation and a critical safety measure to prevent spills and exposure.[9]

Step 3: Arranging for Professional Disposal

  • Consult EHS: Your institution's EHS department is the final authority on disposal procedures. They will have established relationships with licensed hazardous waste disposal companies.

  • Schedule Pickup: Once your waste container is full or reaches your facility's time limit for satellite accumulation, arrange for collection through your EHS office.[4]

  • Documentation: Complete all required waste manifest forms accurately. This documentation is part of the "cradle-to-grave" management system mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

  • Final Disposal Methods: The licensed contractor will transport the waste to a permitted facility. Common final disposal methods for this type of chemical waste include incineration, which transforms the compound into less harmful ash, or solidification in cement or polymers before being placed in a secure chemical landfill.[5]

Part 5: Disposal Decision Workflow

The following diagram outlines the logical steps a researcher should follow from the moment waste is generated to its final, compliant disposal.

G cluster_prep Preparation & Identification cluster_action In-Lab Action cluster_disposal Final Disposal Pathway cluster_warning Critical Prohibitions A Waste Generated (Solid or Solution) B Identify as Hazardous Waste: This compound A->B C Consult Safety Data Sheet & Institutional Policy B->C D Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Retrieve Designated, Labeled Hazardous Waste Container D->E F Transfer Waste to Container (Solids with Solids, Liquids with Liquids) E->F G Securely Seal Container F->G H Store Container in Satellite Accumulation Area G->H I Contact EHS for Pickup When Full or Timelimit Reached H->I J Complete Waste Manifest Documentation I->J K Transfer to Licensed Hazardous Waste Vendor J->K W1 DO NOT Mix with Incompatible Waste W2 DO NOT Dispose Down Drain W3 DO NOT Place in Regular Trash

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its specific hazards, utilizing appropriate PPE, and adhering to a strict protocol of segregation, containment, and professional disposal, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize your institution's EHS guidelines as the primary source for procedural compliance.

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A Senior Application Scientist's Guide to Handling 3-Methoxycarbonyl-5-nitrophenylboronic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 3-Methoxycarbonyl-5-nitrophenylboronic acid (CAS No. 117342-20-8). In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. As your partner in the lab, we aim to provide not just materials, but the expertise to use them safely and effectively, ensuring that your most valuable asset—you, the researcher—is always protected. This guide is structured to build your confidence in handling this reagent through a clear understanding of its characteristics and the implementation of robust safety protocols.

Hazard Identification and Risk Assessment: Understanding the Reagent

This compound is an aromatic boronic acid containing a nitro functional group. While specific toxicological data for this exact compound is limited, a thorough risk assessment must be based on its structural components and data from analogous compounds.

The primary known hazard, as indicated by its GHS classification, is acute oral toxicity. However, the presence of the boronic acid moiety and the aromatic nitro group necessitates a cautious approach, anticipating potential skin, eye, and respiratory irritation based on similar chemical structures.[1][2][3]

Table 1: GHS Hazard Profile for this compound

Pictogram Signal Word Hazard Class Hazard Statement

|


| Warning  | Acute Toxicity 4, Oral | H302: Harmful if swallowed |

The "Why": Deconstructing the Hazard

  • Boronic Acid Group: Phenylboronic acids, as a class, are known to be potential irritants to the skin, eyes, and respiratory system.[4][5] They can form complexes with biological diols, a mechanism that underscores the need to prevent internal exposure.

  • Aromatic Nitro Group: Aromatic nitro compounds can be toxic and are often skin and eye irritants.[1] Some are known to cause systemic effects, such as methemoglobinemia, upon absorption.[1] Therefore, preventing skin contact is a critical control measure.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is even selected, your primary barrier against exposure is a properly functioning laboratory environment.

  • Chemical Fume Hood: All manipulations of this compound, especially handling the solid powder, must be performed inside a certified chemical fume hood.[4][6] This is non-negotiable. The hood contains dust and potential vapors, preventing inhalation, which is a primary route of exposure.[1][4]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection.

  • Proximity to Safety Equipment: Always ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4] Familiarize yourself with their operation before you begin your work.

Personal Protective Equipment (PPE): A Multi-Barrier System

PPE is the final barrier between you and the chemical. It is not a substitute for good engineering controls but is an essential component of a comprehensive safety strategy. The selection of PPE must be tailored to the specific task being performed.

Table 2: Task-Specific PPE Recommendations

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Powder Safety goggles, Face shield[7] Nitrile gloves (double-gloving recommended)[7] Laboratory coat (fully buttoned), Long pants, Closed-toe shoes Not required inside a certified fume hood[8]
Preparing Solutions Safety goggles, Face shield Nitrile gloves Laboratory coat, Chemical-resistant apron Not required inside a certified fume hood
Running Reaction & Work-up Safety goggles, Face shield Nitrile gloves Laboratory coat, Chemical-resistant apron Not required inside a certified fume hood

| Large-Scale Operations (>50g) | Safety goggles, Face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls[9][10] | As determined by site-specific risk assessment |

Below is a logical workflow for selecting the appropriate level of PPE for any task involving this reagent.

Caption: PPE Selection Workflow for Handling this compound.

Detailed PPE Specifications:
  • Eye and Face Protection: Chemical splash goggles are mandatory.[7] Safety glasses alone do not provide adequate protection from splashes.[7] A face shield should be worn over goggles during any task with a splash potential, such as transferring solutions or performing extractions.[7]

  • Hand Protection: Nitrile gloves are recommended for their resistance to a wide range of chemicals, including bases, oils, and many solvents.[7] Always check the manufacturer's compatibility data for the specific solvents you are using. For tasks with higher risk, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated waste container.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. Ensure you are wearing long pants and closed-toe, chemical-resistant shoes. For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron is essential.[9]

  • Respiratory Protection: When this compound is handled within a fume hood, respiratory protection is generally not necessary.[8] If a situation arises where dust cannot be controlled (e.g., a large spill outside of a hood), a NIOSH-approved respirator with appropriate particulate filters should be used by trained personnel during cleanup.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely weighing the solid and preparing a stock solution.

Protocol: Weighing and Dissolving the Solid Reagent

  • Preparation: Before retrieving the chemical, ensure your fume hood is on and the sash is at the appropriate working height. Don all required PPE (safety goggles, face shield, nitrile gloves, lab coat).

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Also place a beaker or flask containing your chosen solvent and a magnetic stir bar inside the hood.

  • Dispensing: Carefully dispense the solid this compound from its storage container into the weigh boat. Perform this action slowly and close to the surface to minimize the generation of airborne dust.[4][5][8]

  • Transfer: Gently add the weighed solid to the solvent in your beaker or flask.

  • Cleaning: Immediately and carefully clean any residual powder from the spatula and weighing area using a solvent-moistened wipe. Dispose of the wipe and the weigh boat into the designated solid hazardous waste container.

  • Dissolution: Allow the mixture to stir until the solid is fully dissolved before proceeding with your experiment.

  • Hand Hygiene: Once the preparation is complete and you are leaving the work area, remove your gloves and wash your hands thoroughly with soap and water.[4]

Disposal Plan: Managing Chemical Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility.[11][12]

Protocol: Chemical Waste Disposal

  • Segregation: All waste contaminated with this compound, including excess solid, solutions, and contaminated consumables (gloves, wipes, pipette tips), must be treated as hazardous waste.[13]

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealed container marked "Hazardous Waste," listing the full chemical name.[13]

    • Liquid Waste: Collect in a compatible, sealed, and properly vented waste container. The container must be labeled with "Hazardous Waste" and a complete list of its contents, including all solvents and their approximate concentrations.[13]

  • Prohibition: Never dispose of this chemical or its waste down the drain or in regular trash.[11][12][13] This can lead to environmental contamination and is a violation of regulatory standards.

  • Storage: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EH&S) department for final disposal at an approved facility.[4]

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and excellence within your research environment.

References

  • Safety Data Sheet: Phenylboronic acid. Carl ROTH.
  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency.
  • Safety Data Sheet - 4,5-Difluoro-2-nitrophenylboronic acid. Angene Chemical.
  • Laboratory Waste Guide 2025. ReAgent.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta.
  • 3 Common Chemicals That Require Protective Clothing. International Enviroguard.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.